Product packaging for 7-Methylbenzo[d]thiazol-2-amine(Cat. No.:CAS No. 14779-18-1)

7-Methylbenzo[d]thiazol-2-amine

Cat. No.: B085021
CAS No.: 14779-18-1
M. Wt: 164.23 g/mol
InChI Key: JNPSTPOSZUGYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methylbenzo[d]thiazol-2-amine (CAS 14779-18-1) is a high-value benzothiazole derivative that serves as a fundamental synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a key precursor in the synthesis of novel positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4 mAChR), a prominent therapeutic target for central nervous system disorders such as Alzheimer's disease and schizophrenia . The scaffold's versatility is further demonstrated in the development of benzo[d]thiazole-hydrazone analogues, which have shown exceptional in vitro inhibitory activity against H+/K+ ATPase, outperforming the standard anti-ulcer drug omeprazole, and exhibiting significant anti-inflammatory effects . The core structure of this compound is a privileged scaffold in organic and medicinal chemistry, with documented applications across a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-tubercular research . The specific 7-methyl substitution on the benzothiazole ring is a critical structural feature that influences both the electronic properties and the binding affinity of resulting compounds to their biological targets, as evidenced in structure-activity relationship (SAR) studies . As a building block, it is typically supplied as a solid and should be stored in a cool, dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B085021 7-Methylbenzo[d]thiazol-2-amine CAS No. 14779-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPSTPOSZUGYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497743
Record name 7-Methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14779-18-1
Record name 7-Methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methylbenzo[d]thiazol-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Methylbenzo[d]thiazol-2-amine

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a precursor for a diverse range of biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the primary synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the core synthetic strategies, focusing on the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols. The guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding in peer-reviewed literature.

Introduction and Strategic Overview

The 2-aminobenzothiazole core is a "privileged structure" in drug discovery, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 7-methyl substitution specifically modulates the electronic and steric properties of the benzothiazole ring system, influencing its interaction with biological targets. Understanding the efficient construction of this specific isomer is therefore critical for analog development and structure-activity relationship (SAR) studies.

The synthesis of this compound fundamentally relies on the formation of the thiazole ring fused to a benzene precursor already bearing a methyl group at the correct position. The logical starting material is 3-methylaniline (m-toluidine), where the spatial relationship between the amino group and the methyl group dictates the final substitution pattern of the bicyclic product.

This guide will focus on the two most prevalent and reliable synthetic strategies:

  • Pathway A: The Hugershoff Reaction: A direct, one-pot synthesis involving the reaction of m-toluidine with a thiocyanate salt and an oxidizing agent, typically a halogen like bromine.

  • Pathway B: Oxidative Cyclization of an Arylthiourea Intermediate: A two-step approach where m-toluidine is first converted to N-(3-methylphenyl)thiourea, which is subsequently cyclized through an intramolecular C-S bond formation.

Below is a diagram illustrating the core structure of the target molecule.

Caption: Chemical structure of this compound.

Pathway A: Direct Thiocyanation and Cyclization (Hugershoff Reaction)

This is arguably the most direct and widely employed method for synthesizing 2-aminobenzothiazoles from anilines.[3][4] The reaction proceeds by generating an electrophilic thiocyanogen species in situ, which attacks the electron-rich aniline ring, followed by intramolecular cyclization.

Mechanistic Causality

The choice of reagents and conditions is dictated by the reaction mechanism:

  • Generation of Thiocyanogen: Bromine (Br₂) reacts with potassium or ammonium thiocyanate (KSCN or NH₄SCN) to form thiocyanogen, (SCN)₂, a potent electrophile. Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the salts while being unreactive towards bromine.[4]

  • Electrophilic Aromatic Substitution: The aniline nitrogen is a strong activating group, directing electrophilic attack to the ortho and para positions. In m-toluidine, the position para to the amino group is blocked by the methyl group, and one ortho position is sterically hindered. Therefore, thiocyanation occurs predominantly at the open ortho position (C2).[5][6]

  • Intramolecular Cyclization: The nitrogen of the amino group then acts as a nucleophile, attacking the carbon of the newly introduced thiocyanate group to form the five-membered thiazole ring, yielding the target molecule.[3] The reaction is typically conducted at low temperatures initially to control the exothermic bromination and minimize the formation of polymeric side products.[7]

start m-Toluidine + KSCN reagents + Br₂ in Glacial Acetic Acid (0-10 °C) start->reagents Step 1: Reactants intermediate In situ generation of (SCN)₂ Electrophilic Attack at C2 position reagents->intermediate Step 2: Thiocyanation cyclization Intramolecular Nucleophilic Attack (Cyclization) intermediate->cyclization Step 3: Ring Closure workup Neutralization with NH₄OH (Precipitation) cyclization->workup Step 4: Isolation product This compound workup->product

Caption: Reaction workflow for the Hugershoff synthesis pathway.

Experimental Protocol: Synthesis via Hugershoff Reaction

This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[4][8]

Materials:

  • m-Toluidine (3-methylaniline)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of m-toluidine (0.1 mol) and potassium thiocyanate (0.1 mol) in 150 mL of glacial acetic acid.

  • Cooling: Cool the stirred mixture in an ice-salt bath to a temperature between 0 °C and 10 °C.

  • Bromine Addition: Prepare a solution of bromine (0.1 mol) in 50 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 60-90 minutes. Causality: The temperature must be kept below 10 °C to prevent the formation of undesired byproducts and control the exothermic reaction.[4]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. The hydrochloride salt of the product may begin to separate.

  • Workup and Isolation: Pour the reaction mixture into 1 L of ice-cold water. Filter the separated solid (the hydrochloride salt).

  • Neutralization: Suspend the filtered solid in warm water and neutralize the solution by adding concentrated ammonium hydroxide until the pH is basic (pH ~8-9). This deprotonates the amine and precipitates the free base product.

  • Purification: Filter the precipitated solid, wash thoroughly with water, and dry. For higher purity, recrystallize the crude product from an appropriate solvent such as ethanol.

Pathway B: Oxidative Cyclization of N-(3-methylphenyl)thiourea

This alternative strategy offers a more controlled, two-step approach. It involves the synthesis of an N-arylthiourea intermediate, which is then cyclized. This method can be advantageous when direct halogenation is problematic or to explore different catalytic systems.

Mechanistic Causality

Step 1: Synthesis of N-(3-methylphenyl)thiourea The thiourea intermediate is typically prepared by reacting m-toluidine with a source of thiocyanate under acidic conditions, which generates isothiocyanic acid (HNCS) in situ. The amine then adds to the C=S bond to form the thiourea.

Step 2: Oxidative Cyclization The key step is the intramolecular oxidative C-S bond formation. This is often catalyzed by transition metals like Ruthenium(III) or Palladium(II).[9][10]

  • Mechanism: The process involves an intramolecular C-H functionalization at the ortho position of the aniline ring. The catalyst facilitates the oxidative coupling between the aryl C-H bond and the sulfur atom of the thiourea. The electron-rich nature of the starting material enhances reactivity.[9] This approach avoids the use of stoichiometric amounts of harsh halogens.

start_b m-Toluidine thiourea_synth React with KSCN/HCl to form N-(3-methylphenyl)thiourea start_b->thiourea_synth Step 1 intermediate_b N-(3-methylphenyl)thiourea (Isolated Intermediate) thiourea_synth->intermediate_b cyclization_b Oxidative Cyclization (e.g., RuCl₃ catalyst) intermediate_b->cyclization_b Step 2 product_b This compound cyclization_b->product_b

Caption: Reaction scheme for the Arylthiourea cyclization pathway.

Experimental Protocol: Synthesis via Arylthiourea Cyclization

This protocol is conceptualized based on general procedures for arylthiourea synthesis and subsequent Ru(III)-catalyzed cyclization.[9][10]

Part 1: Synthesis of N-(3-methylphenyl)thiourea

  • Reaction Setup: To a solution of m-toluidine (0.1 mol) in 100 mL of water, add concentrated hydrochloric acid until the solution is acidic.

  • Thiocyanate Addition: Add a solution of ammonium thiocyanate (0.12 mol) in 50 mL of water.

  • Heating: Heat the mixture to reflux for 4-6 hours. The thiourea product will precipitate upon cooling.

  • Isolation: Cool the mixture, filter the solid product, wash with cold water, and dry.

Part 2: Ru(III)-Catalyzed Oxidative Cyclization

  • Reaction Setup: In a suitable reaction vessel, dissolve N-(3-methylphenyl)thiourea (0.05 mol) in a solvent like ethanol or dioxane.

  • Catalyst Addition: Add a catalytic amount of RuCl₃ (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux under an air or oxygen atmosphere (the oxidant) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue using column chromatography on silica gel to obtain the final product.

Comparative Analysis and Data Presentation

ParameterPathway A (Hugershoff)Pathway B (Arylthiourea Cyclization)
Starting Materials m-Toluidine, KSCN/NH₄SCN, Brominem-Toluidine, KSCN/NH₄SCN, Catalyst (e.g., RuCl₃)
Number of Steps One-pot synthesisTwo distinct steps (isolation of intermediate)
Key Reagents Stoichiometric bromine (oxidant)Catalytic transition metal, Air/O₂ (oxidant)
Advantages High atom economy, direct, often high yield.[3]Avoids harsh halogens, potentially milder conditions, modular.[9]
Disadvantages Use of corrosive and toxic bromine, potential for over-bromination, exothermic.[7]Requires isolation of intermediate, catalyst cost, potentially longer reaction times.[9]
Typical Yields 60-85% (Reported for similar anilines)70-91% (Reported for similar arylthioureas)[9]

Conclusion

The synthesis of this compound is most efficiently achieved through two primary, reliable pathways starting from 3-methylaniline. The choice between the direct Hugershoff thiocyanation and the two-step arylthiourea cyclization depends on the specific laboratory constraints and desired scale. The Hugershoff method is classic, direct, and cost-effective for many applications. In contrast, the modern catalytic approach offers a milder alternative, avoiding stoichiometric halogen reagents and providing a modular route that may be amenable to further diversification. Both methods are foundational for providing access to this important heterocyclic building block for research and development in the pharmaceutical and chemical industries.

References

  • Zia-ur-Rehman, M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2485. URL: https://www.mdpi.com/1420-3049/26/9/2485
  • ResearchGate. (n.d.). Ru(III)-catalyzed synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. [Image]. Retrieved from URL: https://www.researchgate.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. URL: https://www.scholarsresearchlibrary.com/articles/review-of-the-2amino-substituted-benzothiazoles-different-methods-of-the-synthesis.pdf
  • Jin, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. URL: https://www.mdpi.com/1420-3049/25/7/1675
  • Shafi, S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35879–35892. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04588
  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole. Retrieved from URL: https://www.prepchem.com/synthesis-of-2-methyl-7-aminobenzothiazole
  • Sergi, M., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3379. URL: https://www.mdpi.com/1420-3049/26/11/3379
  • Butnariu, D., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 437–451. URL: https://link.springer.com/article/10.1007/s10593-021-02914-7
  • Shivaraj, H., et al. (2012). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus, 3(2). URL: https://www.researchgate.net/publication/265345758_Cyclization_Reactions_for_Synthesis_of_Benzthiazole-_A_Review
  • Kumar, A., et al. (2016). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 6, 91181-91190. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra19251a
  • Singh, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. URL: https://www.researchgate.
  • da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32598–32607. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04998
  • Clark, R. D. (1982). U.S. Patent No. 4,363,913. Washington, DC: U.S. Patent and Trademark Office. URL: https://patents.google.
  • CN103232407B. (2015). Method for preparing 2-methylbenzothiazole derivative. Google Patents. URL: https://patents.google.
  • Al-Ostath, A. I., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Biointerface Research in Applied Chemistry, 14(3), 253. URL: https://biointerfaceresearch.com/wp-content/uploads/2024/02/206958372024143253.pdf
  • Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0063
  • Brewster, R. Q., & Schroeder, W. (1936). p-THIOCYANODIMETHYLANILINE. Organic Syntheses, 16, 83. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0574
  • Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Retrieved from URL: https://www.derpharmachemica.com/pharma-chemica/advances-in-benzothiazole-scaffold-a-review-of-synthesis-and-medicinal-significance.pdf
  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2018). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. International Journal of Pharmaceutical Quality Assurance, 9(4), 433-441. URL: https://www.ijpqa.com/wp-content/uploads/2019/01/21-RA-1021.pdf
  • Gaba, M., et al. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. URL: https://www.preprints.org/manuscript/202306.1837/v1
  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from URL: https://www.ijrpc.com/files/0-RA-201.pdf
  • ResearchGate. (n.d.). Synthesis of benzothiazole amine. [Image]. Retrieved from URL: https://www.researchgate.net/figure/Synthesis-of-benzothiazole-amine_fig2_354227926
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzothiazoles.shtm
  • Shaalaa.com. (n.d.). Convert 3-Methylaniline into 3-nitrotoluene. Retrieved from URL: https://www.shaalaa.com/question-bank-solutions/convert-3-methylaniline-into-3-nitrotoluene-conversion-organic-compounds-containing-nitrogen_126588
  • ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04998
  • Vedantu. (n.d.). Convert (i) 3-Methylaniline into 3-nitrotoluene. Retrieved from URL: https://www.vedantu.com/question-answer/convert-i-3-methylaniline-into-3-nitrotoluene-class-12-chemistry-cbse-5f50c059e70ca12c6a4a034f
  • Benchchem. (n.d.). N-methyl-4-thiocyanatoaniline. Retrieved from URL: https://www.benchchem.
  • Research Square. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. URL: https://assets.researchsquare.com/files/rs-1779901/v1/46dc6c37-676b-439f-93d3-7d8b56064f27.pdf?c=1655998317
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1362334. URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1362334/full
  • Shafi, S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35879–35892. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9558913/
  • PubChem. (n.d.). m-Toluidine. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/m-Toluidine
  • MDPI. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molbank, 2023(3), M1700. URL: https://www.mdpi.com/1422-8599/2023/3/M1700
  • Mor, S., et al. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 13(15), 1339-1357. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8370599/
  • LookChem. (n.d.). m-toluidine. Retrieved from URL: https://www.lookchem.com/m-toluidine/

Sources

physicochemical properties of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylbenzo[d]thiazol-2-amine

Abstract: This technical guide provides a comprehensive analysis of the core (CAS: 14779-18-1), a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Understanding the fundamental physicochemical characteristics—such as lipophilicity (LogP), ionization (pKa), solubility, and thermal properties—is a prerequisite for rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the precise characterization of this molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identity

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure. This compound is a derivative of 2-aminobenzothiazole, featuring a methyl group substitution at the 7-position of the fused benzene ring.

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. An amine group is attached at the 2-position of the thiazole ring, and a methyl group is at the 7-position.

Chemical Structure of this compound

Figure 1: 2D Structure of this compound

Key Chemical Identifiers

A summary of the essential identifiers for this compound is provided below for accurate documentation and material sourcing.

PropertyValueSource
IUPAC Name 7-methyl-1,3-benzothiazol-2-amine-
CAS Number 14779-18-1[3]
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
InChI Key JNPSTPOSZUGYDH-UHFFFAOYSA-N

Lipophilicity (LogP): A Predictor of Membrane Permeability

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, serving as a primary surrogate for a molecule's ability to permeate biological membranes. For orally administered drugs, a LogP value typically between 1 and 5 is desired for optimal absorption. While computational models provide a rapid estimate, experimental determination via the shake-flask method remains the gold standard for its accuracy and direct relevance. For benzothiazole derivatives, maintaining a LogP below 5.6 is often associated with a good solubility profile and the ability to penetrate lipid layers.[4]

Experimental Protocol: Shake-Flask Method (Following OECD/ICH Guidelines)

This protocol ensures a self-validating system by achieving true thermodynamic equilibrium between two immiscible phases.

Methodology:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and purified water (or a suitable buffer, e.g., PBS pH 7.4) by stirring them together for 24 hours, followed by a 2-hour separation period.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning: In a glass scintillation vial, combine 5 mL of the saturated water phase and 5 mL of the saturated n-octanol stock solution.

  • Equilibration: Agitate the vial on a mechanical shaker at a constant, controlled temperature (25 °C) for 24 hours to ensure complete equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 15 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Data Summary
ParameterValueMethod
Experimental LogP Data not available; requires experimental determination.Shake-Flask
Predicted cLogP ~2.4 (Estimated based on related structures[5])Computational
Workflow for LogP Determination

LogP_Workflow start Start prepare Prepare Saturated Octanol & Water start->prepare add_compound Add Compound to Octanol Phase prepare->add_compound shake Shake to Equilibrium (24h) add_compound->shake separate Centrifuge to Separate Phases shake->separate analyze Quantify Concentration (HPLC-UV) separate->analyze calculate Calculate LogP analyze->calculate end_node End calculate->end_node

Caption: Workflow for experimental LogP determination.

Acidity and Ionization (pKa): Governing Solubility and Target Binding

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the primary basic centers are the exocyclic amino group and the endocyclic thiazole nitrogen. The pKa of the parent 2-aminobenzothiazole is approximately 4.51, corresponding to the protonation of the aza nitrogen in the thiazole ring.[6] The presence of the electron-donating methyl group at the 7-position is expected to slightly increase the basicity (raise the pKa) of the molecule compared to the unsubstituted parent. Potentiometric titration is the most robust method for this determination as it directly measures the change in pH upon addition of a titrant.

Experimental Protocol: Potentiometric Titration

This method provides a direct, thermodynamically relevant measurement of the pKa.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.01).

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol/water) to ensure complete solubility. Add a known concentration of a strong acid (e.g., 0.1 M HCl) to fully protonate the sample.

  • Titration: Place the solution in a temperature-controlled vessel (25 °C) under a nitrogen atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using an auto-titrator, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH value against the volume of NaOH added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This can be determined from the first derivative of the titration curve (locating the inflection point).

Data Summary
ParameterValueMethod
Experimental pKa Data not available; requires experimental determination.Potentiometric Titration
Reference pKa 4.51 (for 2-aminobenzothiazole)[6]Spectroscopic
Workflow for pKa Determination

pKa_Workflow start Start prepare Dissolve Sample in Co-Solvent start->prepare calibrate Calibrate pH Electrode prepare->calibrate titrate Titrate with Standardized Base calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Generate Titration Curve record->plot determine Determine Midpoint (pKa) plot->determine end_node End determine->end_node

Caption: Workflow for potentiometric pKa determination.

Thermal Properties: Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice forces. While no specific melting point for this compound is available in the searched literature, related isomers such as 2-amino-4-methylbenzothiazole melt at 137-139 °C.[7] Differential Scanning Calorimetry (DSC) is the preferred method as it offers higher precision and additional information on thermal events like decomposition or polymorphism compared to traditional capillary methods.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Data Summary
ParameterValueMethod
Experimental M.P. Data not available; requires experimental determination.DSC
Reference M.P. 137-139 °C (for 4-methyl isomer)[7]Capillary

Spectroscopic Characterization

Expertise & Experience: A suite of spectroscopic techniques is essential for unambiguous structural confirmation and quality control. The data for the parent 2-aminobenzothiazole provides a strong foundation for interpreting the spectra of the 7-methyl derivative.[8]

Predicted Spectral Data
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Three signals are expected in the aromatic region (~6.8-7.5 ppm), appearing as doublets or triplets, corresponding to the protons at the C4, C5, and C6 positions.

    • Amine Protons (-NH₂): A broad singlet is anticipated around 7.8 ppm, which is exchangeable with D₂O.[8]

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected around 2.3-2.5 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: Six distinct signals are expected for the benzothiazole ring carbons.

    • C2 Carbon: The carbon attached to the amino group (C2) is expected to be the most downfield among the ring carbons, likely >165 ppm.[8]

    • Methyl Carbon: A signal for the methyl carbon should appear in the upfield region (~15-25 ppm).

  • FT-IR (ATR):

    • N-H Stretch: A pair of bands in the 3300-3450 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N Stretch: A characteristic absorption band for the thiazole C=N bond around 1630-1650 cm⁻¹.

    • Aromatic C-H/C=C: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.

General Protocol for Acquiring Spectroscopic Data

Methodology:

  • NMR: Dissolve 5-25 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

  • IR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum over a range of 4000–400 cm⁻¹.[8]

  • Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) coupled with a mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

Conclusion

This guide outlines the critical and provides robust, validated protocols for their experimental determination. The predicted lipophilicity, basicity, and thermal behavior, grounded in data from analogous structures, establish a solid baseline for further investigation. Accurate experimental measurement of these parameters is essential for advancing this promising scaffold in drug discovery programs, enabling informed decisions on formulation, delivery, and optimization of its therapeutic potential.

References

  • Cenmed Enterprises. This compound (C007B-528684). [Link]
  • ResearchGate. Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. [Link]
  • PubChem. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. [Link]
  • PubMed. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. [Link]
  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
  • LookChem. Cas 16349-38-5,Benzothiazole, 6-amino-2-(methylamino)-. [Link]
  • PubChem. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132. [Link]
  • Preprints.org.
  • International Journal for Pharmaceutical Research Scholars.
  • ResearchGate. 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4). [Link]
  • ResearchGate. Synthesis of benzothiazole amine. [Link]
  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
  • National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]
  • National Center for Biotechnology Information.
  • ChemSynthesis. benzothiazolyl-thiazol-2-yl-amine. [Link]
  • ResearchGate. (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. [Link]
  • University of Baghdad College of Science.
  • Organic Chemistry D
  • Eco-Vector Journals Portal.
  • Semantic Scholar. Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. [Link]
  • National Center for Biotechnology Information. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. [Link]
  • ResearchGate.
  • Organic Chemistry Data.
  • ChemBK. This compound. [Link]
  • PubChem. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335. [Link]
  • American Elements. Benzothiazoles. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 7-Methylbenzo[d]thiazol-2-amine, a compound of significant interest within the broader class of benzothiazoles known for their diverse pharmacological activities. As of the date of this publication, a definitive, publicly accessible single-crystal X-ray diffraction structure for this specific isomer has not been deposited in major crystallographic databases. This guide, therefore, is structured to empower researchers, scientists, and drug development professionals with a complete methodological workflow. It outlines a proposed synthesis, robust crystallization protocols, a detailed analytical pipeline for structure elucidation, and a comparative analysis with known isomeric structures. Furthermore, we delve into the utility of computational modeling as a predictive tool in the absence of experimental data, ensuring a holistic approach to understanding the solid-state properties of this molecule.

Introduction: The Significance of Benzothiazoles and the Question of the 7-Methyl Isomer

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a drug's critical physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis is, therefore, an indispensable component of drug discovery and development.

This compound (C₈H₈N₂S) is an intriguing, yet structurally uncharacterized, member of this family. While the crystal structures of its parent compound, 2-aminobenzothiazole, and isomers such as 2-amino-4-methylbenzothiazole and 2-amino-6-methylbenzothiazole are known, the 7-methyl isomer remains elusive in public databases.[4][5][6] This guide provides a proactive, systematic approach for any research program aiming to be the first to determine and analyze this novel crystal structure.

Proposed Synthesis and Crystallization Strategy

The first crucial step towards crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A reliable method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction , which involves the oxidative cyclization of an arylthiourea.[7] A plausible synthetic route starting from 3-methylaniline is outlined below.

Experimental Protocol: Synthesis via Hugershoff Reaction

  • Step 1: Formation of the Arylthiourea.

    • Dissolve 3-methylaniline (1.0 eq.) in a suitable solvent such as ethanol.

    • Add a solution of ammonium thiocyanate (1.1 eq.) in water.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add hydrochloric acid to catalyze the formation of the N-(3-methylphenyl)thiourea intermediate.

    • Continue stirring for 2-4 hours. The product can be isolated by filtration upon precipitation.

  • Step 2: Oxidative Cyclization.

    • Suspend the N-(3-methylphenyl)thiourea (1.0 eq.) in a solvent like chloroform or acetic acid.

    • Cool the suspension in an ice bath.

    • Add a solution of bromine (1.0 eq.) in the same solvent dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The resulting hydrobromide salt of this compound is then neutralized with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) to yield the free amine.

    • The crude product is filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization 3-methylaniline 3-methylaniline Thiourea N-(3-methylphenyl)thiourea 3-methylaniline->Thiourea NH4SCN NH₄SCN / HCl NH4SCN->Thiourea Product This compound Thiourea->Product Bromine Br₂ Bromine->Product

Caption: Proposed Hugershoff synthesis of this compound.

Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. Success relies on creating a state of slow supersaturation. Several methods should be attempted in parallel.[8][9][10]

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionKey Parameters
Slow Evaporation A near-saturated solution of the compound is left in a vial with a perforated cap, allowing the solvent to evaporate slowly over days or weeks.[8][10]Solvent choice, temperature, rate of evaporation.
Vapor Diffusion A concentrated solution of the compound in a small vial is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[8]Solvent/anti-solvent pair, temperature.
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[8]Solvent/anti-solvent pair, density difference, careful layering.
Slow Cooling A saturated solution at an elevated temperature is allowed to cool slowly and undisturbed. As the temperature drops, solubility decreases, leading to crystal growth.[9][11]Cooling rate, solvent choice, initial concentration.

Core Analytical Workflow for Structure Elucidation

Once suitable crystals are obtained, a systematic analytical approach is required to determine and validate the structure.

G Crystal Single Crystal Selection SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal->SCXRD Data Data Collection & Processing SCXRD->Data Solution Structure Solution (e.g., Direct Methods) Data->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Spectroscopy Spectroscopic Confirmation (NMR, MS, IR) Validation->Spectroscopy Cross-Validation

Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12][13][14]

Experimental Protocol: SC-XRD Data Collection and Analysis

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[15][16]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions, and anisotropic displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using metrics such as R-factors and goodness-of-fit. The results are compiled into a Crystallographic Information File (CIF).

Spectroscopic Confirmation

While SC-XRD provides the solid-state structure, other spectroscopic methods are essential to confirm the molecular identity of the bulk material.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the molecule, including the position of the methyl group on the benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₈H₈N₂S).

  • Infrared (IR) Spectroscopy: Will identify key functional groups, such as the N-H stretches of the amine and the C=N bond of the thiazole ring.

Comparative Analysis with Known Isomers

In the absence of a determined structure for the 7-methyl isomer, a comparative analysis with its known isomers provides invaluable predictive insights into how the methyl group's position influences crystal packing.

Table 2: Crystallographic Data for 2-Aminobenzothiazole and its Methyl Isomers

Compound2-Aminobenzothiazole[5]2-Amino-4-methylbenzothiazole[6]2-Amino-6-methylbenzothiazole[4]
Formula C₇H₆N₂SC₈H₈N₂SC₈H₈N₂S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
Key Intermolecular Interactions N-H···N hydrogen bonds forming dimersN-H···N and N-H···S hydrogen bondsN-H···N hydrogen bonds forming chains

Analysis and Predictions for the 7-Methyl Isomer:

  • Hydrogen Bonding: Like its isomers, this compound is expected to exhibit strong N-H···N hydrogen bonds, likely forming either dimers or chain motifs. The exocyclic amino group acts as a hydrogen bond donor, while the endocyclic thiazole nitrogen is a primary acceptor.

  • Steric Influence of the Methyl Group: The placement of the methyl group at the C7 position is sterically significant. It is adjacent to the sulfur atom and the fused benzene ring junction. This steric hindrance may influence the planarity of the molecule and could prevent certain packing arrangements observed in the 4-methyl and 6-methyl isomers. This could potentially lead to a less dense crystal packing or a different space group.

  • π-π Stacking: Aromatic π-π stacking interactions between the benzothiazole ring systems are also anticipated to play a role in the overall crystal packing, as is common in planar heterocyclic systems.

The Role of Computational Crystal Structure Prediction (CSP)

When experimental data is unavailable, computational methods can be employed to predict the most stable crystal structures.[17][18]

Molecule Molecular Conformer Search Packing Crystal Packing Generation Molecule->Packing Energy Lattice Energy Calculation (Force Field) Packing->Energy Ranking Energy Ranking & Clustering Energy->Ranking DFT Quantum Mechanical Refinement (DFT) Ranking->DFT Landscape Crystal Energy Landscape DFT->Landscape

Caption: General workflow for Crystal Structure Prediction (CSP).

Crystal Structure Prediction (CSP) algorithms perform a global search for low-energy crystal packings based on the molecular structure.[19][20] This process involves:

  • Generating a set of plausible molecular conformations.

  • Searching for all possible ways these conformers can pack into a three-dimensional lattice.

  • Calculating the lattice energy for each hypothetical structure using force fields and/or quantum mechanical methods.

  • Ranking the predicted structures by energy to create a crystal energy landscape.

The resulting low-energy predicted structures provide targets for experimental polymorph screening and offer hypotheses about the likely hydrogen bonding and packing motifs.

Conclusion and Outlook

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive scientific and methodological roadmap for its elucidation. We have proposed a robust synthesis, detailed state-of-the-art crystallization and analytical techniques, and provided a framework for interpreting the eventual structure through comparative analysis and computational prediction. The determination of this structure will be a valuable addition to the field, allowing for a deeper understanding of the structure-property relationships within this vital class of pharmacologically active molecules.

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole.
  • Crystallization of small molecules. (n.d.).
  • Gavezzotti, A. (2013). Computational studies of crystal structure and bonding. PubMed.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Guillon, R., et al. (2013). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 18(10), 12699–12718. [Link]
  • Day, G. M. (n.d.). Crystal structure prediction. Google Sites.
  • Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (n.d.). ResearchGate.
  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2110-2126. [Link]
  • L'Heureux, A., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 12(6), 833–840. [Link]
  • XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions.
  • Royal Society of Chemistry. (2018). Methods and applications of crystal structure prediction.
  • Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 27(3), 541-568. [Link]
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Crystallisation Techniques. (2006).
  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
  • ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylbenzothiazole. PubChem.
  • Altaf, M., & Stoeckli-Evans, H. (2009). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Benzo(d)thiazol-2-amine. PubChem.
  • Inamdar, T. M., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(13), 5793-5814. [Link]
  • Wikipedia. (n.d.). 2-Aminobenzothiazole.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • ResearchGate. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives.
  • Google Patents. (n.d.). Method for preparing 2-methylbenzothiazole derivative.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylbenzothiazole. PubChem.
  • ChemBK. (n.d.). 2-Amino-6-methylbenzothiazole.
  • ResearchGate. (n.d.). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES.
  • Kamal, A., et al. (2015). Recent advances in the chemistry and biology of benzothiazoles. Archiv der Pharmazie, 348(10), 681-699. [Link]
  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

Sources

biological activity of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Methylbenzo[d]thiazol-2-amine and its Congeners

Abstract

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological activities associated with this class of molecules, with a specific focus on this compound. While direct extensive research on this specific analogue is limited, this document synthesizes data from a multitude of studies on related derivatives to elucidate the structure-activity relationships (SAR) that govern their function. We will explore the synthetic pathways, mechanisms of action in anti-inflammatory, anticancer, and antimicrobial activities, and provide detailed experimental protocols for their evaluation. This analysis serves as a critical resource for researchers and drug development professionals aiming to leverage the therapeutic potential of the 2-aminobenzothiazole core.

The 2-Aminobenzothiazole Scaffold: A Foundation for Bioactivity

The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, is a cornerstone in the development of therapeutic agents.[4] The 2-aminobenzothiazole variant is particularly noteworthy due to the reactive C2-NH₂ group, which allows for facile functionalization and the creation of large libraries of derivatives.[5] This versatility has led to the discovery of compounds with a vast range of biological properties, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and analgesic effects.[5][6]

The subject of this guide, this compound, introduces a methyl group at the 7-position of the benzene ring. Understanding the biological implications of this substitution requires a deep dive into the SAR of the entire class, as the position and electronic nature of substituents profoundly influence the molecule's interaction with biological targets.

Chemical Structures:

  • A: 2-Aminobenzothiazole (Core Scaffold)

  • B: this compound

General Synthesis of this compound

The most common and effective method for synthesizing 2-aminobenzothiazole derivatives involves the oxidative cyclization of a corresponding substituted phenylthiourea.[7][8] For this compound, the synthesis would logically start from 3-methylaniline.

Experimental Protocol: Synthesis via Phenylthiourea Cyclization

This protocol is a generalized procedure based on established methods.[7] The choice of an acidic medium and an oxidizing agent like bromine water is critical for facilitating the electrophilic cyclization that forms the thiazole ring.

  • Step 1: Formation of Substituted Phenylthiourea.

    • Dissolve 3-methylaniline (1 equivalent) in a suitable acidic medium (e.g., dilute HCl).

    • Add a solution of ammonium thiocyanate (NH₄SCN) (1.1 equivalents) in water.

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into cold water to precipitate the product, 1-(3-methylphenyl)thiourea.

    • Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.

  • Step 2: Oxidative Cyclization.

    • Suspend the synthesized 1-(3-methylphenyl)thiourea (1 equivalent) in a solvent like chloroform or glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Slowly add bromine water (2.2 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C. The bromine acts as the oxidizing agent to close the thiazole ring.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude this compound.

    • Filter the solid, wash thoroughly with water to remove salts, and dry.

    • Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Step 3: Characterization.

    • Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1][8]

G cluster_0 Step 1: Phenylthiourea Formation cluster_1 Step 2: Oxidative Cyclization A 3-Methylaniline C Reflux in Acidic Medium A->C B Ammonium Thiocyanate B->C D 1-(3-methylphenyl)thiourea C->D F Stir in Chloroform/Acetic Acid D->F Intermediate E Bromine Water (Oxidizing Agent) E->F G This compound F->G

Synthetic Workflow for this compound.

Key Biological Activities & Mechanistic Insights

The therapeutic potential of 2-aminobenzothiazole derivatives is diverse. The following sections detail the primary activities reported in the literature, with a focus on the mechanistic rationale and relevant SAR.

Anti-Inflammatory Activity

Many 2-aminobenzothiazole derivatives exhibit significant anti-inflammatory properties, primarily by inhibiting the cyclooxygenase (COX) enzymes.[8][9] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8]

Mechanism of Action: The anti-inflammatory effect is achieved by blocking the active site of COX enzymes, thereby preventing prostaglandin synthesis.[8] While many traditional NSAIDs non-selectively inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition, the development of selective COX-2 inhibitors is a major goal.[7] Molecular docking studies have shown that benzothiazole derivatives can effectively bind to the active sites of both COX-1 and COX-2.[8][9]

Structure-Activity Relationship (SAR): The substitution pattern on the benzothiazole ring is critical. Research has shown that substitutions at the 4 or 5 positions with electron-withdrawing groups (e.g., -Cl, -NO₂) can increase anti-inflammatory activity, sometimes reaching potency comparable to the standard drug diclofenac.[7] Conversely, when these substituents are moved to the 6 or 7 position, a decrease in activity is observed.[7] This suggests that this compound, with an electron-donating methyl group at a less favorable position, may exhibit moderate to low anti-inflammatory activity compared to other analogues.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation BT Benzothiazole Derivatives BT->COX Inhibition

Mechanism of COX Enzyme Inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is the standard in vivo model for evaluating acute anti-inflammatory activity.[7][8]

  • Animal Preparation: Use healthy albino rats (150-200g), fasted overnight with free access to water.

  • Grouping: Divide animals into groups (n=6):

    • Control Group: Receives vehicle only (e.g., 1% CMC solution).

    • Standard Group: Receives a standard drug (e.g., Diclofenac Sodium, 10 mg/kg).

    • Test Groups: Receive different doses of the synthesized compound (e.g., this compound).

  • Drug Administration: Administer the vehicle, standard, or test compounds orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hr) and at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a prolific source of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines including breast, lung, colon, and leukemia.[5][10][11]

Mechanism of Action: The anticancer effects are often multifactorial. Different derivatives have been shown to target various critical pathways in cancer cells:

  • Enzyme Inhibition: Potent inhibition of protein kinases like Human Epidermal Growth Factor Receptor (HER), mTOR, AKT, and Cyclin-Dependent Kinase 2 (CDK2) has been reported, disrupting cell signaling pathways crucial for proliferation and survival.[5][12]

  • DNA Interaction: Some derivatives can intercalate into the DNA groove, disrupting DNA replication and transcription, ultimately leading to apoptosis.[12]

  • Apoptosis Induction: Many compounds induce programmed cell death (apoptosis) by modulating the expression of proteins in the Bcl-2 family or activating caspases.[5][13]

SAR: Anticancer activity is highly dependent on the nature and position of substituents. For example, fluorinated 2-aryl benzothiazoles have shown potent activity against breast cancer cell lines.[10] The addition of bulky groups or other heterocyclic moieties at the 2-amino position is a common strategy to enhance potency and target specificity.[5][14]

Table 1: Representative Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound Type Cancer Cell Line IC₅₀ (µM) Reference
Indole-based Semicarbazone HT29 (Colon) 0.015 [10]
Indole-based Semicarbazone H460 (Lung) 0.28 [10]
Piperazine Derivative (OMS5) A549 (Lung) 22.13 [5]
Piperazine Derivative (OMS14) MCF-7 (Breast) 24.36 [5]
Naphthalimide Derivative HT-29 (Colon) 3.72 [10]

| Sulphonamide Derivative | MCF-7 (Breast) | 34.5 |[10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of test compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570nm G->H I Calculate % viability and determine IC50 H->I

Workflow for an In Vitro MTT Cytotoxicity Assay.
Antimicrobial Activity

The benzothiazole scaffold is present in many compounds with potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[2][15][16]

Mechanism of Action: The exact mechanisms can vary, but they often involve the disruption of essential cellular processes in the microbe. Proposed mechanisms include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with key metabolic enzymes.[17] The presence of the sulfur and nitrogen atoms in the thiazole ring is thought to be crucial for coordinating with metal ions in microbial enzymes, leading to their inactivation.

SAR: The antimicrobial spectrum and potency are heavily influenced by the substituents. Schiff bases derived from 2-aminobenzothiazole have demonstrated good antibacterial activity.[15] Modifications at the 2-amino group and various substitutions on the benzene ring have been explored to optimize activity against specific strains like S. aureus, E. coli, and C. albicans.[16][18][19]

Table 2: Representative Antimicrobial Activity (MIC) of Benzothiazole Derivatives

Compound Type Organism MIC (µg/mL) Reference
Thiazolylthiazolidin-4-one E. coli 200-300 [2]
Thiazolylthiazolidin-4-one S. aureus 250-500 [2]
Phenylsulfonyl Urea Hybrid S. aureus 16-32 [16]

| Phenylsulfonyl Urea Hybrid | C. albicans | 16-32 |[16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Inoculum: Grow a fresh culture of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (this compound) in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Summary and Future Directions

The 2-aminobenzothiazole scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. While this compound itself is not extensively characterized, the wealth of SAR data from related derivatives provides a strong predictive framework for its potential biological profile.

  • Anti-Inflammatory Potential: Based on SAR studies, the 7-methyl substitution may confer only modest anti-inflammatory activity.[7] However, this could be advantageous in developing compounds where COX inhibition is a desired secondary effect rather than the primary mechanism.

  • Anticancer Potential: The true potential of this compound as an anticancer agent would be determined by further derivatization, particularly at the 2-amino position, to enhance its binding affinity to specific cancer-related targets like protein kinases.[5]

  • Antimicrobial Potential: Its efficacy as an antimicrobial agent would need to be determined empirically, as SAR in this area is highly dependent on the overall molecular structure and the target organism.

Future research should focus on the synthesis of a focused library of derivatives based on the this compound core. These new compounds should be screened against a wide panel of biological targets to fully explore their therapeutic potential. Subsequent in vivo studies to assess efficacy, pharmacokinetics, and toxicology will be essential steps in translating these promising scaffolds into clinical candidates.

References

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Venkatesh P, et al. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. 2009;1(4):1355-1359.
  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PMC - NIH.
  • Baraskar AR, et al. Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. 2022.
  • Singh L, et al. Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar.
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Sadhasivam G, Kulanthai K. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2015;7(8):425-431.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. 2023.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. 2024.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. 2021.
  • Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate.
  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 2021.
  • Synthesis and biological activities of benzothiazole derivatives: A review. Semantic Scholar.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. 2025.
  • Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. ResearchGate.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Structure and structure–activity relationship of compounds 1 and 2. ResearchGate.
  • Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. 2024.
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC - PubMed Central. 2025.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. 2021.
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. ResearchGate. 2025.
  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. PubMed.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org. 2024.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.

Sources

7-Methylbenzo[d]thiazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 7-Methylbenzo[d]thiazol-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This structural motif is known to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide focuses on a specific, under-investigated derivative, this compound. While direct experimental data on this compound is scarce, this document synthesizes the extensive structure-activity relationship (SAR) data from closely related analogs to postulate its most probable mechanisms of action. We provide a hypothesis-driven framework, complete with detailed, field-proven experimental protocols, to empower researchers to systematically validate these proposed mechanisms. The core hypothesis is that this compound functions as a modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases in oncogenic processes and critical enzymes in microbial pathogens.

The 2-Aminobenzothiazole Scaffold: A Foundation of Versatile Bioactivity

The benzothiazole ring system, a fusion of benzene and thiazole, offers a unique electronic and structural landscape for molecular interactions. The 2-amino substitution, in particular, provides a critical hydrogen-bonding moiety that is frequently observed in the active sites of enzymes.[1] The addition of a methyl group at the 7-position of the benzene ring introduces a small, lipophilic modification that can significantly influence the compound's pharmacokinetic properties and its binding affinity to target proteins. While the precise impact of the 7-methyl group is yet to be elucidated, SAR studies on related methylated benzothiazoles suggest its potential to enhance potency and selectivity.[3][6]

Postulated Mechanism of Action I: Anticancer Activity via Kinase Inhibition

A substantial body of evidence points to kinase inhibition as a primary mechanism for the anticancer effects of 2-aminobenzothiazole derivatives.[3][7] These compounds have been shown to target both receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases, which are often dysregulated in cancer.

Hypothesis: Inhibition of Receptor Tyrosine Kinases (e.g., EGFR/HER Family)

Derivatives of the core scaffold have demonstrated binding affinity for the Human Epidermal Growth Factor Receptor (HER) family.[8][9] We hypothesize that this compound acts as an ATP-competitive inhibitor, occupying the kinase domain and preventing the phosphorylation cascade that leads to cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling EGFR EGFR Ras Ras/Raf EGFR->Ras PI3K PI3K/Akt EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Compound This compound Compound->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation, Survival, Angiogenesis MEK->Proliferation PI3K->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Validation: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on a purified kinase.

Objective: To determine the IC50 value of this compound against a representative tyrosine kinase (e.g., EGFR).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute purified, active EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare ATP solution in kinase buffer. A common concentration is 10 µM, approximating the Km for many kinases.

  • Assay Procedure (384-well plate format):

    • Create a serial dilution of the compound stock in DMSO, then dilute further in kinase buffer to achieve final assay concentrations (e.g., 100 µM to 1 nM).

    • Add 5 µL of the diluted compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection:

    • Use a luminescence-based ATP detection kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinasePostulated IC50 (nM)
This compoundEGFR50 - 500
This compoundCDK2100 - 1000
Reference Inhibitor (e.g., Gefitinib)EGFR< 20
Caption: Table of hypothetical IC50 values for validation experiments.

Postulated Mechanism of Action II: Antimicrobial Activity via Enzyme Inhibition

The benzothiazole scaffold is also a promising framework for developing novel antimicrobial agents.[4][10] Molecular docking studies and experimental evidence suggest that derivatives can inhibit essential bacterial enzymes that have no homolog in human cells, offering a potential for selective toxicity.

Hypothesis: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a critical enzyme for DNA replication and repair, making it a well-validated antibacterial target.[11] We hypothesize that this compound interferes with the function of this enzyme, leading to bacterial cell death.

Experimental Validation: DNA Gyrase Supercoiling Assay

This protocol allows for the direct measurement of the compound's effect on the enzymatic activity of DNA gyrase.

Objective: To determine if this compound inhibits the supercoiling activity of E. coli DNA gyrase.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Obtain purified E. coli DNA gyrase enzyme and relaxed circular plasmid DNA (e.g., pBR322).

    • Prepare an assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

    • Prepare a stop buffer/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue).

  • Assay Procedure:

    • Prepare serial dilutions of the compound in the assay buffer.

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (final concentration ~5 nM), and the diluted compound. Include a "no inhibitor" (DMSO vehicle) control and a known inhibitor control (e.g., Ciprofloxacin).

    • Add DNA gyrase enzyme to initiate the reaction.

    • Incubate the reaction at 37°C for 1 hour.

    • Terminate the reaction by adding the stop buffer/loading dye.

  • Detection and Analysis:

    • Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

    • Perform gel electrophoresis to separate the different DNA topoisomers. Relaxed plasmid DNA will migrate slower than supercoiled DNA.

    • Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

Gyrase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Compound Dilutions Incubate Incubate at 37°C (1 hour) Compound->Incubate Reagents Assay Buffer Relaxed pBR322 DNA Gyrase Reagents->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Stop Reaction Visualize Visualize Bands (UV Light) Gel->Visualize

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

In Silico Modeling: Grounding the Hypothesis

To further refine our hypotheses, molecular docking can be employed to predict the binding mode and affinity of this compound within the ATP-binding pocket of a target kinase.

Protocol: Molecular Docking into EGFR Kinase Domain

  • Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Build the 3D structure of this compound and perform energy minimization.

  • Docking:

    • Define the binding site based on the co-crystallized ligand in the PDB structure.

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the compound into the defined binding site.[8]

  • Analysis:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the key amino acid residues in the active site. This provides a structural basis for the proposed inhibitory activity.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothetical, framework for elucidating the mechanism of action of this compound. Based on extensive data from structural analogs, we postulate that its primary mechanisms involve the inhibition of key protein kinases in cancer and essential enzymes in microbial pathogens. The provided experimental protocols offer a clear and robust path for validating these hypotheses. Successful validation would position this compound as a promising lead compound for further preclinical development. Future work should focus on expanding the kinase panel for selectivity profiling, assessing activity in various cancer cell lines and microbial strains, and initiating in vivo efficacy studies.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (PMC - PubMed Central)
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (PMC - NIH)
  • SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (PubMed)
  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. (PMC - NIH)
  • Schematic representation of structure‐activity relationship for the (a)...
  • [Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl)
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (Bentham Science)
  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (Semantic Scholar)
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (RSC Publishing)
  • Structure and structure–activity relationship of compounds 1 and 2.
  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents.
  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (MDPI)
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • (PDF) S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA | Request PDF.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (PMC - NIH)
  • The Emerging Role of Nitro-Substituted Benzothiazoles in Oncology: A Technical Guide to 7-Nitrobenzo[d]thiazol-2(3H). (Benchchem)
  • Synthesis and molecular docking studies of some new 2-N-acylaminobenzothiazole derivatives.

Sources

An In-Depth Technical Guide to the Discovery and History of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylbenzo[d]thiazol-2-amine is a heterocyclic amine belonging to the broader class of 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry. This technical guide delves into the historical context of its discovery, rooted in the foundational explorations of benzothiazole chemistry. We will examine the key synthetic methodologies that enabled its creation, with a particular focus on the seminal Hugerschoff and Jacobson reactions. The guide will provide detailed, step-by-step protocols for these classical syntheses, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, we will explore the evolution of its study, from its initial characterization to its modern applications as a building block in the development of novel therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of numerous pharmacologically active compounds. The introduction of an amino group at the 2-position further enhances its versatility, providing a key reactive handle for derivatization and molecular elaboration.

The study of 2-aminobenzothiazoles dates back to the late 19th and early 20th centuries, with pioneering work from chemists like Hugerschoff and Jacobson laying the groundwork for the synthesis of a vast array of substituted analogues. While the precise first synthesis of this compound is not extensively documented as a singular discovery, its existence is a direct consequence of these early, systematic investigations into the reactions of substituted anilines and thioureas. The 7-methyl substitution, in particular, offers a subtle yet significant modification to the electronic and steric profile of the parent molecule, influencing its reactivity and potential biological activity.

Foundational Synthetic Methodologies

The synthesis of this compound is historically and conceptually linked to two primary named reactions: the Hugerschoff reaction and the Jacobson synthesis. These methods, developed over a century ago, remain fundamental to the preparation of this class of compounds.

The Hugerschoff Reaction: Oxidative Cyclization of Arylthioureas

The Hugerschoff reaction, first described in 1901, provides a direct route to 2-aminobenzothiazoles through the oxidative cyclization of N-arylthioureas.[1] This method is particularly relevant to the synthesis of this compound, starting from m-tolylthiourea.

Causality of Experimental Choices:

  • Starting Material: m-Toluidine is the logical precursor, as the meta-position of the methyl group directs the cyclization to form the 7-methyl isomer.

  • Thiocyanation: The reaction with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an acid generates the key m-tolylthiourea intermediate in situ.

  • Oxidative Cyclization: Bromine in a suitable solvent (historically chloroform or acetic acid) acts as the oxidizing agent, promoting the electrophilic attack of the sulfur atom onto the aromatic ring, followed by cyclization and aromatization to yield the benzothiazole core. The use of bromine requires careful control to avoid unwanted aromatic bromination.

Experimental Protocol: Hugerschoff Synthesis of this compound

Materials:

  • m-Toluidine

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Chloroform (or alternative solvent)

  • Sodium bisulfite solution

  • Ammonium hydroxide solution

Procedure:

  • Thiourea Formation: In a well-ventilated fume hood, dissolve m-toluidine (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of m-tolylthiourea.

  • Oxidative Cyclization: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in chloroform or glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition of bromine is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the addition of a sodium bisulfite solution to destroy any excess bromine.

  • Isolation: Neutralize the reaction mixture with a concentrated ammonium hydroxide solution until basic. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Diagram of the Hugerschoff Reaction Workflow:

Hugerschoff_Workflow m_Toluidine m-Toluidine m_Tolylthiourea m-Tolylthiourea Intermediate m_Toluidine->m_Tolylthiourea Thiourea Formation NH4SCN NH4SCN / Acetic Acid NH4SCN->m_Tolylthiourea Cyclization Oxidative Cyclization m_Tolylthiourea->Cyclization Bromine Br2 / Chloroform Bromine->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Work-up & Isolation Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Hugerschoff synthesis.

The Jacobson Synthesis: Cyclization of Thiobenzanilides

An alternative classical route is the Jacobson synthesis, which involves the intramolecular cyclization of thiobenzanilides. While less direct for 2-aminobenzothiazoles, it is a historically significant method for forming the benzothiazole ring system. For the synthesis of this compound, this would typically involve the preparation of an appropriate N-(m-tolyl)thioamide followed by cyclization.

Evolution of Study and Modern Significance

Following its initial synthesis as part of broader investigations into benzothiazole chemistry, this compound has found utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of the nucleophilic amino group and the modifiable aromatic ring allows for the construction of more complex molecular architectures.

In recent decades, the 2-aminobenzothiazole scaffold, including the 7-methyl derivative, has been incorporated into a wide range of compounds with diverse biological activities, such as:

  • Anticancer Agents: Many 2-aminobenzothiazole derivatives have been investigated for their potential as anticancer drugs.[2]

  • Antimicrobial Agents: The scaffold is present in compounds exhibiting antibacterial and antifungal properties.

  • Kinase Inhibitors: The structural features of 2-aminobenzothiazoles make them suitable candidates for the design of enzyme inhibitors, particularly protein kinase inhibitors.[3]

The 7-methyl group, while seemingly a minor addition, can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.

Quantitative Data Summary:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound14779-18-1C₈H₈N₂S164.23

Conclusion

The discovery and history of this compound are intrinsically linked to the foundational work on the synthesis of the 2-aminobenzothiazole scaffold. While a singular "discovery" moment is not clearly defined in the historical literature, its synthesis was a logical extension of the pioneering work of chemists like Hugerschoff. The classical synthetic routes, particularly the Hugerschoff reaction, remain relevant and provide a robust method for its preparation. Today, this compound continues to be a valuable tool for researchers in the ongoing quest for novel and effective therapeutic agents, demonstrating the enduring legacy of early heterocyclic chemistry.

References

  • Hugerschoff, A. (1901). Ueber die Einwirkung von Brom auf Thioharnstoffe der aromatischen Reihe. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3143.
  • Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-.
  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole.
  • Abdel-Ghani, T. M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 115, 105234.
  • Yella, R., Murru, S., Ali, A. R., & Patel, B. K. (2010). Arylthioureas with bromine or its equivalents gives no ‘Hugerschoff’ reaction product. Organic & Biomolecular Chemistry, 8(15), 3389-3393.

Sources

An In-Depth Technical Guide to 7-Methylbenzo[d]thiazol-2-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methylbenzo[d]thiazol-2-amine is a heterocyclic amine belonging to the benzothiazole class of compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a focus on its potential applications in drug discovery and development. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. While specific research on the 7-methyl isomer is still emerging, this document collates the available information and provides a framework for its further investigation as a potential therapeutic agent.

Chemical Identity and Nomenclature

The structural foundation of this compound is a benzene ring fused to a thiazole ring, a bicyclic system that imparts significant biological activity. The nomenclature and key identifiers for this compound are crucial for accurate scientific communication and database searches.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-methyl-1,3-benzothiazol-2-amine
CAS Number 14779-18-1[1][2][3]
Molecular Formula C₈H₈N₂S[1][2]
Molecular Weight 164.23 g/mol
Synonyms 7-Methyl-2-aminobenzothiazole, 2-Amino-7-methylbenzothiazole, this compound

Synthesis of this compound

The primary synthetic route to 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the cyclization of an arylthiourea in the presence of an oxidizing agent, typically bromine. For the synthesis of this compound, the logical precursor is 3-methylaniline (m-toluidine).

General Synthetic Pathway (Hugerschoff Reaction)

The synthesis proceeds in two main steps: the formation of the thiourea derivative followed by oxidative cyclization.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 3-Methylaniline 3-Methylaniline Thiourea_derivative 1-(3-Methylphenyl)thiourea 3-Methylaniline->Thiourea_derivative Reaction with NH4SCN Ammonium_thiocyanate Ammonium thiocyanate (NH4SCN) Ammonium_thiocyanate->Thiourea_derivative Thiourea_derivative_2 1-(3-Methylphenyl)thiourea Final_Product This compound Thiourea_derivative_2->Final_Product Cyclization Bromine Bromine (Br2) in Glacial Acetic Acid Bromine->Final_Product G Benzothiazole_Derivative This compound (Hypothesized) Kinase Protein Kinase (e.g., VEGFR, BRAF, CDK) Benzothiazole_Derivative->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Phosphorylation Cell_Signaling Cancer Cell Signaling (Proliferation, Survival) Phosphorylation->Cell_Signaling Cell_Signaling->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Leads to

Caption: Hypothesized mechanism of anticancer action via kinase inhibition.

Several studies have highlighted that substitutions on the benzene ring of the benzothiazole core can significantly influence anticancer potency. [2][4]Therefore, the 7-methyl substitution could potentially modulate the activity and selectivity of this compound for specific cancer-related targets.

Neuroprotective and CNS Activity

Benzothiazole derivatives have also been investigated for their potential in treating central nervous system (CNS) disorders. [5][6]Some analogs have shown neuroprotective effects, which are relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [5]The mechanisms often involve the modulation of neurotransmitter systems or the inhibition of enzymes like monoamine oxidase (MAO). [5]The lipophilicity imparted by the methyl group in this compound may enhance its ability to cross the blood-brain barrier, a critical property for CNS-acting drugs.

Anti-inflammatory and Enzyme Inhibition

Chronic inflammation is a key factor in many diseases, and some benzothiazole derivatives have exhibited anti-inflammatory properties. [3][7]This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade. The potential for this compound to act as an enzyme inhibitor warrants further investigation against targets such as cyclooxygenases (COX) or other inflammatory mediators.

Future Directions and Research Opportunities

The full therapeutic potential of this compound remains to be elucidated. Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol, along with complete spectroscopic characterization, is essential to provide a reliable source of this compound for further studies.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and relevant enzymatic targets (e.g., kinases, MAOs) to identify its primary biological activities and mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications at the 7-position and on the 2-amino group will help to establish a clear SAR and guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, toxicity, and pharmacokinetic properties.

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant benzothiazole family. Based on the extensive research on related compounds, it holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and neurology. This guide provides a foundational understanding of its chemistry and potential applications, aiming to stimulate further research into this promising molecule.

References

Sources

A Comprehensive Spectroscopic Guide to 7-Methylbenzo[d]thiazol-2-amine: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 7-Methylbenzo[d]thiazol-2-amine

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] The specific placement of substituents on the benzene ring, such as the methyl group in this compound, can profoundly influence its physicochemical properties and biological efficacy. Therefore, unambiguous structural confirmation is a critical prerequisite for any downstream application, from drug development to molecular modeling.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate this important molecular entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For this compound (C₈H₈N₂S), we anticipate signals corresponding to three distinct proton types: the amine (NH₂), the aromatic ring (Ar-H), and the methyl group (CH₃).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH₂ ~7.2-7.5 Broad Singlet - 2H
H-4 ~7.5-7.6 Doublet ~8.0 1H
H-5 ~6.9-7.0 Triplet (Doublet of Doublets) ~7.5 1H
H-6 ~7.1-7.2 Doublet ~7.0 1H

| CH₃ | ~2.4 | Singlet | - | 3H |

Expert Insights:

  • Solvent Choice: DMSO-d₆ is a common choice for 2-aminobenzothiazoles due to their good solubility and its ability to slow down the proton exchange of the NH₂ group, often resulting in a more clearly visible, albeit broad, signal.

  • Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) form an AMX spin system. H-4 is ortho to the electron-donating methyl group and is expected to be the most deshielded of the three. H-5 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6.

  • Amine Protons: The chemical shift of the NH₂ protons is highly variable and concentration-dependent. It appears as a broad singlet because of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400-500 MHz spectrometer involves 8-16 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks and determine chemical shifts relative to the residual solvent peak or an internal standard like TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Tune & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J MS_Fragmentation M [M]⁺• m/z = 164 F1 [M - CH₃]⁺ m/z = 149 M->F1 - •CH₃ F2 [M - HCN]⁺• m/z = 137 M->F2 - HCN F3 [M - CH₃ - HCN]⁺ m/z = 122 F1->F3 - HCN

Caption: Plausible EI Fragmentation Pathway.

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of data from NMR, IR, and MS.

  • MS confirms the molecular formula (C₈H₈N₂S) via the molecular ion at m/z 164.

  • IR validates the presence of key functional groups: the primary amine (N-H stretches ~3400-3200 cm⁻¹) and the benzothiazole core (C=N and C=C stretches).

  • ¹³C NMR confirms the presence of eight unique carbon atoms, including the characteristic downfield C=N carbon and the upfield methyl carbon.

  • ¹H NMR provides the final, definitive proof of the substitution pattern, mapping the precise locations and connectivities of the eight protons and confirming the 7-methyl isomer structure.

This comprehensive spectroscopic approach provides a self-validating system, ensuring the identity, purity, and structural integrity of this compound for any scientific application.

References

  • The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information.
  • Baghdad Science Journal. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Elsevier. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • ResearchGate. (n.d.). 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4).
  • The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide.
  • American Society for Microbiology. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
  • PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. National Library of Medicine.
  • Semantic Scholar. (n.d.). A class of carbonic anhydrase II and VII-selective inhibitors.
  • Cenmed Enterprises. (n.d.). This compound (C007B-528684).
  • PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. National Library of Medicine.
  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
  • PubMed. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. National Library of Medicine.
  • Al-Qadisiyah University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.
  • NIST. (n.d.). Benzothiazole, 2-methyl-. WebBook.
  • ResearchGate. (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.
  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.

Sources

A Guide to the Solubility Determination of 7-Methylbenzo[d]thiazol-2-amine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Poor solubility is a leading cause of compound attrition in the drug development pipeline. This technical guide provides a comprehensive framework for characterizing the solubility of 7-Methylbenzo[d]thiazol-2-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. In the absence of published experimental data for this specific molecule, this document serves as a detailed methodological guide for researchers. It outlines the theoretical considerations, robust experimental protocols for determining both kinetic and thermodynamic solubility, and the application of biorelevant media to predict in vivo performance. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility assessment workflow.

Introduction: The Central Role of Solubility

This compound belongs to the benzothiazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] The solubility of such a molecule is not a single value but a complex function of its intrinsic properties and its environment.[3] Understanding and quantifying solubility is paramount, as it directly impacts:

  • Bioavailability: A drug must dissolve to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability.

  • In Vitro Assay Performance: Compound precipitation in biological assays can lead to inaccurate and misleading results, such as false positives or underestimated potency.[4]

  • Formulation Development: Solubility data is essential for developing viable formulations for both preclinical and clinical studies, from simple solutions for initial screening to complex oral dosage forms.[5][6]

  • Dose-Limiting Toxicity: For poorly soluble compounds, the maximum achievable concentration in vivo may be limited by its solubility, impacting toxicological assessment.

This guide will provide the scientific rationale and step-by-step protocols to thoroughly characterize the solubility profile of this compound.

Physicochemical Profile and Theoretical Considerations

While specific experimental data for this compound is scarce, we can predict its behavior based on its structure and the properties of related heterocyclic amines.

Molecular Structure:

  • Chemical Formula: C₈H₈N₂S

  • Molecular Weight: 164.23 g/mol

  • CAS Number: 14779-18-1

Key Influencing Factors:

  • pKa (Ionization Constant): The benzothiazole ring contains a basic amine group. Like other heterocyclic amines, this nitrogen atom can be protonated.[7] The pKa is the pH at which the compound is 50% ionized and 50% neutral. The solubility of an ionizable compound is highly pH-dependent. For a basic compound like this compound, solubility is expected to be significantly higher in acidic environments (lower pH) where it exists predominantly in its protonated, more polar, cationic form. Predicting the pKa of such molecules can be achieved using computational models, and simple rules can help in tuning amine basicity.[8]

  • LogP (Lipophilicity): The octanol-water partition coefficient (LogP) measures a compound's lipophilicity. The methyl group on the benzene ring will slightly increase the lipophilicity compared to the parent 2-aminobenzothiazole. A higher LogP generally correlates with lower aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for the molecule to dissolve. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility. The thermodynamic solubility, considered the "true" solubility, is determined by the most stable crystalline form.[9]

The relationship between these properties dictates the overall solubility profile, as illustrated in the diagram below.

G cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Factors pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility affects ionization state LogP LogP (Lipophilicity) LogP->Solubility influences partitioning Crystal Crystal Lattice Energy (Melting Point, Polymorphism) Crystal->Solubility energy barrier to dissolution pH Solution pH pH->pKa pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent System (Buffers, Co-solvents) Solvent->Solubility

Caption: Key factors influencing the aqueous solubility of an ionizable compound.

Experimental Solubility Determination

A multi-tiered approach is recommended for solubility assessment, starting with high-throughput kinetic assays for early-stage discovery and progressing to the gold-standard thermodynamic shake-flask method for lead optimization.[3][4]

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that dissolves in a buffer after a short incubation time, typically starting from a concentrated DMSO stock solution.[10][11] This method is prone to generating supersaturated solutions, which can overestimate the true solubility.[5] However, its high throughput makes it invaluable for screening large numbers of compounds.[3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

  • Plate Preparation: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock to the wells of a 96-well UV-transparent microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[4]

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., 0.45 µm) via centrifugation to separate any undissolved precipitate.[4]

  • Quantification: Measure the UV absorbance of the filtrate in a plate reader at the compound's λ_max.

  • Data Analysis: Calculate the solubility by comparing the absorbance of the sample wells to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile and buffer.[11]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid forms of the compound. The shake-flask method is the most reliable technique for this measurement and is considered the gold standard.[9]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure equilibrium is reached.[5]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[4][6] The pH of the suspension should be verified at the beginning and end of the experiment.[5]

  • Phase Separation: Allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with the same compound.

  • Data Reporting: The result is reported as the equilibrium solubility in units of µg/mL or µM.

The workflow for selecting and executing the appropriate solubility assay is depicted below.

G Start Start: Need Solubility Data Decision Project Stage? Start->Decision Early Early Discovery / HTS Decision->Early Late Lead Optimization / Preclinical Decision->Late Kinetic Perform Kinetic Solubility Assay Early->Kinetic Thermo Perform Thermodynamic (Shake-Flask) Assay Late->Thermo Kinetic_Details Fast, High-Throughput Uses DMSO stock Risk of supersaturation Kinetic->Kinetic_Details End End: Solubility Data Acquired Kinetic->End Thermo_Details Gold Standard, 'True' Solubility Requires solid material Low-throughput, 24-48h Thermo->Thermo_Details Thermo->End

Caption: Decision workflow for selecting a solubility assay based on project stage.

Solubility in Different Media

To better predict in vivo behavior, solubility should be assessed in a range of relevant media.

Aqueous Buffers at Different pH

Given that this compound is a basic compound, its solubility should be determined at various pH values relevant to the gastrointestinal tract, such as pH 1.2 (stomach), pH 4.5, and pH 6.8 (small intestine). This pH-solubility profile is critical for understanding where the drug will dissolve after oral administration.

Organic Solvents

Solubility in common organic solvents is important for synthesis, purification, and formulation activities.

SolventIntended UseExpected Solubility
Dimethyl Sulfoxide (DMSO)Stock solutions for biological screeningHigh
Ethanol (EtOH)Co-solvent in formulationsModerate to High
Methanol (MeOH)Synthesis, chromatographyModerate to High
Acetonitrile (ACN)Chromatography mobile phaseModerate
Dichloromethane (DCM)Organic synthesisModerate to High

Table 1: Common organic solvents and their relevance. Expected solubility is a qualitative prediction.

Biorelevant Media

Simple buffers do not fully replicate the conditions in the human gut. Biorelevant media contain bile salts and phospholipids (lecithin) that mimic the fluids in the stomach and intestine, providing a more accurate prediction of in vivo dissolution and absorption.[12][13][14]

  • Simulated Gastric Fluid (SGF): Simulates stomach fluid in the fasted state (typically pH ~1.2-2.0).[14]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates small intestine fluid before a meal (pH ~6.5), containing low concentrations of sodium taurocholate and lecithin.[13][15]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates small intestine fluid after a meal (pH ~5.0-5.8), with higher concentrations of bile salts and lipids.[13][15]

Many poorly soluble drugs exhibit significantly enhanced solubility in FaSSIF and FeSSIF due to micellar solubilization.[14] Testing in these media is highly recommended for orally administered drug candidates.

This protocol is adapted from published formulations.[16]

  • Prepare Buffer: Dissolve 3.9 g of sodium dihydrogen phosphate (NaH₂PO₄) and 7.7 g of sodium chloride (NaCl) in ~900 mL of purified water. Adjust the pH to 6.5 with sodium hydroxide (NaOH). Make up the final volume to 1 L.

  • Add Biorelevant Components: To the 1 L of buffer, add 1.61 g of sodium taurocholate and 0.56 g of lecithin.

  • Dissolve: Stir gently until all components are fully dissolved. The solution may appear slightly opalescent. This medium should ideally be prepared fresh on the day of the experiment.[16]

  • Conduct Shake-Flask Assay: Use the prepared FaSSIF as the solvent in the thermodynamic solubility protocol described in Section 3.2.

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a potential drug candidate. This guide provides a robust, multi-faceted strategy for solubility characterization. By employing both high-throughput kinetic screening and gold-standard equilibrium methods, researchers can generate reliable data for early-stage decision-making. Furthermore, assessing solubility in pH-adjusted buffers and complex biorelevant media provides critical insights that bridge the gap between simple in vitro measurements and complex in vivo performance. The systematic application of these protocols will enable scientists to build a comprehensive solubility profile, mitigate development risks, and make informed decisions to advance promising compounds like this compound through the drug discovery pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • Pillay, V., & D'Souza, S. (2021). Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update.
  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Scribd. Bio-Relevant Dissolution Media. [Link]
  • PCBIS. Thermodynamic solubility. [Link]
  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]
  • Interchim.
  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]
  • Ingenta Connect.
  • ResearchGate. Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. [Link]
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). [Link]
  • PubChem. Benzo(d)thiazol-2-amine. [Link]
  • Chemistry LibreTexts. Heterocyclic Amines. (2025). [Link]
  • ResearchGate.
  • PubMed. Formation and prediction of heterocyclic amines and N-nitrosamines in smoked sausages using back propagation artificial neural network. (2024). [Link]
  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
  • Cenmed Enterprises. This compound (C007B-528684). [Link]
  • National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]
  • ChemRxiv.
  • AMERICAN ELEMENTS. Benzothiazoles. [Link]
  • PubMed. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. [Link]

Sources

Unlocking the Therapeutic Potential of 7-Methylbenzo[d]thiazol-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This technical guide focuses on a specific, yet under-explored derivative, 7-Methylbenzo[d]thiazol-2-amine, to delineate a strategic approach for identifying and validating its potential therapeutic targets. While direct experimental data for this compound is scarce, a wealth of information on structurally related benzothiazoles provides a robust foundation for hypothesizing its biological activity. We will explore potential targets in oncology and neurodegenerative diseases, grounded in the established pharmacology of the 2-aminobenzothiazole core. This document will serve as a comprehensive roadmap for researchers, providing not only the scientific rationale for target selection but also detailed, actionable protocols for experimental validation.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in drug discovery due to its versatile biological activities.[2] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, neuroprotective, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3] The planar structure of the benzothiazole ring system allows it to interact with a wide array of biological macromolecules, including enzymes and receptors, often acting as a bioisostere for endogenous ligands.[1]

The 2-aminobenzothiazole moiety, in particular, is a recurring motif in compounds targeting key signaling pathways. The presence of the amino group at the 2-position provides a crucial point for hydrogen bonding and further chemical modification, enabling the fine-tuning of potency and selectivity. The addition of a methyl group at the 7-position of the benzene ring, as in this compound, can influence the compound's lipophilicity, metabolic stability, and interaction with its biological targets.

This guide will leverage the known pharmacology of the 2-aminobenzothiazole scaffold to propose and detail the investigation of high-potential therapeutic targets for this compound.

Proposed Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on benzothiazole derivatives, two primary therapeutic areas present the most promising avenues for investigation for this compound: Oncology and Neurodegenerative Diseases .

Oncology: Targeting Aberrant Cell Signaling

The deregulation of cellular signaling pathways is a hallmark of cancer. Benzothiazole derivatives have been shown to inhibit several key players in oncogenic signaling.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its hyperactivation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[5][6] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway.[7][8]

Scientific Rationale: The 2-aminobenzothiazole scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases like PI3K and mTOR.[9] The 7-methyl group may enhance binding affinity through hydrophobic interactions within the kinase domain.

Hypothesized Target: PI3Kα and/or mTOR , key kinases in the pathway.

Experimental Validation Workflow: A multi-step approach is necessary to validate the inhibition of the PI3K/Akt/mTOR pathway.

PI3K_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (PI3Kα / mTOR) cell_based_assay Cell-Based p-Akt/p-S6RP Assay (Western Blot / ELISA) biochemical_assay->cell_based_assay Confirms cellular target engagement proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_based_assay->proliferation_assay Links target inhibition to phenotype xenograft_model Tumor Xenograft Model (e.g., in nude mice) proliferation_assay->xenograft_model Transition to in vivo testing pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft_model->pk_pd_study Establishes in vivo efficacy and target modulation

Figure 1: Workflow for validating PI3K/Akt/mTOR pathway inhibition.

Detailed Protocol: Cell-Based Phospho-Akt (Ser473) Western Blot

  • Cell Culture: Seed cancer cell lines known to have an active PI3K pathway (e.g., MCF-7, U-87 MG) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO) and a known PI3K inhibitor (e.g., GDC-0941) as a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[10][11] Benzothiazole-based sulfonamides are a well-established class of CA inhibitors.[3]

Scientific Rationale: While this compound is not a sulfonamide, the benzothiazole scaffold itself has been shown to play a role in the inhibition of CAs.[2] It is plausible that the 2-amino group and the overall electronic properties of the molecule could allow it to coordinate with the zinc ion in the active site of CAs.

Hypothesized Target: Carbonic Anhydrase IX and XII .

Experimental Validation Workflow:

CA_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models enzyme_inhibition_assay Stopped-Flow CO2 Hydrase Assay (for CA IX and XII) isoform_selectivity Isoform Selectivity Profiling (against CA I and II) enzyme_inhibition_assay->isoform_selectivity Determines selectivity cell_based_ph_assay Cell-Based Extracellular pH Assay enzyme_inhibition_assay->cell_based_ph_assay Confirms cellular effect spheroid_model 3D Tumor Spheroid Model (Hypoxia Induction) cell_based_ph_assay->spheroid_model Transition to 3D culture in_vivo_efficacy In Vivo Efficacy Study (e.g., in a breast cancer model) spheroid_model->in_vivo_efficacy Assesses efficacy in a complex model

Figure 2: Workflow for validating Carbonic Anhydrase inhibition.

Detailed Protocol: Stopped-Flow CO2 Hydrase Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human CA IX and XII, and the substrate, 4-nitrophenyl acetate (NPA).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument by measuring the esterase activity of the CA enzyme.

    • The enzyme is pre-incubated with the inhibitor for a defined period.

    • The enzyme-inhibitor mixture is rapidly mixed with the NPA substrate.

    • The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.

Neurodegenerative Diseases: Modulating Neurological Pathways

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents numerous therapeutic targets. Benzothiazole derivatives have shown promise in this area, particularly as inhibitors of key enzymes involved in neurotransmitter metabolism.

Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[12] Inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease. Furthermore, MAO-B activity is associated with oxidative stress, a contributing factor to neuronal cell death.[8] Many benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[13][14][15]

Scientific Rationale: The benzothiazole ring system is a common feature in many known MAO-B inhibitors.[16] It is thought to interact with the hydrophobic active site of the enzyme. The 7-methyl group could enhance this hydrophobic interaction.

Hypothesized Target: Monoamine Oxidase B (MAO-B) .

Experimental Validation Workflow:

MAOB_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models enzyme_inhibition_assay Fluorometric MAO-B Inhibition Assay selectivity_assay MAO-A Inhibition Assay (for selectivity) enzyme_inhibition_assay->selectivity_assay Determines isoform selectivity neuroprotection_assay Neuroprotection Assay (e.g., against MPP+ toxicity) enzyme_inhibition_assay->neuroprotection_assay Links inhibition to neuroprotection mp_model MPTP-Induced Mouse Model of Parkinson's Disease neuroprotection_assay->mp_model Transition to in vivo models behavioral_tests Behavioral Assessments (e.g., rotarod, open field) mp_model->behavioral_tests Evaluates in vivo efficacy

Figure 3: Workflow for validating MAO-B inhibition.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay

  • Reagents: Prepare solutions of recombinant human MAO-B, a suitable substrate (e.g., kynuramine or Amplex Red reagent), and a peroxidase.

  • Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the MAO-B enzyme and the inhibitor at various concentrations.

    • Pre-incubate for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and peroxidase mixture.

    • The MAO-B-catalyzed oxidation of the substrate produces hydrogen peroxide, which is converted by the peroxidase into a fluorescent product (e.g., resorufin).

  • Measurement: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes from the initial screening assays, based on the known potencies of related benzothiazole derivatives.

Proposed Target Assay Type Hypothetical IC50 Range (µM) Reference Compound Reference IC50 (µM)
PI3KαBiochemical Kinase Assay0.1 - 5GDC-0941~0.005
mTORBiochemical Kinase Assay0.5 - 10Rapamycin~0.0001
Carbonic Anhydrase IXStopped-Flow CO2 Hydrase Assay1 - 20Acetazolamide~0.025
Monoamine Oxidase BFluorometric Inhibition Assay0.05 - 2Selegiline~0.01

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial exploration of the therapeutic potential of this compound. By leveraging the extensive knowledge base of the broader benzothiazole class of compounds, we have identified high-priority target classes in oncology and neurodegeneration. The detailed experimental workflows and protocols offer a clear path for researchers to validate these hypotheses and uncover the specific mechanism of action of this novel compound.

Successful validation of any of these initial targets would warrant further investigation, including comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. Ultimately, the systematic approach outlined herein will be instrumental in determining the clinical viability of this compound as a novel therapeutic agent.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. PubMed. [Link]
  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. PubMed. [Link]
  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase is. ProQuest. [Link]
  • Target Identification and Valid
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
  • Drug Target Identification and Valid
  • Molecular Target Validation in preclinical drug discovery. Drug Discovery World. [Link]
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. [Link]
  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. PubMed. [Link]
  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. [Link]
  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]
  • Structure–activity relationship (SAR) study for monoamine oxidase (MAO)‐A and MAO‐B inhibitory activity of synthesized compounds 6a–q.
  • 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Semantic Scholar. [Link]-benzothiazole-derivatives-as-Li-Liu/729f27301c22d76a26d705c742c38580007886a1)
  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed. [Link]
  • The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. PubMed. [Link]
  • Examples of structures displaying MAO-B inhibitory activity and the designed compounds (3a–3j).
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
  • Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PubMed Central. [Link]
  • This compound (C007B-528684). Cenmed Enterprises. [Link]
  • This compound. ChemBK. [Link]
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. PubMed Central. [Link]

Sources

review of 7-Methylbenzo[d]thiazol-2-amine literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methylbenzo[d]thiazol-2-amine: From Synthesis to Therapeutic Potential

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide spectrum of biological activities.[1][2] Among its many derivatives, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the literature surrounding this compound, offering a Senior Application Scientist's perspective on its synthesis, pharmacological profile, and future prospects in drug development. We will delve into the causality behind experimental designs and present self-validating protocols for key assays, with a particular focus on its promising applications in neurodegenerative diseases and inflammation.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid that serves as a versatile building block for more complex molecules. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 14779-18-1[3][4]
Molecular Formula C₈H₈N₂S[3][5]
Molecular Weight 164.23 g/mol [3][5]
InChI Key JNPSTPOSZUGYDH-UHFFFAOYSA-N[4][6]
Synonyms 7-methyl-1,3-benzothiazol-2-amine[4][6]
Core Synthesis Protocol: Oxidative Cyclization of Arylthiourea

The most robust and widely cited method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of the corresponding N-arylthiourea. The following protocol is adapted from established literature procedures, which provide a reliable pathway to the target compound.[7][8][9] The causality behind this choice rests on the high yields and the commercial availability of the starting materials. The key is the controlled in situ generation of a reactive intermediate via halogenation, which then undergoes intramolecular cyclization.

Experimental Protocol:

  • Step 1: Preparation of N-(3-methylphenyl)thiourea.

    • In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 0.5 mole of m-toluidine in 500 mL of chlorobenzene.

    • While stirring, add 0.55 mole of concentrated sulfuric acid dropwise to form a fine suspension of the toluidine sulfate salt. This step is crucial for creating a high-surface-area solid that will react evenly.

    • Add 1.1 moles of sodium thiocyanate to the suspension.

    • Heat the mixture to 100°C in an oil bath and maintain for 3 hours. This promotes the formation of the thiourea intermediate.

    • Cool the reaction mixture to 30°C.

  • Step 2: Oxidative Cyclization.

    • Carefully add 1.34 moles of sulfuryl chloride dropwise over 15 minutes, ensuring the internal temperature does not exceed 50°C. An ice bath may be required for cooling. The sulfuryl chloride acts as the oxidizing and chlorinating agent that initiates the ring closure.

    • Maintain the reaction temperature at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

    • Filter the mixture to remove the chlorobenzene solvent.

  • Step 3: Isolation and Purification.

    • The crude solid is placed in a solution of 1.2 L of water and 50 g of sodium hydroxide and stirred for 1 hour at 70°C to neutralize any remaining acid and hydrolyze byproducts.[4]

    • Filter the resulting suspension and wash the solid with 200 mL of water.

    • For purification, dissolve the crude product in a minimal amount of hot ethanol (e.g., 300 mL). Add 10 g of activated carbon (Norit) and filter the hot solution to remove colored impurities.

    • To the hot filtrate, add 500 mL of hot water and stir vigorously while cooling rapidly in an ice bath to induce crystallization of a fine, pale-yellow product.

    • Filter the purified this compound, wash with 150 mL of 30% ethanol, and dry in vacuo.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification m-Toluidine m-Toluidine H2SO4_NaSCN 1. H₂SO₄ 2. NaSCN, 100°C m-Toluidine->H2SO4_NaSCN Thiourea_Intermediate N-(3-methylphenyl)thiourea H2SO4_NaSCN->Thiourea_Intermediate SO2Cl2 SO₂Cl₂, 50°C Thiourea_Intermediate->SO2Cl2 Crude_Product Crude this compound SO2Cl2->Crude_Product Purification 1. NaOH wash 2. Recrystallization (EtOH/H₂O) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Pharmacological Profile: A Multi-Target Scaffold

The true value of this compound lies in the diverse biological activities exhibited by its derivatives. The benzothiazole nucleus serves as a privileged scaffold, allowing for functionalization that can be tailored to interact with a variety of molecular targets.[1]

Neuroprotective and Central Nervous System (CNS) Applications

A significant body of research has focused on benzothiazole derivatives for the treatment of multifactorial neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10][11] The prevailing strategy is the development of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[10][12]

Mechanism of Action in Neurodegeneration: The progression of Alzheimer's disease is linked to cholinergic deficits, oxidative stress, and the aggregation of amyloid-β plaques.[10] Benzothiazole derivatives have been rationally designed to inhibit multiple enzymes implicated in this cascade:

  • Monoamine Oxidase B (MAO-B): This enzyme's activity is elevated in the brains of Alzheimer's and Parkinson's patients, where it contributes to oxidative stress and the degradation of neurotransmitters like dopamine.[13][14][15] Selective MAO-B inhibition is a key therapeutic strategy.[13][16]

  • Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE): These enzymes hydrolyze the neurotransmitter acetylcholine. Their inhibition helps to restore cholinergic function, which is crucial for cognition.[10]

  • Histamine H₃ Receptor (H₃R): As an antagonist, blocking this receptor can modulate the release of several neurotransmitters, including acetylcholine, offering another avenue for cognitive enhancement.[10]

MTDL cluster_targets Enzyme / Receptor Targets cluster_outcomes Therapeutic Outcomes BTZ Benzothiazole Derivative (MTDL) MAOB MAO-B BTZ->MAOB Inhibits AChE AChE / BuChE BTZ->AChE Inhibits H3R H₃ Receptor BTZ->H3R Antagonizes OxidativeStress ↓ Oxidative Stress MAOB->OxidativeStress Neurotransmission ↑ Neurotransmitter Levels (Dopamine, Acetylcholine) AChE->Neurotransmission H3R->Neurotransmission Cognition Improved Cognition Neurotransmission->Cognition OxidativeStress->Cognition

Sources

7-Methylbenzo[d]thiazol-2-amine CAS number and database information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methylbenzo[d]thiazol-2-amine (CAS: 14779-18-1) for Drug Discovery Professionals

Introduction

The benzothiazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a thiazole ring, make it a versatile building block for designing pharmacologically active agents.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] This guide focuses on a specific, yet highly promising derivative: this compound.

As a Senior Application Scientist, the rationale for focusing on this particular molecule is twofold. First, the strategic placement of a methyl group at the 7-position can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins compared to its parent compound, 2-aminobenzothiazole. Second, this compound serves as a critical starting material and core fragment for developing more complex drug candidates.[4] This document provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a scaffold in modern drug discovery, supported by validated analytical methods and safety protocols.

Core Compound Identification and Properties

Accurate identification is the cornerstone of any chemical research. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number: 14779-18-1 . The table below summarizes its key chemical identifiers and computed properties, providing a foundational dataset for researchers.

PropertyValueSource
CAS Number 14779-18-1[5]
Molecular Formula C₈H₈N₂S[5]
Molecular Weight 164.23 g/mol [5]
IUPAC Name 7-methyl-1,3-benzothiazol-2-amine
Synonyms This compound
InChI Key JNPSTPOSZUGYDH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C2C(=C1)N=C(S2)NInferred from structure

Synthesis and Analytical Characterization

The utility of a chemical scaffold is directly linked to its accessibility through reliable synthetic routes and the robustness of methods for its characterization.

Synthesis Protocol: A Literature-Based Approach

The synthesis of this compound is often a crucial first step for more complex derivatives.[4] While numerous specific methods exist, a common and reliable laboratory-scale synthesis involves the reaction of 3-methylaniline with a thiocyanating agent. The causality behind this choice lies in the direct and efficient formation of the benzothiazole ring system.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to control the exothermicity of the subsequent thiocyanation reaction and prevent unwanted side products.

  • Thiocyanation: While maintaining the low temperature and stirring vigorously, add a solution of potassium thiocyanate (or sodium thiocyanate, ~2.2 equivalents) dissolved in the same solvent dropwise.

  • Halogenation: After the addition of the thiocyanate solution, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C. This in-situ generation of thiocyanogen is the key step for the electrophilic cyclization.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of crushed ice and water. The crude product will precipitate.

  • Neutralization & Filtration: Neutralize the acidic solution by slowly adding a concentrated aqueous ammonia or sodium hydroxide solution until the pH is ~8-9. This step is crucial for isolating the free amine product. Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. For a molecule like this compound, a multi-technique approach is standard. Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse for both confirmation and purity assessment.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve Synthesized Product in Mobile Phase hplc HPLC Separation (e.g., C18 Column) prep->hplc Inject uv UV-Vis Detector (Purity Check) hplc->uv Eluent Flow ms Mass Spectrometer (Identity Confirmation) uv->ms Eluent Flow purity Assess Purity (>95%) from UV Chromatogram uv->purity mass Confirm Molecular Ion [M+H]⁺ at m/z 165.05 ms->mass G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Compound This compound Derivatives Compound->COX Inhibition

Sources

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 7-Methylbenzo[d]thiazol-2-amine

The benzothiazole core, a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone in the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4]

This guide focuses on a specific derivative, this compound. We will move beyond simple synthesis and delve into the theoretical and computational methodologies that are essential for elucidating its molecular characteristics and predicting its therapeutic potential. For researchers and drug development professionals, such in silico studies are indispensable, providing a rational basis for molecular design, predicting drug-likeness, and accelerating the journey from compound discovery to clinical investigation. This document will serve as a technical primer on the application of Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis in the comprehensive evaluation of this promising molecule.

Caption: Molecular Structure of this compound.

Part 1: Structural Elucidation through Spectroscopic and Computational Synergy

Confirming the precise molecular structure is the foundational step in characterization. While experimental techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards, their power is magnified when coupled with theoretical predictions from computational chemistry.

The Predictive Power of Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry for its balance of accuracy and efficiency.[5][6] For a molecule like this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the lowest energy state, providing theoretical values for bond lengths and angles.

  • Predict Vibrational Frequencies: Calculate the theoretical FT-IR spectrum. By comparing these calculated frequencies with the experimental spectrum, each absorption band can be confidently assigned to a specific molecular vibration (e.g., N-H stretch, C=N stretch).[7][8]

  • Calculate NMR Chemical Shifts: Using methods like Gauge-Independent Atomic Orbital (GIAO), DFT can predict the ¹H and ¹³C NMR chemical shifts, which are crucial for assigning specific peaks in the experimental NMR spectra to the corresponding nuclei in the molecule.[5][9]

This synergy is a self-validating system: a high correlation between the predicted and experimental spectra provides strong evidence for the correct synthesis and structural identification of the target compound.[5]

Parameter Description Theoretical Insight Provided by DFT Experimental Validation
FT-IR Frequencies Wavenumbers at which the molecule absorbs infrared radiation, corresponding to specific bond vibrations.Provides a calculated spectrum where each peak is assigned to a precise vibrational mode (e.g., stretching, bending).Comparison with the experimental FT-IR spectrum confirms the presence of key functional groups (amine N-H, aromatic C-H, C=N).
¹H NMR Shifts (ppm) Chemical shifts of hydrogen nuclei, indicating their local electronic environment.Predicts the chemical shift for each proton, helping to resolve complex aromatic region signals and confirm substituent placement.The experimental ¹H NMR spectrum validates the number and environment of protons in the molecule.
¹³C NMR Shifts (ppm) Chemical shifts of carbon nuclei, providing a map of the carbon skeleton.Calculates the chemical shift for each carbon atom, confirming the integrity of the benzothiazole core and the position of the methyl group.The experimental ¹³C NMR spectrum confirms the carbon framework of the synthesized compound.

Part 2: Deep Dive into Molecular Properties with Computational Modeling

With the structure validated, computational models allow us to dissect the electronic and physicochemical properties that govern the molecule's behavior and potential as a drug.

Density Functional Theory (DFT) for Electronic Profiling

Beyond spectroscopy, DFT provides a window into the molecule's electronic soul.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity.[5][10][11] A smaller gap suggests the molecule is more polarizable and more reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface.[5][11] It reveals the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For drug design, this is invaluable as it predicts where the molecule is likely to engage in non-covalent interactions, such as hydrogen bonding or electrostatic interactions with a protein target.

Electronic Property Definition Significance in Drug Development
E_HOMO Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's capacity to act as an electron donor in reactions.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between LUMO and HOMO.A key descriptor of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity.
MEP Analysis Visualization of charge distribution on the molecular surface.Identifies sites for potential electrophilic and nucleophilic attacks, predicting how the molecule will interact with biological targets.
Predicting Biological Interactions: Molecular Docking

Molecular docking is a powerful in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein.[3][10][12] This method is fundamental to rational drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active.

The benzothiazole scaffold has been successfully docked into various key protein targets implicated in diseases like cancer and inflammation.[3][12] For instance, derivatives of benzo[d]thiazol-2-amine have shown strong binding affinities for the Human Epidermal Growth Factor Receptor (HER) enzyme and Cyclooxygenase (COX) enzymes.[3][12][13]

Experimental Protocol: A Standard Molecular Docking Workflow

  • Target Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its geometry is optimized using a method like DFT to find its lowest energy conformation.

  • Grid Generation: A "grid box" is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

  • Docking Simulation: Using software like AutoDock Vina, the ligand is placed in multiple conformations and orientations within the grid box.[10][12] The program calculates a binding affinity score (typically in kcal/mol) for the most favorable poses. A more negative score indicates a stronger, more stable interaction.

  • Analysis of Results: The best-scoring poses are analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.

Caption: Standard workflow for a molecular docking experiment.

Predicting Drug-Likeness: In Silico ADMET Analysis

A compound can have outstanding biological activity but fail as a drug due to poor pharmacokinetic properties. ADMET analysis assesses a molecule's potential Absorption, Distribution, Metabolism, Excretion, and Toxicity. Performing these studies in silico is a cost-effective way to flag problematic compounds early in the discovery pipeline.[6][14][15]

ADMET Parameter Description Significance
Lipinski's Rule of Five A set of rules of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Predicts oral bioavailability. Compounds conforming to the rule are more likely to be successful drug candidates.[6]
Human Intestinal Absorption (HIA) Predicts the percentage of the compound that will be absorbed through the human gut.Essential for determining oral dosing.
Blood-Brain Barrier (BBB) Penetration Predicts whether the compound can cross the BBB to act on the central nervous system.Crucial for neurotherapeutics but undesirable for drugs intended to act peripherally.
CYP450 Enzyme Inhibition Predicts interaction with cytochrome P450 enzymes, which are key for drug metabolism.Inhibition of these enzymes can lead to adverse drug-drug interactions.[16]
Hepatotoxicity Predicts the potential for the compound to cause liver damage.A major reason for drug failure in clinical trials.
Ames Test Predicts the mutagenic potential of a compound.A critical early indicator of potential carcinogenicity.

Conclusion: An Integrated Framework for Rational Drug Design

The theoretical study of this compound provides a powerful, multi-faceted approach to understanding its potential as a therapeutic agent. By integrating DFT calculations for structural and electronic profiling, molecular docking for target interaction analysis, and ADMET predictions for pharmacokinetic profiling, researchers can build a comprehensive in silico dossier on the molecule. This data-driven approach allows for the rational design of more potent and safer derivatives, minimizes late-stage failures, and ultimately accelerates the translation of promising chemical scaffolds from the laboratory to the clinic. The methodologies outlined in this guide represent the modern paradigm of drug discovery, where computation and experiment work in concert to address unmet medical needs.

References

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics.
  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal.
  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. PubMed.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ResearchGate.
  • (PDF) In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate.
  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate.
  • Synthesis and molecular docking studies of some new 2-N-acylaminobenzothiazole derivatives. ResearchGate.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for. Biointerface Research in Applied Chemistry.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. ResearchGate.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. Arabian Journal of Chemistry.
  • In silico ADMET properties of compound B7. ResearchGate.
  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. ResearchGate.

Sources

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Unveiling Therapeutic Potential

The journey of a novel chemical entity from discovery to a potential therapeutic agent is both complex and resource-intensive. The preliminary bioactivity screening phase is a critical juncture, serving as the initial gatekeeper that determines whether a compound warrants further investigation. This guide provides a comprehensive, technically-grounded framework for the initial bioactivity assessment of 7-Methylbenzo[d]thiazol-2-amine , a compound belonging to the benzothiazole class—a scaffold known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As a Senior Application Scientist, the intent here is not to present a rigid protocol but to articulate a logical, causality-driven strategy that maximizes the acquisition of meaningful data while conserving resources. This document is structured to guide researchers, scientists, and drug development professionals through a multi-tiered screening cascade, beginning with computational predictions and progressing to targeted in vitro assays.

Part 1: Foundational Assessment - In Silico Profiling

Before committing to wet-lab experiments, a robust in silico evaluation is paramount. This initial step leverages computational tools to predict the compound's pharmacokinetic properties (ADMET) and to hypothesize potential biological targets, thereby guiding the design of subsequent in vitro assays.[4][5][6]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The primary objective of early ADMET profiling is to flag potential liabilities that could terminate a drug development program, regardless of efficacy.[4][6] Utilizing a variety of computational models, we can generate a preliminary "drug-likeness" profile for this compound.

Methodology: The chemical structure of this compound will be submitted to established ADMET prediction platforms (e.g., ADMETlab, pkCSM, or commercial software like ADMET Predictor®).[5][7][8] These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to estimate key parameters.[9]

Key Parameters to Assess:

  • Physicochemical Properties: Molecular weight, LogP (lipophilicity), hydrogen bond donors/acceptors, and polar surface area (PSA) to evaluate compliance with frameworks like Lipinski's Rule of Five.[6][7]

  • Absorption: Prediction of oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate potential.

  • Distribution: Plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition or induction.

  • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[4]

Data Presentation:

ADMET Parameter Predicted Value Interpretation/Acceptable Range
Molecular Weight[Predicted Value]< 500 Da
LogP[Predicted Value]< 5
Hydrogen Bond Donors[Predicted Value]< 5
Hydrogen Bond Acceptors[Predicted Value]< 10
hERG Inhibition[Predicted Value]Low probability
Ames Mutagenicity[Predicted Value]Non-mutagenic
Target Prediction via Molecular Docking and Pharmacophore Modeling

Given that the benzothiazole scaffold has been associated with anticancer activity, particularly through kinase inhibition, a focused in silico target identification strategy is warranted.[1][3] Molecular docking studies can predict the binding affinity of this compound to the ATP-binding pockets of various kinases implicated in cancer and inflammation.

Methodology: Virtual screening will be performed against a panel of known oncology and inflammatory targets.[10][[“]] This can include, but is not limited to, kinases such as EGFR, HER2, and various serine/threonine kinases, as well as enzymes like COX-2.[1] Structure-based approaches will utilize molecular docking programs (e.g., AutoDock Vina) to predict binding modes and affinities.[1][12][13]

Workflow for In Silico Target Identification:

G cluster_0 Virtual Screening Cascade A Input: this compound Structure B Target Library Selection (e.g., Kinases, GPCRs, Nuclear Receptors) A->B Define Scope C Molecular Docking Simulation (e.g., AutoDock Vina) B->C Prepare Structures D Scoring & Ranking of Putative Targets (Based on Binding Energy) C->D Calculate Affinities E Selection of High-Priority Targets for In Vitro Validation D->E Prioritize

Caption: In silico workflow for predicting biological targets.

Part 2: In Vitro Bioactivity Screening - A Multi-pronged Approach

Based on the in silico predictions and the known activities of the benzothiazole class, a tiered in vitro screening strategy is proposed. This approach aims to first establish a general cytotoxicity profile, followed by more specific assays to probe anticancer, anti-inflammatory, and other potential activities.

Foundational Assay: Cytotoxicity and Cell Viability

The initial and most fundamental in vitro experiment is to determine the compound's effect on cell viability across a panel of both cancerous and non-cancerous cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[14][15]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., normal human dermal fibroblasts) in appropriate media.[16][17]

  • Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a wide range (e.g., 0.1 to 100 µM). Replace the existing medium with the compound-containing medium. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Discard the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell Line Cancer Type IC₅₀ of this compound (µM) IC₅₀ of Doxorubicin (µM)
A549Lung Carcinoma[Experimental Value][Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
HDFNormal Fibroblast[Experimental Value][Experimental Value]
Targeted Screening: Anti-Inflammatory Potential

Chronic inflammation is a key factor in the development of many diseases, including cancer.[3] A common in vitro model to screen for anti-inflammatory properties involves using lipopolysaccharide (LPS)-stimulated macrophages and measuring the production of pro-inflammatory cytokines like TNF-α.[19]

Protocol: TNF-α Release Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plate for 4-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α production.

Workflow for Anti-Inflammatory Screening:

G cluster_0 Anti-Inflammatory Assay Workflow A Culture & Seed Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate & Collect Supernatant C->D E Quantify TNF-α via ELISA D->E F Calculate IC₅₀ E->F

Caption: Step-by-step workflow for the TNF-α release assay.

Mechanistic Probing: Kinase Inhibition Assays

Should the in silico analysis and cytotoxicity data suggest an anticancer effect, it is logical to investigate the compound's potential as a kinase inhibitor.[20] High-throughput biochemical assays can screen the compound against a panel of relevant kinases.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Assay Platform: Utilize a suitable assay technology, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a radiometric assay, which is considered the gold standard for directly measuring enzyme activity.[21][22]

  • Reagents: The assay will typically include the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Incubation: Incubate the kinase with varying concentrations of this compound for a short period (e.g., 10-15 minutes).[23]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate.

  • Detection: After a set incubation period, stop the reaction and measure the signal (e.g., fluorescence or radioactivity) which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.

Data Presentation:

Kinase Target Assay Type IC₅₀ of this compound (µM)
EGFRTR-FRET[Experimental Value]
HER2Radiometric[Experimental Value]
PI3KTR-FRET[Experimental Value]

Part 3: Hit Validation and Future Directions

The culmination of this preliminary screening process is the identification of a validated "hit"—a compound that demonstrates consistent activity in a biologically relevant assay. It is crucial to perform counter-screens and secondary assays to rule out false positives and begin to understand the mechanism of action.[24]

A compound like this compound demonstrating selective cytotoxicity against cancer cells, coupled with inhibitory activity in a relevant kinase assay, would be considered a strong candidate for a hit-to-lead optimization program. Future work would involve confirming direct target engagement in a cellular context, exploring structure-activity relationships (SAR) through the synthesis of analogues, and conducting more comprehensive in vivo studies.

This systematic approach, blending predictive in silico methods with targeted in vitro screening, provides a robust and efficient pathway for the preliminary evaluation of novel compounds, ensuring that only the most promising candidates advance in the drug discovery pipeline.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
  • Wikipedia. (n.d.). MTT assay.
  • Liao, B., et al. (2017). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. Scientific Reports, 7(1), 11174. [Link]
  • Wigginton, J. G., et al. (2007). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of medicinal food, 10(2), 381–384. [Link]
  • Zheng, W., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 11-24. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Fuchs, D., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • Cortes-Ciriano, I., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13913–13927. [Link]
  • Chen, X., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. [Link]
  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
  • Deep Origin. (n.d.). ADMET Predictions.
  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 23(21), 13511. [Link]
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
  • Zheng, W., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 11-24. [Link]
  • ResearchGate. (2017). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Fiveable. (n.d.). ADMET prediction.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Institutes of Health. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 733–744. [Link]
  • IIVS.org. (n.d.). Anti-Inflammatory Screen.
  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]
  • MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107. [Link]
  • Vipergen. (n.d.). Hit Identification.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. 6(27), 17351–17359. [Link]
  • Consensus. (n.d.). How does in silico screening contribute to hit identification in lead compound discovery?.
  • Journal of Pharmaceutical Research International. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]
  • Universidad Espíritu Santo. (n.d.). Bioassays for bioactivity screening.
  • National Institutes of Health. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 54(5), 1237–1246. [Link]
  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID).
  • National Institutes of Health. (2022). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. Toxicological Sciences, 186(2), 220–235. [Link]
  • Molecules. (2010). Evaluation of the Bioactivity of Novel Spiroisoxazoline Typecompounds Against Normal and Cancer Cell Lines. 15(12), 9340-9353. [Link]
  • PubMed. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. [Link]
  • PubMed. (2013). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. [Link]
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369324. [Link]
  • MDPI. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1339. [Link]
  • National Institutes of Health. (2015). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Letters in Drug Design & Discovery, 12(1), 69–75. [Link]
  • National Institutes of Health. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(13), 5036. [Link]
  • PubMed. (2021).

Sources

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 7-Methylbenzo[d]thiazol-2-amine for Researchers, Scientists, and Drug Development Professionals

The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to interact with various biological targets.[1][5] This guide focuses on the structural analogs of a specific, yet representative, member of this class: this compound. By systematically exploring the structure-activity relationships (SAR) around this core, we aim to provide a comprehensive resource for the rational design of novel and potent therapeutic candidates.

The Core Moiety: this compound

This compound serves as our foundational scaffold. The strategic placement of the methyl group at the 7-position influences the molecule's lipophilicity and metabolic stability, and can also create specific steric interactions within a biological target's binding pocket. Understanding how modifications to this core structure impact biological activity is paramount for lead optimization.

dot graph "Structural_Analogs_of_7_Methylbenzothiazol_2_amine" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [pos="0,0!", pin=true, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzene_Ring_Analogs" [pos="-3,1.5!", label="Benzene Ring Analogs"]; "Thiazole_Ring_Analogs" [pos="0,3!", label="Thiazole Ring Analogs"]; "Amino_Group_Analogs" [pos="3,1.5!", label="2-Amino Group Analogs"]; "Bioisosteric_Replacements" [pos="0,-3!", label="Bioisosteric Replacements"];

"this compound" -- "Benzene_Ring_Analogs" [label=" Position 4, 5, 6 Modifications "]; "this compound" -- "Thiazole_Ring_Analogs" [label=" Scaffold Hopping "]; "this compound" -- "Amino_Group_Analogs" [label=" N-Substitution "]; "this compound" -- "Bioisosteric_Replacements" [label=" Core Alterations "]; } dot

Figure 1: Key areas for structural modification of this compound.

Structure-Activity Relationship (SAR) Exploration

The following sections delve into the known SAR for 2-aminobenzothiazole derivatives, with a focus on how these principles can be applied to the 7-methyl scaffold.

Modifications of the Benzene Ring

Substituents on the benzene portion of the benzothiazole ring can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -OCH3, -OEt) at positions 4, 5, and 6 can alter the pKa of the 2-amino group and the overall electron density of the ring system. For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles, moving a chloro group from the 6- to the 5-position had a negligible effect on antibacterial activity against S. aureus, while removal of the chlorine resulted in a 2- to 3-fold loss in activity.[8]

  • Steric Bulk: The size and position of substituents can influence binding to the target protein. For example, the introduction of a methyl group can either enhance binding through favorable van der Waals interactions or cause steric hindrance. The rank order of cytotoxicity for substitution on the benzothiazole scaffold in one study was found to be OEt > H > Me > NO2.[1]

Position Substituent Observed Effect on Biological Activity Potential Rationale
4-F, -ClCan enhance activity by altering electronic properties.Increased lipophilicity and potential for halogen bonding.
5-ClMaintained potent antibacterial activity compared to 6-chloro analog.[8]Favorable electronic and steric interactions in the binding pocket.
6-Cl, -NO2Often explored for anticancer and antimicrobial activity.[1][8]Can influence metabolic stability and target engagement.
6-OCH3Associated with potent antiproliferative activity in some series.[2]May form key hydrogen bonds with the target.
Modifications of the 2-Amino Group

The 2-amino group is a critical site for modification and a key determinant of the biological activity of these compounds. It can act as both a hydrogen bond donor and acceptor, and its substitution allows for the introduction of diverse chemical functionalities.[1]

  • N-Alkylation and N-Arylation: Substitution on the amino group can lead to a wide range of activities. For example, N,N-disubstituted 2-aminobenzothiazoles have shown potent activity against Staphylococcus aureus, with the N-propyl imidazole moiety being crucial for the observed antibacterial effect.[8][9]

  • Amide and Sulfonamide Formation: Acylation and sulfonylation of the 2-amino group can introduce functionalities that interact with specific residues in the target's active site.[10]

  • Urea and Thiourea Derivatives: These derivatives have been explored for various biological activities, including antidiabetic properties.[11]

dot graph "Amino_Group_Modification_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Core" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkylation" [label="N-Alkylation/\nN-Arylation"]; "Acylation" [label="Amide Formation"]; "Sulfonylation" [label="Sulfonamide Formation"]; "Urea" [label="Urea/Thiourea Formation"];

Core -> Alkylation; Core -> Acylation; Core -> Sulfonylation; Core -> Urea; } dot

Figure 2: Common modifications of the 2-amino group on the benzothiazole scaffold.

Bioisosteric Replacements of the Benzothiazole Core

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design.[12][13] Replacing the benzothiazole scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles.

  • Benzimidazole and Indazole: These heterocycles are common bioisosteres of benzothiazole. A study on analogs based on the clathrodin scaffold showed that both 2-aminobenzothiazole and benzimidazole derivatives exhibited biological activity.[14]

  • Quinoline: The quinoline ring has been used as a bioisosteric replacement for the benzothiazole scaffold in the design of EGFR-TK inhibitors.[13]

  • Open-Chain Analogs: In some cases, replacing the heterocyclic system with a more flexible open-chain structure can lead to novel binding modes and improved properties.

Synthetic Methodologies

The synthesis of 2-aminobenzothiazole derivatives is well-established, with several reliable methods available to researchers.

General Synthesis of the 2-Aminobenzothiazole Core

A common route to substituted 2-aminobenzothiazoles involves the reaction of a correspondingly substituted aniline with a thiocyanate salt in the presence of a halogen.

Protocol: Synthesis of this compound

  • Reactant Preparation: Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate or ammonium thiocyanate (2-3 equivalents) to the solution and cool the mixture in an ice bath.

  • Cyclization: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled mixture with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

dot graph "Synthesis_of_2_Aminobenzothiazole" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"3-Methylaniline" -> "Intermediate" [label="+ KSCN, Br2"]; "Intermediate" -> "this compound" [label="Cyclization"]; } dot

Figure 3: A general synthetic scheme for this compound.

Derivatization of the 2-Amino Group

The 2-amino group can be readily functionalized through standard organic reactions.

Protocol: N-Acylation of this compound

  • Reactant Preparation: Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution in an ice bath and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Biological Evaluation

A comprehensive biological evaluation is crucial to determine the therapeutic potential of the synthesized analogs.

In Vitro Assays
  • Antiproliferative Assays: The MTT or SRB assay is commonly used to assess the cytotoxicity of compounds against a panel of cancer cell lines.[2]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods against a range of bacterial and fungal strains.[8]

  • Enzyme Inhibition Assays: For target-specific compounds, enzymatic assays are employed to determine the IC50 values against the purified enzyme (e.g., kinases, topoisomerases).[1]

In Vivo Models

Promising candidates from in vitro studies should be further evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The systematic exploration of its structural analogs, guided by the principles of SAR, offers a rational approach to lead optimization. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to improve the chances of clinical success.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore a vast chemical space of analogs.

By leveraging the knowledge outlined in this guide, researchers can accelerate the development of novel benzothiazole-based drugs with improved efficacy and safety profiles.

References

  • Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed.
  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Cl
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Schematic representation of structure‐activity relationship for the 27–46 series.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Deriv
  • The rational design of benzothiazole analogues by bioisosterism approach.
  • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Anilino molety Large fragment.
  • The potentially bioisosteric replacement[8][15]
  • General chemical structure of 2-aminobenzothiazole derivatives linked...
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold.
  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Unknown Source.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Unknown Source.
  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflamm
  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety.
  • Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • Synthesis of benzothiazole amine | Download Scientific Diagram.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Unknown Source.

Sources

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Methylbenzo[d]thiazol-2-amine

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this scaffold exhibit a remarkable spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific isomer, this compound, serves as a crucial building block for developing targeted therapeutics. Its synthesis is of considerable interest to researchers in drug discovery and development.

This document provides a detailed, step-by-step protocol for the synthesis of this compound. The selected method is a robust and widely applicable two-step, one-pot process commencing from 3-methylaniline (m-toluidine). The synthesis proceeds via the in situ formation of an N-arylthiourea intermediate, followed by an oxidative cyclization to yield the target benzothiazole. This approach, a variation of the classical Hugershoff reaction, is chosen for its reliability and efficiency.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental procedure, and outline the necessary characterization and safety protocols.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-methylaniline is achieved through two key mechanistic stages:

  • Formation of N-(3-methylphenyl)thiourea: The process begins with the protonation of 3-methylaniline by a strong acid (e.g., sulfuric acid) to form the corresponding anilinium salt. This salt then reacts with a thiocyanate salt (e.g., sodium thiocyanate). The thiocyanate ion attacks the anilinium ion to form an intermediate which rearranges to the more stable N-(3-methylphenyl)thiourea. This reaction is typically performed by heating the components.

  • Oxidative Cyclization: The formed arylthiourea undergoes an intramolecular electrophilic aromatic substitution, which is the key ring-closing step.[8] An oxidizing agent, such as sulfuryl chloride (SO₂Cl₂) or bromine, is introduced to facilitate this cyclization. The sulfur atom of the thiourea acts as the electrophile, attacking the aromatic ring ortho to the amino group. The methyl group at the 3-position of the aniline starting material directs this cyclization to the 6-position relative to the nitrogen, resulting in the formation of the 7-methylbenzothiazole ring system. Subsequent elimination and aromatization yield the final product, this compound, which is initially isolated as a salt and then neutralized to obtain the free amine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: In Situ Thiourea Formation cluster_1 Part 2: Oxidative Cyclization & Purification A 3-Methylaniline B 3-Methylanilinium Sulfate A->B H₂SO₄ Chlorobenzene C N-(3-methylphenyl)thiourea (Intermediate) B->C NaSCN Heat (100°C) D This compound (Hydrochloride Salt) C->D 1. SO₂Cl₂ (50°C) 2. H₂O Quench E Crude Product D->E Neutralization (NH₄OH) Filtration F Purified this compound E->F Recrystallization (Ethanol/Water)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar isomer and optimized for the synthesis of the 7-methyl derivative.[9]

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Molar Eq.Amount
3-Methylaniline (m-toluidine)108-44-1C₇H₉N107.151.0107.15 g
Sulfuric Acid (98%)7664-93-9H₂SO₄98.080.5554.0 g (29.3 mL)
Sodium Thiocyanate540-72-7NaSCN81.071.190.0 g
Chlorobenzene108-90-7C₆H₅Cl112.56-700 mL
Sulfuryl Chloride7791-25-5SO₂Cl₂134.971.34180.0 g (108 mL)
Ammonium Hydroxide (28-30%)1336-21-6NH₄OH35.04-~200 mL
Ethanol64-17-5C₂H₅OH46.07-As needed
Activated Carbon (Norit)7440-44-0C12.01-10 g
Deionized Water7732-18-5H₂O18.02-As needed
Equipment
  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet/scrubber

  • Thermometer

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure

PART A: In Situ Formation of N-(3-methylphenyl)thiourea

  • Setup: Assemble the 3 L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Reaction: Charge the flask with 3-methylaniline (107.15 g, 1.0 mol) and chlorobenzene (700 mL). Begin stirring to ensure homogeneity.

  • Acid Addition: Through the dropping funnel, add concentrated sulfuric acid (29.3 mL, 0.55 mol) dropwise over 5-10 minutes. The formation of 3-methylanilinium sulfate will be observed as a fine white precipitate.

  • Thiourea Formation: Add sodium thiocyanate (90 g, 1.1 mol) to the suspension. Heat the mixture to an internal temperature of 100°C using a heating mantle. Maintain this temperature with stirring for 3 hours. During this time, the suspension will dissolve as the N-(3-methylphenyl)thiourea intermediate is formed.

PART B: Oxidative Cyclization and Product Isolation

  • Cooling: After 3 hours, cool the reaction mixture to 30°C using a water bath.

  • Cyclization: Carefully add sulfuryl chloride (108 mL, 1.34 mol) via the dropping funnel over approximately 15 minutes. CAUTION: This addition is exothermic and releases HCl and SO₂ gas. Maintain the internal temperature below 50°C using an ice bath if necessary. The gas evolved should be directed to a scrubber containing a sodium hydroxide solution.

  • Reaction Completion: Once the addition is complete, maintain the reaction mixture at 50°C for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Solvent Removal and Quenching: Allow the mixture to cool to room temperature. Remove the bulk of the chlorobenzene by vacuum distillation. To the thick, dark residue, cautiously add 500 mL of water while stirring. The mixture will heat up. Stir for 15 minutes to ensure the product (as its hydrochloride salt) is dissolved in the aqueous phase.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly and carefully, add concentrated ammonium hydroxide (~200 mL) until the solution is alkaline to litmus paper (pH ~8-9). This will precipitate the crude this compound.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 200 mL of cold water.

PART C: Purification

  • Recrystallization: Transfer the crude solid to a beaker. Add 300 mL of ethanol and heat the mixture until the solid dissolves.[9] Add activated carbon (10 g), and keep the solution hot for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: To the hot filtrate, add 500 mL of hot water and stir vigorously while rapidly cooling the mixture in an ice bath. The product will crystallize as a pale yellow solid.

  • Final Isolation: After 30 minutes, collect the purified crystals by vacuum filtration. Wash the crystals with 150 mL of a cold 30% ethanol-water solution.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 75-85%.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it to literature values.

  • ¹H NMR: Acquire a proton NMR spectrum. The spectrum for the related 2-Methyl-7-aminobenzothiazole shows characteristic aromatic proton signals between 6.6 and 7.5 ppm and a singlet for the methyl group around 2.8 ppm.[10] A similar pattern is expected for the target compound.

  • FT-IR: An infrared spectrum should show characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C=N stretching of the thiazole ring.

  • Mass Spectrometry: Confirm the molecular weight of the compound (Expected [M+H]⁺ = 165.06).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire synthesis in a certified chemical fume hood due to the use of volatile, corrosive, and toxic reagents and the evolution of hazardous gases (HCl, SO₂).

  • Reagent Handling:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

    • Sulfuryl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle with caution and ensure no contact with moisture.

    • Chlorobenzene: Flammable and toxic. Avoid inhalation and skin contact.

    • 3-Methylaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Taylor & Francis. (n.d.). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Taylor & Francis Online. [Link]
  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole. PrepChem.com. [Link]
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Thieme. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. Thieme E-Books & E-Journals. [Link]
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic-Chemistry.org. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
  • ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles.
  • ResearchGate. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts | Request PDF.
  • Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]
  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • ResearchGate. (n.d.). Scheme 1.
  • Master Organic Chemistry. (2018).
  • PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Journal of Advanced Pharmacy and Science. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
  • ResearchGate. (n.d.). Aniline ortho C-H Sulfuration/Cyclization with Elemental Sulfur for Efficient Synthesis of 2-Substituted Benzothiazoles under Metal-Free Conditions | Request PDF.
  • National Institutes of Health. (n.d.). Enantioselective Thiourea-Catalyzed Cationic Polycyclizations.
  • ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones.
  • National Institutes of Health. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors.
  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole. PrepChem.com. [Link]
  • ResearchGate. (n.d.). Synthesis of benzothiazole amine.
  • Preprints.org. (2023).
  • MDPI. (n.d.).
  • University of Thi-Qar. (2024).
  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological characterization of the novel compound, 7-Methylbenzo[d]thiazol-2-amine. This document outlines detailed protocols for handling, preliminary screening, and mechanistic assays to assess its potential as a therapeutic agent. The methodologies are grounded in established principles of cell biology and biochemistry, emphasizing robustness and reproducibility.

Introduction: The Scientific Context of 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this versatile heterocycle have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Their mechanisms of action are diverse, with many derivatives functioning as potent enzyme inhibitors, particularly targeting protein kinases that are critical in cancer cell signaling pathways.[1][4][5] For instance, various 2-aminobenzothiazole derivatives have demonstrated inhibitory activity against key cancer-related kinases such as EGFR, VEGFR-2, and PI3K.[1][5]

Given this background, this compound, a specific analog in this class, warrants thorough investigation to elucidate its unique biological profile. The protocols detailed herein provide a strategic workflow, starting from broad cytotoxicity screening to more focused enzymatic assays.

Compound Handling and Preparation

Prior to initiating any biological assay, proper handling and preparation of this compound are critical for ensuring experimental accuracy and safety.

Safety Precautions
  • Toxicity: The parent compound, 2-aminobenzothiazole, is classified as harmful if swallowed and causes serious eye irritation.[8] Some related benzothiazoles are toxic if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the compound.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Minimize dust generation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental for reproducible results.

Protocol 2.2.1: Stock Solution Preparation

  • Solvent Selection: Based on the physicochemical properties of related compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[9] The parent compound, 2-aminobenzothiazole, is soluble in ether and alcohols. Test solubility in a small amount first.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO.

  • Procedure: a. Tare a sterile, amber microcentrifuge tube on an analytical balance. b. Carefully add the solid compound to the tube and record the precise weight. The molecular weight of this compound (C₈H₈N₂S) is 164.23 g/mol . c. Calculate the required volume of DMSO to achieve a 10 mM concentration. d. Add the calculated volume of DMSO to the tube. e. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Initial Biological Screening: Cytotoxicity Assays

The first step in characterizing a novel compound is to assess its effect on cell viability. This provides a broad measure of its biological activity and helps determine the appropriate concentration range for subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[11]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Culture & Harvest Cancer Cell Lines seed Seed Cells in 96-Well Plate prep_cells->seed prep_compound Prepare Serial Dilutions of Compound treat Treat Cells with Compound Dilutions prep_compound->treat incubate1 Allow Cell Attachment (24h) seed->incubate1 incubate1->treat incubate2 Incubate for Exposure Period (48-72h) treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze G cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_readout Signal Detection prep_compound Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor/DMSO to 384-Well Plate prep_compound->add_inhibitor add_kinase Add Kinase Enzyme add_inhibitor->add_kinase incubate_bind Incubate for Inhibitor Binding add_kinase->incubate_bind start_rxn Initiate Reaction with Substrate/ATP Mix incubate_bind->start_rxn incubate_rxn Incubate at 30°C (e.g., 60 min) start_rxn->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_rxn->stop_rxn incubate_stop Incubate at RT (40 min) stop_rxn->incubate_stop detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_stop->detect incubate_detect Incubate at RT (30 min) detect->incubate_detect read Measure Luminescence incubate_detect->read

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase of interest (e.g., HER2/EGFR2, VEGFR-2).

  • Specific substrate peptide for the chosen kinase.

  • ATP at a concentration near the Kₘ for the kinase.

  • This compound (10 mM stock).

  • Positive control inhibitor (e.g., Staurosporine or a specific inhibitor for the target kinase). [12]* Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [12]* ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Inhibitor Preparation: a. Prepare a 10-point, 3-fold serial dilution of this compound in kinase assay buffer, starting from a high concentration (e.g., 100 µM). b. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the kinase enzyme solution to each well (except "no enzyme" controls). c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding. [12] d. Initiate the reaction by adding 2 µL of the substrate/ATP mixture. e. Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Incubate for 40 minutes at room temperature. [12] c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescent signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Present the kinase inhibition data in a table, comparing the potency of the test compound against different kinases to assess selectivity.

Kinase TargetInhibitorIC₅₀ (nM)
Kinase A This compoundExperimental Value
Kinase B This compoundExperimental Value
Kinase A Staurosporine (Control)Experimental Value

Conclusion and Future Directions

These protocols provide a foundational framework for the initial characterization of this compound. The data generated from the cytotoxicity and kinase inhibition assays will offer critical insights into its biological activity, potency, and potential mechanism of action. Positive results from this initial screening would justify further investigation, including broader kinase profiling, cell-based pathway analysis (e.g., Western blotting for downstream signaling), and more advanced mechanistic studies to validate the target and explore its therapeutic potential.

References

Sources

Application Notes & Protocols: Leveraging 7-Methylbenzo[d]thiazol-2-amine as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core and the Significance of 7-Methylbenzo[d]thiazol-2-amine

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their unique ability to bind to multiple biological targets with high affinity. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

This guide focuses on a specific, strategically substituted derivative: This compound . The introduction of the methyl group at the 7-position subtly modulates the scaffold's electronic and steric properties, offering a distinct starting point for library synthesis. The 2-amino group serves as a critical, highly versatile synthetic handle for introducing a wide array of functional groups, enabling chemists to systematically explore the chemical space and optimize structure-activity relationships (SAR).[4][5]

This document serves as a technical guide for researchers, providing foundational knowledge, actionable protocols, and field-proven insights into utilizing the this compound scaffold for the discovery of novel therapeutic agents.

The Scaffold at a Glance: Physicochemical Properties and Synthetic Strategy

The utility of a scaffold is intrinsically linked to its synthetic accessibility and its structural features that permit derivatization.

  • Structural Features: The this compound core is a rigid structure that provides a defined orientation for appended functional groups. The aromatic system is capable of engaging in π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The exocyclic amino group is a potent hydrogen bond donor and the primary site for chemical modification.

  • Synthetic Accessibility: The synthesis of the core scaffold is well-established. A common route involves the reaction of 2-methyl-6-aminothiophenol with a thiocyanate source, or variations thereof. More specifically, this compound can be synthesized according to previously reported literature methods, often starting from commercially available precursors.[6] The true power of this scaffold lies in the subsequent, facile derivatization of the 2-amino group.

cluster_scaffold This compound Scaffold scaffold lab1 Primary site for derivatization (e.g., amidation, alkylation, Schiff base formation) N_amino->lab1 lab2 Modulates lipophilicity and steric profile C7_methyl->lab2 lab3 Aromatic system for π-stacking interactions Aromatic_ring->lab3

Caption: Key modification points of the this compound scaffold.

Application Focus I: Anticancer Drug Design

Benzothiazole derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines.[2][7] The mechanisms are diverse, often involving the inhibition of critical signaling pathways that control cell growth and proliferation.[2]

Mechanism of Action Insight: A prominent mechanism for benzothiazole-based anticancer agents is the inhibition of protein kinases, such as the Human Epidermal Growth Factor Receptor (HER).[8] By designing derivatives that fit into the ATP-binding pocket of these enzymes, it is possible to block downstream signaling, leading to cell cycle arrest and apoptosis.

Ligand Growth Factor (e.g., EGF) Receptor HER/EGFR Ligand->Receptor Binds Downstream Downstream Signaling (Ras, MAPK, PI3K/Akt) Receptor->Downstream Activates Scaffold This compound Derivative Scaffold->Receptor Inhibits (Competes with ATP) Apoptosis Apoptosis, Cell Cycle Arrest Scaffold->Apoptosis Induces ATP ATP ATP->Receptor Phosphorylates P P Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Inhibition of the HER/EGFR signaling pathway by benzothiazole derivatives.

Table 1: Representative In Vitro Anticancer Activity of Benzothiazole Derivatives

Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
Phenylacetamide Derivatives BxPC-3 (Pancreatic) 3.99 [2]
Phenylacetamide Derivatives AsPC-1 (Pancreatic) 7.66 [2]
Indole-based Semicarbazide HT-29 (Colon) 0.024 [2]
Indole-based Semicarbazide H460 (Lung) 0.29 [2]
6-chloro-N-(4-nitrobenzyl) A431 (Epidermoid) Significant Inhibition [9]

| 6-chloro-N-(4-nitrobenzyl) | A549 (Lung) | Significant Inhibition |[9] |

Protocol 1: Synthesis of N-Substituted this compound Derivatives

Causality: This protocol describes a general amide coupling reaction, a robust and common method to explore SAR at the 2-amino position. The choice of an appropriate carboxylic acid allows for the introduction of diverse functionalities. The base (e.g., triethylamine) is crucial for neutralizing the HCl generated during the formation of the acid chloride and the final coupling step. Anhydrous conditions are necessary to prevent hydrolysis of the reactive acid chloride intermediate.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux gently for 1-2 hours until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material via Thin Layer Chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.

  • Amide Coupling: In a separate flask, dissolve this compound (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C. Add a solution of the crude acid chloride (from step 3) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[9]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., A549, A431) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[9] Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (solvent only) and untreated control.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Application Focus II: Anti-inflammatory & Analgesic Agents

Chronic inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[10] The this compound scaffold has been successfully employed to design potent COX inhibitors.[10][11]

Mechanism of Action Insight: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] Designing benzothiazole derivatives that selectively inhibit COX-2 over the constitutively expressed COX-1 is a major goal, as this can reduce the gastrointestinal side effects associated with traditional NSAIDs.[6][10]

Table 2: Representative In Vitro COX Inhibition Data for Benzothiazole Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Derivative G10 >50 10 >5 [10]
Derivative G11 >50 5.0 >10 [10]
Diclofenac (Standard) 5.2 1.8 2.89 [10]

| Indomethacin (Standard) | 0.9 | 12.9 | 0.07 |[10] |

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This protocol outlines a common method to determine a compound's ability to inhibit COX enzymes. The assay measures the amount of prostaglandin E₂ (PGE₂) produced by the enzyme from its substrate, arachidonic acid. An effective inhibitor will reduce the amount of PGE₂ detected. Running the assay for both isoforms allows for the determination of selectivity.

Procedure:

  • Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor, and an enhancer like glutathione.

  • Inhibitor Incubation: Add the test compounds (dissolved in DMSO) at various concentrations to the wells. Also, include wells for a known inhibitor (e.g., Diclofenac) and a vehicle control.

  • Add the COX-1 or COX-2 enzyme to the appropriate wells and pre-incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

  • Incubate for a short period (e.g., 2 minutes) at 37 °C.

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 1M HCl).

  • Quantification: Measure the concentration of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus inhibitor concentration. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Application Focus III: Antimicrobial Drug Design

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[12] The benzothiazole scaffold has been identified in compounds with potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[12]

Structure-Activity Relationship Insight: For antimicrobial activity, substitutions on the 2-amino group are critical. Studies have shown that moieties like an N-propyl imidazole are crucial for potent antibacterial activity, while substitutions on the benzene ring (e.g., chloro or fluoro groups) can further modulate the activity and cytotoxicity profile.[12]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[2]

Procedure:

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Integrated Drug Discovery Workflow

The development of a drug candidate is a multi-step process. The this compound scaffold fits into a logical and efficient discovery cascade.

Start Scaffold Selection: This compound Design In Silico Design & Virtual Screening (Molecular Docking) Start->Design Synthesis Chemical Synthesis of Derivative Library Design->Synthesis Screening Primary In Vitro Screening (e.g., MTT, MIC, COX Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Iterative Design & Synthesis) SAR->Optimization Guides Advanced Advanced In Vitro Assays (e.g., Mechanism of Action, ADME/Tox Prediction) SAR->Advanced Identifies Leads for Optimization->Synthesis Iterate End Preclinical Candidate Advanced->End

Sources

Application Notes and Protocols: 7-Methylbenzo[d]thiazol-2-amine as a Versatile Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among its derivatives, 7-Methylbenzo[d]thiazol-2-amine serves as a highly versatile and reactive starting material for the synthesis of more complex heterocyclic systems. Its unique structural features, including the nucleophilic 2-amino group and the modifiable benzene ring, allow for its elaboration into a diverse range of molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of this compound as a key building block, offering detailed, field-proven protocols for its synthesis and its subsequent transformation into medicinally relevant heterocyclic compounds such as Schiff bases, thiazolidinones, and pyrazoles. We delve into the mechanistic rationale behind the synthetic strategies and present a framework for researchers in drug discovery and organic synthesis to leverage this valuable synthon.

Introduction: The Significance of the this compound Scaffold

Benzothiazole derivatives are integral to numerous pharmaceutical agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of a methyl group at the 7-position of the benzothiazole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-amino group is a particularly reactive handle, providing a direct entry point for diversification.

This document serves as a practical guide for researchers, outlining the synthesis of the title compound and its application in constructing key heterocyclic motifs. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for adaptation and optimization.

Synthesis of the Core Building Block: this compound

The most reliable and widely adopted method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of a phenylthiourea derivative.[1][3] A practical and efficient one-pot variant of this approach starts directly from the corresponding aniline, in this case, 3-methylaniline (m-toluidine).

Mechanistic Insight: The Hugerschoff Synthesis

The reaction proceeds through several key steps. First, the aniline reacts with a thiocyanate salt in an acidic medium to form the corresponding N-arylthiourea in situ. This intermediate is then subjected to oxidative cyclization. While various oxidizing agents can be used, bromine in acetic acid or sulfuryl chloride are common choices. The electrophilic bromine attacks the sulfur atom of the thiourea, initiating an intramolecular electrophilic substitution on the electron-rich aromatic ring, leading to the formation of the thiazole ring. Subsequent tautomerization and loss of HBr yield the final 2-aminobenzothiazole product.

Hugerschoff_Mechanism cluster_0 Step 1: Phenylthiourea Formation cluster_1 Step 2: Oxidative Cyclization A 3-Methylaniline C N-(3-methylphenyl)thiourea A->C + H⁺ B Thiocyanate (SCN⁻) B->C D N-(3-methylphenyl)thiourea E Electrophilic Attack & Cyclization D->E + Br₂ F Dihydrobenzothiazole Intermediate E->F - HBr G This compound F->G Aromatization Schiff_Base_Formation Start This compound Process Condensation (Reflux, 4-8h) Start->Process Aldehyde Aldehyde (R-CHO) Aldehyde->Process Solvent Ethanol Solvent->Process Catalyst Glacial Acetic Acid Catalyst->Process Product Schiff Base Product Process->Product

Sources

Quantitative Analysis of 7-Methylbenzo[d]thiazol-2-amine: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 7-Methylbenzo[d]thiazol-2-amine. As a key intermediate or potential impurity in pharmaceutical synthesis, its accurate quantification is critical for ensuring product quality, safety, and efficacy.[1][2] This guide details two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are grounded in established principles of analytical chemistry and adhere to international validation standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Analytical Imperative

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold prevalent in medicinal chemistry due to its diverse biological activities.[4][5] Whether it serves as a starting material, an intermediate, or is identified as a process-related impurity, the ability to accurately measure its concentration is fundamental. Validated analytical methods provide documented evidence that a procedure is fit for its intended purpose, ensuring that results are reliable, reproducible, and meet regulatory scrutiny.[6][7]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, empowering the user to adapt and troubleshoot these protocols effectively.

Method Selection: A Dichotomy of Purpose

The choice of an analytical method is dictated by its intended application. For routine analysis of bulk drug substances where the analyte is expected at relatively high concentrations, HPLC-UV offers a perfect balance of performance, cost-effectiveness, and accessibility. For applications requiring the measurement of trace amounts, such as impurity testing or analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[8]

Workflow Overview

The general workflow for quantifying this compound follows a structured path from sample handling to final data reporting. This process ensures consistency and minimizes sources of error.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Dilution Dilution to Working Concentration Sample->Dilution Standard Reference Standard Weighing Standard->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Routine QC LCMS LC-MS/MS Analysis Dilution->LCMS Trace Analysis Integration Peak Integration & Quantification HPLC->Integration LCMS->Integration Validation System Suitability Check Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the quantification of this compound.

Method 1: HPLC-UV for Routine Quantification

High-Performance Liquid Chromatography with a UV detector is the workhorse of the pharmaceutical quality control laboratory. This method separates this compound from other components in the sample matrix based on its affinity for a stationary phase, followed by quantification based on its ultraviolet absorbance.

Rationale for Method Design
  • Column Chemistry: A C18 reversed-phase column is selected due to the non-polar nature of the benzothiazole ring system. The C18 stationary phase provides excellent hydrophobic retention for such aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., formic acid or phosphate buffer) is chosen. Acetonitrile serves as the strong organic solvent to elute the analyte. The acidic modifier helps to ensure the amine group on the analyte is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. A preliminary scan of a standard solution using a UV-Vis spectrophotometer is required to determine this value. Benzothiazole derivatives typically exhibit strong absorbance in the 250-320 nm range.[9]

Detailed Experimental Protocol

A. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials with septa

  • 0.22 µm syringe filters

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

C. HPLC Instrument Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-1 min: 20% B; 1-8 min: 20-80% B; 8-9 min: 80% B; 9-10 min: 80-20% B; 10-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength determined by λmax scan (e.g., 285 nm)
Run Time 15 minutes

D. Sample Preparation

  • Accurately weigh the sample material (e.g., drug substance) expected to contain this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications demanding lower detection limits, such as determining trace-level impurities or quantifying the analyte in biological fluids, LC-MS/MS is the method of choice.[10][11] Its power lies in its ability to selectively monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing unparalleled specificity.[4]

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic amine group on this compound is readily protonated in the acidic mobile phase, forming a stable [M+H]+ precursor ion.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The protonated molecule (precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second, and a specific fragment ion (product ion) is monitored in the third. This requires initial tuning of the compound on the mass spectrometer to identify the optimal precursor and product ions and their corresponding collision energies.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response. If a SIL-IS is not available, a structurally similar compound can be used.

Detailed Experimental Protocol

A. Materials and Reagents

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS), if used.

B. Preparation of Solutions

  • Mobile phases, diluent, and standard solutions are prepared as described for the HPLC-UV method, but typically at much lower concentrations (e.g., 0.05 to 50 ng/mL). If an internal standard is used, it should be added to all calibration standards and samples at a fixed concentration.

C. LC-MS/MS Instrument Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC for improved resolution and speed
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Optimized for fast elution (e.g., 5-95% B in 3 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions Analyte: To be determined (e.g., m/z 165.1 -> 138.1)
Internal Standard: To be determined
Source Parameters Optimized for analyte (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350 °C)

D. Sample Preparation

  • For drug substances, a simple dilute-and-shoot approach similar to the HPLC-UV method may be sufficient.

  • For complex matrices (e.g., plasma), sample extraction is necessary. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed to remove proteins and other interferences.[10]

Method Validation: Establishing Trustworthiness

A method is not complete until it has been validated to demonstrate its fitness for purpose.[1][6] Validation must be performed according to a pre-approved protocol, and all results must be documented. The core validation parameters are defined by guidelines such as ICH Q2(R2).[3]

Validation Workflow

Method Validation cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_robust Robustness Specificity Specificity & Selectivity ValidationReport Final Validation Report Specificity->ValidationReport Linearity Linearity & Range Linearity->ValidationReport Accuracy Accuracy (% Recovery) Accuracy->ValidationReport Precision Precision (Repeatability & Intermediate) Precision->ValidationReport LOD Limit of Detection (LOD) LOD->ValidationReport LOQ Limit of Quantification (LOQ) LOQ->ValidationReport Robustness Robustness (e.g., % Organic, pH, Temp) Robustness->ValidationReport ValidationPlan Validation Plan & Acceptance Criteria ValidationPlan->Specificity ValidationPlan->Linearity ValidationPlan->Accuracy ValidationPlan->Precision ValidationPlan->LOD ValidationPlan->LOQ ValidationPlan->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.No interference from blank, placebo, or related substances at the analyte's retention time. Peak purity should pass.
Linearity To show that results are directly proportional to concentration.Correlation coefficient (r²) ≥ 0.995.
Range The interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for drug substance assay; broader range for impurities.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision (RSD ≤ 10%) and accuracy.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Conclusion

This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound. The HPLC-UV method is presented as a robust solution for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis. The success of any analytical endeavor rests upon the foundation of a properly validated method. By following the principles and protocols outlined herein, researchers can develop and implement reliable quantitative methods, ensuring data integrity and supporting the advancement of pharmaceutical development.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Analytical method validation: A brief review. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports. PMC - NIH.
  • Sigma-Aldrich. (n.d.). This compound.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2025). Applied Biochemistry and Biotechnology. PubMed.
  • ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7.
  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2025). ResearchGate.
  • Weiss, S., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. PubMed.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
  • DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2024). bioRxiv.
  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). PMC - NIH.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC - NIH.

Sources

protocol for 7-Methylbenzo[d]thiazol-2-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 7-Methylbenzo[d]thiazol-2-amine for Drug Discovery

Introduction: The this compound Scaffold

The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a methyl group at the 7-position, yielding this compound, offers a nuanced modification that can subtly influence the molecule's steric and electronic properties. This can lead to enhanced binding affinity for biological targets, improved metabolic stability, and modulated pharmacokinetic profiles.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the key functionalization strategies of the this compound scaffold. The focus is not merely on procedural steps but on the underlying chemical principles and the rationale behind experimental choices, empowering researchers to adapt and innovate.

PART 1: N-Functionalization of the 2-Amino Group

The exocyclic amino group at the C2-position is a primary site for synthetic elaboration due to its nucleophilicity.[3] Functionalization at this position is a cornerstone for exploring structure-activity relationships (SAR) and developing extensive compound libraries.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a robust method for introducing a diverse range of substituents. The resulting amide bond can act as a crucial hydrogen bond donor or acceptor, significantly influencing interactions with biological targets. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.[4]

  • Acyl Chlorides: Highly reactive electrophiles that readily react with the 2-amino group. The reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[4][5]

  • Carboxylic Acids: Less reactive than acyl chlorides, requiring activating agents (e.g., DCC, EDC, HATU) to form a more reactive intermediate in situ. This approach is valuable when the corresponding acyl chloride is unstable or commercially unavailable.

  • Anhydrides: Offer a good balance of reactivity and stability. Acetic anhydride or glacial acetic acid can be used for simple acetylation, often under reflux conditions.[6]

This protocol details the synthesis of N-(7-methylbenzo[d]thiazol-2-yl)acetamide using chloroacetyl chloride as a representative acylating agent.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent such as benzene or DMF (15 mL).

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., chloroacetyl chloride, 1.1 mmol, 1.1 equiv.) dropwise to the cooled, stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6-10 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the precipitated triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting solid residue by column chromatography on silica gel, using an appropriate eluent system (e.g., chloroform or a hexane/ethyl acetate gradient), to yield the desired N-acylated product.[4]

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Triethylamine in Anhydrous Solvent B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at Room Temp (6-10h) C->D E Filter Precipitate D->E F Concentrate Filtrate E->F G Column Chromatography F->G H H G->H Final Product

Caption: General workflow for N-acylation of this compound.

N-Alkylation: Reductive Amination

N-alkylation introduces aliphatic or benzylic groups, which can enhance lipophilicity and modulate binding interactions. While direct alkylation with alkyl halides is possible, it can suffer from over-alkylation. Reductive amination offers a more controlled, high-yield alternative.[7][8]

  • Mechanism: This two-step, one-pot process first involves the formation of an imine intermediate between the amine and an aldehyde or ketone.[7] This intermediate is then reduced in situ by a mild reducing agent.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common choice as it is selective for the imine and will not reduce the aldehyde in the presence of the amine. It is also safer and easier to handle than other hydrides like LiAlH₄.[8]

  • Solvent: Anhydrous methanol is often used as it is a good solvent for the reactants and does not react with NaBH₄ at low temperatures.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. Monitor its formation by TLC.[7]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise, ensuring the temperature remains low.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[7]

PART 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To functionalize the benzene ring portion of the scaffold, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly powerful due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.[9][10]

  • Precursor: This reaction requires a halogenated starting material. For functionalization at the 6-position, 2-amino-6-bromo-7-methylbenzothiazole would be the necessary precursor.

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[9]

  • Ligand: A phosphine ligand (e.g., PPh₃, SPhos) is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity, facilitating the key steps of the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[10]

Functionalization MethodTarget SiteKey ReagentsTypical ConditionsAdvantagesCommon Challenges
N-Acylation 2-Amino GroupAcyl Chloride, Base0°C to RT, 6-10hHigh yield, vast reagent scopeAcyl chloride sensitivity
N-Alkylation 2-Amino GroupAldehyde, NaBH₄0°C to RT, 2-4hControlled, avoids over-alkylationAldehyde stability
Suzuki Coupling Benzene Ring (e.g., C6)Aryl Boronic Acid, Pd Catalyst, Base80-110°C, 8-12hExcellent for C-C bonds, wide scopeRequires halogenated precursor

This protocol describes a general procedure for coupling an aryl boronic acid with a bromo-substituted 7-methyl-2-aminobenzothiazole precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 2-amino-6-bromo-7-methylbenzothiazole (1.0 mmol, 1.0 equiv.), the aryl boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1, 10 mL), via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 6-aryl-7-methylbenzo[d]thiazol-2-amine derivative.[11]

Suzuki_Workflow A Combine Bromo-benzothiazole, Boronic Acid, Base, & Pd Catalyst B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (90-100 °C, 8-12h) C->D E Cool & Perform Aqueous Work-up D->E F Extract with Organic Solvent E->F G Dry, Concentrate, & Purify (Column Chromatography) F->G H Final Product G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

PART 3: C-H Functionalization

Direct C–H functionalization is an increasingly important strategy in modern organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of starting materials.[12][13] For the benzothiazole scaffold, the C2 position is particularly susceptible to this type of transformation.

  • Mechanism: One innovative method involves the in-situ formation of a thiazol-2-yl-phosphonium salt intermediate.[12][14] This intermediate activates the C2 position, transforming the C-H bond into a leaving group and making it susceptible to nucleophilic attack.

  • Reagents: The reaction typically uses triphenylphosphine in the presence of an activating agent (like triflic anhydride) and a base. The resulting phosphonium salt can then react with a variety of nucleophiles (alcohols, amines) under mild conditions.[12][13] This method provides an alternative to traditional cross-coupling for introducing heteroatom substituents at the C2 position.

While this method is powerful for modifying the C2 position of the benzothiazole ring itself, it is less commonly applied to 2-aminobenzothiazoles where the amino group is the primary nucleophilic site. However, it remains a key strategy for scaffold diversification and is included here for completeness.

Conclusion

The this compound scaffold provides a rich platform for synthetic exploration in drug discovery. The protocols detailed in this guide for N-acylation, N-alkylation, and Suzuki cross-coupling represent robust, reproducible, and rational approaches to its functionalization. By understanding the causality behind the choice of reagents and conditions, researchers can effectively generate diverse libraries of novel compounds, accelerating the journey from lead identification to the development of new therapeutic agents.

References

  • Zi, Y., Schömberg, F., Wagner, K., & Rueping, M. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00882[12][13][14]
  • BenchChem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole. BenchChem Application Notes. Available at: https://www.benchchem.
  • BenchChem. (2025). The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry. BenchChem Technical Guides. Available at: https://www.benchchem.com/technical-guides/14[1]
  • American Chemical Society. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00882[12][13]
  • ACS Publications. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. Available at: https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00882[12][13][14]
  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Diversity. Available at: https://journal.umpr.ac.id/index.php/jmd/article/view/3142[6]
  • Royal Society of Chemistry. (2019). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00902a[15]
  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599426/[3]
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Application Notes. Available at: https://www.benchchem.
  • Koutentis, P. A., & Koyioni, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6693. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573384/[16]
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8858. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270425/[9]
  • Royal Society of Chemistry. (2015). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09121d[17]
  • Royal Society of Chemistry. (2019). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc07963a[18]
  • Piscitelli, F., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 12(12), 2920–2923. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2886119/[19]
  • Spandidos Publications. (2024). 2-aminobenzothiazole: Significance and symbolism. Spandidos Publications. Available at: https://www.spandidos-publications.com/keyword/2-aminobenzothiazole[20]
  • ResearchGate. (2018). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. Available at: https://www.researchgate.
  • Royal Society of Chemistry. (2013). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc41269a[21]
  • Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114470. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9046002/[2]
  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c05423[22]
  • Al-Suwaidan, I. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Polycyclic Aromatic Compounds. Available at: https://pubmed.ncbi.nlm.nih.gov/38173434/[23]
  • Gilbert, A. M., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1083. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839151/[24]
  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: https://www.researchgate.net/publication/249964147_Efficient_Synthesis_of_2-Amino-6-Arylbenzothiazoles_via_Pd0_Suzuki_Cross_Coupling_Reaction_Potent_Urease_Enzyme_Inhibition_and_Nitric_Oxide_Scavenging_Activities[11]
  • Eco-Vector Journals Portal. (2024). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Research Results in Pharmacology. Available at: https://rrpharmacology.penza-press.ru/jour/article/view/827[25]
  • Eurtivong, C., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 26(3), 649–661. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5774438/[26]
  • Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. Available at: https://www.preprints.org/manuscript/202306.1837/v1[27]
  • Wang, W., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6439–6446. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079361/[5]
  • ResearchGate. (2023). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. ResearchGate. Available at: https://www.researchgate.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: https://www.youtube.
  • ResearchGate. (2016). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. Available at: https://www.researchgate.net/publication/305814540_Utility_of_Suzuki-Miyaura_Cross-Coupling_Reaction_in_Synthesis_of_Benzoaphenothiazine_and_Benzoaphenoxazine_Derivatives_and_their_Antimicrobial_Screening[29]
  • Yadav, R., et al. (2024). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Scientific Reports, 14(1), 108. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10763836/[30]
  • Shablykin, O. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 457–460. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9132220/[31]
  • ResearchGate. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ResearchGate. Available at: https://www.researchgate.net/publication/38173434_Exploring_Benzo_d_thiazol-2-Amine_Derivatives_Synthesis_and_Molecular_Docking_Insights_Potential_Anticancer_Agents_Targeting_HER_Enzyme_and_DNA[32]
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: https://www.mdpi.com/1420-3049/26/5/1449[33]

Sources

Introduction: The Strategic Importance of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 7-Methylbenzo[d]thiazol-2-amine

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] These activities span a wide therapeutic spectrum, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory properties.[2][3][4] this compound, in particular, serves as a crucial building block for more complex molecules in drug discovery and development. Its synthesis on a large scale is therefore a critical process for advancing research and enabling the production of novel pharmaceutical agents.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the strategic and mechanistic rationale behind the chosen synthetic route, offering insights honed from process chemistry experience. The protocol is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility for researchers, scientists, and drug development professionals.

Part I: Analysis of Synthetic Strategies for Scalability

Several methods exist for the synthesis of 2-aminobenzothiazoles, but not all are amenable to large-scale production. The classical approach, involving the direct thiocyanation of anilines with reagents like potassium thiocyanate and bromine, is often plagued by poor regioselectivity and the formation of unwanted side products, especially when the para-position of the aniline is unsubstituted.[1]

For industrial applications, the most robust and widely adopted strategy is the oxidative cyclization of an N-arylthiourea precursor. This method, often referred to as the Hugerschoff reaction, offers superior control, higher yields, and is well-documented in process chemistry literature and patents.[5][6] The starting materials are readily available and cost-effective, making it the preferred route for scale-up.

The synthesis of this compound logically begins with the corresponding substituted arylthiourea, which is N-(3-methylphenyl)thiourea (also known as m-tolylthiourea). This intermediate is prepared from m-toluidine, a common bulk chemical. The overall workflow is a robust two-step process, ideal for large-scale campaigns.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Isolation m-Toluidine m-Toluidine m-Tolylthiourea m-Tolylthiourea m-Toluidine->m-Tolylthiourea  NaSCN, HCl Product_Sulfate This compound Sulfate Salt m-Tolylthiourea->Product_Sulfate  Conc. H2SO4, HBr (cat.) Final_Product This compound (Free Base) Product_Sulfate->Final_Product  NaOH (aq), Neutralization

Figure 1: Overall Synthetic Workflow.

Part II: Mechanistic Rationale of the Oxidative Cyclization

The core of this synthesis is the oxidative cyclization of m-tolylthiourea in a strongly acidic medium. The use of concentrated sulfuric acid is a critical choice; it serves not only as a solvent but also as a dehydrating agent and proton source, facilitating the key mechanistic steps. The reaction is catalyzed by a small amount of a bromine source, such as hydrobromic acid (HBr).[5]

The proposed mechanism proceeds as follows:

  • Protonation: The thiourea is protonated in the strong acid.

  • Oxidation & Electrophile Generation: The bromide catalyst is oxidized to generate an electrophilic bromine species. This species reacts with the sulfur atom of the thiourea to form a sulfenyl bromide intermediate.

  • Electrophilic Aromatic Substitution: The highly electrophilic sulfur atom then attacks the aromatic ring of the m-tolyl group. This intramolecular cyclization occurs ortho to the amino group.

  • Dehydration & Aromatization: The resulting dihydrobenzothiazole intermediate is unstable and readily eliminates water under the strongly acidic and dehydrating conditions to form the stable, aromatic benzothiazole ring system. The product is protonated and remains in solution as its sulfate salt.

G Thiourea m-Tolylthiourea Intermediate Sulfenyl Bromide Intermediate Thiourea->Intermediate H2SO4, Br+ Cyclized Cyclized Dihydro Intermediate Intermediate->Cyclized Intramolecular Electrophilic Attack Product Product (Sulfate Salt) Cyclized->Product Dehydration & Aromatization

Figure 2: Simplified Reaction Mechanism.

Part III: Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles with a face shield, is mandatory.

Step 1: Preparation of N-(3-methylphenyl)thiourea (m-Tolylthiourea)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and an addition funnel.

  • Reagent Charge: Charge the reactor with m-toluidine (1.2 kg, 11.2 mol) and water (5 L). Begin stirring to create a suspension.

  • Acidification: Slowly add concentrated hydrochloric acid (~1.1 L, ~13.4 mol) via the addition funnel. An exotherm will be observed; maintain the temperature below 50°C using the reactor jacket. A clear solution of m-toluidine hydrochloride should form.

  • Thiocyanate Addition: Add solid sodium thiocyanate (1.0 kg, 12.3 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the m-toluidine spot has disappeared.

  • Isolation: Cool the reaction mixture to room temperature, then further cool to 10-15°C. The product will precipitate as a white solid.

  • Filtration and Washing: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 2 L) to remove unreacted salts.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 1.6 - 1.75 kg (85-94%) of m-tolylthiourea.

Step 2: Oxidative Cyclization to this compound Sulfate
  • Reactor Setup: Use a 20 L reactor rated for corrosive materials, equipped as described in Step 1. Ensure the scrubber is charged and operational.

  • Sulfuric Acid Charge: Carefully charge the reactor with concentrated (98%) sulfuric acid (5.6 L, ~10.3 kg).

  • Thiourea Addition: Begin stirring and portion-wise add the dried m-tolylthiourea (1.6 kg, 9.6 mol) from Step 1. The addition should be slow to control the exotherm. Maintain the internal temperature between 40-50°C.

  • Catalyst Addition: Once all the thiourea has dissolved to form a clear, viscous solution, add 48% aqueous hydrobromic acid (60 mL) in small increments over 1 hour.[5] Maintain the temperature at 45-55°C. Gas evolution (HBr regeneration) may be observed.

  • Reaction: Stir the mixture at 45-55°C for 4-6 hours. After this period, raise the temperature to 65-70°C and hold for an additional 2 hours to ensure complete conversion.[6]

  • Quench and Precipitation: Cool the reaction mixture to 15-20°C. In a separate, larger vessel (e.g., 50 L reactor) containing methanol (15 L), slowly transfer the reaction mixture via a pump or pressure. This quench is highly exothermic; maintain the methanol temperature below 30°C with aggressive cooling. The product sulfate salt will precipitate.

  • Isolation: Stir the resulting slurry for 1 hour at 10-15°C, then filter. Wash the filter cake with cold methanol (2 x 2 L) and then with acetone (2 x 2 L) to aid in drying.[5]

  • Drying: Dry the solid sulfate salt in a vacuum oven at 50°C.

Step 3: Isolation and Purification of this compound (Free Base)
  • Neutralization: Charge a 50 L reactor with deionized water (20 L). With stirring, add the dried sulfate salt from Step 2.

  • Basification: Cool the suspension to 15-20°C. Slowly add 25% aqueous sodium hydroxide solution until the pH of the slurry is stable between 9-10. This step liberates the free amine.

  • Isolation: Stir the slurry for 1 hour, then filter the precipitated solid.

  • Washing: Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7) to remove all sulfate salts.

  • Recrystallization: Transfer the wet cake to a clean 20 L reactor. Add ethanol (approx. 8-10 L) and heat to reflux until all the solid dissolves. If the solution has color, it can be treated with activated charcoal. Filter the hot solution to remove any insoluble material.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization.

  • Final Isolation: Filter the purified product, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C to a constant weight.

    • Expected Overall Yield: 1.0 - 1.2 kg (64-77% from m-tolylthiourea).

Part IV: Process Parameters and Data Summary

The following table summarizes the key quantitative data for the protocol.

ParameterStep 1: Thiourea FormationStep 2: CyclizationStep 3: Free Base Isolation
Primary Reagent m-Toluidinem-TolylthioureaProduct Sulfate Salt
Quantity 1.2 kg (11.2 mol)1.6 kg (9.6 mol)~2.5 kg
Key Co-Reagent(s) NaSCN (1.0 kg, 1.2 eq)Conc. H₂SO₄ (~6.4 eq wt)25% NaOH (aq)
Catalyst N/A48% HBr (aq) (~0.05 eq)N/A
Solvent(s) Water, HClConc. H₂SO₄, MethanolWater, Ethanol
Temperature 100-105 °C (Reflux)45-70 °C15-20 °C (Neutralization), ~78 °C (Recrystallization)
Time 6-8 hours6-8 hours2-3 hours
Expected Yield 1.6 - 1.75 kg (85-94%)Intermediate Salt1.0 - 1.2 kg (Final Product)

Part V: Safety and Handling for Scale-Up

  • Corrosive Reagents: Concentrated sulfuric acid, hydrochloric acid, and hydrobromic acid are extremely corrosive and can cause severe burns. Handle only in designated areas with appropriate PPE. Spills must be neutralized with a suitable agent like sodium bicarbonate.

  • Toxic Precursors: m-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Reaction Hazards: The addition of reagents to strong acids and the quenching of the acid mixture in methanol are highly exothermic. Maintain strict temperature control and slow addition rates to prevent runaway reactions.

  • Waste Disposal: Acidic and basic aqueous waste streams must be neutralized before disposal. Organic solvent waste must be collected and disposed of according to institutional and local regulations. The scrubber solution will be caustic and should be handled accordingly.

Conclusion

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate for the pharmaceutical industry. By employing the oxidative cyclization of m-tolylthiourea, this process ensures high yields and purity while utilizing readily available starting materials. The emphasis on mechanistic understanding, process control, and safety provides researchers and drug development professionals with a reliable foundation for producing this valuable compound on a large scale.

References

  • Hu, Y., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(3), 351-353.
  • Wan, C., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(11), 2842-2845.
  • Farcasiu, D. (1982). U.S. Patent No. 4,363,913. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 64(10), 5567-5579.
  • Havrylyuk, D., et al. (2010). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(20), 6040-6043.
  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.
  • Patel, R. V., et al. (2016). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 6(9), 7465-7476.
  • Wang, J., et al. (2013). CN Patent 103,232,407B. Method for preparing 2-methylbenzothiazole derivative.
  • LANXESS. (2015). Product Safety Assessment: Benzothiazole.
  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 11.
  • Etzbach, K., et al. (1994). U.S. Patent No. 5,374,737. Washington, DC: U.S. Patent and Trademark Office.
  • Gaponova, R. G., & Zhidkova, A. M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4983.
  • Tzani, A., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(23), 5697.
  • Al-Masoudi, W. A. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Biointerface Research in Applied Chemistry, 14(3), 253.
  • PrepChem. (2023). Synthesis of 2-Methyl-7-aminobenzothiazole.
  • Organic Chemistry Portal. (2024). Benzothiazole synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole.
  • Kumar, K., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 2(1), 60-69.
  • Bergh, T. A., et al. (2020). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Monatshefte für Chemie - Chemical Monthly, 151, 1455-1467.
  • Al-Hiari, Y. M., et al. (2012). Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. Journal of the Chilean Chemical Society, 57(1), 1011-1014.
  • Gaba, M., et al. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org.
  • Yusuf, M., & Khan, R. A. (2016). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Der Pharma Chemica, 8(1), 386-400.
  • Jangid, A., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • American Cyanamid Company. (1949). U.S. Patent No. 2,489,038. Purification of 2-aminothiazole.
  • Mor, S., et al. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Journal of Molecular Structure, 1225, 129111.
  • Sreenivasa, M., et al. (2017). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1735-1744.

Sources

The Strategic Application of 7-Methylbenzo[d]thiazol-2-amine in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 7-Methylbenzo[d]thiazol-2-amine Scaffold in Kinase Inhibitor Design

In the landscape of modern oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, making the development of small molecules that can modulate their function a cornerstone of contemporary drug discovery.

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known to mimic the adenine region of ATP and thereby effectively compete for the kinase catalytic site.[2] This competitive inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[2] Within this class of compounds, 2-aminobenzothiazole derivatives have emerged as particularly versatile building blocks for the synthesis of a wide array of kinase inhibitors targeting critical enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim kinases, and Src family kinases.

This technical guide focuses on a specific, strategically important derivative: This compound . The introduction of a methyl group at the 7-position of the benzothiazole core can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability. Furthermore, this substituent can engage in specific hydrophobic interactions within the kinase ATP-binding pocket, potentially enhancing both potency and selectivity. While the broader class of 2-aminobenzothiazoles is well-documented, this guide provides a specialized focus on the synthesis and application of the 7-methyl analog, offering detailed protocols and mechanistic insights for its incorporation into novel kinase inhibitor discovery programs.

Core Synthetic Strategies and Methodologies

The synthesis of kinase inhibitors from this compound typically involves the functionalization of the 2-amino group. The primary synthetic routes include urea formation, amide bond formation, and N-arylation reactions. These reactions allow for the introduction of diverse chemical moieties that can be tailored to target the specific structural features of different kinase active sites.

Protocol 1: Synthesis of the Core Scaffold - this compound

The synthesis of the 7-methyl-2-aminobenzothiazole scaffold is a critical first step. A common and effective method involves the cyclization of a substituted thiourea.

Workflow for the Synthesis of this compound:

A 2-Methyl-6-nitroaniline D N-(2-methyl-6-nitrophenyl)thiourea A->D Reaction B Ammonium Thiocyanate B->D C Acetic Anhydride C->D F 7-Methyl-2-amino-6-nitrobenzothiazole D->F Cyclization E Bromine in Acetic Acid E->F H This compound F->H Reduction G Iron powder, Acetic Acid, Ethanol G->H

Caption: Synthesis of the this compound core scaffold.

Step-by-Step Protocol:

  • Thiourea Formation: To a solution of 2-methyl-6-nitroaniline in a suitable solvent (e.g., acetic acid), add ammonium thiocyanate and acetic anhydride. Heat the reaction mixture to facilitate the formation of N-(2-methyl-6-nitrophenyl)thiourea.

  • Cyclization: Dissolve the resulting thiourea in a solvent such as acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature. The bromine mediates the electrophilic cyclization to form 7-methyl-2-amino-6-nitrobenzothiazole.

  • Nitro Group Reduction: To a solution of 7-methyl-2-amino-6-nitrobenzothiazole in ethanol and glacial acetic acid at reflux, add iron powder portion-wise.[3] The reduction of the nitro group yields the final product, this compound.[3]

  • Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.[3]

Protocol 2: Synthesis of Urea-Based Kinase Inhibitors

The formation of a urea linkage is a widely employed strategy in the design of kinase inhibitors. The urea moiety can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase active site.

Workflow for Urea Synthesis:

A This compound D N-(7-methylbenzo[d]thiazol-2-yl)-N'-(aryl)urea A->D Nucleophilic Addition B Substituted Aryl Isocyanate B->D C Aprotic Solvent (e.g., DMF, DCM) C->D E Purification (Precipitation/Chromatography) D->E

Caption: General scheme for the synthesis of urea-based kinase inhibitors.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent, such as a mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen).

  • Addition of Isocyanate: To this solution, add a solution of the desired substituted aryl isocyanate (1.0 equivalent) in DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

Protocol 3: Synthesis of Amide-Based Kinase Inhibitors

Amide bond formation is another key transformation for elaborating the this compound scaffold. This allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR).

Workflow for Amide Synthesis:

A Substituted Carboxylic Acid C Activated Carboxylic Acid Derivative A->C B Activating Agent (e.g., SOCl2, EDCI/HOBt) B->C F N-(7-methylbenzo[d]thiazol-2-yl)amide C->F Amide Coupling D This compound D->F E Base (e.g., Triethylamine, DIPEA) E->F

Caption: General scheme for the synthesis of amide-based kinase inhibitors.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: Activate the desired carboxylic acid by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by forming an active ester using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt).

  • Amide Coupling: In a separate flask, dissolve this compound in an appropriate solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Reaction: Add the activated carboxylic acid derivative to the solution of the amine at a controlled temperature (often 0 °C to room temperature).

  • Monitoring and Work-up: Stir the reaction until completion as monitored by TLC. Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Targeted Kinase Pathways and Biological Evaluation

Derivatives of this compound are expected to show inhibitory activity against a range of kinases implicated in cancer and inflammation. The specific kinase targets will be determined by the nature of the substituents introduced in the synthetic protocols described above.

Key Kinase Targets and Signaling Pathways:

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Inhibitors of VEGFR-2 can block this process.

  • PIM Kinases (PIM1, PIM2, PIM3): Serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation.[7][8]

  • Src Family Kinases: Non-receptor tyrosine kinases that are involved in a variety of cellular processes, including cell growth, motility, and adhesion.[9][10][11][12] Their aberrant activation is common in many cancers.

Visualizing Key Kinase Signaling Pathways:

VEGFR-2 Signaling Cascade:

VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.[4][13][14]

PIM1 Kinase Signaling:

Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT PIM1 PIM1 STAT->PIM1 Bad Bad PIM1->Bad Phosphorylates (inactivates) p27 p27 PIM1->p27 Phosphorylates (promotes degradation) Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Cycle Progression p27->Proliferation

Caption: PIM1 signaling pathway promoting cell survival and proliferation.[7][15][16][17]

General Protocol for In Vitro Kinase Inhibition Assay:

To assess the biological activity of the synthesized compounds, a standard in vitro kinase inhibition assay can be performed.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound in assay buffer to the desired concentrations.

  • In a microplate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table presents hypothetical but plausible inhibitory data for a series of this compound derivatives, illustrating potential SAR trends.

Compound IDR Group (on Urea/Amide)Target KinaseIC50 (nM)
7M-Urea-1 4-FluorophenylVEGFR-285
7M-Urea-2 3-ChlorophenylVEGFR-262
7M-Urea-3 4-MethoxyphenylVEGFR-2150
7M-Amide-1 3-TrifluoromethylphenylPIM145
7M-Amide-2 4-PyridylPIM178
7M-Amide-3 CyclohexylPIM1>1000

Analysis of SAR:

  • The presence of electron-withdrawing groups on the aryl ring of the urea moiety (e.g., fluoro, chloro) appears to be favorable for VEGFR-2 inhibition.

  • An electron-donating group (e.g., methoxy) may decrease the inhibitory activity.

  • For PIM1 inhibition, a lipophilic and electron-withdrawing group on the amide's aryl ring seems to enhance potency.

  • The replacement of the aryl ring with an aliphatic group significantly reduces activity, highlighting the importance of aromatic interactions.

Conclusion and Future Directions

This compound represents a valuable and strategically important scaffold for the development of novel kinase inhibitors. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of compounds for screening against various kinase targets. The 7-methyl group offers a key point of modification that can be exploited to fine-tune the pharmacological properties of the resulting inhibitors. Future work in this area should focus on expanding the diversity of substituents at the 2-amino position and exploring the synthesis of derivatives with modifications at other positions of the benzothiazole ring. A thorough investigation of the in vivo efficacy and pharmacokinetic profiles of the most potent compounds will be crucial for their advancement as clinical candidates.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology.
  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... (n.d.). ResearchGate.
  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling.
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. (2010). Journal of Innate Immunity.
  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers in Immunology.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
  • PIM1. (n.d.). Wikipedia.
  • Src family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. (2015). Pharmacological Research.
  • Src kinase-mediated signaling in leukocytes. (2002). The Journal of Immunology.
  • PIM kinase (and Akt) biology and signaling in tumors. (2012). Journal of Cellular Biochemistry.
  • Src signaling pathways and function. Binding of ligands to the... (n.d.). ResearchGate.
  • PIM1 signaling pathways are associated with stem/cancer stem cells in... (n.d.). ResearchGate.
  • The role of Pim-1 kinases in inflammatory signaling pathways. (2024). Cell Communication and Signaling.
  • Synthesis of 2-Methyl-7-aminobenzothiazole. (n.d.). PrepChem.com.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2023). Molecules.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). ResearchGate.
  • Synthesis of 2-N-alkyl(aryl)amino-7-nitrobenzothiazoles. (n.d.). ElectronicsAndBooks.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
  • Process for the preparation of 2-aminobenzothiazoles. (1994). Google Patents.
  • Aminothiazole compounds as kinase inhibitors and methods of using the same. (2015). PubChem.
  • Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors. (2012). Google Patents.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). BMC Chemistry.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.
  • Benzothiazole derivatives and 7-aza-benzothiazole derivatives as janus kinase 2 inhibitors and uses thereof. (2025). PubChem.
  • (12) United States Patent. (2005). Google Patents.
  • Patents In BindingDB. (n.d.). BindingDB.

Sources

Application Notes and Protocols for High-Throughput Screening of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] These activities include potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The versatility of the benzothiazole core allows for substitutions that can modulate its biological effects, making it a fertile ground for drug discovery. This document provides a detailed framework for developing and executing high-throughput screening (HTS) assays to investigate the biological activity of 7-Methylbenzo[d]thiazol-2-amine, a specific derivative of this important heterocyclic family.

While extensive research exists for the broader class of 2-aminobenzothiazoles, specific data on the 7-methyl isomer is less prevalent.[2][6] However, based on the activities of structurally related analogs, it is hypothesized that this compound may exhibit inhibitory activity against protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[6][7] These application notes will, therefore, focus on a kinase inhibition assay as a primary screening platform, providing researchers with a robust starting point for characterizing this compound.

Compound Profile: this compound

PropertyValueSource
CAS Number 14779-18-1[8]
Molecular Formula C₈H₈N₂S[8]
Molecular Weight 164.23 g/mol
Synonyms This compound[8]

High-Throughput Screening (HTS) Workflow

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" compounds with a desired biological effect.[9] The general workflow for screening this compound and its derivatives is a multi-step process that begins with assay development and culminates in the validation of promising candidates.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Dose-Response & Confirmation cluster_3 Secondary & Orthogonal Assays Assay_Dev Assay Principle Selection (e.g., Kinase Glo) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Primary_Screen Single-Concentration Screen of this compound Library Miniaturization->Primary_Screen Hit_ID Hit Identification (Based on % Inhibition) Primary_Screen->Hit_ID Dose_Response IC50 Determination (10-point dose response) Hit_ID->Dose_Response Confirmation Re-synthesis and Re-test of Confirmed Hits Dose_Response->Confirmation Secondary_Assays Cell-based Assays (e.g., Proliferation, Cytotoxicity) Confirmation->Secondary_Assays Orthogonal_Assays Orthogonal Biophysical Assays (e.g., SPR, MST) Secondary_Assays->Orthogonal_Assays

Caption: A high-level overview of the high-throughput screening cascade.

Protocol: Homogeneous Luminescent Kinase Assay

This protocol describes a generic, yet robust, method to screen for inhibitors of a target protein kinase using a luminescence-based ATP detection system. The principle relies on quantifying the amount of ATP remaining in solution following a kinase reaction; inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.

I. Materials and Reagents
  • Compound: this compound and/or a library of its derivatives dissolved in 100% DMSO.

  • Target Kinase: Recombinant protein kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).

  • Kinase Substrate: A peptide or protein substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase reaction buffer (composition will be kinase-dependent, but typically contains Tris-HCl, MgCl₂, and a reducing agent like DTT).

  • Detection Reagent: A commercial ATP detection reagent that generates a luminescent signal proportional to ATP concentration (e.g., Kinase-Glo®).

  • Plates: 384-well, low-volume, white, solid-bottom microplates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

II. Experimental Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the source plate into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control and negative control (DMSO) into their designated wells.

  • Kinase/Substrate Addition:

    • Prepare a 2X solution of the target kinase and its substrate in the assay buffer. The optimal concentrations should be determined empirically during assay development.

    • Dispense 5 µL of the kinase/substrate solution into each well of the assay plate.

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to interact with the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a 2X solution of ATP in the assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.

    • Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Briefly centrifuge the plates.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Dispense 10 µL of the detection reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence on a compatible plate reader.

III. Data Analysis
  • Percent Inhibition Calculation:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • Hit Identification:

    • Hits are typically defined as compounds that exhibit an inhibition level greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • IC₅₀ Determination:

    • For confirmed hits, a 10-point dose-response curve should be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Secondary Assay: Antiproliferative Activity

Following the identification of hits from the primary biochemical screen, it is crucial to assess their activity in a cellular context. A common secondary assay is to evaluate the antiproliferative effects of the compounds on a cancer cell line known to be dependent on the target kinase.

I. Protocol: Sulforhodamine B (SRB) Assay
  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Add serial dilutions of the hit compounds (typically from a stock solution in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).[10]

  • Incubation:

    • Incubate the plates for 48-72 hours.[10]

  • Cell Fixation:

    • Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[10]

  • Staining:

    • Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.[10]

  • Washing:

    • Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[10]

  • Data Acquisition:

    • Solubilize the bound dye with Tris base and measure the absorbance on a plate reader.

Signaling Pathway Context

The rationale for targeting a protein kinase is often based on its role in a signaling pathway that is dysregulated in a particular disease. The diagram below illustrates a simplified, generic kinase signaling pathway that is often implicated in cancer cell proliferation and survival.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Target Kinase (e.g., SRC, ABL) Receptor->Kinase_A Activates Substrate Downstream Substrate (e.g., STAT3) Kinase_A->Substrate Phosphorylates TF Transcription Factor Activation Substrate->TF Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Inhibitor This compound Inhibitor->Kinase_A Inhibits

Sources

Application Notes and Protocols for the Purification of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

7-Methylbenzo[d]thiazol-2-amine is a heterocyclic amine containing the benzothiazole scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds.[1] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This guide provides a detailed overview of the principles and practical techniques for the purification of this compound, focusing on recrystallization and column chromatography. The methodologies described herein are designed to be robust and adaptable, allowing for optimization based on the specific impurity profile of the crude material.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and potential impurities is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)2-Aminobenzothiazole (Parent Compound)2-Amino-4-methylbenzothiazole (Isomer)
Molecular Formula C₈H₈N₂SC₇H₆N₂SC₈H₈N₂S
Molecular Weight 164.23 g/mol 150.20 g/mol 164.23 g/mol
Melting Point Not available, estimated to be similar to isomers.126-129 °C[2]137-139 °C (279-282 °F)[3]
pKa Not available, estimated to be similar to the parent compound.4.51Not available
Solubility Predicted to be similar to the parent compound.Freely soluble in alcohol, chloroform, and diethyl ether; very slightly soluble in water.[2]Less than 1 mg/mL at 24 °C (75 °F) in water.[3]
Appearance Expected to be a solid at room temperature.Odorless gray to white powder.White powder.[3]

Common Impurities:

Impurities in a synthesis of this compound can arise from starting materials, side reactions, or subsequent degradation. Potential impurities may include:

  • Unreacted starting materials: Such as 2-amino-6-methylthiophenol or cyclization reagents.

  • Isomeric byproducts: Depending on the synthetic route, other methylated aminobenzothiazole isomers could be formed.

  • Over-methylated or poly-substituted species: If the methylation step is not well-controlled.

  • Oxidation products: The amine functionality can be susceptible to oxidation.

The choice of purification technique will depend on the nature and quantity of these impurities.

Purification Strategies

The two most common and effective techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Strategy Selection Workflow

Purification_Strategy Start Crude this compound Purity_Check Assess Purity (TLC, NMR) Start->Purity_Check High_Purity >95% Pure? Purity_Check->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Complex_Mixture Complex Mixture or Isomers? High_Purity->Complex_Mixture No Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography Column Chromatography Column_Chromatography->Final_Product Complex_Mixture->Recrystallization No Complex_Mixture->Column_Chromatography Yes Column_Chromatography_Workflow Start Crude Sample TLC TLC Analysis (Hexane/Ethyl Acetate) Start->TLC Column_Setup Pack Column with Silica Gel TLC->Column_Setup Loading Load Sample Column_Setup->Loading Elution Elute with Gradient (e.g., Hexane to Hexane/EtOAc) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC) Fraction_Collection->Fraction_Analysis Combine_Pure Combine Pure Fractions Fraction_Analysis->Combine_Pure Evaporation Evaporate Solvent Combine_Pure->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Sources

Application Notes and Protocols: 7-Methylbenzo[d]thiazol-2-amine as a Versatile Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzothiazole Core in Fluorescent Sensing

For researchers, scientists, and professionals in drug development, the quest for sensitive and selective molecular tools is paramount. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological and chemical processes in real-time. Among the myriad of fluorophores, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure" due to its robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity.[1] The inherent nitrogen and sulfur atoms of the benzothiazole core also provide excellent coordination sites for analytes such as metal ions.[1]

This document provides a comprehensive guide to the synthesis, characterization, and application of a specific derivative, 7-Methylbenzo[d]thiazol-2-amine , as a foundational scaffold for developing novel fluorescent probes. While the parent compound and its isomers have been explored, the 7-methyl variant offers a unique electronic and steric profile that can be exploited to fine-tune the photophysical and sensing properties of the resulting probes. We will delve into the synthetic protocols, principles of probe design, and detailed methodologies for its application in cellular imaging, providing a solid foundation for its use in diverse research applications.

Physicochemical and Spectroscopic Properties

The successful application of any fluorescent probe begins with a thorough understanding of its fundamental properties. Below is a summary of the key physicochemical and expected spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂S-
Molecular Weight 164.23 g/mol -
Appearance Tan-colored solid (expected)[2]
Melting Point 100-101 °C[2]
Solubility Soluble in DMSO, methanol, ethanol, chloroformGeneral knowledge
UV-Vis Absorbance (λ_max) ~320-350 nm (in organic solvents, expected)Inferred from related compounds
Fluorescence Emission (λ_em) ~380-450 nm (in organic solvents, expected)Inferred from related compounds
Quantum Yield (Φ_F) Moderate to high (expected, solvent dependent)Inferred from related compounds

Note: Specific photophysical data for this compound is not extensively reported in the literature. The provided absorbance and emission values are estimations based on structurally similar 2-aminobenzothiazole derivatives. Experimental validation is highly recommended.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a reductive cyclization of a nitro-substituted precursor. The following protocol is adapted from established methods for related compounds.[2]

Experimental Protocol: Synthesis

Materials:

  • 2-Methyl-7-nitrobenzothiazole (precursor)

  • Iron powder

  • Glacial acetic acid

  • Absolute ethanol

  • Deionized water

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Methyl-7-nitrobenzothiazole in absolute ethanol. Add glacial acetic acid to the solution.

  • Reduction: Heat the solution to reflux. Carefully add iron powder in small portions to the refluxing solution.

  • Reaction Monitoring: Allow the reaction mixture to reflux for approximately 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the remaining iron powder and iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add cold deionized water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Synthesis_Workflow Start 2-Methyl-7-nitrobenzothiazole Reaction Reduction with Fe/Acetic Acid in Ethanol Start->Reaction Workup Filtration and Concentration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure this compound Purification->Product Characterization NMR, MS, IR, MP Analysis Product->Characterization

Caption: Synthetic workflow for this compound.

Principles of Probe Design and Functionalization

The versatility of this compound as a fluorescent probe scaffold lies in the reactivity of its primary amino group. This group can be readily functionalized to introduce a "recognition unit" that selectively interacts with a target analyte. This interaction then modulates the photophysical properties of the benzothiazole core, leading to a detectable change in fluorescence. The most common sensing mechanisms include:

  • Photoinduced Electron Transfer (PET): A "turn-on" mechanism where the analyte binds to a receptor linked to the fluorophore, disrupting the quenching of fluorescence by electron transfer.

  • Intramolecular Charge Transfer (ICT): The binding of an analyte alters the electron-donating or -withdrawing properties of the recognition unit, causing a shift in the emission wavelength.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The analyte interaction influences the proton transfer process in the excited state, leading to changes in the fluorescence emission.

  • Chelation-Enhanced Fluorescence (CHEF): The chelation of a metal ion by the probe restricts intramolecular rotations, reducing non-radiative decay pathways and enhancing fluorescence intensity.

Probe_Design Fluorophore This compound (Fluorophore Core) Linker Linker Recognition Recognition Unit (Analyte Binding Site) Analyte Target Analyte Recognition->Analyte Binding Signal Fluorescence Signal Change (Turn-on, Turn-off, or Ratiometric) Analyte->Signal Induces

Caption: General design principle of a fluorescent probe.

Application Protocol: Live-Cell Imaging

This protocol provides a general framework for using a hypothetical fluorescent probe derived from this compound for live-cell imaging. The specific probe concentration, incubation time, and imaging parameters should be optimized for each probe and cell line.

Materials and Reagents:
  • Cells of interest (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound-based fluorescent probe stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

  • Humidified incubator (37°C, 5% CO₂)

Experimental Procedure:
  • Cell Seeding:

    • Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free medium or PBS to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Analyte Stimulation (Optional):

    • Exogenous Analyte: To detect an external analyte, add the analyte at the desired concentration to the culture medium and incubate for a predetermined time before imaging.

    • Endogenous Analyte: To detect an internally generated analyte, treat the cells with a known stimulus to induce its production.

  • Fluorescence Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Excite the probe at its maximum absorption wavelength and collect the emission at its maximum emission wavelength.

    • Capture images using appropriate exposure times and camera settings.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between control and treated cells to determine the probe's response.

Imaging_Protocol Start Seed Cells on Glass-Bottom Dish Incubate1 Incubate 24h at 37°C Start->Incubate1 Load_Probe Load Cells with Fluorescent Probe Incubate1->Load_Probe Incubate2 Incubate 30-60 min at 37°C Load_Probe->Incubate2 Wash Wash with PBS Incubate2->Wash Stimulate Add Analyte/Stimulus (Optional) Wash->Stimulate Image Acquire Images with Fluorescence Microscope Wash->Image Control Stimulate->Image Analyze Quantify Fluorescence Intensity Image->Analyze

Caption: Workflow for live-cell fluorescence imaging.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the reactivity of its 2-amino group allow for the facile introduction of various recognition moieties to target a wide range of analytes. The strategic placement of the methyl group at the 7-position offers an avenue for fine-tuning the electronic and photophysical properties of the resulting probes, potentially leading to sensors with enhanced brightness, photostability, and analyte sensitivity.

The protocols and principles outlined in this document provide a solid starting point for researchers to explore the potential of this compound in their specific applications, from fundamental cell biology to high-throughput drug screening. Further research into the detailed photophysical characterization of this compound and its derivatives will undoubtedly expand its utility and solidify its place in the toolbox of fluorescent probe development.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives.
  • MDPI. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules, 24(3), 453. [Link]
  • Royal Society of Chemistry. (2021). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry, 45(38), 17855-17862. [Link]
  • National Institutes of Health. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 27(19), 6299. [Link]
  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3), 73-77. [Link]
  • Indian Journal of Chemistry. (2009). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 48B(1), 121-126.
  • MDPI. (2021). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. Molecules, 26(16), 4983. [Link]
  • PubMed. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121449. [Link]
  • BenchChem. (2025). Application Notes and Protocols for 2-Aminobenzothiazole-Based Fluorescent Probes.
  • National Institutes of Health. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(27), 24451-24471. [Link]
  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(27), 24451-24471. [Link]
  • ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives.
  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole.
  • International Journal of Pharmaceutical Sciences and Research. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2888-2895.
  • ResearchGate. (2021). A novel carbonothioate-based benzothiazole fluorescent probe for trace detection of mercury (II) in real water samples.
  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)
  • ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives.
  • PubMed. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. [Link]
  • Google Patents. (1982). Preparation of 2-aminobenzothiazoles. (U.S. Patent No. 4,363,913). U.S.
  • RJPN. (2020). Synthesis, Characterization and Antimicrobial Activity of Substituted 2-Aminobenzothiazole. Rasayan J. Chem, 13(2), 859-865.
  • Baghdad Science Journal. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974.
  • ResearchGate. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
  • ResearchGate. (2017). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives.
  • ResearchGate. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.

Sources

Application Notes and Protocols for the Derivatization of 7-Methylbenzo[d]thiazol-2-amine for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Methylbenzo[d]thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive guide for the strategic derivatization of this compound. It outlines detailed, field-proven protocols for the synthesis of Schiff base and amide derivatives, robust methodologies for their biological evaluation, and insights into the interpretation of the resulting data. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to empower researchers to efficiently explore the therapeutic potential of this promising heterocyclic scaffold.

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety is a cornerstone in the design of biologically active compounds.[1][2] Its rigid bicyclic structure, coupled with the reactive exocyclic amino group, provides an ideal framework for the synthesis of diverse chemical libraries.[2] The introduction of substituents on the benzothiazole ring can significantly modulate the physicochemical properties and pharmacological activity of the resulting derivatives.[3] The 7-methyl group in this compound is of particular interest as it can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets through steric and electronic effects.

Derivatization of the 2-amino group is a common strategy to explore the structure-activity relationships (SAR) of this class of compounds. Two of the most effective and straightforward derivatization approaches are the formation of Schiff bases and amides. Schiff bases, formed by the condensation of the primary amine with various aldehydes, introduce a diverse range of functionalities and have been associated with potent antimicrobial and anticancer activities.[4] Amide derivatives, synthesized through the acylation of the amino group, are also prevalent in pharmacologically active molecules and have shown promise as anticancer and anti-inflammatory agents.[5]

This guide will provide detailed protocols for the synthesis of these two key classes of derivatives from this compound, followed by standardized assays to evaluate their potential as anticancer and antimicrobial agents.

PART 1: Synthetic Derivatization of this compound

The primary site for derivatization on this compound is the exocyclic amino group, which readily participates in nucleophilic reactions. The following protocols are optimized for the synthesis of Schiff base and amide derivatives.

Synthesis of Schiff Base Derivatives via Condensation

The formation of a Schiff base (an imine) occurs through the acid-catalyzed condensation of a primary amine with an aldehyde or ketone. This reaction is a robust and versatile method for introducing a wide array of aromatic and heterocyclic moieties.

This protocol describes the general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (10 mmol).

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (disappearance of the starting materials), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Characterization: The synthesized Schiff bases should be characterized by standard analytical techniques:

  • FT-IR (cm⁻¹): Appearance of a characteristic C=N stretching band around 1600-1650 cm⁻¹.

  • ¹H NMR: Appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm.

  • Mass Spectrometry: Determination of the molecular weight of the product.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 7-MBA This compound Product Schiff Base Derivative 7-MBA->Product + Aldehyde Aromatic Aldehyde Aldehyde->Product + Solvent Ethanol Solvent->Product Catalyst Glacial Acetic Acid Catalyst->Product Heating Reflux (4-6h) Heating->Product

Caption: General workflow for Schiff base synthesis.

Synthesis of Amide Derivatives via Acylation

N-acylation of 2-aminobenzothiazoles is a well-established method for the synthesis of biologically active amide derivatives.[5] The reaction typically involves the use of an acyl chloride or an acid anhydride in the presence of a base.

This protocol outlines the synthesis of amide derivatives using acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Dry benzene or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask, dissolve this compound (10 mmol) and triethylamine (12 mmol) in 40 mL of dry benzene or DCM.[5]

  • Cool the stirred solution in an ice bath.

  • Add the desired acyl chloride (11 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

  • FT-IR (cm⁻¹): Appearance of a characteristic C=O stretching band for the amide group around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.

  • ¹H NMR: Appearance of a broad singlet for the amide proton (-NH-) typically in the range of 9-12 ppm.

  • Mass Spectrometry: Confirmation of the molecular weight of the amide derivative.

Amide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 7-MBA This compound Product Amide Derivative 7-MBA->Product + AcylChloride Acyl Chloride AcylChloride->Product + Solvent Dry Benzene/DCM Solvent->Product Base Triethylamine Base->Product Temperature 0°C to RT Temperature->Product

Caption: General workflow for amide synthesis.

PART 2: Biological Evaluation of this compound Derivatives

The synthesized derivatives can be screened for a variety of biological activities. This section provides detailed protocols for assessing their anticancer and antimicrobial potential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[6]

Parameter Description
Cell Lines e.g., MCF-7 (breast cancer), A549 (lung cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Typically a range from 0.1 to 100 µM
Incubation Time 48 or 72 hours
MTT Conc. 0.5 mg/mL
Absorbance λ 570 nm
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] The broth microdilution method is a common technique for determining the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized this compound derivatives

  • Sterile 96-well round-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[12]

Data Presentation: The results are presented as the MIC value in µg/mL or µM for each compound against each microbial strain.

Parameter Description
Microorganisms e.g., S. aureus, E. coli, C. albicans
Inoculum Size Approx. 5 x 10⁵ CFU/mL
Compound Conc. Serial two-fold dilutions
Incubation 37°C (bacteria), 30°C (fungi)
Endpoint Lowest concentration with no visible growth

PART 3: Data Interpretation and Structure-Activity Relationship (SAR) Insights

The biological data obtained from the assays should be carefully analyzed to establish a structure-activity relationship (SAR). For instance, the effect of different substituents on the aromatic ring of the Schiff base or the nature of the acyl group in the amide derivatives on the anticancer or antimicrobial activity should be systematically evaluated.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the derivatizing moiety can significantly impact the biological activity.

  • Steric Effects: The size and shape of the introduced substituents can influence the binding of the molecule to its biological target.

  • Lipophilicity: The overall lipophilicity of the derivatives, which can be modulated by the choice of substituents, plays a crucial role in their ability to cross cell membranes.

By synthesizing and testing a library of derivatives with systematic variations, researchers can identify key structural features required for potent biological activity and guide the design of more effective therapeutic agents. The 7-methyl group on the benzothiazole core may contribute to increased lipophilicity and could potentially engage in favorable hydrophobic interactions within the binding pocket of a target protein, a hypothesis that can be explored through SAR studies.[3]

Conclusion

The derivatization of this compound into Schiff bases and amides offers a promising avenue for the discovery of novel bioactive compounds. The protocols detailed in this guide provide a solid foundation for the synthesis, purification, characterization, and biological evaluation of these derivatives. A systematic approach to SAR studies will be instrumental in optimizing the therapeutic potential of this versatile scaffold.

References

  • Walker, J. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]
  • Sharma, P. C., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Indian Journal of Chemistry. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. [Link]
  • Roche. (n.d.).
  • Microbe Investigations. (n.d.).
  • Omsa, O., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • Emery Pharma. (2016).
  • ResearchHub. (2024).
  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Omsa, O., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • ResearchGate. (2022). How to synthesize Schiff base by using 2-amino benzothiazole. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • ResearchGate. (2024).
  • Al-Jubouri, H. H. R. (2022). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Applied and Industrial Sciences, 10(2), 155-162.
  • ResearchGate. (n.d.).
  • El-Damasy, A. K., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 224, 113702.
  • Ranka, P. (2019). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. International Journal of Basic and Applied Chemical Sciences, 9(2), 1-7.
  • El-Helby, A. A., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1365.
  • The Royal Society of Chemistry. (n.d.).
  • Al-Jubouri, H. H. R., & Al-Masoudi, W. A. M. (2022). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. NeuroQuantology, 20(8), 3996-4004.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. [Link]
  • Peretto, I., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles.

Sources

Application Notes & Protocols for Cell-Based Assays Involving 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 2-Aminobenzothiazole Scaffold and its Therapeutic Potential

The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1][2] This heterocyclic system is highly valued due to its ability to interact with a wide range of biological targets. Derivatives have been extensively explored and have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Many of these effects are achieved by modulating the activity of key cellular enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.[2][5][6]

7-Methylbenzo[d]thiazol-2-amine is a specific derivative of this important chemical class. While this particular compound is not extensively characterized in the public literature, its structural similarity to known bioactive molecules makes it a compelling candidate for investigation in drug discovery programs. These application notes provide a comprehensive framework for researchers to conduct initial characterization of its biological effects using robust, validated cell-based assays. The protocols are designed not only as a step-by-step guide but also to provide the scientific reasoning behind the experimental design, enabling researchers to adapt these methods for other novel compounds.

We will first outline a primary screening assay to determine the compound's effect on cell viability and proliferation. Subsequently, we will detail a more specific, mechanistic assay to investigate its potential as an inhibitor of a critical, kinase-driven cell death pathway known as necroptosis.

Diagram: General Workflow for Novel Compound Characterization

The following diagram illustrates the logical progression from initial compound handling to primary screening and subsequent mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Decision cluster_mechanistic Phase 4: Mechanistic Studies compound This compound (Powder) stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) compound->stock working Create Serial Dilutions (Working Solutions) stock->working treat Treat Cells with Compound Dilutions working->treat culture Seed Cells in Microplate culture->treat incubate Incubate (24-72h) treat->incubate assay Add Viability Reagent (e.g., Resazurin) incubate->assay read Measure Signal (Fluorescence/Absorbance) assay->read calc Calculate % Viability vs. Control read->calc ic50 Generate Dose-Response Curve & Determine IC50 calc->ic50 decision Decision Point: Is Compound Active? ic50->decision pathway Select Pathway Assay (e.g., Necroptosis Inhibition) decision->pathway If YES western Western Blot for Phospho-proteins pathway->western target Target Deconvolution pathway->target

Caption: Workflow for characterizing a novel benzothiazole derivative.

Application Note 1: Assessing Cytotoxicity and Cell Viability

1.1. Scientific Rationale

The first essential step in characterizing a novel compound is to determine its effect on cell viability. This primary assay identifies the concentration range at which the compound elicits a biological response, typically measured as a loss of cell viability (cytotoxicity) or an inhibition of proliferation (cytostatic effect). The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay. We will use a resazurin-based assay, a widely adopted method due to its sensitivity, simplicity, and non-destructive nature.

Causality: The assay relies on the metabolic activity of living cells. Viable cells contain mitochondrial reductases that convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. A decrease in fluorescence in compound-treated wells compared to vehicle-treated controls indicates a reduction in metabolic activity, which is a proxy for cytotoxicity or growth inhibition.

1.2. Detailed Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • This compound (or other benzothiazole derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Sterile, clear-bottom 96-well cell culture plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved. Store at -20°C.

    • On the day of the experiment, create a serial dilution series from the stock solution in complete culture medium. A common starting point is a 2X final concentration series (e.g., from 200 µM down to ~10 nM). The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

    • Count cells using a hemocytometer or automated cell counter and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Crucial Control: Leave wells on the periphery empty or fill with sterile PBS to minimize edge effects.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Cell Treatment:

    • After incubation, carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Essential Controls:

      • Vehicle Control: Treat several wells with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

      • Positive Control: Treat several wells with a known cytotoxic agent (e.g., 10 µM Staurosporine) to ensure the assay system is responsive.

      • No-Cell Control: Include wells with medium but no cells to measure background fluorescence.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • Assay Measurement:

    • Add 10 µL (or manufacturer's recommended volume) of the resazurin reagent to each well, including no-cell controls.

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.

    • Measure fluorescence using a plate reader (Ex/Em: ~560/590 nm).

1.3. Data Analysis and Presentation

  • Background Subtraction: Subtract the average fluorescence value of the no-cell control wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Fluorescence of Treated Well / Average Fluorescence of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example Dose-Response Data for this compound

Concentration (µM)Log Concentration% Viability (Mean)Std. Deviation
1002.005.21.8
301.4815.83.1
101.0048.94.5
30.4885.15.2
10.0096.34.1
0.3-0.5298.73.5
0.1-1.00101.22.9
0 (Vehicle)-100.03.3

Based on this hypothetical data, the calculated IC50 would be approximately 10 µM.

Application Note 2: Investigating Inhibition of the Necroptosis Pathway

2.1. Scientific Rationale

If this compound demonstrates cytotoxic activity, the next logical step is to explore its mechanism of action. Given that many benzothiazole derivatives function as kinase inhibitors, a relevant pathway to investigate is necroptosis.[2] Necroptosis is a form of regulated, inflammatory cell death that is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[9][10]

Causality: In many cell types, stimulation with Tumor Necrosis Factor-α (TNFα) while caspases are inhibited (e.g., with z-VAD-FMK) triggers the formation of a signaling complex called the necrosome.[11] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[9] Phosphorylated MLKL (pMLKL) oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[11] Therefore, a reduction in MLKL phosphorylation serves as a direct and specific readout for the inhibition of the upstream kinases (RIPK1/RIPK3) that drive necroptosis.

Diagram: TNFα-Induced Necroptosis Pathway

The diagram below outlines the core signaling cascade of necroptosis and the key target for our mechanistic assay.

G cluster_necrosome Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex1 Complex I (Survival/NF-κB) TNFR1->Complex1 Activates RIPK1 RIPK1 Complex1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates RIPK3->RIPK1 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomer) MLKL->pMLKL Death Membrane Disruption (Necroptosis) pMLKL->Death zVAD z-VAD-FMK (Pan-Caspase Inhibitor) zVAD->Complex1 Inhibits Caspase-8, Shifts to Necroptosis Compound This compound (Hypothesized Inhibitor) Compound->RIPK1 Potential Target

Caption: Simplified necroptosis signaling pathway.

2.2. Detailed Protocol: Western Blot for pMLKL Inhibition

Materials:

  • HT-29 (human colon cancer) or U937 (human monocytic) cell line

  • Recombinant human TNFα

  • z-VAD-FMK (pan-caspase inhibitor)

  • Necrostatin-1 (Nec-1, a known RIPK1 inhibitor, for positive control)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-MLKL (Ser358), Rabbit anti-total MLKL, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells for 1-2 hours with:

      • Vehicle (DMSO)

      • This compound at various concentrations (e.g., 1 µM, 5 µM, 20 µM).

      • Positive Control: Necrostatin-1 (e.g., 30 µM).

    • Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells.

    • Incubate for the required time to see robust MLKL phosphorylation (typically 4-8 hours, requires optimization).

  • Protein Extraction:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load the prepared samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-MLKL (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total MLKL and then for β-Actin. This confirms that any decrease in the pMLKL signal is due to inhibition of phosphorylation, not a decrease in the total amount of MLKL protein.

2.3. Data Analysis and Interpretation

  • Qualitative Analysis: A decrease in the band intensity for pMLKL in the wells treated with this compound compared to the TNFα/z-VAD-only control indicates inhibition of the necroptotic pathway. The inhibitory effect should be dose-dependent.

  • Quantitative Analysis (Densitometry): Use software like ImageJ to quantify the band intensities. Normalize the pMLKL signal to the β-Actin (or total MLKL) signal for each lane. The results can be plotted as "% Inhibition of Phosphorylation" vs. compound concentration.

Expected Outcome: If this compound is an inhibitor of the necroptosis pathway (e.g., by targeting RIPK1), you would expect to see a dose-dependent reduction in the pMLKL signal, similar to the effect of the positive control, Necrostatin-1.

References

  • Profacgen. Cell-based Kinase Assays.
  • Kim, J., et al. (2018). Identification and Characterization of NTB451 as a Potential Inhibitor of Necroptosis. Molecules and Cells.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Gong, Y., et al. (2023). Necroptosis inhibitors: mechanisms of action and therapeutic potential. Cell & Bioscience.
  • Harris, P.A., et al. (2025). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ACS Chemical Biology.
  • Harris, P.A., et al. (2025). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ResearchGate.
  • Parker, L.L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Degterev, A., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry.
  • Al-Ostath, A.S., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega.
  • Ghorab, M.M., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design.
  • Al-Jaff, B.M.A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science.
  • Chawang, N., et al. (2023). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. Bioorganic Chemistry.
  • Baraskar, A.R., et al. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Asian Journal of Chemistry.
  • Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.
  • Hossain, M.K., & Islam, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science.
  • Al-Warhi, T., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules.
  • Wang, D., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry.

Sources

Application Note & Protocol: Carbon-11 Radiolabeling of 7-Methylbenzo[d]thiazol-2-amine for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and neuroimaging.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-[¹¹C]methyl-7-methylbenzo[d]thiazol-2-amine, a potential Positron Emission Tomography (PET) radiotracer. The benzothiazole scaffold is a key pharmacophore in the development of imaging agents, particularly for detecting β-amyloid plaques in Alzheimer's disease.[1][2][3][4][5] This protocol details the Carbon-11 methylation of the precursor, 7-Methylbenzo[d]thiazol-2-amine, using [¹¹C]methyl iodide. It covers the production of the radiolabeling agent, the labeling reaction, purification by High-Performance Liquid Chromatography (HPLC), and essential quality control procedures to ensure the final product is suitable for preclinical research.

Introduction and Scientific Rationale

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the basis of several PET radiotracers developed for in-vivo imaging of cerebral β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][3][4][5] Tracers like Pittsburgh Compound B ([¹¹C]PiB) have demonstrated the utility of this chemical scaffold.[2][5] The development of novel benzothiazole derivatives, such as those based on this compound, is a continuing area of research to improve tracer characteristics like binding affinity, brain uptake, and clearance kinetics.[3][4]

Carbon-11 is an ideal radionuclide for labeling small molecules intended for central nervous system (CNS) applications.[6][7] Its short half-life (t½ = 20.4 minutes) allows for multiple scans in a single subject on the same day and minimizes the long-term radiation dose to the subject.[6][8] The introduction of a [¹¹C]methyl group is one of the most robust and widely used methods in radiopharmaceutical chemistry due to the availability of high-reactivity methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6][8][9]

This protocol focuses on the N-methylation of the exocyclic amine of this compound. This position is chosen for its chemical accessibility and the likelihood that methylation will not disrupt the core pharmacophore responsible for target binding.

Principle of the Radiosynthesis

The radiosynthesis is a one-pot, two-step process performed in an automated synthesis module housed within a lead-shielded hot cell.[10]

  • Generation of [¹¹C]Methyl Iodide: Cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) is trapped and reduced to [¹¹C]methane ([¹¹C]CH₄), which is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase reaction with iodine.[6][9]

  • Nucleophilic Substitution: The precursor, this compound, acts as a nucleophile. The exocyclic amine is deprotonated by a base, and the resulting anion attacks the electrophilic [¹¹C]methyl group of [¹¹C]CH₃I, displacing the iodide and forming the desired N-[¹¹C]methylated product.

The entire process, from synthesis to purification and quality control, must be rapid and efficient due to the short half-life of Carbon-11.[10][11]

Experimental Workflow Diagram

Radiosynthesis_Workflow cluster_0 Step 1: [11C]CH3I Synthesis cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control Cyclotron [11C]CO2 from Cyclotron Reduction Reduction to [11C]CH4 Cyclotron->Reduction Iodination Gas-Phase Iodination Reduction->Iodination MeI_Trap Trap [11C]CH3I Iodination->MeI_Trap Reaction React with [11C]CH3I (5-10 min, 80-100 °C) MeI_Trap->Reaction Transfer [11C]CH3I Precursor Precursor + Base in DMF Precursor->Reaction Quench Quench with HPLC Mobile Phase Reaction->Quench HPLC_Purify Semi-Preparative HPLC Quench->HPLC_Purify Inject onto HPLC Collect Collect Product Peak HPLC_Purify->Collect Formulate SPE Formulation Collect->Formulate Final_Product Final Product in Saline/EtOH Formulate->Final_Product QC_HPLC Analytical HPLC Final_Product->QC_HPLC Sample for QC QC_Checks pH, Sterility, Endotoxin

Caption: Workflow for the radiosynthesis of N-[¹¹C]methyl-7-methylbenzo[d]thiazol-2-amine.

Materials and Instrumentation

Reagents & Consumables Instrumentation
This compound (Precursor)Medical Cyclotron (for [¹¹C]CO₂ production)
N-methyl-7-methylbenzo[d]thiazol-2-amine (Reference)Automated Radiosynthesis Module (e.g., GE TRACERlab)
Anhydrous Dimethylformamide (DMF)Semi-Preparative HPLC System with UV & Radio-detector
Sodium Hydroxide (NaOH) or Lithium Nitride (Li₃N)[12]Analytical HPLC System with UV & Radio-detector
HPLC Grade Acetonitrile & WaterSolid Phase Extraction (SPE) Cartridge (e.g., C18 Sep-Pak)
0.9% Sodium Chloride for Injection, USPSterile Vials & Syringes
USP Grade EthanolpH test strips or calibrated pH meter
Sterile Millex-GV Syringe Filter (0.22 µm)Endotoxin detection system (e.g., LAL test)

Detailed Experimental Protocol

5.1. Preparation of Non-Radioactive Standard

  • Rationale: A non-radioactive ("cold") standard of the final product, N-methyl-7-methylbenzo[d]thiazol-2-amine, is essential for HPLC method development and for confirming the identity of the radiolabeled product via co-elution.

  • Procedure: A scalable synthesis can be adapted from known methods for N-alkylation of 2-aminobenzothiazoles.[13] Briefly, dissolve this compound in a suitable solvent like DMF. Add a slight excess of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate). Heat the reaction mixture, monitor by TLC, and purify the product using column chromatography. Confirm the structure by ¹H NMR and Mass Spectrometry.

5.2. Radiosynthesis Procedure

This procedure should be performed on an automated synthesis module.

  • Precursor Preparation: Dissolve 0.5 - 1.0 mg of this compound in 200-300 µL of anhydrous DMF in a sealed reaction vessel. Add 5 µL of 1 M NaOH as a base.

    • Expert Insight: The choice of base is critical. While NaOH is common, stronger, solid-supported bases like Li₃N can promote rapid methylation even at room temperature for less reactive arylamines.[12] The precursor concentration should be optimized to ensure high trapping efficiency of [¹¹C]CH₃I without causing HPLC overload.

  • [¹¹C]CH₃I Production: Initiate the cyclotron run to produce [¹¹C]CO₂. Transfer the [¹¹C]CO₂ to the synthesis module for conversion into [¹¹C]CH₃I. The [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution.

  • Labeling Reaction: Heat the reaction vessel to 80-100 °C for 5-10 minutes.

    • Expert Insight: The short reaction time is crucial to minimize decay losses. The temperature is optimized to ensure a high reaction rate without degrading the precursor or product.

  • Quenching and Dilution: After the reaction period, cool the vessel and quench the reaction by adding 1.0 mL of the semi-preparative HPLC mobile phase. This step neutralizes the base and prepares the sample for injection.

5.3. HPLC Purification

  • Rationale: Purification is necessary to separate the desired radiolabeled product from unreacted precursor, radioactive impurities (e.g., unreacted [¹¹C]CH₃I), and chemical impurities.[14]

Parameter Semi-Preparative Method Analytical (QC) Method
Column C18, 10 µm, 250 x 10 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase 45:55 Acetonitrile:Water (v/v)45:55 Acetonitrile:Water (v/v)
Flow Rate 4.0 mL/min1.0 mL/min
Detection UV (254 nm) & RadioactivityUV (254 nm) & Radioactivity
Expected Rt ~10-12 min (Product), ~7-8 min (Precursor)~8-10 min (Product), ~5-6 min (Precursor)
  • Injection: Inject the quenched reaction mixture onto the semi-preparative HPLC system.

  • Collection: Monitor the eluent with both UV and radioactivity detectors. The UV detector will show a peak corresponding to the mass of the unreacted precursor. The radioactivity detector will show a peak for the [¹¹C]-labeled product. Collect the radioactive peak corresponding to N-[¹¹C]methyl-7-methylbenzo[d]thiazol-2-amine into a sterile vial containing 20 mL of sterile water.

5.4. Formulation

  • Rationale: The HPLC solvent (acetonitrile/water) is not suitable for injection. The product must be reformulated into a biocompatible solution.

  • SPE Trapping: Pass the collected HPLC fraction through a C18 Sep-Pak cartridge. The radiolabeled product will be retained on the cartridge, while the aqueous mobile phase passes through to waste.

  • Elution: Wash the cartridge with 10 mL of sterile water to remove any residual HPLC salts. Elute the final product from the cartridge with 0.5 - 1.0 mL of USP-grade ethanol into a sterile final product vial.

  • Final Dilution: Add 5 - 10 mL of 0.9% Sodium Chloride for Injection, USP, to the final vial to achieve an ethanol concentration of <10% (v/v).

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a final, sterile, pyrogen-free vial.

Quality Control (QC)

  • Rationale: Rigorous QC is mandatory to ensure the radiopharmaceutical is safe and effective for its intended use.[14][15] All QC tests must be completed before release for injection.

  • Radiochemical Purity & Identity:

    • Method: Inject an aliquot of the final product onto the analytical HPLC system.

    • Acceptance Criteria: The radiochemical purity should be ≥95%. The identity is confirmed by co-elution, where the radioactive peak has the same retention time as the pre-synthesized non-radioactive standard.[14]

  • pH:

    • Method: Spot a small drop of the final product solution onto a pH strip.

    • Acceptance Criteria: The pH should be within the acceptable range for intravenous injection (typically 5.0 - 7.5).

  • Visual Inspection:

    • Method: Visually inspect the final solution for any particulate matter.

    • Acceptance Criteria: The solution must be clear and colorless.

  • Radionuclidic Purity:

    • Method: Measure the half-life of the final product using a dose calibrator.

    • Acceptance Criteria: The measured half-life should be consistent with Carbon-11 (19-22 minutes).

  • Bacterial Endotoxin Test (LAL):

    • Method: Perform a test on an aliquot of the final product per USP standards.

    • Acceptance Criteria: Must be below the specified endotoxin limits.

  • Sterility:

    • Method: Test according to USP standards (retrospective test).

    • Acceptance Criteria: No microbial growth.

Expected Results & Troubleshooting

  • Radiochemical Yield (RCY): Typically 15-30% (decay-corrected to end-of-bombardment), based on starting [¹¹C]CO₂.

  • Molar Activity (Aₘ): >37 GBq/µmol (>1000 Ci/mmol) at the end of synthesis.

  • Synthesis Time: 30-40 minutes from end-of-bombardment.

Problem Potential Cause Solution
Low Trapping of [¹¹C]CH₃I Inactive precursor; insufficient base; leak in the system.Use fresh, anhydrous DMF; optimize base amount; check system for leaks.
Multiple Radioactive Peaks Radiolysis; side reactions.Reduce reaction time/temperature; improve precursor purity.
Low Radiochemical Purity Incomplete separation during HPLC.Optimize HPLC mobile phase composition and gradient.
Low Molar Activity Carbon dioxide contamination from air or reagents.Use high-purity nitrogen/helium; ensure all reagents are fresh.

References

  • Zhang, W., et al. (2011). A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
  • Tsartsalis, S., et al. (2018).
  • Zhang, W., et al. (2011). A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
  • Cai, Z., et al. (2011). Synthesis and Evaluation of 11C-Labeled Imidazo[2,1-b]benzothiazoles (IBTs) as PET Tracers for Imaging β-Amyloid Plaques in Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2020).
  • Kuchar, M., et al. (2023). Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • The International Atomic Energy Agency. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine.
  • van der Laken, C. J., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. [Link]
  • Dahl, K., et al. (2017). The Radiopharmaceutical Chemistry of Carbon-11: Tracers and Applications.
  • Shiue, G. G., et al. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Bioorganic & Medicinal Chemistry. [Link]
  • Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]
  • Al-Obaidi, A. M. J. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry. [Link]
  • Riss, P. J., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Chemistry - A European Journal. [Link]
  • Spanu, A., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules. [Link]
  • Bongarzone, S., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals.
  • Pattamadilok, N., et al. (2023).
  • Aloj, L., et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Pharmaceutics. [Link]
  • Caldarelli, A., et al. (2012). Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. Molecules. [Link]
  • Findik, E. (2012). Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. Journal of the Korean Chemical Society. [Link]
  • Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]
  • Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
  • ChemistryViews. (2019). Carbon-11 from CO2 Built Directly into Heterocycles. ChemistryViews. [Link]
  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]
  • Tzani, A., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
  • Liu, T., et al. (2020). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. [Link]
  • Jenkins, T. C., et al. (1991). Dual-function Radiosensitizers. Alpha-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol and Related Compounds: Preparation via an Aziridine Equivalent. Journal of Medicinal Chemistry. [Link]
  • Ghorbani-Vaghei, R., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of the Brazilian Chemical Society. [Link]
  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in heterocyclic synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. This guide is structured to serve as a dedicated technical support resource for researchers engaged in the synthesis of 7-Methylbenzo[d]thiazol-2-amine, a key scaffold in medicinal chemistry. Here, we move beyond simple protocols to address the nuanced difficulties that can arise during this synthesis, providing evidence-based solutions and explaining the chemical principles behind them.

This center provides targeted troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

Answer: Low or no yield in the synthesis of this compound typically points to one of three areas: reagent quality, reaction conditions, or the formation of a stable, unreactive intermediate.

  • Poor Reagent Quality: The most common synthetic routes, such as the Hugershoff reaction, involve the oxidative cyclization of an arylthiourea. The starting aniline, in this case, m-toluidine (3-methylaniline), is susceptible to oxidation if old or improperly stored, leading to colored impurities and reduced reactivity. Similarly, thiocyanate salts must be anhydrous.

    • Solution: Use freshly distilled m-toluidine and ensure your thiocyanate salt (e.g., NaSCN or KSCN) is thoroughly dried before use.[1]

  • Suboptimal Temperature: The oxidative cyclization step, often using bromine or sulfuryl chloride, is highly temperature-dependent.

    • Causality: If the temperature is too low during the addition of the halogenating agent, the reaction may not initiate. If it's too high, rapid, uncontrolled side reactions can occur, leading to the formation of tars and other byproducts, consuming your starting material.[1] The reaction should be kept cool (typically 0 °C or below) during the addition of bromine.[2]

    • Solution: Maintain strict temperature control. Use an ice-salt bath and add the brominating agent dropwise, monitoring the internal temperature closely to ensure it does not rise significantly.[2]

  • Incorrect Stoichiometry: The ratio of aniline to thiocyanate to the oxidizing agent is critical. An excess of the oxidizing agent can lead to over-halogenation of the aromatic ring and degradation of the product.

    • Solution: Carefully control the stoichiometry. A slight excess of the thiocyanate is common, but the oxidizing agent should be the limiting reagent or used in a 1:1 molar ratio relative to the presumed thiourea intermediate.

Question 2: My final product is contaminated with a persistent impurity that is difficult to separate. What is it likely to be and how can I remove it?

Answer: A common and challenging impurity in this specific synthesis is the isomeric byproduct, 5-Methylbenzo[d]thiazol-2-amine .

  • Causality: The cyclization of the thiourea derived from m-toluidine can occur at either of the two positions ortho to the amino group. This leads to a mixture of the desired 7-methyl isomer and the 5-methyl isomer. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Solutions:

    • Fractional Recrystallization: This is often the most effective method. Experiment with different solvent systems. A common approach is to use ethanol or a mixture of ethanol and water.[3] The slight difference in crystal lattice energy between the two isomers can be exploited for separation. Multiple recrystallization steps may be necessary.

    • Preparative HPLC: If high purity is essential and fractional recrystallization is insufficient, preparative reverse-phase HPLC is a viable but more resource-intensive option.

    • Reaction Optimization: Altering the reaction solvent or cyclization catalyst can sometimes influence the isomeric ratio, although often only to a minor extent.

Question 3: The reaction seems to stop before all the starting material is consumed, even after extended reaction times. What causes this stalling?

Answer: Reaction stalling is often due to incomplete formation of the key arylthiourea intermediate or deactivation of the cyclization agent.

  • Incomplete Intermediate Formation: The initial reaction between m-toluidine and a thiocyanate salt to form the N-(3-methylphenyl)thiourea is an equilibrium process.

    • Solution: This reaction is typically performed in an acidic medium, such as glacial acetic acid, which protonates the aniline, facilitating the reaction with the thiocyanate ion.[2] Ensure the reaction medium is sufficiently acidic.

  • Decomposition of the Oxidizing Agent: Agents like bromine can be consumed by side reactions with the solvent or impurities if not handled correctly.

    • Solution: Add the bromine/halogenating agent to the reaction mixture in a controlled manner. Prepare the solution of bromine in glacial acetic acid just before use.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before significant degradation occurs.[1][4]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and reliable synthetic route for this compound?

The most widely cited method is a variation of the Hugershoff synthesis . This involves the direct thiocyanation of an aniline. The general steps are:

  • Reaction of m-toluidine with a thiocyanate salt (like KSCN or NaSCN) in glacial acetic acid to form N-(3-methylphenyl)thiourea in situ.

  • Oxidative cyclization of the thiourea intermediate using a halogen, most commonly a solution of bromine in glacial acetic acid, at low temperatures.[2][5]

FAQ 2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.[1]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. Adjust the polarity as needed.

  • Procedure: Spot the starting material (m-toluidine), the reaction mixture, and a co-spot (starting material + reaction mixture) on the TLC plate.

  • Visualization: The product and starting material are typically UV-active. You can also use an iodine chamber for visualization. The disappearance of the starting aniline spot and the appearance of a new, typically lower Rf spot, indicates product formation.

FAQ 3: What are the most critical safety precautions for this synthesis?

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine neutralizing agent (like sodium thiosulfate solution) readily available.

  • Thiocyanates: While less hazardous than cyanides, thiocyanate salts are toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Glacial acetic acid is corrosive. Handle with care in a fume hood.

FAQ 4: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, modern synthetic chemistry is moving towards greener alternatives. For benzothiazole synthesis, these include:

  • Microwave-Assisted Synthesis: This can dramatically reduce reaction times and energy consumption.[1]

  • Use of Greener Solvents: Some methods explore the use of water or ethanol as a solvent, reducing reliance on corrosive acetic acid or chlorinated solvents.[1][6]

  • Catalytic Methods: Research into using transition metal catalysts for the cyclization can lead to milder reaction conditions and higher efficiency.[7]

Protocols & Data

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol is a representative procedure adapted from established methods for substituted 2-aminobenzothiazoles.[2]

  • Thiourea Formation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add potassium thiocyanate (0.1 mole) to 50 mL of glacial acetic acid. Cool the mixture in an ice-salt bath to below 5°C.

  • Add m-toluidine (3-methylaniline) (0.05 mole) to the cooled suspension.

  • Bromination/Cyclization: Prepare a solution of bromine (0.05 mole) in 15 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over 60-90 minutes. CRITICAL: Maintain the internal reaction temperature below 0°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate should form.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product is a mixture of 5-methyl and 7-methyl isomers. Purify via fractional recrystallization from ethanol.

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Reagent Ratio 1 : 2 : 1Ensures complete formation of the thiourea intermediate without excess oxidizing agent.
(m-toluidine : KSCN : Br₂)
Temperature -5 °C to 0 °CPrevents uncontrolled side reactions and byproduct formation during bromination.[2]
Reaction Time 2-4 hours post-additionAllows the cyclization reaction to proceed to completion.
Purification Solvent Ethanol / WaterEffective for separating the 5- and 7-methyl isomers via fractional recrystallization.[3]

Visual Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents m-Toluidine KSCN Glacial Acetic Acid mix Mix & Cool (< 0°C) reagents->mix bromine Bromine in Glacial Acetic Acid react Add Bromine Dropwise (Maintain T < 0°C) bromine->react mix->react stir Stir for 2-4h react->stir quench Pour into Ice Water stir->quench neutralize Neutralize (pH 7-8) quench->neutralize filtrate Filter & Wash Solid neutralize->filtrate dry Dry Crude Product filtrate->dry recrystallize Fractional Recrystallization (Ethanol) dry->recrystallize analyze TLC, NMR, MS recrystallize->analyze

Caption: Workflow for this compound Synthesis.

References

  • Al-Ghorbani, M., et al. (2022). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Kapuri, B. A., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • Dadmal, T. L., et al. (2024). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate.
  • International Advance Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.
  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing).
  • Al-Amiery, A. A., et al. (2017). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Global Pharma Technology.
  • Allen, C. F. H., & VanAllan, J. (1949). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure.
  • Al-Jubouri, H. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Kumar, A., et al. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org.
  • Khairullina, V. R., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
  • Li, Y., et al. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. NIH.
  • ResearchGate. (n.d.). Synthesis of benzothiazole amine.
  • Google Patents. (2015). Method for preparing 2-methylbenzothiazole derivative.
  • Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.

Sources

Technical Support Center: Challenges in the Purification of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Methylbenzo[d]thiazol-2-amine (CAS: 14779-18-1).[1][2] As a key heterocyclic scaffold, its purity is paramount for subsequent applications, from medicinal chemistry to materials science.[3][4][5] This document provides troubleshooting advice and answers to frequently asked questions, grounding protocols in chemical principles to empower you to solve purification hurdles effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow in a direct question-and-answer format.

Q1: My crude product after synthesis is a discolored, sticky solid with multiple spots on TLC. What are the likely impurities and what's the first purification step?

A1: This is a common scenario. The discoloration and physical state suggest the presence of unreacted starting materials, side products, and residual solvents. The nature of these impurities is dictated by your synthetic route. Most syntheses of 2-aminobenzothiazoles involve the cyclization of arylthioureas or reactions of aminothiophenols.[3][6][7]

Probable Impurities:

  • Unreacted Starting Materials: Depending on the route, this could be 2-amino-6-methylbenzenethiol or N-(m-tolyl)thiourea.

  • Oxidation Products: Aminothiophenols are susceptible to oxidation, forming disulfides which are often highly colored.

  • Side Products: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related benzothiazoles.

  • Residual Reagents & Solvents: Reagents like bromine or acids used in cyclization, and high-boiling point solvents like DMF, can be trapped in the crude product.[8]

Recommended Initial Clean-up: Acid-Base Extraction

The basicity of the exocyclic amine provides an excellent handle for an initial purification step. This process will remove non-basic organic impurities.

Protocol: Acid-Base Workup

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt.

  • Separate the layers. The organic layer contains non-basic impurities and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly basify by adding a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~8-9.

  • The free amine form of this compound will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

This initial clean-up should significantly improve the purity and physical appearance of your material, making it more amenable to final purification by recrystallization or chromatography.

Q2: I'm trying to recrystallize my this compound, but it keeps "oiling out" or my recovery is extremely low. How do I select the right solvent system?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated with impurities depressing the melting point. Low recovery is typically a result of using a solvent in which your compound is too soluble, even at low temperatures.

Causality: The key to successful recrystallization is identifying a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. The methyl group on the benzothiazole ring makes this compound slightly more non-polar than the parent 2-aminobenzothiazole.

Troubleshooting Solvent Selection:

Solvent SystemApplication & Rationale
Ethanol (EtOH) A common first choice. If the compound is too soluble, add water dropwise to the hot solution until it becomes cloudy (the cloud point), then add a few drops of ethanol to clarify before cooling.
Isopropanol (IPA) Similar to ethanol but can offer different solubility characteristics. Good for forming well-defined crystals.
Toluene A good choice for compounds that are less polar. It has a high boiling point, which can aid in dissolving stubborn solids, but ensure slow cooling to prevent crashing out.
Ethyl Acetate / Hexane A versatile solvent pair. Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hexane as an anti-solvent until the cloud point is reached.

Workflow for Failed Recrystallization Below is a logical workflow to troubleshoot common recrystallization issues.

Caption: Troubleshooting workflow for common recrystallization problems.

Q3: My compound streaks badly on silica TLC plates, making column chromatography difficult. How can I achieve good separation?

A3: Streaking on silica gel is a classic sign of strong, undesirable interactions between a basic compound and the acidic surface of the silica. The free amine group on your molecule is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation.

The Solution: Mobile Phase Modification

To mitigate this, you must neutralize the acidic sites on the silica or reduce the basicity of your analyte. The most common and effective method is to add a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will competitively bind to the acidic sites on the silica, allowing your compound to travel through the column without streaking.

  • Ammonia: For more polar solvent systems like DCM/Methanol, using a pre-mixed 7N ammonia in methanol solution as your polar component can also be very effective.

Recommended Column Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexane + 1% TEAA good starting point for elution. The gradient helps separate less polar impurities first, followed by your product.
Alternative Mobile Phase Gradient of 1% to 10% Methanol in DCM + 0.5% TEAUseful if the compound has lower solubility or requires a more polar eluent system.
Loading Method Dry LoadingAdsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This leads to sharper bands and better separation than wet loading.

A detailed protocol for column chromatography is provided in Appendix A.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? Pure this compound should be a white to off-white crystalline solid. While a specific melting point is not widely published, it is expected to be higher than the parent 2-aminobenzothiazole (m.p. 129 °C) due to increased molecular weight and potentially different crystal packing.[9] A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity.

Q2: Which analytical techniques are best for assessing purity? A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for a quick purity check and for developing conditions for column chromatography. A single spot in multiple eluent systems is a strong sign of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard. It will confirm the structure and reveal the presence of any proton-containing impurities. The absence of signals from starting materials or solvents is key.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate mass of the compound and is highly sensitive for detecting impurities, even those that are not visible by NMR.[8] A high-purity sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for [M+H]⁺.

Q3: My purified compound is turning yellow upon storage. How can I prevent this? The exocyclic amine group makes the compound susceptible to aerial oxidation, which can form colored byproducts over time. For long-term storage, it is recommended to store the solid under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber vial, and kept in a cool, dark place or a freezer.

Q4: Can I use reverse-phase chromatography for this compound? Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially for polar impurities. The mobile phase would typically be a gradient of acetonitrile or methanol in water. A common issue is poor peak shape due to the basic amine interacting with residual silanols on the C18 stationary phase. To counter this, an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. The acid protonates the amine, leading to sharp, symmetrical peaks. Note that this will yield your product as a salt (e.g., trifluoroacetate), which may require a subsequent basic workup to isolate the free amine.

Appendix A: Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Eluent: Prepare a stock of your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% triethylamine (TEA). Prepare a second, more polar eluent (e.g., 50:50 Hexane:Ethyl Acetate with 1% TEA).

  • Pack the Column: Pack a glass column with silica gel using the less polar eluent, ensuring there are no air bubbles or cracks.

  • Dry Load the Sample: Dissolve ~1g of your crude material in a minimal amount of DCM or ethyl acetate. Add ~2-3g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Load the Column: Carefully add the dry-loaded sample as a layer on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Run the Column: Fill the column with the less polar eluent. Apply gentle pressure and begin collecting fractions.

  • Monitor by TLC: Spot each fraction on a TLC plate. Visualize under a UV lamp (254 nm).

  • Increase Polarity: Once less polar impurities have eluted, gradually increase the eluent polarity by mixing in the more polar eluent stock.

  • Combine and Evaporate: Once your product begins to elute, collect the relevant fractions. Combine all fractions that show a single, clean spot of your product by TLC.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Decolorization with Activated Charcoal
  • Dissolve Compound: In a flask, dissolve the colored this compound in the minimum amount of a hot recrystallization solvent (e.g., ethanol).

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

  • Brief Heating: Swirl the mixture and heat gently for 2-5 minutes. Do not boil for an extended period, as this can lead to product loss on the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a small plug of Celite in a filter funnel to remove the charcoal. The goal is to prevent the product from crystallizing prematurely during filtration.

  • Crystallize: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolate: Collect the pure, white crystals by vacuum filtration.

Appendix B: Visual Workflows

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • PubChem. (n.d.). Benzo[d]thiazol-2-amine. National Center for Biotechnology Information.
  • Al-Ostoot, F. H., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate.
  • ChemBK. (n.d.). This compound.
  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Physics: Conference Series.
  • Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate.
  • Conrad, A. F., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv.
  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
  • Yadav, P., et al. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Clayden, J., et al. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry.
  • Gulia, V., et al. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal.
  • Patel, N. B., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
  • Verma, M., et al. (2005). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry.
  • Fathima, A., et al. (2022). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). Cogent Chemistry.
  • Cenmed Enterprises. (n.d.). This compound (C007B-528684).
  • Gulia, V., et al. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org.
  • Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
  • Thompson, A. M., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • Hrast, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Salar, U., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Al-Jaff, H. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Center for Information.
  • Mironov, M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
  • Sreenivasa, M., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.
  • Cuc, D. T., et al. (2020). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate.

Sources

Technical Support Center: 7-Methylbenzo[d]thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methylbenzo[d]thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes.

Understanding the Core Synthesis

The most prevalent method for synthesizing this compound involves the oxidative cyclization of N-(3-methylphenyl)thiourea. This reaction, often a variation of the Hugershoff reaction, typically employs an oxidizing agent like bromine in a suitable solvent. The starting thiourea is itself synthesized from 3-methylaniline.

The general pathway is reliable, but subtle variations in reaction conditions can lead to a range of impurities that complicate purification and reduce yields. This guide will address the most common issues in a question-and-answer format.

Reaction Pathway Overview

Below is a diagram illustrating the primary synthetic route from the precursor N-(3-methylphenyl)thiourea to the desired this compound product.

G cluster_start Starting Material cluster_product Final Product A N-(3-methylphenyl)thiourea B Oxidative Cyclization (e.g., Br2, H2SO4) A->B Reactant C This compound B->C Forms

Caption: Primary synthesis route for this compound.

Troubleshooting Guide & Frequently Asked Questions

Q1: I'm seeing multiple spots on my TLC plate after the reaction. What are the most likely side products?

This is the most common issue encountered. The impurities generally fall into three categories: unreacted starting materials, products from intermolecular reactions, and over-oxidation products.

Common Side Products to Consider:

  • Unreacted N-(3-methylphenyl)thiourea: If the reaction has not gone to completion, you will see your starting material. This is often due to insufficient oxidant or reaction time.[1]

  • Bis(2-amino-7-methylbenzo[d]thiazolyl)sulfide: This dimer is a significant byproduct formed through the intermolecular reaction of two benzothiazole molecules under oxidative conditions.

  • Products of Ring Opening or Rearrangement: Under harsh acidic or thermal conditions, the thiazole ring can be susceptible to cleavage or rearrangement, leading to a complex mixture of minor impurities.

  • Unreacted 3-methylaniline: If the initial thiourea synthesis was incomplete, the precursor aniline may carry through.[1]

Q2: My reaction has formed a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent it?

The formation of an insoluble, high MW byproduct is often indicative of polymerization or the formation of disulfide-linked dimers. This typically arises from excessive oxidant or elevated temperatures.

Mechanistic Insight: The key intermediate in the cyclization is a sulfenyl halide, which is highly reactive. While it is intended to cyclize intramolecularly, under conditions of high concentration or excess oxidant, it can react intermolecularly with another thiourea molecule or a product molecule.

G A N-(3-methylphenyl)thiourea B Reactive Intermediate (Sulfenyl Halide) A->B + Oxidant C Desired Product (Intramolecular Cyclization) B->C Low Conc. Correct Stoichiometry D Dimer/Polymer Byproduct (Intermolecular Reaction) B->D High Conc. Excess Oxidant

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Troubleshooting Steps:

  • Control Oxidant Addition: Add the oxidizing agent (e.g., bromine solution) slowly and portion-wise to maintain a low instantaneous concentration.[2][3]

  • Temperature Management: Maintain the recommended reaction temperature. Runaway temperatures can significantly accelerate side reactions.

  • Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

Q3: My yield of this compound is consistently low. What factors should I investigate?

Low yields can be traced back to several factors, from the quality of starting materials to the reaction workup.

  • Purity of N-(3-methylphenyl)thiourea: The synthesis of the thiourea precursor is critical. Impurities in the 3-methylaniline or incomplete reaction can lead to a cascade of side products in the subsequent cyclization step.[4]

  • Oxidant Stoichiometry: Both too little and too much oxidant can be detrimental. Insufficient oxidant leads to incomplete conversion, while excess promotes dimer and polymer formation. Perform careful stoichiometric calculations.

  • Workup and Purification: The product, this compound, can be lost during workup. It has moderate polarity and can be sensitive to strongly acidic or basic conditions during extraction. Neutralization and careful extraction are key. Recrystallization from solvents like ethanol or methanol is often effective for purification.

Q4: How can I effectively purify my crude product from these side products?

A multi-step purification strategy is often the most effective.

  • Aqueous Wash/Extraction: After quenching the reaction, a thorough aqueous wash can help remove inorganic salts and highly polar impurities. Adjusting the pH can help separate acidic or basic byproducts.

  • Recrystallization: This is a powerful technique for removing closely related impurities. Ethanol, methanol, or mixtures of acetone and water are commonly used solvents for 2-aminobenzothiazoles. For colored impurities, treating the hot solution with activated charcoal can be beneficial.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Side Product Summary Table
Side ProductCommon CauseAnalytical Signature (LC-MS)Mitigation Strategy
N-(3-methylphenyl)thiourea Incomplete reactionLower retention time, M+H+ matching starting materialIncrease reaction time or oxidant stoichiometry
Bis(2-amino-7-methyl...) Excess oxidant, high concentrationHigher retention time, M+H+ approx. 2x product MWSlow addition of oxidant, use higher dilution
3-methylaniline Impure starting thioureaVery low retention time, M+H+ matching aniline precursorPurify the N-(3-methylphenyl)thiourea before cyclization

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. If it's not fully soluble, adsorb it onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with 100% Hexane.

    • Gradually increase the polarity by adding Ethyl Acetate in increments (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).

    • Monitor the separation by collecting fractions and analyzing them using TLC. The desired product is moderately polar and should elute after non-polar impurities but before highly polar byproducts.

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References
  • Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, 47B, 1583-1586.
  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • U.S. Patent 4,363,913. (1982). Preparation of 2-aminobenzothiazoles.
  • U.S. Patent 5,374,737. (1994). Process for the preparation of 2-aminobenzothiazoles.
  • Shahwar, D., et al. (2012). 3-Acetyl-1-(3-methylphenyl)thiourea. Acta Crystallographica Section E, 68(Pt 11), o2574.

Sources

optimizing reaction conditions for 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested guide, this Technical Support Center is dedicated to the synthesis of 7-Methylbenzo[d]thiazol-2-amine, a key intermediate in pharmaceutical research and development.[1][2] As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. This guide is structured to empower researchers to not only execute the synthesis but to intelligently troubleshoot and optimize it based on a firm grasp of the underlying chemical principles.

The most common and industrially relevant pathway to this scaffold is a variation of the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[3][4] We will focus on the prevalent one-pot method starting from 3-methylaniline.

Core Synthesis Pathway: One-Pot Oxidative Cyclization

The synthesis of this compound is typically achieved by reacting 3-methylaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, most commonly bromine, within an acidic solvent like glacial acetic acid.[5] The reaction proceeds through the in-situ formation of a thiocyanogen intermediate which attacks the aniline, followed by rearrangement to N-(3-methylphenyl)thiourea. This intermediate then undergoes bromine-mediated electrophilic oxidative cyclization to form the final product.

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is a frequent issue stemming from several potential sources. The key is to systematically evaluate each component of the reaction:

  • Purity of Starting Materials: 3-methylaniline is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of your nucleophile. It is advisable to use freshly distilled or recently purchased aniline. The purity of the thiocyanate salt and the solvent is also critical; water content can interfere with the reaction.[6]

  • Stoichiometry and Addition of Bromine: Bromine is a strong oxidizing agent and an electrophile. Using an excess can lead to the formation of brominated side products on the aromatic ring.[7] Conversely, insufficient bromine will result in incomplete cyclization. The bromine should be added slowly and dropwise to a cooled reaction mixture (0-5 °C) to control the reaction rate and minimize side reactions.

  • Reaction Temperature: The initial thiocyanation step is often performed at low temperatures to control the exothermic reaction with bromine. However, the subsequent cyclization step typically requires heating. If the reaction stalls, a gradual increase in temperature (e.g., to 60-80 °C) after the bromine addition is complete may be necessary to drive the cyclization to completion.[8]

Q2: I'm observing a significant, difficult-to-remove impurity in my crude product. I suspect it's a side product. How can I identify and prevent it?

A2: The most common side product in this reaction is a brominated version of the starting material or product. This occurs when excess bromine engages in electrophilic aromatic substitution.

  • Identification: The mass spectrum of the impurity will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units. ¹H NMR may show a loss of a proton in the aromatic region and a shift in the remaining proton signals.

  • Prevention:

    • Controlled Bromine Addition: As mentioned, slow, dropwise addition of a stoichiometric amount of bromine at a controlled temperature is the first line of defense.

    • Use of a Milder Bromine Source: A highly effective alternative to liquid bromine is the use of a stable, crystalline organic ammonium tribromide, such as benzyltrimethylammonium tribromide (BTMA-Br₃).[7] This solid reagent is easier to handle and weigh accurately, allowing for better stoichiometric control and significantly reducing the risk of over-bromination.[7]

Q3: My reaction seems to stall, with a significant amount of starting material remaining even after prolonged heating. What is causing this incomplete conversion?

A3: Incomplete conversion often points to issues with the reaction conditions or catalyst activity.

  • Acidic Medium: The reaction requires an acidic medium, typically glacial acetic acid, to facilitate the formation of the electrophilic species and the cyclization.[9] Ensure the acetic acid is of high purity and sufficiently acidic. In some protocols, a stronger acid like sulfuric acid is used, which can alter the reaction kinetics.[8]

  • Insufficient Activation: The oxidative cyclization step is the key transformation. If the temperature is too low, the activation energy for this step may not be reached. After the controlled addition of bromine at a low temperature, ensure the mixture is allowed to warm to room temperature and then gently heated as needed, while monitoring the reaction progress via Thin-Layer Chromatography (TLC).[6]

Q4: Is there a risk of forming the 5-methyl isomer instead of the desired 7-methyl product?

A4: This is a crucial question of regioselectivity. When starting with 3-methylaniline, the cyclization must occur at one of the positions ortho to the amino group (positions 2 or 6).

  • Directing Effects: The amino group is a powerful ortho-, para- director. In 3-methylaniline, the positions ortho to the amino group are C2 and C6.

  • Steric Hindrance: The methyl group at C3 provides significant steric hindrance at the adjacent C2 position.

  • Outcome: Consequently, the electrophilic attack and subsequent ring closure overwhelmingly favor the less sterically hindered C6 position. This leads to the formation of the 7-methylbenzothiazole ring system with high regioselectivity. The formation of the 5-methyl isomer is generally not observed in significant quantities under these conditions.

Q5: Purification of the crude product is challenging. What is the most effective purification strategy?

A5: Effective purification relies on understanding the properties of your product and likely impurities. This compound is a solid with moderate polarity.

  • Initial Work-up: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product. The acidic solvent is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is neutral or slightly basic. The precipitated solid is then filtered, washed with water, and dried.

  • Recrystallization: This is often the most effective method for removing minor impurities. A solvent screen should be performed, but ethanol, methanol, or mixtures of ethanol/water are commonly effective.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step.[10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the desired product from less polar starting materials and more polar side products.

Optimization & Experimental Protocols

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters and their expected impact on the reaction outcome. This serves as a starting point for optimization.

ParameterConditionExpected OutcomeTroubleshooting Focus
Bromine Addition Fast, at room temp.Low yield, high % of brominated side products.Control rate and temperature; use BTMA-Br₃.
Slow, at 0-5 °CHigh yield, minimal side products.Optimal condition.
Temperature Kept at 0-5 °CIncomplete reaction, starting material remains.Allow to warm and heat gently after Br₂ addition.
Heated to 60-80 °CDrives reaction to completion.Monitor for potential degradation if overheated.
Solvent Glacial Acetic AcidStandard, effective medium.[9]Ensure purity and anhydrous conditions.
Sulfuric AcidCan increase reaction rate but may lead to sulfonation at high temps.[8]Use for recalcitrant substrates; control temp carefully.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 3-methylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ammonium Hydroxide solution (concentrated)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-methylaniline (1.0 eq) and ammonium thiocyanate (1.1 eq) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Gently heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice (~5 times the reaction volume).

  • Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution until the pH is ~8. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and then dry under vacuum.

  • Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.

Visualizations

Reaction Workflow Diagram

cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 3-Methylaniline D Mix & Cool to 0-5 °C A->D B NH4SCN B->D C Glacial Acetic Acid C->D E Slowly Add Br2 in Acetic Acid D->E F Stir at RT, then Heat E->F G Pour into Ice Water F->G H Neutralize with NH4OH G->H I Filter & Wash Solid H->I J Recrystallize from Ethanol I->J K Pure this compound J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

Start Low Yield Observed Q1 Is TLC showing unreacted starting material? Start->Q1 A1_Yes Incomplete Conversion Q1->A1_Yes Yes A1_No Side Product Formation or Degradation Q1->A1_No No Q2 Check Reaction Temperature A1_Yes->Q2 Q3 Check Reagent Stoichiometry A1_Yes->Q3 Q4 Was Br2 addition controlled (slow, at 0-5 °C)? A1_No->Q4 A2_Sol1 Increase heating time/ temperature post-Br2 addition Q2->A2_Sol1 A3_Sol1 Ensure 1.0 eq of Br2 was added Q3->A3_Sol1 A4_No Probable Over-bromination Q4->A4_No No A4_Yes Check Purity of Starting Materials Q4->A4_Yes Yes A4_Sol1 Repeat with slow, cold addition. Consider using BTMA-Br3 A4_No->A4_Sol1 A4_Sol2 Use freshly distilled 3-methylaniline A4_Yes->A4_Sol2

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Barrett, J. F. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
  • Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
  • Index Copernicus. (n.d.). Cyclization Reactions for Synthesis of Benzthiazole- A Review.
  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.
  • ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • PubMed. (n.d.). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents.
  • ResearchGate. (n.d.). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide.
  • ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,....
  • NIH. (n.d.). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents.
  • Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.

Sources

stability issues of 7-Methylbenzo[d]thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methylbenzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to design robust and reproducible experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during your research.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is happening and is it still usable?

A1: A visible color change is a primary indicator of chemical degradation. For 2-aminobenzothiazole derivatives, this is often due to oxidation.[1]

  • Causality: The aminobenzothiazole core is susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities such as 2-azobenzothiazoles or even polymeric products resembling aniline black.[1] This process can be accelerated by exposure to air (oxygen), light, or incompatible reagents.

  • Recommended Action:

    • Do Not Use: We strongly advise against using the colored solution for any quantitative or biological experiments, as the presence of degradants can lead to erroneous and irreproducible results.

    • Purity Assessment: To confirm degradation, you should assess the purity of the solution using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC). You will likely observe a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.[1]

    • Prevention: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, degas the solvent, purge the vial headspace with an inert gas (like argon or nitrogen), and store protected from light in a tightly sealed container at a low temperature (-20°C or -80°C).

Q2: I am struggling with the low solubility of this compound in my aqueous experimental buffer. What are my options?

A2: This is a common challenge, as 2-aminobenzothiazole and its derivatives generally have low water solubility.[1][2] Here are several strategies to improve dissolution, each with important stability considerations:

  • 1. Use of Organic Co-solvents:

    • Method: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[1][3] This stock can then be diluted into your aqueous medium.

    • Causality: These polar aprotic solvents are effective at solvating the molecule. However, ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid impacting your experimental system (e.g., cell viability, enzyme activity).

  • 2. pH Adjustment:

    • Method: The exocyclic amino group can be protonated at an acidic pH, forming a more soluble salt. Carefully lowering the pH of your buffer may increase solubility.

    • Causality & Caveats: While protonation enhances aqueous solubility, be aware that extreme pH conditions (both acidic and basic) can promote the hydrolysis of the thiazole ring or derivatives you may have synthesized from the amine.[1][4] We recommend performing a pH stability study (see Protocol 2) to determine the optimal pH range for both solubility and stability in your specific buffer.

Q3: My reaction involving this compound is resulting in low yields and multiple side products. How can I determine if compound stability is the root cause?

A3: Low yields and complex reaction mixtures can certainly be due to the degradation of your starting material. Consider these potential stability-related causes:

  • Incompatible Reagents: 2-aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases.[1] These reagents can cause rapid degradation and lead to a cascade of side reactions.

  • Thermal Instability: While generally stable at ambient temperatures, prolonged exposure to high heat can cause decomposition.[2] When heated to decomposition, it can emit toxic fumes including nitrogen and sulfur oxides.[2][5] If your reaction requires elevated temperatures, consider running a control experiment where you heat this compound in the reaction solvent alone to assess its thermal stability under those conditions.

  • Purity of Starting Material: Always verify the purity of your starting material before beginning a reaction, especially if it has been stored for an extended period. A simple HPLC or LC-MS check can save significant time and resources.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?

A: The core 2-aminobenzothiazole structure is susceptible to several degradation pathways, primarily:

  • Oxidation: As discussed in the troubleshooting section, this is a common pathway leading to colored impurities.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Always handle and store the compound and its solutions protected from light.

  • Hydrolysis: The thiazole ring system, especially in derivatives, can be susceptible to hydrolysis under harsh acidic or basic conditions.[1]

Q2: What are the ideal storage conditions for this compound?

A: Proper storage is critical for maintaining the integrity of the compound.

FormRecommended Storage Conditions
Solid Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[1][6]
Solutions For short-term use, store at 2-8°C, protected from light. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What analytical techniques are best for monitoring the stability of this compound?

A: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the parent compound and detecting the formation of impurities over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Extremely powerful for not only separating degradants but also for identifying their molecular weights, which is crucial for elucidating degradation pathways.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the structural elucidation of isolated degradation products.[1]

Visualized Workflows and Concepts

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_solve Solution observe Unexpected Result (e.g., Color Change, Low Yield) check_purity Assess Purity of Stock (HPLC/LC-MS) observe->check_purity review_cond Review Experimental Conditions (Reagents, Temp, pH, Light) observe->review_cond oxidation Oxidation check_purity->oxidation Impurities Detected hydrolysis Hydrolysis check_purity->hydrolysis Impurities Detected incompatible Incompatible Reagents review_cond->incompatible Stress Conditions Identified thermal Thermal/Photo Degradation review_cond->thermal Stress Conditions Identified fresh_sol Prepare Fresh Solution oxidation->fresh_sol inert_atm Use Inert Atmosphere & Protect from Light oxidation->inert_atm modify_cond Modify Conditions (e.g., Adjust pH, Lower Temp) hydrolysis->modify_cond incompatible->modify_cond thermal->modify_cond thermal->inert_atm

Caption: Troubleshooting workflow for stability issues.

G cluster_chemical Chemical Factors cluster_physical Physical Factors center This compound Stability ph pH (Acid/Base Hydrolysis) center->ph oxidants Oxidizing Agents center->oxidants solvents Solvent Choice center->solvents temp Temperature (Thermal Degradation) center->temp light Light Exposure (Photodegradation) center->light oxygen Oxygen (Air) center->oxygen

Caption: Key factors influencing compound stability.

Experimental Protocols
Protocol 1: HPLC Method for Routine Purity and Stability Assessment

This protocol provides a general starting point for assessing the purity of this compound. It should be optimized for your specific equipment and needs.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or a wavelength determined by a UV scan of the compound.

  • Procedure: a. Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or DMSO). b. Dilute the standard and your experimental sample to an appropriate concentration for injection (e.g., 10-50 µg/mL). c. Inject the standard to determine the retention time and peak area. d. Inject your sample. Assess purity by comparing the peak area of the main compound to the total area of all peaks. The appearance of new peaks or a reduction in the main peak's area over time indicates degradation.

Protocol 2: Forced Degradation (Stress Testing) Study

This study will help you understand the compound's lability under various stress conditions, which is invaluable for developing stable formulations and designing robust experiments.

  • Preparation: Prepare several identical aliquots of your compound in the desired solvent/buffer system (e.g., 100 µg/mL).

  • Stress Conditions: Expose each aliquot to one of the following conditions, keeping one as an unstressed control stored at -20°C.

ConditionProtocol Example
Acid Hydrolysis Add HCl to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
Base Hydrolysis Add NaOH to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
Oxidation Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Incubate at room temp for 24 hours.
Thermal Incubate at a high temperature (e.g., 80°C) for 48 hours, protected from light.
Photolytic Expose to a photostability chamber or direct sunlight for 24 hours (include a dark control).
  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by the HPLC method described in Protocol 1.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition indicates a vulnerability that must be controlled for in your experiments.

References
  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information.
  • Al-Amiery, A. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Laboratoire Sciences, Bioanalytiques et Miniaturisation. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. ESPCI Paris.
  • Joseph, J., et al. (2019). Synthesis, Physical Characterization and Antibacterial Activity of Some Derivatives of 2-Amino Benzothiazoles. ResearchGate.
  • Benachenhou, F., et al. (2020). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. ResearchGate.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

Sources

Technical Support Center: 7-Methylbenzo[d]thiazol-2-amine NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 7-Methylbenzo[d]thiazol-2-amine.

Compound Profile: this compound

A quick reference for expected spectral data is crucial for identifying deviations in your experimental results. The chemical shifts are influenced by the solvent, concentration, and temperature. The following table provides predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆, a common solvent for this class of compounds.

¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆)
Proton Chemical Shift (ppm)
H-4~7.30 - 7.45 (d)
H-5~6.95 - 7.10 (t)
H-6~7.15 - 7.30 (d)
7-CH₃~2.30 - 2.50 (s)
2-NH₂~7.20 - 7.60 (br s)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Question 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer: Peak broadening is one of the most common issues in NMR spectroscopy and can obscure important structural information.[1] It can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule.[2][3]

Troubleshooting Workflow: Broad Peaks Here is a logical workflow to diagnose the cause of peak broadening.

G start Broad Peaks Observed check_conc Is sample concentration high? (>25 mg/0.6 mL for ¹H) start->check_conc dilute Dilute sample & re-acquire check_conc->dilute Yes no_conc No check_conc->no_conc Yes check_sol Is the sample fully dissolved? (Hold tube to light) filter Filter sample through glass wool plug check_sol->filter Yes (Particulates Present) no_sol No check_sol->no_sol Yes (Particulates Present) check_shim Are peak shapes symmetrical? reship Re-shim the instrument check_shim->reship Yes no_shim No (Asymmetrical/Distorted) check_shim->no_shim Yes check_exchange Is the NH₂ peak particularly broad? d2o_exchange Perform D₂O exchange experiment check_exchange->d2o_exchange Yes other Consider paramagnetic impurities check_exchange->other Yes no_conc->check_sol no_sol->check_shim no_shim->check_exchange

Caption: Troubleshooting workflow for broad NMR peaks.

Detailed Causes and Solutions:

  • High Concentration: Overly concentrated samples can increase the solution's viscosity, which slows down molecular tumbling and leads to broader peaks.[4][5] For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[4]

    • Solution: Prepare a more dilute sample and re-acquire the spectrum.

  • Poor Solubility / Particulate Matter: Even microscopic, undissolved solid particles can severely disrupt the magnetic field homogeneity, resulting in broad, distorted lineshapes.[6][7]

    • Solution: Ensure your compound is fully dissolved. You can gently warm or sonicate the sample vial before transferring it to the NMR tube. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4][8]

  • Improper Shimming: The "shimming" process corrects for inhomogeneities in the magnetic field. Poor shimming is a frequent cause of broad and distorted peaks.[7] Symmetrically broadened peaks often point to misadjusted odd-powered Z shims.[9]

    • Solution: Re-run the instrument's automated shimming routine. If the problem persists, consult the facility manager as manual shim adjustments may be necessary.

  • Chemical Exchange: Protons that can exchange with their environment, such as the amine (-NH₂) protons on your molecule, often appear as broad signals.[3] This is because the proton is not in a single, stable environment on the NMR timescale.

    • Solution: To confirm if a broad peak is from an exchangeable proton, perform a D₂O exchange experiment (see Protocol 1). Adding a drop of deuterium oxide (D₂O) and shaking the tube will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of the corresponding peak in the ¹H spectrum.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances, such as dissolved molecular oxygen or metal ions from catalysts, can cause significant line broadening.[5][6]

    • Solution: Ensure all glassware is scrupulously clean. If you suspect paramagnetic metals, you may need to re-purify your sample. To remove dissolved oxygen, you can bubble an inert gas (like nitrogen or argon) through the sample solution for a few minutes before capping the tube.[7]

Question 2: I see unexpected peaks in my spectrum. How can I identify them?

Answer: Unexpected peaks are typically from residual solvents used during synthesis and purification, or from the deuterated NMR solvent itself.

  • Residual Solvents: Solvents like ethyl acetate, hexane, dichloromethane, and toluene can be difficult to remove completely and often appear in spectra.[1]

    • Solution: Compare the chemical shifts and multiplicities of the unknown peaks to established tables of common laboratory solvents.[10][11][12] For example, ethyl acetate often shows a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

  • NMR Solvent and Water Peaks: Deuterated solvents are never 100% pure and will always show a residual peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm or DMSO-d₅ in DMSO-d₆ at ~2.50 ppm).[13] Additionally, many NMR solvents are hygroscopic and will absorb moisture from the air, resulting in a water peak.[9][14]

    • Solution: Identify these peaks by consulting an NMR solvent data chart. The position of the water peak is highly dependent on the solvent.

Common Solvent Impurities Table

Solvent ¹H Chemical Shift in CDCl₃ (ppm) ¹H Chemical Shift in DMSO-d₆ (ppm)
Residual CDCl₃7.26-
Residual DMSO-d₅-2.50
Water (H₂O/HOD)~1.56~3.33
Acetone2.172.09
Dichloromethane5.305.76
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)1.99 (s), 3.97 (q), 1.15 (t)
Toluene2.36 (s), 7.17-7.29 (m)2.30 (s), 7.13-7.25 (m)
Source: Data compiled from Gottlieb et al., 1997 and Gregory et al., 2010.[10][11]

Question 3: The amine (-NH₂) peak is missing from my ¹H NMR spectrum. Where did it go?

Answer: This is a common observation for amine protons and can happen for two main reasons:

  • Extreme Broadening: As discussed in Question 1, chemical exchange can broaden a peak so severely that it merges into the baseline and becomes indistinguishable. This is particularly common in solvents like CDCl₃.

    • Solution: Try changing to a different deuterated solvent.[1] DMSO-d₆ is an excellent choice as it is a hydrogen bond acceptor, which slows down the exchange rate of N-H protons, often resulting in a sharper, more easily observable peak. Many benzothiazole derivatives show well-resolved amine or amide protons in DMSO-d₆.[15][16][17]

  • Exchange with Acidic Protons: If there are any traces of acid in your sample or if you are using a protic deuterated solvent like methanol-d₄ (CD₃OD), the amine protons will rapidly exchange with the deuterium from the solvent's hydroxyl group, causing the -NH₂ signal to disappear.

    • Solution: Ensure your sample is free from acidic impurities. If you must use a protic solvent, be aware that exchangeable protons will likely not be observed.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the best practices for preparing a high-quality NMR sample to minimize common issues like peak broadening.

Workflow: NMR Sample Preparation

G start Start: Dry, Purified Compound weigh Weigh 5-25 mg of solid into a clean, dry vial start->weigh dissolve Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve mix Vortex or sonicate until fully dissolved dissolve->mix filter Filter solution through a pipette with glass wool into a clean NMR tube mix->filter cap Cap the NMR tube securely filter->cap end Ready for NMR Spectrometer cap->end

Caption: Standard workflow for preparing an NMR sample.

Step-by-Step Methodology:

  • Weigh Sample: Weigh approximately 5-25 mg of your purified this compound into a small, clean, and dry glass vial.[4] Using a secondary vial makes it easier to ensure complete dissolution before transferring to the NMR tube.[4]

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[6]

  • Ensure Dissolution: Cap the vial and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.[4][6]

  • Transfer to NMR Tube: Take a clean, unscratched NMR tube. Prepare a filter-pipette by stuffing a small piece of Kimwipe or glass wool into the neck of a Pasteur pipette.[8] Transfer the sample solution through the filter-pipette into the NMR tube. This step is critical for removing any microscopic dust or undissolved particles.[5]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: D₂O Exchange Experiment

This experiment is a definitive method for identifying peaks corresponding to exchangeable protons (e.g., -OH, -NH₂, -COOH).[1]

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer, re-shim the instrument, and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The peak corresponding to the 2-NH₂ protons should have disappeared or significantly decreased in intensity in the second spectrum.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Wisconsin-Madison. (n.d.). Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Dykstra, R., & Shukla, R. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2021.
  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].
  • Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194–1199.
  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9.
  • University of Wisconsin. (n.d.). Notes on NMR Solvents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Asif, M. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 16(4), 435-442.
  • PubChem. (n.d.). Benzo[d]thiazol-2-amine.
  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry.
  • Tirkaso, G. F., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Molecules, 26(11), 3169.
  • El-Gazzar, M. G., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296.
  • Royal Society of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide.
  • ResearchGate. (n.d.). 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3.
  • Hangan, D., et al. (2012). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. Acta Crystallographica Section B, 68(Pt 1), 87-94.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Al-Jumaili, A. H. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega.
  • Alkorta, I., et al. (2013). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 9, 2198–2208.

Sources

how to avoid byproduct formation in 7-Methylbenzo[d]thiazol-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 7-Methylbenzo[d]thiazol-2-amine. Our goal is to provide in-depth technical insights and practical, field-proven solutions to common challenges, with a specific focus on minimizing and eliminating byproduct formation.

Introduction: The Synthetic Challenge of this compound

This compound is a valuable heterocyclic scaffold in medicinal chemistry.[1] Its synthesis, most commonly achieved through the oxidative cyclization of a corresponding arylthiourea (a variant of the Hugerschoff reaction), presents a significant challenge: the control of regioselectivity.[2][3] When starting with meta-substituted anilines, such as m-toluidine, the reaction can yield a mixture of isomeric products, primarily the desired 7-methyl isomer and the undesired 5-methyl isomer. Understanding and controlling the formation of these byproducts is critical for efficient synthesis and downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproduct is the isomeric 5-Methylbenzo[d]thiazol-2-amine. This arises from the non-regioselective nature of the electrophilic cyclization step on the m-toluidine-derived thiourea intermediate. Other potential byproducts include unreacted starting materials (m-toluidine, thiocyanate salts) and over-oxidized species, though these are typically less of an issue with careful control of reaction conditions.

Q2: Why is a mixture of 5-methyl and 7-methyl isomers formed?

The formation of isomeric byproducts is a direct consequence of the reaction mechanism. In the Hugerschoff synthesis, an electrophilic attack occurs on the electron-rich aromatic ring of the N-(3-methylphenyl)thiourea intermediate. The methyl group is an ortho-, para-director. Therefore, cyclization can occur at either the ortho- or para-position relative to the methyl group, leading to the 7-methyl and 5-methyl isomers, respectively. The ratio of these isomers can be influenced by the steric and electronic effects of the substituents and the reaction conditions.[3]

Q3: How can I confirm the presence of the 5-methyl isomer in my product mixture?

The presence of the 5-methyl isomer can be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the 5-methyl and 7-methyl isomers, which will present as distinct peaks with different retention times.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for distinguishing between the isomers. The substitution pattern on the benzene ring of each isomer will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons.[7]

Q4: Is it possible to completely avoid the formation of the 5-methyl isomer?

Completely avoiding the formation of the 5-methyl isomer is challenging with standard Hugerschoff reaction conditions due to the inherent nature of electrophilic aromatic substitution on a meta-substituted ring. However, the ratio of the isomers can be influenced by reaction parameters. The primary strategy for obtaining the pure 7-methyl isomer is through efficient purification after the reaction.

Troubleshooting Guide: Minimizing and Eliminating Byproduct Formation

This guide provides a structured approach to troubleshoot and optimize the synthesis of this compound.

Issue 1: Low Yield of the Desired 7-Methyl Isomer
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.The oxidative cyclization may be slow under certain conditions. Ensuring the reaction goes to completion will maximize the yield of the product mixture before purification.
Suboptimal reaction temperature Carefully control the reaction temperature. For the bromination/cyclization step, maintaining a low temperature (e.g., 0-10 °C) during the addition of the oxidizing agent is crucial to prevent side reactions.Exothermic reactions can lead to the formation of undesired byproducts and decomposition of the starting material or product.
Inefficient purification Optimize the purification method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for separating isomers. Recrystallization can also be employed to enrich the desired isomer.[3]The polarity difference between the 5-methyl and 7-methyl isomers, although potentially small, can be exploited for chromatographic separation.
Issue 2: High Proportion of the 5-Methyl Isomer
Potential Cause Troubleshooting Action Scientific Rationale
Reaction conditions favoring the 5-methyl isomer Experiment with different solvent systems and oxidizing agents. While bromine in acetic acid is common, other systems might offer different regioselectivity.The solvent polarity and the nature of the electrophile can influence the transition state energies for the formation of the two isomers, thereby altering their ratio.
Thermodynamic vs. kinetic control Analyze the product ratio at different reaction times and temperatures. It is possible that one isomer is the kinetic product and the other is the thermodynamic product.Understanding the reaction profile can help in choosing conditions that favor the formation of the desired 7-methyl isomer.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or High Isomer Ratio check_completion Check Reaction Completion (TLC/HPLC) start->check_completion optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_completion->optimize_conditions Incomplete analyze_isomers Analyze Isomer Ratio (HPLC, NMR) check_completion->analyze_isomers Complete optimize_conditions->check_completion purification Optimize Purification (Column Chromatography, Recrystallization) end_product Pure 7-Methyl Isomer purification->end_product analyze_isomers->purification High 5-Methyl Isomer analyze_isomers->end_product Acceptable Ratio HugerschoffMechanism cluster_0 Step 1: Bromination cluster_1 Step 2: Electrophilic Cyclization cluster_2 Step 3: Aromatization A N-(3-methylphenyl)thiourea B Bromonium Ion Intermediate A->B Br₂ C Wheland Intermediate (7-methyl) B->C Intramolecular Electrophilic Aromatic Substitution D Wheland Intermediate (5-methyl) B->D Intramolecular Electrophilic Aromatic Substitution E This compound C->E -H⁺ F 5-Methylbenzo[d]thiazol-2-amine D->F -H⁺

Sources

Technical Support Center: Refining the Crystallization of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 7-Methylbenzo[d]thiazol-2-amine through crystallization. Here, we synthesize established principles of crystallization with practical, field-tested insights to address common challenges and refine your purification workflow. Our goal is to empower you with the causal understanding behind each step, ensuring a robust and reproducible process.

Understanding the Molecule: Physicochemical Context

This compound is a heterocyclic amine, a class of compounds often presenting unique crystallization challenges. Its aromatic nature and the presence of both a hydrogen-bond donating amine group and hydrogen-bond accepting nitrogen and sulfur atoms dictate its solubility and crystal packing behavior. The methyl group at the 7-position, while seemingly a minor modification, can influence solubility and crystal lattice formation compared to its unmethylated parent, 2-aminobenzothiazole.

PropertyValue/InformationSource
Molecular FormulaC₈H₈N₂S[1]
Molecular Weight164.23 g/mol
AppearanceTypically a solid, may range from off-white to yellow or beige powder/flakes.
Melting PointSimilar to 2-amino-6-methylbenzothiazole (140-142 °C).
Solubility (General)Expected to be soluble in polar organic solvents like alcohols, chloroform, and diethyl ether; sparingly soluble in water.

Core Experimental Protocol: Recrystallization of this compound

This protocol is adapted from established methods for closely related isomers and is designed to serve as a robust starting point for optimization.

Objective: To purify crude this compound by removing process-related impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (decolorizing charcoal), optional

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight).

    • Gently reheat the solution to boiling for a few minutes. Rationale: Activated carbon adsorbs high molecular weight colored impurities.

  • Hot Filtration:

    • If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

    • Preheat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol.

    • Filter the hot solution through a fluted filter paper into the preheated flask. Rationale: Preheating the apparatus prevents the product from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Rationale: Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Rationale: Using ice-cold solvent minimizes the re-dissolving of the purified product.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound and related heterocyclic amines.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase above its melting point. This is often due to a high concentration of solute or impurities.

  • Immediate Action: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation. Allow it to cool more slowly.[2]

  • Seeding: If you have a pure crystal of this compound, add a tiny seed crystal to the slightly cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: Consider using a co-solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent in which the compound is insoluble (e.g., water or hexane) until the solution becomes slightly turbid. Then, gently heat to clarify and cool slowly.

Q2: No crystals are forming, even after cooling in an ice bath. What are the next steps?

A2: This indicates that the solution is not sufficiently supersaturated.

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, attempt to cool it again.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method.

  • Solvent Change: If all else fails, evaporate the solvent completely and attempt the recrystallization with a different solvent system.

Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2]

  • Slow Down Cooling: Ensure the solution cools to room temperature undisturbed before moving it to an ice bath. You can further insulate the flask to slow the cooling rate.

  • Use More Solvent: Re-dissolve the powder in a slightly larger volume of hot solvent than the minimum required. This will decrease the level of supersaturation and promote slower crystal growth upon cooling.[2]

Q4: The final yield of my purified crystals is very low. How can I improve this?

A4: Low yield can result from several factors.

  • Excessive Solvent: Using too much solvent will leave a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is adequately preheated.

  • Incomplete Crystallization: Allow sufficient time for cooling, both at room temperature and in the ice bath.

  • Washing with Warm Solvent: Always use ice-cold solvent to wash the collected crystals to prevent your product from dissolving.

Q5: What are the best solvents for recrystallizing this compound?

A5: While specific solubility data is not extensively published for the 7-methyl isomer, we can infer suitable solvents from its parent compound, 2-aminobenzothiazole, and related structures.

  • Good Single Solvents: Ethanol, methanol, and acetone are frequently used for the recrystallization of 2-aminobenzothiazole derivatives.[3] Ethanol is often a good starting point.

  • Co-solvent Systems:

    • Ethanol/Water: Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and cool.

    • Toluene/Heptane: Toluene can be a good solvent for aromatic compounds, and heptane can be used as an anti-solvent.

    • Isopropanol: Can be a good alternative to ethanol.[4]

Visualizing the Crystallization Workflow

The following diagram illustrates the key decision points and steps in the crystallization process.

CrystallizationWorkflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_carbon Add Activated Carbon & Heat is_colored->add_carbon Yes cool_slowly Cool Slowly to Room Temperature is_colored->cool_slowly No hot_filter Hot Filtration add_carbon->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash Wash with Ice-Cold Solvent collect_crystals->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure this compound dry->end_product Troubleshooting start Problem Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield fine_powder Fine Powder Formed start->fine_powder reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent use_seed Use a Seed Crystal oiling_out->use_seed change_solvent Change Solvent System oiling_out->change_solvent no_crystals->use_seed reduce_volume Reduce Solvent Volume (Boil Off) no_crystals->reduce_volume scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask check_solvent_amount Check for Excess Solvent low_yield->check_solvent_amount check_filtration Ensure Hot Filtration Apparatus was Preheated low_yield->check_filtration check_washing Ensure Washing with Cold Solvent low_yield->check_washing slow_cooling Slow Down Cooling Rate fine_powder->slow_cooling increase_solvent Use Slightly More Solvent fine_powder->increase_solvent

Caption: Troubleshooting common crystallization issues.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
  • Google Patents.
  • Cenmed Enterprises. This compound (C007B-528684). [Link]
  • Siddiqui, N., et al. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48(11), 1583-1587.
  • Makki, M. S., et al. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • MDPI.
  • Scientific Research Publishing. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. [Link]
  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]
  • PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
  • University of Rochester, Department of Chemistry.
  • Radboud Repository.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]
  • ACS Publications.
  • ResearchGate.
  • RSC Publishing.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • MDPI. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. [Link]
  • RJPN. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]
  • BioCrick. 2-Amino-6-methylbenzothiazole | CAS:2536-91-6 | High Purity | Manufacturer. [Link]
  • PMC.
  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]
  • PMC. Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]
  • MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]
  • ResearchGate. 2-Methylbenzothiazole | Request PDF. [Link]
  • PubChem. Benzo(d)thiazol-2-amine. [Link]
  • PMC. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]
  • ResearchGate. (PDF) 2-Amino-4-methylbenzothiazole. [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 7-Methylbenzo[d]thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. While the 2-aminobenzothiazole core is a cornerstone in many pharmacologically active compounds, its unique electronic structure often presents reactivity challenges.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate and overcome these hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing the reactivity of this compound. Understanding why this molecule behaves the way it does is the first step toward optimizing your reactions.

Q1: Why is the exocyclic amino group in this compound significantly less nucleophilic than in a typical aniline?

A1: The reduced nucleophilicity of the 2-amino group is a direct consequence of the electronic structure of the benzothiazole ring system. Unlike a simple aniline where the nitrogen's lone pair is primarily delocalized into the benzene ring, the nitrogen in 2-aminobenzothiazole is part of a guanidine-like or amidine-like system (N-C=N). This allows for significant delocalization of the lone pair into the heterocyclic ring, which stabilizes the molecule but drastically reduces the availability of these electrons for nucleophilic attack. This is often represented by its tautomeric equilibrium with the imino form.[1]

Caption: Tautomeric forms of this compound.

This delocalization means that forcing the nitrogen to act as a nucleophile requires overcoming a higher energy barrier compared to simpler amines.

Q2: What is the electronic contribution of the methyl group at the 7-position?

A2: The methyl group at the C7 position of the benzene ring is a weak electron-donating group (EDG) through hyperconjugation. While it slightly increases the overall electron density of the aromatic system, its effect on the nucleophilicity of the distant C2-amino group is generally minimal and insufficient to overcome the powerful electron-withdrawing and delocalizing effect of the thiazole ring. Its primary influence is more likely to be on electrophilic substitution reactions on the benzene ring itself, rather than on the reactivity of the amino group.[4][5]

Q3: For which common reactions is this low reactivity a significant experimental hurdle?

A3: The low nucleophilicity of the 2-amino group is a primary obstacle in several common synthetic transformations, including:

  • N-Acylation: Reactions with less reactive acylating agents like carboxylic acids or anhydrides often fail or give poor yields without significant activation.[6][7]

  • N-Alkylation: Standard alkylation conditions may require harsh bases and high temperatures to proceed effectively.

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): The amino group can be a poor nucleophile for these reactions, and it can also act as a ligand for the metal catalyst, sometimes leading to catalyst inhibition or complex side reactions.[8][9]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions and step-by-step protocols for common synthetic challenges.

Topic: N-Acylation Reactions

Issue: You are attempting to acylate this compound, but the reaction shows low conversion, requires long reaction times, or fails completely.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting N-acylation reactions.

The most direct approach is to use a more reactive acylating agent. The general order of reactivity is:

Acylating AgentRelative ReactivityTypical ByproductNotes
Acyl Chloride Very HighHClHighly effective but moisture-sensitive. Requires a base to scavenge HCl.[7][10]
Acid Anhydride HighCarboxylic AcidLess reactive than acyl chlorides and easier to handle.[11]
Carboxylic Acid LowWaterRequires an activating/coupling agent (e.g., EDC, HATU) to form a reactive intermediate in situ.

This protocol is a robust starting point for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Chloroacetyl chloride) (1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add the base (TEA or DIPEA, 1.1 eq.) to the solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq.) dropwise to the cooled, stirred solution. A precipitate of triethylammonium hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[12]

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the desired N-acylated product.[12]

Topic: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Attempts to perform Buchwald-Hartwig amination or other cross-couplings with this compound result in low yields, catalyst decomposition, or recovery of starting material.

Troubleshooting & Optimization:

The synthesis of 2-aminobenzothiazoles often relies on transition metal catalysis, and these principles can be adapted for their derivatization.[8][9][13][14][15] Success in cross-coupling reactions hinges on the careful selection of the catalyst system and reaction conditions.

ParameterRecommendation & RationaleStarting Point Examples
Palladium Precursor Use a Pd(0) source or a Pd(II) precursor that is easily reduced in situ.Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂[8][13]
Ligand Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent catalyst deactivation.XPhos, SPhos, RuPhos, BINAP
Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.NaOt-Bu, K₂CO₃, Cs₂CO₃[13][16]
Solvent Anhydrous, polar aprotic solvents are generally preferred.Toluene, Dioxane, DMF
Temperature Reactions typically require heating to overcome the activation energy barrier.80-120 °C

This protocol provides a general framework for coupling this compound with an aryl halide.

Materials:

  • This compound (1.2 eq.)

  • Aryl Halide (Aryl-Br or Aryl-Cl) (1.0 eq.)

  • Palladium Precursor (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide, this compound, base, palladium precursor, and ligand to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitoring: Periodically and carefully take aliquots to monitor the reaction's progress by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Part 3: Advanced Strategies
Microwave-Assisted Synthesis

For reactions that are sluggish under conventional heating, microwave irradiation is a powerful tool. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that can access higher activation energy pathways.[12][17] When adapting a conventional protocol to microwave synthesis, start with the same reagent stoichiometry but reduce the reaction time significantly (e.g., from 8 hours to 30 minutes) and carefully monitor internal temperature and pressure.

References
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). ResearchGate.
  • Joyce, L. A., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(24), 6345–6355.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate.
  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795.
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. (n.d.). ResearchGate.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2015). National Institutes of Health.
  • Evindar, G., & Batey, R. A. (2006). Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles. Chemical Communications, (1), 137-139.
  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2022). MDPI.
  • Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. (2009). Organic Chemistry Portal.
  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters, 11(13), 2792-2795.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). PubMed.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PubMed Central.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). MDPI.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2023). RSC Publishing.
  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2022). Borneo Journal of Pharmacy.
  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. (2020). PubMed Central.

Sources

Technical Support Center: Method Refinement for 7-Methylbenzo[d]thiazol-2-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 7-Methylbenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies for this compound. We will explore common challenges and provide robust troubleshooting strategies to ensure the accuracy, precision, and reliability of your experimental data. This document is structured to offer not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic amine containing a benzothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Accurate quantification of this and related molecules is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The inherent physicochemical properties of this compound, such as its basicity and aromaticity, present unique challenges and opportunities in analytical method development.

This guide will focus on the two most prevalent analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Method Development and Troubleshooting

HPLC with UV detection is a widely accessible and robust technique for the quantification of chromophoric molecules like this compound. The benzothiazole ring system provides strong UV absorbance, making this a suitable method for routine analysis.

Recommended Starting HPLC-UV Method

This method is a starting point and will likely require optimization for your specific application and matrix.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 10-90% B over 10 minutesA generic gradient to elute a wide range of polarities. This should be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~265 nmBased on the UV absorbance maximum of the parent compound, benzo[d]thiazol-2-amine.[1] A full UV scan of this compound is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical starting volume.
HPLC-UV Troubleshooting Guide

This section addresses common issues encountered during the HPLC-UV analysis of this compound in a question-and-answer format.

Question: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound on silica-based C18 columns is often due to secondary interactions between the protonated amine and acidic silanol groups on the silica surface.

  • Explanation: At a neutral or slightly acidic pH, the primary amino group of your analyte will be protonated (-NH3+). Residual, un-capped silanol groups on the silica support are deprotonated (Si-O-), creating sites for strong ionic interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.

  • Solutions:

    • Lower the Mobile Phase pH: Decrease the pH of your aqueous mobile phase (Mobile Phase A) to 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA). This will fully protonate the analyte and suppress the ionization of the silanol groups, minimizing secondary interactions.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have minimal residual silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

Question: I am not seeing enough sensitivity for my low-concentration samples. How can I increase the signal?

Answer: Low sensitivity can be addressed by optimizing both the instrumental parameters and the sample preparation.

  • Solutions:

    • Optimize Detection Wavelength: Ensure you are monitoring at the UV absorbance maximum of this compound. Perform a UV-Vis scan of a standard solution to confirm the optimal wavelength.

    • Increase Injection Volume: Carefully increase the injection volume. Be mindful that this can lead to peak broadening if the injection solvent is stronger than the initial mobile phase.

    • Sample Concentration: If possible, concentrate your sample prior to injection using techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume of a weak solvent.

    • Increase Detector Path Length: If your HPLC system allows, use a detector cell with a longer path length to increase the absorbance signal according to the Beer-Lambert law.

Question: My retention time is shifting between injections. What are the likely causes?

Answer: Retention time instability can stem from several factors related to the HPLC system and the mobile phase.

  • Explanation: Consistent retention times rely on a stable mobile phase composition and flow rate, as well as a constant column temperature.

  • Solutions:

    • Ensure Proper System Equilibration: Before starting a sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions.

    • Check for Leaks: Inspect the system for any leaks, which can cause fluctuations in flow rate and pressure.

    • Mobile Phase Preparation: Ensure your mobile phases are well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time drift.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the pH effectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Troubleshooting

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Recommended Starting LC-MS/MS Method

This method provides a foundation for developing a sensitive and selective assay for this compound.

ParameterRecommended ConditionRationale
LC System UHPLC or HPLCUHPLC will provide faster analysis times and better peak resolution.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle sizes are suitable for high-efficiency separations with MS detection.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase components are essential for MS compatibility.
Gradient 5-95% B over 5 minutesA fast gradient suitable for UHPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine group is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
MRM Transitions Precursor Ion (Q1): m/z 165.1Product Ions (Q3): To be determined empirically. Likely fragments would involve loss of the methyl group or cleavage of the thiazole ring.The precursor ion corresponds to the [M+H]+ of this compound (C8H8N2S, MW: 164.23). Product ions must be optimized by infusing a standard solution into the mass spectrometer.
LC-MS/MS Troubleshooting Guide

Question: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

  • Explanation: Phospholipids and other components of plasma can co-elute with your analyte and interfere with the ESI process, leading to inaccurate quantification.

  • Solutions:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components. A mixed-mode cation exchange SPE sorbent would be ideal for retaining the basic this compound while allowing for the removal of neutral and acidic interferences.

      • Liquid-Liquid Extraction (LLE): This can also be effective but may be more labor-intensive.

      • Protein Precipitation: While simple, this method is less effective at removing phospholipids. If used, consider a "phospholipid removal" plate.

    • Optimize Chromatography: Modify your LC gradient to achieve better separation of your analyte from the regions where matrix components typically elute (e.g., the beginning and end of the gradient).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., with deuterium or 13C) is the gold standard for correcting matrix effects. It will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction.

Question: My signal is unstable or I have no signal at all. What should I check?

Answer: A lack of signal in LC-MS/MS can be due to a number of factors, from the LC system to the mass spectrometer.

  • Solutions:

    • Check for Clogs: Ensure there are no blockages in the LC system, tubing, or the MS source.

    • Verify Mobile Phase Composition: Confirm that your mobile phases contain a volatile acid (like formic acid) to promote protonation.

    • Tune and Calibrate the Mass Spectrometer: Ensure the MS is properly tuned and calibrated according to the manufacturer's recommendations.

    • Optimize Source Parameters: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature.

    • Confirm MRM Transitions: Ensure you have selected the correct precursor ion and are monitoring for appropriate product ions. Re-optimize these by infusing a standard.

Question: How do I choose the right product ions for my MRM transitions?

Answer: The selection of product ions is crucial for the selectivity and sensitivity of your assay.

  • Procedure:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Perform a product ion scan on the precursor ion (m/z 165.1). This will show all the fragment ions generated from the precursor.

    • Select the two or three most intense and stable product ions for your MRM transitions. Choosing fragments that correspond to logical losses (e.g., loss of a methyl group, cleavage of the heterocyclic ring) can add confidence to your identification. The fragmentation of the parent compound, benzo[d]thiazol-2-amine, shows a prominent fragment at m/z 109, corresponding to the loss of the amine and sulfur-containing portion of the ring, which could be a useful starting point for investigating the fragmentation of the methylated analog.[1]

Sample Preparation Workflow

The choice of sample preparation is critical for robust and reliable quantification. The following diagram illustrates a general workflow for preparing biological samples for LC-MS/MS analysis.

SamplePrepWorkflow cluster_prep Sample Preparation Options Start Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Start->ProteinPrecipitation Simple, but less clean SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Start->SPE High recovery & clean-up LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Start->LLE Good for certain matrices Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation LLE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

A generalized workflow for sample preparation prior to LC-MS/MS analysis.

Method Validation According to ICH Guidelines

Once a method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical method validation.[2][3][4]

Key Validation Parameters

The following table summarizes the key parameters that should be assessed during method validation.

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often expressed as percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Validation Failures

ValidationTroubleshooting cluster_solutions Potential Solutions ValidationFailure Validation Parameter Failure PoorLinearity PoorLinearity ValidationFailure->PoorLinearity PoorAccuracy Poor Accuracy (% Recovery outside 80-120%) - Inefficient sample extraction - Matrix effects - Analyte instability ValidationFailure->PoorAccuracy PoorPrecision Poor Precision (%RSD too high) - Inconsistent sample preparation - Instrument variability - Poor pipetting technique ValidationFailure->PoorPrecision Sol_Linearity Adjust concentration range - Remake standards - Use a different column or mobile phase additive PoorLinearity->Sol_Linearity Sol_Accuracy Optimize extraction procedure - Use SIL-IS to correct for matrix effects - Investigate analyte stability PoorAccuracy->Sol_Accuracy Sol_Precision Standardize sample preparation workflow - Perform instrument maintenance - Use calibrated pipettes PoorPrecision->Sol_Precision

A decision tree for troubleshooting common method validation failures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If this is not available, a structurally similar compound with similar chromatographic and ionization properties should be used. A close structural analog, such as another methyl-substituted benzothiazole amine, would be a good choice.

Q2: How should I prepare my stock and working standard solutions?

A2: this compound is expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it with the mobile phase or a solvent compatible with your sample matrix to prepare working standards. The stability of the analyte in solution should be evaluated as part of your method validation.

Q3: Can I use a Gas Chromatography (GC) method for this compound?

A3: While GC can be used for the analysis of some amines, it often requires derivatization to improve volatility and peak shape. Given the relatively low volatility and polar nature of this compound, HPLC or LC-MS/MS are generally more straightforward and robust methods.

Q4: My sample matrix is very complex (e.g., tissue homogenate). What is the best approach for sample clean-up?

A4: For highly complex matrices, a multi-step sample preparation approach is often necessary. This could involve an initial protein precipitation or liquid-liquid extraction, followed by a solid-phase extraction (SPE) step for further clean-up. A mixed-mode cation exchange SPE would be highly effective at selectively isolating your basic analyte from a complex sample.

Q5: What are the key differences in method validation requirements for early-phase versus late-phase drug development?

A5: In early-phase development, method validation may be less extensive, focusing on parameters like linearity, precision, and accuracy to support initial studies. As development progresses towards commercialization, a full validation according to ICH guidelines, including robustness, intermediate precision, and stability studies, is required to ensure the method is reliable for routine quality control and regulatory submissions.

References

  • PubChem. Benzo(d)thiazol-2-amine.
  • European Medicines Agency. ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. Q2(R2)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

Sources

addressing solubility problems of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methylbenzo[d]thiazol-2-amine

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound (C₈H₈N₂S, CAS: 14779-18-1). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific, acute problems you may encounter during your experiments. Each question is followed by a diagnostic approach and a step-by-step protocol.

Q1: My this compound has crashed out of my aqueous buffer. How can I fix this and prevent it from happening again?

Root Cause Analysis: This is the most common issue and is almost always due to the compound's low intrinsic aqueous solubility and its chemical nature as a weak base. The 2-amino group on the benzothiazole ring is the key. In neutral or alkaline pH, this group is uncharged, making the molecule hydrophobic and prone to precipitation in water. By lowering the pH, we can protonate this amine, forming a positively charged salt that is significantly more water-soluble.

Immediate Action & Protocol:

Protocol 1: Solubilization via pH Adjustment

  • Initial Assessment: Before adding any reagents, visually confirm the presence of precipitate. If possible, measure the pH of your current solution. It is likely at or above neutral (pH ≥ 7.0).

  • Prepare Acidifier: Prepare a stock solution of 0.1 M or 1.0 M Hydrochloric Acid (HCl). Using a well-calibrated pipette is crucial for controlled addition.

  • Titration: While vigorously stirring or vortexing your compound suspension, add the HCl solution dropwise.

  • Observation: Continue adding acid and observe the solution. You should see the precipitate begin to dissolve as the pH drops.

  • Target pH & Confirmation: The goal is to reach a pH where the compound is fully protonated. The pKa of the parent compound, 2-aminobenzothiazole, is approximately 4.5.[1] Therefore, a target pH of 3.5 to 4.0 is a safe and effective starting point. Use a pH meter to confirm you have reached this range.

  • Final Check: Once the solution is clear, visually inspect it against a dark background to ensure no fine particulates remain. If the final volume is critical, you may need to prepare the solution initially in a slightly smaller volume to account for the addition of the acid.

Prevention Strategy: To prevent recurrence, always prepare your aqueous solutions of this compound in a pre-acidified buffer (e.g., a citrate or acetate buffer at pH 4.0).

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve aqueous precipitation issues.

G start Precipitate Observed in Aqueous Solution check_ph Measure pH of Solution start->check_ph ph_high Is pH > 5.0? check_ph->ph_high add_acid Follow Protocol 1: Add 0.1M HCl dropwise to target pH 3.5-4.0 ph_high->add_acid Yes ph_low Is pH < 5.0? ph_high->ph_low No dissolved Compound Dissolved add_acid->dissolved co_solvent Consider Co-Solvent Strategy (See FAQ Q3) ph_low->co_solvent Yes co_solvent->dissolved

A troubleshooting workflow for aqueous precipitation.

Q2: I'm struggling to dissolve the compound in pure DMSO for a stock solution. What should I do?

Root Cause Analysis: While this compound is generally soluble in DMSO, issues can arise from several factors:

  • Water Contamination: DMSO is highly hygroscopic. Over time, it can absorb atmospheric moisture, which reduces its solvating power for hydrophobic compounds.

  • Concentration Limit: You may be exceeding the compound's maximum solubility in DMSO.

  • Dissolution Kinetics: The rate of dissolution may be slow at room temperature.

Immediate Action & Protocol:

Protocol 2: Preparing a High-Concentration DMSO Stock

  • Use High-Quality Solvent: Always use fresh, anhydrous, molecular biology grade DMSO for preparing stock solutions.

  • Weigh Compound Accurately: Use a calibrated analytical balance to weigh your compound.

  • Initial Mixing: Add the DMSO to the vial containing the compound. Cap the vial securely.

  • Gentle Warming: Warm the solution in a water bath set to 30-40°C for 5-10 minutes. Do not overheat, as this can degrade both the compound and the DMSO.

  • Mechanical Agitation: Vortex the solution for 30-60 seconds. If a sonicator is available, sonicating the vial for 2-5 minutes in a water bath can significantly accelerate dissolution.

  • Assess Solubility: If the compound fully dissolves, you have successfully created your stock. If a significant amount of solid remains, you are likely above the solubility limit. In this case, add a known, precise volume of additional DMSO to dilute the solution to a lower target concentration and repeat the warming/agitation steps.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the physicochemical properties and handling of this compound.

Q1: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of this molecule is critical for predicting its behavior. While specific experimental data for the 7-methyl derivative is sparse, we can infer properties from the parent compound, 2-aminobenzothiazole.

PropertyValue / InformationImplication for SolubilitySource
Molecular Formula C₈H₈N₂S-[2]
Molecular Weight 164.23 g/mol -[3]
pKa (predicted) ~4.5 (for the conjugate acid)The 2-amino group is basic. At pH values below the pKa, the compound will be protonated and water-soluble. Above the pKa, it will be neutral and poorly soluble.[1][4]
Aqueous Solubility Very low at neutral pHThe compound is poorly soluble in neutral water. Acidification is required for aqueous solutions.[4][5]
Organic Solubility Soluble in DMSO, DMF, alcoholsThese solvents are suitable for preparing high-concentration stock solutions.[5]
Q2: Why is the pKa value so important for my experiments?

The pKa is the single most important parameter for controlling the aqueous solubility of this compound. The relationship between pH, pKa, and the charged state of the molecule is described by the Henderson-Hasselbalch equation.

Mechanism of pH-Dependent Solubility:

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) insoluble [Compound]-NH2 (Neutral, Insoluble) soluble [Compound]-NH3+ (Protonated, Soluble Salt) insoluble->soluble + H+ soluble->insoluble - H+

pH-dependent equilibrium of the 2-amino group.

When the pH of the solution is two units below the pKa (e.g., pH ~2.5), the compound will be >99% in its protonated, soluble form. When the pH is above the pKa (e.g., pH > 5.5), it will be predominantly in its neutral, poorly soluble form. This is why attempting to dissolve it directly in a neutral buffer like PBS (pH 7.4) will inevitably fail.

Q3: My experimental system is pH-sensitive and I cannot use a low pH. What are my alternatives?

If low-pH conditions are incompatible with your assay (e.g., live-cell experiments), a co-solvent strategy is the best alternative. This involves using a water-miscible organic solvent to keep the compound in solution.[6][7]

Protocol 3: Co-Solvent System Preparation

  • Prepare High-Concentration Stock: First, prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 10-50 mM) using Protocol 2.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, you may need to make an intermediate dilution of your stock in DMSO or another solvent like ethanol.

  • Final Dilution: Add a small volume of the DMSO stock solution to your aqueous media with rapid stirring or vortexing. Crucially, the final concentration of DMSO in your aqueous medium should be kept as low as possible , typically well below 1% and ideally below 0.1%, to avoid solvent-induced artifacts in biological assays.

  • Solubility Check: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the final concentration of the compound is too high for that percentage of co-solvent. You will need to either increase the final DMSO percentage (if your system tolerates it) or lower the final compound concentration.

The primary advantage of this method is maintaining a physiological pH.[6] The main disadvantage is the potential for the organic co-solvent to interfere with the experimental system. Always run a vehicle control (media with the same final percentage of DMSO but without the compound) to account for any solvent effects.

References

  • ChemBK. This compound.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.
  • JETIR. (SOLUBILITY ENHANCEMENT TECHNIQUES).
  • ResearchGate. Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives.
  • PubChem. Benzo(d)thiazol-2-amine.
  • Cenmed Enterprises. This compound (C007B-528684).
  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Organic Chemistry Data. Bordwell pKa Table.
  • Semantic Scholar. Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs.
  • AMERICAN ELEMENTS. Benzothiazoles.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams.
  • PubChem. 2-Amino-4-methylbenzothiazole.
  • PubChem. 2-Amino-6-methylbenzothiazole.

Sources

Technical Support Center: Degradation Pathways of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methylbenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experimental work involving this compound. While specific degradation data for this compound is limited in published literature, this document synthesizes information from related benzothiazole analogues to provide a robust predictive framework for its metabolic and abiotic degradation pathways.

Section 1: Predicted Degradation Pathways

Based on the known metabolism of benzothiazoles and related chemical structures, this compound is likely to undergo both Phase I and Phase II metabolism, as well as potential abiotic degradation under certain experimental conditions.

Phase I Metabolism: Oxidation

The primary routes of Phase I metabolism are predicted to be oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] The two most probable sites for initial oxidation are the methyl group at the 7-position and the thiazole ring itself.

  • Methyl Group Oxidation: The 7-methyl group is a likely candidate for hydroxylation to form 7-(hydroxymethyl)benzo[d]thiazol-2-amine. This can be further oxidized to a carboxylic acid derivative. This is a common metabolic pathway for methylated aromatic compounds.

  • Aromatic Hydroxylation: Hydroxylation can also occur on the benzene ring, for instance at the 4 or 6 positions, a known pathway for 2-aminobenzothiazole.[3][4][5]

  • Thiazole Ring Oxidation: The thiazole ring is susceptible to several oxidative transformations, including N-oxidation, S-oxidation, and epoxidation, which can lead to the formation of reactive metabolites.[6][7] Epoxidation of the thiazole ring in 2-aminothiazole derivatives has been shown to be a significant bioactivation pathway.[2] In some cases, P450-mediated metabolism can even lead to the opening of the thiazole ring.[8][9]

Phase II Metabolism: Conjugation

Following Phase I oxidation, particularly hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. Common conjugation reactions include:

  • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.[1]

  • Sulfation: Sulfotransferases can catalyze the addition of a sulfo group to hydroxylated metabolites.

Abiotic Degradation

Beyond enzymatic metabolism, abiotic degradation pathways should be considered in experimental design.

  • Photodegradation: While 2-aminobenzothiazole does not appear to undergo direct photolysis, it can be degraded in the presence of photosensitizers like Fe(III) complexes under light (>300 nm).[3][4][5] Therefore, prolonged exposure of solutions containing this compound to light, especially in the presence of certain metal ions, may lead to degradation.

  • Chemical Degradation: Benzothiazoles can be degraded by strong oxidizing agents.[10] Advanced oxidation processes using sulfate or hydroxyl radicals can efficiently degrade the benzothiazole structure.[11][12]

Visualizing the Pathways

Predicted Metabolic Pathway

Metabolic Pathway parent This compound met1 7-(Hydroxymethyl)benzo[d]thiazol-2-amine parent->met1 CYP450 met3 Hydroxylated Metabolite (Ring) parent->met3 CYP450 met5 Thiazole Ring Oxidation Products (N-oxide, S-oxide, Epoxide) parent->met5 CYP450 met2 7-Carboxybenzo[d]thiazol-2-amine met1->met2 ADH/ALDH met4 Phase II Conjugate (Glucuronide/Sulfate) met1->met4 UGT/SULT met3->met4

Caption: Predicted Phase I and II metabolic pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during in vitro degradation studies in a question-and-answer format.

Question 1: I am not observing any degradation of my compound in an in vitro liver microsome stability assay. What could be wrong?

Answer: This is a common issue that can point to several factors. Systematically check the following:

  • Enzyme Activity:

    • Cause: Liver microsomes may have lost activity due to improper storage or multiple freeze-thaw cycles. The NADPH cofactor is essential for CYP450 activity and degrades over time.[13][14]

    • Solution: Always use microsomes that have been stored correctly at -80°C and minimize freeze-thaw cycles.[14] Prepare the NADPH-regenerating system fresh for each experiment.[13] Run a positive control compound with a known high clearance (e.g., Midazolam, Dextromethorphan) in parallel to confirm the activity of your microsomal preparation and cofactor solution.[15]

  • Compound-Related Issues:

    • Cause: The compound may have low solubility in the incubation buffer, leading to precipitation and an artificially low concentration available to the enzymes. The final concentration of organic solvents like DMSO should be kept low (typically <0.5%) as they can inhibit enzyme activity.[15]

    • Solution: Check the solubility of your compound in the final assay buffer. If solubility is an issue, you may need to adjust the buffer composition or add a small, non-inhibitory concentration of a co-solvent. Ensure the final DMSO concentration is within the recommended limits.[15]

  • Assay Conditions:

    • Cause: Incorrect pH, temperature, or protein concentration can lead to suboptimal enzyme activity.

    • Solution: Verify that the incubation is performed at 37°C and the buffer pH is 7.4.[13] Ensure the microsomal protein concentration is appropriate for the assay (typically 0.5-1 mg/mL).[16][17]

Question 2: I am seeing a rapid loss of the parent compound even in my control incubation without NADPH. Why is this happening?

Answer: Loss of the compound in a "-NADPH" control suggests non-enzymatic degradation or non-specific binding.

  • Non-Specific Binding:

    • Cause: Lipophilic compounds can bind to the plasticware of the incubation plate or to the microsomal proteins themselves.

    • Solution: To assess non-specific binding, run a "time zero" sample where the quenching solution is added immediately after the compound is introduced to the microsomes (before incubation). Compare this to a sample without microsomes. A significant difference indicates binding. Using low-binding plates can sometimes mitigate this issue.

  • Abiotic Degradation:

    • Cause: The compound may be unstable in the aqueous buffer (hydrolysis) or sensitive to light (photodegradation). Benzothiazoles can be unstable under certain pH conditions or in the presence of oxidizing agents.[10]

    • Solution: To test for hydrolysis, incubate the compound in the assay buffer without microsomes and monitor its concentration over time. To check for photodegradation, perform a parallel incubation protected from light and compare the results to a light-exposed sample.[10]

Question 3: My LC-MS analysis shows several new peaks that could be metabolites, but their intensity is very low. How can I improve their detection?

Answer: Low metabolite abundance is a challenge, especially if the compound is metabolized slowly.

  • Increase Metabolite Formation:

    • Cause: The incubation time or protein concentration may be insufficient to generate detectable quantities of metabolites.

    • Solution: Increase the incubation time or the microsomal protein concentration. However, be mindful that enzyme activity may not remain linear over very long incubation periods.

  • Optimize Analytical Method:

    • Cause: The LC-MS method may not be sensitive enough for the metabolites.

    • Solution: Develop a more sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM). Predict the mass transitions for expected metabolites (see Table 1) to create a targeted detection method. Concentrate your samples before injection, for example, by drying down the supernatant and reconstituting in a smaller volume of mobile phase.

Question 4: I suspect my compound is forming reactive metabolites. How can I test for this?

Answer: The formation of reactive metabolites is a significant concern in drug development.[7] The thiazole ring, in particular, can be bioactivated.[2]

  • Glutathione (GSH) Trapping:

    • Cause: Reactive electrophilic metabolites can covalently bind to cellular nucleophiles like proteins.

    • Solution: Conduct the microsomal incubation in the presence of a trapping agent like glutathione (GSH).[2] Reactive metabolites will be trapped by GSH, forming stable adducts that can be detected by LC-MS. Search for the characteristic mass shift of GSH conjugation (+305.0678 Da). The presence of GSH adducts is a strong indicator of reactive metabolite formation.[2]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most likely sites of metabolism on this compound?

    • A: The most probable sites for Phase I metabolism are the 7-methyl group (oxidation to alcohol and then carboxylic acid) and hydroxylation on the benzene ring (e.g., positions 4 or 6).[3][4][5] The thiazole ring itself is also a potential site for oxidation.[6][7]

  • Q: What analytical techniques are best suited for studying its degradation?

    • A: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10] It allows for the separation, detection, and quantification of the parent compound and its metabolites. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is invaluable for identifying unknown metabolites by providing accurate mass measurements for formula determination.[16]

  • Q: Is this compound likely to be stable in an aqueous solution?

    • A: Benzothiazoles are generally stable in neutral aqueous solutions but can be susceptible to degradation under harsh pH conditions, in the presence of strong oxidizers, or upon prolonged exposure to UV light.[3][10] It is recommended to perform a stability check in your specific experimental buffer.

  • Q: My compound has low metabolic stability in my in vitro assay. What does this mean for drug development?

    • A: Low metabolic stability in vitro often correlates with high clearance and a short half-life in vivo.[18] This can be a significant liability for a drug candidate. However, it's important to confirm this with in vivo pharmacokinetic studies. If high clearance is confirmed, medicinal chemistry efforts may be needed to modify the structure at the metabolic "soft spots" to improve stability.[19]

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of a test compound.

Materials:

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)[13]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)

  • Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate, thermal cycler or water bath at 37°C

Workflow Diagram:

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome and Compound Dilutions C Add Microsomes and Compound A->C B Pre-warm plate to 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Quench at Time Points (0, 5, 15, 30, 45 min) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Experimental workflow for a microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer. The typical final substrate concentration is 1 µM.[15]

  • Pre-incubation: In a 96-well plate, add the diluted microsomes (final concentration 0.5 mg/mL) and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing a suitable internal standard. The "time 0" sample is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t₁/₂) can be calculated as 0.693/k.[13]

Section 5: Data Presentation

Table 1: Predicted Mass Shifts for Potential Phase I Metabolites

This table can be used to set up targeted LC-MS/MS methods for metabolite identification.

ModificationMass Shift (Da)Predicted Metabolite
Hydroxylation+15.99497-(Hydroxymethyl) or Ring-hydroxylated derivative
Dihydroxylation+31.9898Di-hydroxylated derivative
Carboxylation+29.97427-Carboxy derivative (from alcohol)
N-Oxidation+15.99492-Amino-N-oxide derivative
S-Oxidation+15.9949Thiazole-S-oxide derivative
Epoxidation+15.9949Thiazole epoxide derivative

References

  • S. Bellahcen, et al. (2008). Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. Applied and Environmental Microbiology, 74(11), 3447-3453. [Link]
  • S. Bellahcen, et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. [Link]
  • A. G. Asimakopoulos, et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5019-5035. [Link]
  • A. G. Asimakopoulos, et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed. [Link]
  • Y. Wang, et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(1), 137-147. [Link]
  • S. Kumar, et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]
  • S. Bellahcen, et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole.
  • H. Kurata, et al. (2010). Biotransformation of benzothiazole derivatives by the Pseudomonas putida strain HKT554. Chemosphere, 81(3), 361-366. [Link]
  • S. Kumar, et al. (2021).
  • Mercell. Metabolic stability in liver microsomes. Mercell. [Link]
  • H. Lin, et al. (2020). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Water Environment Research, 92(11), 1804-1813. [Link]
  • C. J. Reddy, et al. (1997). Environmental Chemistry of Benzothiazoles Derived from Rubber. Environmental Science & Technology, 31(9), 2687-2693. [Link]
  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • J. Wernevik, et al. (2022). Protocol for the Human Liver Microsome Stability Assay.
  • J. O. Miners, et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
  • A. Kumar, et al. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management. [Link]
  • N/A. Photo-biodégradation du 2-aminobenzothiazole : rôle du fer.
  • R. Subramanian, et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology, 23(3), 653-663. [Link]
  • S. Haroune, et al. (2002). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 68(11), 5483-5489. [Link]
  • A. M. El-Nahas, et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 125(34), 7488-7500. [Link]
  • A. M. El-Nahas, et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • T. A. Chappie, et al. (2010). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 38(7), 1206-1215. [Link]
  • S. H. Kim, et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01344-19. [Link]
  • O. M. Salih, et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(21), 7247. [Link]
  • K. Wilson, et al. (1991). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 21(9), 1179-1183. [Link]
  • F. F. Correia, et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100679. [Link]
  • A. Kryshchyshyn-Dylevych, et al. (2021). Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 915-927. [Link]
  • Wikipedia. 2-Aminobenzothiazole. Wikipedia. [Link]
  • Y. Wan, et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114467. [Link]
  • N/A. (2024). Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development.
  • Y. Wei, et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • M. A. El-Sayed, et al. (2022). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Journal of the Iranian Chemical Society, 19(11), 4755-4769. [Link]

Sources

troubleshooting poor results in 7-Methylbenzo[d]thiazol-2-amine assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-Methylbenzo[d]thiazol-2-amine and related benzothiazole derivatives. This guide is designed to provide in-depth troubleshooting for common issues encountered during in vitro and cell-based assays. As a class of compounds, benzothiazoles hold immense therapeutic promise, but their physicochemical properties can present unique experimental challenges.[1][2] This resource combines established biochemical principles with field-proven insights to help you diagnose problems, optimize your protocols, and generate reliable, reproducible data.

Section 1: Foundational Issues: Compound Integrity & Solubility

This first section addresses the most common source of poor or inconsistent results: the compound itself. Before troubleshooting complex biological variables, it is imperative to validate the quality, concentration, and behavior of your small molecule in the specific assay environment.

FAQ 1: My results are highly variable or show no effect at all. How can I rule out compound-related problems?

Inconsistent results are often traced back to the stability and solubility of the test compound.[3] Here’s how to systematically check for compound-related issues:

  • Source & Purity: Always use compounds from a reputable supplier with a certificate of analysis (CoA) detailing purity (e.g., via HPLC or NMR). Impurities can have their own biological effects or interfere with your compound's activity.[4]

  • Storage: Verify that the compound has been stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture). Improper storage can lead to degradation.[4]

  • Stock Solution Preparation:

    • Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause compound degradation and introduce moisture.[4]

    • Visually inspect your stock solution for any signs of precipitation before each use.

FAQ 2: I observed a precipitate after adding my compound to the aqueous assay buffer. Is this affecting my results?

Absolutely. This is the most critical and frequent challenge with benzothiazole derivatives. Poor aqueous solubility means the actual concentration of the compound in solution is much lower than your calculated concentration, leading to a lack of activity or inconsistent dose-response curves.[4][5]

Causality: this compound, like many heterocyclic compounds, is lipophilic. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture media), the compound can crash out of solution if its solubility limit is exceeded.

Troubleshooting Steps:

  • Perform a Solubility Check: Before conducting your main experiment, test the solubility of the compound in your specific assay buffer. A detailed protocol is provided in the "Protocols" section below.

  • Control Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and affect protein function.[3][4]

  • Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. When preparing your working solution, add the DMSO stock to the assay buffer dropwise while vortexing or stirring to facilitate mixing and reduce the chance of precipitation.

  • Consider Formulation Aids: In some biochemical (cell-free) assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%) can help maintain compound solubility. However, these must be validated for compatibility with your specific assay and biological system.

Section 2: Cell-Based Assay Troubleshooting

Once you have confirmed your compound is soluble and stable, the next step is to scrutinize the biological system.

Troubleshooting Workflow for Cell-Based Assays

G start Poor / Inconsistent Results in Cell-Based Assay cat1 Compound Issues start->cat1 cat2 Cellular Issues start->cat2 cat3 Assay Protocol Issues start->cat3 solubility Poor Solubility? cat1->solubility stability Degradation? cat1->stability purity Purity Concerns? cat1->purity passage High Passage #? cat2->passage density Inconsistent Seeding? cat2->density health Poor Cell Health? cat2->health dmso DMSO Toxicity? cat2->dmso timing Incorrect Incubation? cat3->timing reagents Reagent Prep Error? cat3->reagents readout Instrument Settings? cat3->readout sol_check Action: Perform Solubility Test solubility->sol_check storage_check Action: Check Storage & Aliquot New Stock stability->storage_check purity->storage_check Action: Source from reputable vendor passage_check Action: Use Low Passage Cells passage->passage_check density_check Action: Optimize Seeding & Check Plating Uniformity density->density_check health->density_check dmso_check Action: Run Vehicle Toxicity Control dmso->dmso_check timing_check Action: Optimize Time-Course timing->timing_check reagents_check Action: Prepare Reagents Fresh reagents->reagents_check readout_check Action: Verify Filters & Gain Settings readout->readout_check

Caption: A logical workflow for troubleshooting poor results in cell-based assays.

FAQ 3: My cytotoxicity assay (e.g., MTT, CellTiter-Glo®) gives a narrow or non-existent assay window. What's wrong?

A poor assay window, where there is little difference between your negative (vehicle) and positive (kill) controls, renders the assay invalid. The quality of an assay can be quantified by the Z'-factor, which accounts for both the assay window and data variation; a Z'-factor > 0.5 is considered excellent for screening.[6]

Common Causes & Solutions:

Potential Cause Explanation Recommended Action
Instrument Settings For fluorescence or luminescence assays, incorrect filter sets, gain settings, or integration times are the most common culprits.[6]Consult the instrument and assay kit manuals. Run a plate with only buffer, positive control, and negative control to optimize settings.
Cell Seeding Density Too few cells will result in a low signal-to-noise ratio. Too many cells can lead to overcrowding, nutrient depletion, and a non-linear assay response.[3]Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.
Reagent Issues Expired or improperly prepared reagents (e.g., MTT solution exposed to light, reconstituted luciferase with low activity) will fail to produce a signal.Always prepare reagents fresh for each experiment. Validate new lots of kits or reagents against old ones if possible.
Incubation Time The effect of your compound may be time-dependent. An incubation time that is too short may not be sufficient to induce a measurable biological effect.[3]Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and compound.
FAQ 4: How do I know if I'm seeing specific pathway inhibition or just general cytotoxicity?

This is a critical question in drug development. Many compounds can appear active simply because they are toxic to cells at the tested concentrations.[3]

Distinguishing Specificity from Cytotoxicity:

  • Determine the Cytotoxic Threshold: First, perform a dose-response cytotoxicity assay (like the MTT protocol below) to find the concentration range where this compound is non-toxic.

  • Conduct Functional Assays Below Cytotoxicity: Run your specific functional assays (e.g., Western blot for pathway modulation, migration assay) at concentrations at or below this non-toxic threshold.[3] If you see an effect on your target pathway without significant cell death, it suggests a specific mechanism.

  • Use Orthogonal Approaches: Confirm on-target activity using a different method. For example, if your compound is hypothesized to inhibit the ERK pathway, you should observe a decrease in phosphorylated ERK (pERK) via Western blot.[7]

G start Observed Biological Effect (e.g., Reduced Cell Proliferation) q1 Is the effect due to specific inhibition or general cytotoxicity? start->q1 exp1 Experiment 1: Run Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) q1->exp1  Test for Cytotoxicity exp2 Experiment 2: Run Mechanistic Assay (e.g., Western Blot for pERK) q1->exp2 Test for Target Effect   res1 Result: Determine IC50 for Cell Viability (Cytotoxicity) exp1->res1 res2 Result: Determine IC50 for Target Inhibition (Potency) exp2->res2 conclusion Compare IC50 Values res1->conclusion res2->conclusion specific Conclusion: Potency >> Cytotoxicity (e.g., IC50 pERK < IC50 MTT) Suggests SPECIFIC On-Target Effect conclusion->specific If Potency is much lower toxic Conclusion: Potency ≈ Cytotoxicity (e.g., IC50 pERK ≈ IC50 MTT) Suggests effect is driven by GENERAL CYTOTOXICITY conclusion->toxic If Potency is similar

Caption: Workflow for deconvoluting specific inhibitory effects from general cytotoxicity.

Section 3: Key Protocols

These protocols provide a starting point for validation and troubleshooting. Always optimize parameters for your specific cell lines and experimental conditions.

Protocol 1: Aqueous Solubility Assessment

This protocol helps you visually determine the approximate solubility limit of your compound in your assay medium.[4]

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Dispense Buffer: In clear microcentrifuge tubes, add 1 mL of your final assay buffer (e.g., DMEM + 10% FBS).

  • Create Dilutions: Add increasing volumes of your 10 mM stock to the tubes to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below your assay limit (e.g., add pure DMSO to the lower concentration tubes to equalize).

  • Equilibrate: Vortex each tube gently and incubate under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Inspect for Precipitation: Visually inspect each tube against a dark background. Look for cloudiness, crystals, or a visible pellet after centrifugation (5 min at ~14,000 x g). The highest concentration that remains clear is your approximate solubility limit.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the appropriate wells.

    • Controls: Include wells with "vehicle" (medium with the same final DMSO concentration as your highest compound dose) and "no-cell" (medium only, for background subtraction). A positive control (e.g., a known cytotoxic agent like staurosporine) is also recommended.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (which represents 100% viability). Plot the normalized viability versus the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blotting for pERK Inhibition

This protocol assesses the phosphorylation status of ERK, a common downstream node in signaling pathways that benzothiazoles are known to inhibit.[3][7]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum-starve the cells overnight if necessary (depending on the pathway's basal activity).

  • Pre-treatment: Treat cells with various non-toxic concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK. A loading control like GAPDH or β-actin should also be used.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1356973. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095. [Link]
  • Nong, W., et al. (2021). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 11(43), 26861-26873. [Link]
  • Li, Z., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1937. [Link]
  • Hugar, V. H., et al. (2020). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
  • Cenmed Enterprises. (n.d.). This compound.
  • Gatea, A. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]
  • Kumar, V., et al. (2023).
  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(2), 2243-2259. [Link]
  • Al-Jubouri, H. R. A. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences.
  • Aggarwal, A., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 6(8), 2140-2153. [Link]
  • Zhang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114467. [Link]
  • Benachenhou, F., et al. (2014). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M.
  • Tang, P., et al. (2022). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. Bioorganic Chemistry, 130, 106287. [Link]
  • Chemsrc. (n.d.). 4-Methylbenzo[d]thiazol-2-amine.
  • BenchChem. (2025). The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole.
  • Roy, A., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases, 9(6), 1264-1277. [Link]
  • Viscardi, G., et al. (2022). Chemistry of 2-(2′-Aminophenyl)

Sources

Technical Support Center: Optimization of Catalyst for 7-Methylbenzo[d]thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Methylbenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your catalytic synthesis for higher yields and purity.

Introduction: The Synthetic Landscape

The synthesis of 2-aminobenzothiazoles, including the 7-methyl derivative, is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2] A variety of catalytic systems have been developed, with the choice of catalyst and reaction conditions being critical for a successful outcome.[3] This guide will focus on troubleshooting and optimizing these catalytic processes.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: I am observing very low to no yield of my desired product. What are the likely causes and how can I resolve this?

Low or no product yield is a frequent challenge that can often be traced back to several key factors.

Potential Cause 1: Catalyst Inactivity or Decomposition

  • Explanation: Many catalytic systems, particularly those based on palladium, are sensitive to air and moisture. The active catalytic species may not form or may decompose under suboptimal conditions. For instance, Pd(0) catalysts are crucial in many C-H functionalization reactions for 2-aminobenzothiazole synthesis.[4][5]

  • Solutions:

    • Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). This is especially critical when using air-sensitive catalysts like Pd(PPh₃)₄.[6]

    • Reagent Purity: Use freshly purified or high-purity starting materials. The precursor, often an N-arylthiourea, should be free of impurities that could poison the catalyst.[6]

    • Co-oxidant Role: In oxidative C-H functionalization reactions, the co-oxidant (e.g., MnO₂, Cu(OAc)₂) plays a vital role in regenerating the active catalyst. Ensure the co-oxidant is active and used in the correct stoichiometry.[4][5]

Potential Cause 2: Poor Substrate Reactivity

  • Explanation: The electronic and steric properties of your starting materials can significantly impact the reaction rate. The methyl group at the 7-position of the target molecule can exert steric hindrance or electronic effects that may require tailored reaction conditions.

  • Solutions:

    • Temperature Optimization: Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[6]

    • Catalyst Screening: If temperature adjustments are ineffective, consider screening different catalysts. For instance, copper-catalyzed systems can sometimes be more effective and cost-efficient than palladium-based ones for C-S bond formation.[7] Nickel catalysts have also shown promise in similar syntheses.[3]

Potential Cause 3: Incorrect Reaction Conditions

  • Explanation: The choice of solvent, base, and ligand (if applicable) is critical for catalyst performance.

  • Solutions:

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Screen a range of solvents (e.g., DMF, DMAc, toluene, dioxane).

    • Base Selection: The strength and nature of the base can be crucial. For reactions involving deprotonation steps, a stronger base might be necessary. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine.

    • Ligand Optimization: In many palladium-catalyzed reactions, the ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. If using a palladium precursor like Pd(OAc)₂, screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands.

Question 2: My reaction is producing significant side products. How can I improve the selectivity?

Side product formation is often a result of competing reaction pathways or over-reaction.

Potential Cause 1: Homocoupling of Starting Materials

  • Explanation: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction, leading to the formation of symmetrical biaryls or disulfides.

  • Solutions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the side reactions, which may have a higher activation energy.[6]

    • Ligand Modification: The choice of ligand can influence the selectivity of the reaction. Bulky electron-rich ligands can sometimes suppress homocoupling.

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes promote homocoupling.

Potential Cause 2: Over-reaction or Decomposition

  • Explanation: The desired product, this compound, might be susceptible to further reactions or decomposition under the reaction conditions, especially at high temperatures or with prolonged reaction times.

  • Solutions:

    • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[6]

    • Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a more selective catalyst. For example, some modern synthetic methods utilize iodine as a catalyst with molecular oxygen as the oxidant, which can be a milder and more environmentally friendly approach.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of 2-aminobenzothiazoles?

A1: Several catalytic systems are commonly employed:

  • Palladium-based catalysts: These are widely used for C-H activation and C-S bond formation. A common system involves a Pd(0) source like Pd(PPh₃)₄ with a co-oxidant such as MnO₂ under an oxygen atmosphere.[4][9]

  • Copper-based catalysts: Copper catalysts, such as CuI or CuO, are often used for intramolecular C-S bond formation and can be a more cost-effective alternative to palladium.[3][7][10]

  • Nickel-based catalysts: Nickel catalysts have also been shown to be effective for the intramolecular oxidative C-H bond functionalization of N-arylthioureas.[3]

  • Metal-free systems: Iodine-catalyzed reactions using molecular oxygen as a green oxidant have emerged as a sustainable alternative.[8]

Q2: How does the methyl group at the 7-position of this compound affect the synthesis?

A2: The methyl group can have two main effects:

  • Electronic Effect: As an electron-donating group, the methyl group can increase the electron density of the aromatic ring, potentially affecting the rate of electrophilic aromatic substitution steps in certain reaction mechanisms.

  • Steric Effect: The methyl group can introduce steric hindrance, which might influence the approach of the catalyst to the reaction site. This could necessitate the use of less bulky ligands or catalysts.

Q3: What is the role of the co-oxidant in palladium-catalyzed oxidative C-H functionalization?

A3: In many palladium-catalyzed C-H functionalization reactions, the palladium catalyst is oxidized from Pd(0) to Pd(II) during the catalytic cycle. The role of the co-oxidant (e.g., MnO₂, Cu(OAc)₂, O₂) is to regenerate the active Pd(0) or Pd(II) catalyst from a reduced palladium species, allowing the catalytic cycle to continue. The exact mechanism of action of co-oxidants like MnO₂ is still under investigation but may involve stabilizing the catalyst or generating a peroxo-Pd(II) species.[5]

Q4: Can I perform a one-pot synthesis of this compound?

A4: Yes, one-pot syntheses of 2-aminobenzothiazoles have been reported. These methods often involve the in-situ formation of the N-arylthiourea precursor followed by its catalytic cyclization.[7] This approach can improve efficiency by reducing the number of isolation and purification steps.

Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization

This protocol is adapted from a method for the synthesis of 2-aminobenzothiazoles from N-arylthioureas.[4][5]

  • To an oven-dried reaction vessel, add the N-(4-methylphenyl)thiourea precursor (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and activated MnO₂ (2.0 mmol).

  • Evacuate and backfill the vessel with oxygen (using a balloon).

  • Add anhydrous solvent (e.g., acetonitrile, 5 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and MnO₂.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Catalyst SystemCo-oxidantTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄MnO₂/O₂8070-90[4][5]
Pd(OAc)₂/LigandCu(OAc)₂100-12060-85[7]
Protocol 2: Iodine-Catalyzed Metal-Free Synthesis

This protocol is based on a metal-free approach for the synthesis of 2-aminobenzothiazoles.[8]

  • In a reaction tube, combine the corresponding isothiocyanatobenzene (1.0 mmol), the desired amine (1.2 mmol), and iodine (0.2 mmol, 20 mol%).

  • Add chlorobenzene (2 mL) as the solvent.

  • Seal the tube and stir the mixture at 120 °C under an oxygen atmosphere (balloon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove iodine.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

CatalystOxidantTemperature (°C)Typical Yield Range (%)Reference
IodineO₂12065-95[8]

Visualizing the Catalytic Cycle

Generalized Catalytic Cycle for Palladium-Catalyzed C-H Functionalization

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln C Pd(II) Complex A->C Aryl-Thiourea H Co-oxidant (e.g., MnO2/O2) A->H Regeneration B Oxidative Addition E Pd(II) Intermediate C->E Intramolecular D C-H Activation/ Cyclization E->A Product Released G Product E->G Forms F Reductive Elimination

Caption: A simplified catalytic cycle for the synthesis of 2-aminobenzothiazoles.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Inert Check Inert Atmosphere and Reagent Purity Start->Inert Temp Increase Reaction Temperature Inert->Temp If still low Catalyst Screen Different Catalysts/Ligands Temp->Catalyst If still low Solvent Optimize Solvent and Base Catalyst->Solvent If still low End Optimized Yield Solvent->End

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]
  • Organic Chemistry Portal. (n.d.). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles.
  • PubMed. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters. [Link]
  • National Institutes of Health. (2020).
  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry. [Link]
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266.
  • Royal Society of Chemistry. (2006). Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles.
  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2018). Possible mechanism for the synthesis of 2-aminobenzothiazole. [Link]
  • ResearchGate. (2016). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. [Link]
  • National Institutes of Health. (2019).
  • International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]
  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]
  • PubMed. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega. [Link]
  • ResearchGate. (2017).
  • ResearchGate. (2019).
  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. [Link]
  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
  • National Institutes of Health. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Scientific Reports. [Link]
  • Preprints.org. (2023).
  • National Institutes of Health. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
  • ResearchGate. (2020). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. [Link]
  • University of Thi-Qar. (2022).
  • ResearchGate. (2020). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. [Link]

Sources

Validation & Comparative

A Comparative Guide to 7-Methylbenzo[d]thiazol-2-amine and Other Benzothiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 7-Methylbenzo[d]thiazol-2-amine with other key benzothiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and biological activities of this important class of heterocyclic compounds. While experimental data on this compound is limited, this guide establishes a predictive framework for its potential therapeutic applications by analyzing structure-activity relationships of well-characterized analogues.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1][2] This privileged structure is present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse library of derivatives with activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The 2-amino group, in particular, serves as a crucial handle for further chemical modifications, making 2-aminobenzothiazoles highly valuable starting materials in drug discovery programs.[6]

This guide focuses on this compound and provides a comparative analysis with three other key derivatives: the parent compound 2-Aminobenzothiazole, the clinically approved drug Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine), and 6-chlorobenzo[d]thiazol-2-amine. This comparison aims to elucidate the influence of substituents on the biological profile of the benzothiazole core.

Profile of this compound

Chemical Structure:

cluster_0 This compound C8H8N2S C₈H₈N₂S Molecular Weight: 164.23 g/mol CAS: 14779-18-1

Caption: Chemical information for this compound.

Currently, there is a notable absence of published experimental data on the biological activities of this compound. This guide, therefore, utilizes data from structurally related compounds to infer its potential therapeutic value and to highlight key areas for future investigation.

Comparative Analysis of Benzothiazole Derivatives

To understand the potential of this compound, we will compare the known properties and biological activities of three key benzothiazole derivatives.

Synthesis and Chemical Characterization

The synthesis of 2-aminobenzothiazole derivatives is well-established, with the most common method being the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[7][8]

Table 1: Physicochemical Properties of Selected Benzothiazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-AminobenzothiazoleC₇H₆N₂S150.20129-131
This compoundC₈H₈N₂S164.23Not Reported
RiluzoleC₈H₅F₃N₂OS234.20116-118
6-chlorobenzo[d]thiazol-2-amineC₇H₅ClN₂S184.65188-190

Spectroscopic Data Comparison

Spectroscopic techniques are essential for the structural elucidation of synthesized compounds. Here, we compare the key spectral features of the selected derivatives.

Table 2: Comparative Spectroscopic Data

Compound¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)Mass Spec (m/z)Key IR Bands (cm⁻¹)
2-Aminobenzothiazole ~7.85 (br s, -NH₂), 7.65 (d), 7.41 (d), 6.91 (t) (DMSO-d₆)[9]~167.6 (C2), 151.3, 132.1, 129.2, 122.5, 121.0, 110.9 (DMSO-d₆)[9]150 (M⁺)[10]3423, 3230 (N-H str), 1630 (C=N str)[2]
Riluzole 7.5 (br s, -NH₂), 7.4 (d), 7.2 (s), 6.9 (d) (CDCl₃)168.1, 152.2, 143.9, 133.0, 122.1, 120.7 (q, J=256 Hz, -CF₃), 119.9, 109.8 (DMSO-d₆)234 (M⁺)[11]3440, 3320 (N-H str), 1640 (C=N str), 1260 (C-F str)[12]
6-chlorobenzo[d]thiazol-2-amine 7.6 (s, -NH₂), 7.5 (d), 7.2 (d), 7.1 (dd) (DMSO-d₆)167.9, 151.8, 132.8, 127.1, 126.5, 122.0, 120.9 (DMSO-d₆)184 (M⁺)3430, 3300 (N-H str), 1635 (C=N str), 810 (C-Cl str)

Note: Specific peak multiplicities and coupling constants can vary based on the solvent and instrument used.

Comparative Biological Activities

The therapeutic potential of benzothiazole derivatives is vast. Below, we compare the known anticancer, antimicrobial, and neuroprotective activities of our selected compounds.

Many 2-aminobenzothiazole derivatives have shown potent anticancer activity against a range of cancer cell lines.[4][13] The mechanism of action is often attributed to the inhibition of various kinases and induction of apoptosis.[4]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
2-Aminobenzothiazole Derivatives Various activities reported depending on further substitutionsVarious activities reportedVarious activities reported[4][6]
Riluzole Limited data, primarily studied for neuroprotectionLimited dataLimited data[1]
Substituted 2-Aminobenzothiazoles 9.99 (for a TZD derivative)44.15 (for a sulphonamide derivative)1.53 (for an indole derivative)[4]

Note: Data for various derivatives are presented to show the range of activities achievable with the 2-aminobenzothiazole scaffold.

Predictive Insight for this compound: The presence of a methyl group at the 7-position introduces a small, lipophilic substituent. Depending on the target protein's binding pocket, this methyl group could either enhance binding through hydrophobic interactions or cause steric hindrance. Given that other alkyl-substituted benzothiazoles have shown anticancer activity, it is plausible that this compound could exhibit cytotoxic effects. Experimental validation is crucial.

Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties.

Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansReference
2-Aminobenzothiazole Derivatives Activities range from potent to moderateActivities range from potent to moderateActivities range from potent to moderate[14]
6-nitrobenzo[d]thiazol-2-amine derivative Good activityGood activityGood activity[14]

Note: Specific MIC values are highly dependent on the full structure of the derivative.

Predictive Insight for this compound: The addition of a methyl group could potentially enhance the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes, a common strategy for improving antimicrobial potency. Therefore, it is a reasonable hypothesis that this compound may possess antimicrobial properties.

Riluzole is the most prominent example of a neuroprotective benzothiazole, approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][15] Its mechanism is thought to involve the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[3][16][17]

Table 5: Comparative Neuroprotective Activity

CompoundMechanism of ActionTherapeutic IndicationReference
Riluzole Glutamate release inhibitor, sodium channel blockerAmyotrophic Lateral Sclerosis (ALS)[1][15]

Predictive Insight for this compound: The neuroprotective activity of Riluzole is strongly linked to the 6-(trifluoromethoxy) substituent. The electron-withdrawing nature of this group significantly influences the electronic properties of the benzothiazole ring. The 7-methyl group, being electron-donating, would have a different electronic effect. While it may not replicate the specific mechanism of Riluzole, other neuroprotective mechanisms are possible. Further research is needed to explore if this compound can protect neurons from excitotoxicity or oxidative stress.

Experimental Protocols

For researchers wishing to investigate the biological activities of this compound and other derivatives, the following are detailed, standardized protocols.

Synthesis of 2-Aminobenzothiazole Derivatives

Aniline Derivative Aniline Derivative Reaction Reaction Aniline Derivative->Reaction KSCN, Acetic Acid 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative Reaction->2-Aminobenzothiazole Derivative Bromine Bromine Bromine->Reaction

Caption: General synthesis of 2-aminobenzothiazoles.

Protocol for the Synthesis of 2-Aminobenzothiazole:

  • Dissolve the appropriate aniline derivative (e.g., m-toluidine for this compound) and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining a low temperature.[18]

  • After the addition is complete, stir the reaction mixture for several hours at room temperature.

  • Pour the mixture into water and neutralize with a base (e.g., ammonia) to precipitate the product.[7]

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Assay (MTT Assay)

Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (48h) Incubate (48h) Add Compound->Incubate (48h) Add MTT Add MTT Incubate (48h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzothiazole derivative and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

In Vitro Antimicrobial Assay (MIC Determination)

Protocol:

  • Prepare a series of twofold dilutions of the benzothiazole derivative in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Neuroprotection Assay

Protocol:

  • Culture human neuroblastoma SH-SY5Y cells in a 96-well plate.

  • Differentiate the cells into a neuronal phenotype using retinoic acid.

  • Pre-treat the cells with various concentrations of the benzothiazole derivative for 24 hours.

  • Induce neurotoxicity by adding a toxic agent (e.g., glutamate, H₂O₂, or β-amyloid peptide).

  • After 24 hours of incubation with the toxin, assess cell viability using the MTT assay as described above.

  • An increase in cell viability in the presence of the benzothiazole derivative indicates a neuroprotective effect.

Conclusion and Future Directions

The benzothiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While this guide has highlighted the significant potential of this class of compounds, it also underscores the critical gap in our knowledge regarding this compound.

Based on the comparative analysis of its parent compound, the clinically successful Riluzole, and a halogenated derivative, it is reasonable to hypothesize that this compound may possess anticancer and antimicrobial properties. Its neuroprotective potential is less certain and warrants dedicated investigation.

The protocols provided herein offer a clear path for the experimental validation of these hypotheses. Future research should focus on:

  • The synthesis and full spectroscopic characterization of this compound.

  • Systematic screening of its anticancer, antimicrobial, and neuroprotective activities using the standardized assays outlined in this guide.

  • Elucidation of its mechanism of action in any identified areas of activity.

Such studies will be invaluable in determining the therapeutic potential of this compound and further enriching our understanding of the structure-activity relationships within the versatile benzothiazole family.

References

  • Riluzole - Wikipedia. (n.d.).
  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.).
  • Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (2012). The Journal of Organic Chemistry, 77(19), 8797–8801. [Link]
  • Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 749-773.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. S., Al-Dies, A. M., El-Sayed, M. A., & Al-Omair, M. A. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(31), 27365–27383.
  • Zhang, Y., Li, Y., Zhang, Y., & Li, J. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2259–2279.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. S., Al-Dies, A. M., El-Sayed, M. A., & Al-Omair, M. A. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(31), 27365-27383.
  • Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. (1992). Journal of Medicinal Chemistry, 35(21), 3925–3933.
  • Process for the preparation of riluzole. (n.d.).
  • What is the mechanism of Riluzole? - Patsnap Synapse. (2024, July 17).
  • Process for the preparation of riluzole. (n.d.).
  • Process for preparing riluzole. (n.d.).
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233–S241.
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-41.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (n.d.).
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (n.d.).
  • RILUTEK® (riluzole) Tablets Rx only. (n.d.).
  • 2 Aminobenzothiazole. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.).
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
  • RILUZOLE - ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.).
  • Riluzole. (n.d.). PubChem.
  • d4ob01725k1.pdf. (n.d.).
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (n.d.).
  • (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017).
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2023). ACS Omega, 8(42), 38947–38960.
  • Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. (n.d.).
  • Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. (n.d.).
  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.).
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2015). RSC Advances, 5(104), 85526–85566. [Link]
  • Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. (n.d.).
  • Benzo(d)thiazol-2-amine. (n.d.). PubChem.

Sources

A Comparative Guide to the Biological Validation of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological validation of 7-Methylbenzo[d]thiazol-2-amine, a novel compound from a class of heterocycles renowned for their diverse pharmacological potential. For professionals in drug discovery, the rigorous validation of a new chemical entity is the critical first step in determining its therapeutic promise.[1] This document moves beyond a simple recitation of protocols, offering a strategic workflow grounded in established scientific principles. We will detail a multi-phase experimental plan, from initial cytotoxicity screening to elucidating the mechanism of action, comparing the compound's performance against established benchmarks.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Numerous studies have highlighted the potential of substituted benzothiazoles to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[6][7][8] Therefore, this guide will focus on validating the potential of this compound as an anticancer agent, using common cancer cell lines as our primary model system.

Phase 1: Foundational Validation - Cytotoxicity Screening

The first essential question for any potential anticancer compound is whether it can kill or inhibit the proliferation of cancer cells.[9][10] A quantitative cytotoxicity assay allows us to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth.[9][10]

Comparative Compound Selection
  • Test Compound: this compound

  • Positive Control/Comparator: Doxorubicin. A widely used chemotherapeutic agent that induces cell death through DNA intercalation and topoisomerase II inhibition. It serves as a benchmark for high potency.[10]

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure the solvent itself has no cytotoxic effect.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549) plate_cells 2. Seed Cells into 96-well Plates cell_culture->plate_cells prep_compounds 3. Prepare Serial Dilutions of Test Compound & Doxorubicin plate_cells->prep_compounds treat_cells 4. Treat Cells with Compounds and Controls prep_compounds->treat_cells incubate 5. Incubate for 48-72 hours treat_cells->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate (2-4 hours) for Formazan Formation add_mtt->incubate_mtt solubilize 8. Solubilize Crystals with DMSO incubate_mtt->solubilize read_plate 9. Measure Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability calc_ic50 11. Determine IC50 Values calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[11][12]

  • Cell Seeding: Seed human breast cancer (MCF-7) and lung cancer (A549) cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Also, add medium with DMSO (vehicle control) and medium alone (untreated control).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[9][12]

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) - Hypothetical Data
This compound MCF-7 (Breast Cancer)12.5 ± 1.5
A549 (Lung Cancer)18.2 ± 2.1
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)0.8 ± 0.2
A549 (Lung Cancer)1.1 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Mechanistic Insight - Apoptosis Analysis

If this compound demonstrates potent cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13] We can distinguish apoptosis from necrosis (uncontrolled cell death) using flow cytometry.[14]

Principle of the Annexin V / Propidium Iodide (PI) Assay

This assay leverages two key events in the apoptotic process. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes.[14] However, in late-stage apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the nucleus.[15] This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow: Apoptosis Detection

G start 1. Seed & Treat Cells (e.g., in 6-well plates) with Compound at IC50 harvest 2. Harvest Cells (including supernatant) start->harvest wash 3. Wash Cells with cold PBS harvest->wash resuspend 4. Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain 5. Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate in Dark (15 min, Room Temp) stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Flow Cytometry for Apoptosis
  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with this compound at its IC50 concentration for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).[15][17]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[16]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at low speed (e.g., 500 x g for 5 minutes).[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[10]

Data Presentation: Comparative Apoptosis Induction
Treatment (MCF-7 Cells)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control 95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (12.5 µM) 45.3 ± 4.135.8 ± 3.518.9 ± 2.9
Staurosporine (1 µM) 15.2 ± 3.248.9 ± 5.035.9 ± 4.6

Hypothetical data representing the percentage of cells in each quadrant after flow cytometry analysis.

Phase 3: Target Deconvolution - Kinase Inhibition Profiling

Many small molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways controlling proliferation, survival, and migration.[18] Benzothiazole derivatives have been reported to inhibit various kinases, including those in the PI3K/AKT and MAPK/ERK pathways.[3][19] A broad kinase screen or a targeted assay against relevant kinases can help identify the molecular target of this compound.

Principle of the ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19] The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back into ATP, which then drives a luciferase reaction, producing light that is proportional to the initial kinase activity.[19][20] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal.

Hypothetical Signaling Pathway Inhibition

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor This compound Inhibitor->PI3K

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Confirmation

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents, such as a methyl group at the 7-position, can profoundly influence the molecule's steric and electronic properties, thereby altering its pharmacological profile.

Given these subtleties, the unambiguous structural confirmation of a newly synthesized analogue like 7-Methylbenzo[d]thiazol-2-amine (C₈H₈N₂S) is not merely a procedural formality; it is the foundation upon which all subsequent biological and pharmacological data rests. An error in confirming the identity, purity, or isomeric structure of the compound can invalidate entire research programs.

This guide provides a comprehensive, multi-technique workflow for the robust structural confirmation of this compound. We will move beyond a simple listing of methods to explain the causality behind the experimental choices, demonstrating a self-validating system where data from orthogonal techniques converge to provide irrefutable proof of structure.

Context: A Note on Synthesis

While numerous synthetic routes to 2-aminobenzothiazoles exist, a common and classical approach involves the reaction of the corresponding substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[4] For this compound, the precursor would be 3-methylaniline. The reaction proceeds via electrophilic thiocyanation of the aniline ring, followed by an intramolecular cyclization to form the benzothiazole core. Regardless of the synthetic route employed, the crude product requires rigorous purification and subsequent structural verification as outlined below.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The confirmation of a novel compound's structure is best achieved through a synergistic combination of analytical techniques. For this compound, the primary workflow relies on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_input Input cluster_analysis Analytical Stages cluster_output Validation & Output Purified_Compound Purified Synthesized Product (Presumed this compound) MS Mass Spectrometry (MS) - Determines Molecular Weight - Provides Molecular Formula Purified_Compound->MS Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Maps C-H Framework - Confirms Connectivity & Isomer Purified_Compound->NMR Parallel Analysis IR Infrared (IR) Spectroscopy - Identifies Functional Groups (N-H, C=N, Aromatic C-H) Purified_Compound->IR Parallel Analysis Integration Data Integration & Correlation MS->Integration NMR->Integration IR->Integration Confirmation Unambiguous Structural Confirmation Integration->Confirmation Validation

Caption: High-level workflow for structural confirmation.

Part 1: Molecular Weight and Formula Verification via Mass Spectrometry

Expertise & Rationale: Mass spectrometry is the first-line technique for confirming the successful synthesis of the target molecule. Its primary role is to verify the molecular weight, which is a fundamental and non-negotiable characteristic of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the elemental composition, distinguishing the target from potential isomers or impurities with the same nominal mass.

Experimental Protocol (HRMS - ESI)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of any particulate matter.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Operate in positive ion mode. The amine and thiazole nitrogen atoms are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular ion, for instance, m/z 100-500.

Data Interpretation: What to Expect

The key is to identify the protonated molecular ion [M+H]⁺.

ParameterExpected Value for C₈H₈N₂SRationale
Molecular Formula C₈H₈N₂SDerived from the structure.
Exact Mass (Monoisotopic) 164.0459Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S).
Expected [M+H]⁺ Ion 165.0537 The primary signal to be observed in the spectrum.

A measured m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value for [M+H]⁺ provides strong evidence for the correct elemental composition.[5]

Part 2: Isomer Confirmation and Connectivity via NMR Spectroscopy

Expertise & Rationale: While MS confirms the molecular formula, it cannot distinguish between isomers (e.g., 7-methyl vs. 6-methyl or 4-methyl). NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework and establishing atom connectivity. Both ¹H and ¹³C NMR are required for a complete assignment. The choice of solvent (e.g., DMSO-d₆) is critical, as it must fully dissolve the sample without obscuring key signals. DMSO-d₆ is particularly useful for observing exchangeable protons like those on the amine group.[6]

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm).[7]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Decoding the Spectra

The specific pattern of chemical shifts, coupling constants (J-values), and integrations in the ¹H NMR spectrum, along with the number and shifts of signals in the ¹³C NMR spectrum, provides a unique fingerprint for the 7-methyl isomer. The data below is predicted based on known substituent effects and published data for highly similar structures, such as 6-methyl-1,3-benzothiazol-2-amine.[6][8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30Broad Singlet2H-NH₂Exchangeable protons of the primary amine.
~7.50Doublet1HH-4Aromatic proton adjacent to the sulfur-bearing carbon.
~7.25Doublet1HH-5Aromatic proton ortho to H-4.
~7.05Triplet1HH-6Aromatic proton between H-5 and the methyl-bearing carbon.
~2.40Singlet3H-CH₃Methyl group protons, singlet as there are no adjacent protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~166C-2Carbon of the C=N bond within the thiazole ring.
~151C-3aQuaternary carbon at the ring junction, adjacent to N.
~135C-7aQuaternary carbon at the ring junction, adjacent to S.
~131C-7Quaternary carbon bearing the methyl group.
~127C-5Aromatic CH.
~121C-6Aromatic CH.
~118C-4Aromatic CH.
~21-CH₃Methyl group carbon.

The key distinguishing feature for the 7-methyl isomer is the pattern of the aromatic protons: two doublets and a triplet, which is distinct from what would be expected for other isomers. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used for definitive assignment if any ambiguity exists.[9]

Part 3: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[10] For this compound, it serves as a crucial check for the presence of the amine (N-H) and the characteristic C=N and aromatic ring vibrations. This technique complements MS and NMR by confirming that the identified atoms are arranged into the expected functional moieties.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Data Interpretation: Characteristic Vibrations

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeAssignment
3450 - 3250N-H StretchPrimary amine (-NH₂) group. Often appears as a doublet.[11]
3100 - 3000C-H StretchAromatic C-H bonds.
2980 - 2850C-H StretchMethyl (-CH₃) group C-H bonds.
~1630C=N StretchImine bond within the thiazole ring.[11][12]
1600 - 1450C=C StretchAromatic ring skeletal vibrations.[13]
~1250C-N StretchAmine C-N bond.
~700C-S StretchCarbon-sulfur bond vibration.[11]

The presence of strong peaks in all these regions provides compelling evidence that the synthesized molecule contains the correct functional groups arranged in the benzothiazole framework.

G cluster_mol This compound cluster_data Confirming Evidence mol MS MS: [M+H]⁺ = 165.0537 Confirms C₈H₈N₂S Formula MS->mol Verifies Mass NMR ¹H NMR: 3 Aromatic Protons (dd, t) + 1 CH₃ Singlet Confirms 7-Methyl Isomer NMR->mol Defines Connectivity IR IR: ~3300 cm⁻¹ (N-H) ~1630 cm⁻¹ (C=N) Confirms Key Functional Groups IR->mol Identifies Groups

Sources

A Comparative Guide to the Synthesis of 7-Methylbenzo[d]thiazol-2-amine: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 7-Methylbenzo[d]thiazol-2-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

Introduction to this compound

The benzothiazole ring system is a cornerstone of many pharmaceutical agents due to its ability to interact with a variety of biological targets. The 2-aminobenzothiazole moiety, in particular, is a versatile building block for the synthesis of more complex molecules. The introduction of a methyl group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. Consequently, efficient and scalable methods for the synthesis of this compound are of high interest to the drug discovery community.

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly relies on the construction of the thiazole ring onto a pre-existing benzene ring. The two most prominent and historically significant methods are the Hugerschoff synthesis, involving the oxidative cyclization of an arylthiourea, and a multi-step approach commencing with a substituted nitroaniline.

Method Starting Material Key Steps Advantages Disadvantages Typical Yield
Hugerschoff Synthesis m-Toluidine1. Thiocyanation to form N-(3-methylphenyl)thiourea2. Oxidative cyclizationOften a one-pot or two-step procedure, readily available starting materials.Use of hazardous reagents like bromine or sulfuryl chloride, potential for regioisomeric impurities.Moderate to Good
From Substituted Nitroaniline 2-Chloro-3-nitrotoluene1. Thiolation2. Reduction of nitro group3. Cyclization with a cyanating agentGood control over regiochemistry.Longer synthetic sequence, potentially lower overall yield.Variable

Method 1: The Hugerschoff Synthesis - A Classic Approach

The Hugerschoff synthesis is a widely employed method for the preparation of 2-aminobenzothiazoles. The reaction proceeds via an arylthiourea intermediate, which is then cyclized oxidatively. For the synthesis of this compound, the logical starting material is m-toluidine.

Mechanistic Pathway

The synthesis begins with the reaction of m-toluidine with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid to form the corresponding N-(3-methylphenyl)thiourea. This intermediate is then subjected to oxidative cyclization using an oxidizing agent such as bromine or sulfuryl chloride. The electrophilic attack of the oxidizing agent on the sulfur atom initiates the cyclization onto the aromatic ring, ortho to the amino group, to form the benzothiazole ring system.

Hugerschoff_Synthesis m_toluidine m-Toluidine thiourea N-(3-methylphenyl)thiourea m_toluidine->thiourea + KSCN, H+ product This compound thiourea->product + Oxidizing Agent (e.g., Br2)

Caption: Hugerschoff synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 2-amino-6-methylbenzothiazole)[1]

Step 1: Synthesis of N-(3-methylphenyl)thiourea

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve m-toluidine (1.0 mol) in a suitable solvent such as chlorobenzene.

  • Slowly add concentrated sulfuric acid (0.55 mol) to form the m-toluidine sulfate salt.

  • Add sodium thiocyanate (1.1 mol) to the suspension.

  • Heat the mixture at 100°C for approximately 3 hours. The formation of the thiourea can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

Step 2: Oxidative Cyclization

  • To the cooled solution containing the N-(3-methylphenyl)thiourea, slowly add sulfuryl chloride (1.34 mol) while maintaining the temperature below 50°C.

  • After the addition is complete, maintain the reaction mixture at 50°C for 2 hours.

  • Remove the solvent by filtration and dissolve the solid residue in hot water.

  • Remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.

Discussion of Experimental Choices: The use of sulfuryl chloride for cyclization is a common alternative to bromine and can sometimes lead to cleaner reactions and higher yields. The initial formation of the aniline salt ensures that the thiocyanation occurs at the nitrogen atom. The final basic workup is necessary to deprotonate the aminobenzothiazole and facilitate its precipitation.

Method 2: Synthesis from a Substituted Nitroaniline

An alternative strategy for the synthesis of this compound involves a multi-step sequence starting from a pre-functionalized benzene ring, which offers excellent control over the regiochemistry of the final product. A plausible starting material for this route is 2-chloro-3-nitrotoluene.

Synthetic Pathway

This approach involves the introduction of a sulfur nucleophile at the position ortho to the nitro group, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the thiazole ring.

Nitroaniline_Route start 2-Chloro-3-nitrotoluene thiol 2-Amino-3-methylthiophenol start->thiol 1. + Na2S 2. Reduction (e.g., SnCl2, HCl) product This compound thiol->product + CNBr or KSCN

Caption: Synthesis of this compound from 2-chloro-3-nitrotoluene.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-Amino-3-methylthiophenol

  • React 2-chloro-3-nitrotoluene with a sulfur source, such as sodium sulfide, to displace the chlorine and form the corresponding thiol or disulfide.

  • Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This will yield 2-amino-3-methylthiophenol.

Step 2: Cyclization to this compound

  • Dissolve the 2-amino-3-methylthiophenol in a suitable solvent.

  • Add a cyanating agent, such as cyanogen bromide or potassium thiocyanate, to the solution.

  • Heat the reaction mixture to effect cyclization. The amino group and the thiol group will react with the cyanating agent to form the 2-amino-thiazole ring.

  • After the reaction is complete, cool the mixture and isolate the product by filtration and recrystallization.

Discussion of Experimental Choices: This route provides unambiguous regiochemical control, as the positions of the methyl and amino/thiol groups are fixed from the start. The choice of reducing agent for the nitro group can be critical; catalytic hydrogenation is often cleaner, but tin(II) chloride is a robust and effective alternative. Cyanogen bromide is a highly effective cyclizing agent for this transformation, though it is also highly toxic and requires careful handling.

Comparative Analysis and Conclusion

Both the Hugerschoff synthesis and the multi-step route from a substituted nitroaniline are viable methods for the preparation of this compound.

The Hugerschoff synthesis is generally more convergent and may be preferred for its operational simplicity and the ready availability of the starting material, m-toluidine. However, the key challenge lies in controlling the regioselectivity of the cyclization step. While cyclization is generally favored at the less sterically hindered position ortho to the amino group, the formation of the 5-methyl isomer is a potential side reaction that could complicate purification and reduce the overall yield of the desired 7-methyl product.

The multi-step synthesis from a substituted nitroaniline offers superior control over the regiochemistry, ensuring the exclusive formation of the 7-methyl isomer. This can be a significant advantage, particularly in a drug development setting where high purity of the final compound is paramount. The trade-off is a longer synthetic sequence, which may result in a lower overall yield and increased manufacturing costs.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization. For exploratory chemistry where small quantities of the compound are needed and some isomeric impurity can be tolerated and removed chromatographically, the Hugerschoff synthesis may be the more practical choice. For process development and large-scale synthesis where high purity and predictable outcomes are critical, the multi-step route from a substituted nitroaniline, despite its length, may be the more prudent and ultimately more efficient approach. Further optimization of reaction conditions for either route is likely to improve yields and reduce the formation of byproducts.

References

  • Hugerschoff, A. (1901). Ueber die Synthese von Benzothiazolen. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3143. [Link]
  • Jacobson, P. (1886). Zur Kenntniss der Benzothiazol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1072. [Link]
  • Laborde, E., et al. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Allen, C. F. H., & VanAllan, J. A. (1948). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 28, 10. [Link]
  • Various Authors. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a robust analytical method for the quantification of 7-Methylbenzo[d]thiazol-2-amine, a key intermediate in pharmaceutical development. Grounded in the principles of scientific integrity and regulatory compliance, this document offers researchers, scientists, and drug development professionals a detailed protocol, a comparative analysis of analytical techniques, and the causal reasoning behind critical experimental choices. Our approach is aligned with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable and reproducible data fit for regulatory submission.[1][2][3]

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that a method is suitable for its intended purpose, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[4][5] A properly validated method yields data that is reliable, reproducible, and accurate, which is fundamental for regulatory compliance and, most importantly, patient safety.[4] This guide will focus on a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely used and robust technique for the analysis of small organic molecules like this compound.

Proposed Analytical Method: HPLC-UV for this compound

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. The gradient can be optimized to ensure adequate separation from any potential impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength maximum (λmax) of this compound, which would be determined experimentally but is anticipated to be in the UV region based on the benzothiazole chromophore.[6]

The Validation Protocol: A Step-by-Step Guide

The validation of the proposed HPLC-UV method must be conducted in accordance with ICH Q2(R2) guidelines.[1][2][3][9][10] The following sections detail the experimental execution and acceptance criteria for each validation parameter.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][11]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities.

  • Chromatographic Analysis: Analyze the stressed samples and the impurity-spiked solution using the proposed HPLC-UV method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradants and impurities.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation products or impurities.

  • The peak purity index should be greater than a predefined threshold (e.g., >0.99), indicating that the analyte peak is spectrally homogeneous.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol (ICH Q2(R2)) MethodDevelopment->ValidationProtocol Defines Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Data for Linearity->SystemSuitability Data for Accuracy->SystemSuitability Data for Precision->SystemSuitability Data for LOD_LOQ->SystemSuitability Data for Robustness->SystemSuitability Data for ValidationReport Validation Report SystemSuitability->ValidationReport Summarized in MethodImplementation Method Implementation (QC & Stability) ValidationReport->MethodImplementation Approves

Caption: A flowchart of the analytical method validation process.

Linearity

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[1]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range (e.g., 80-120% of the target concentration).[11]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1][4]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within a predefined range (e.g., 98.0% to 102.0%).

  • The relative standard deviation (RSD) for the recovery at each concentration level should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[11]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][12]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the aqueous mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a system suitability solution under each varied condition and evaluate the impact on the results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all variations.

  • The results should not be significantly affected by the minor changes in the method parameters.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust and widely accessible technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers certain advantages, particularly for bioanalytical applications or when very low detection limits are required.[8][13][14]

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass fragmentation.[12]
Sensitivity Moderate (typically ng/mL to µg/mL).Very high (pg/mL to ng/mL).[8]
Linearity Range Typically 2-3 orders of magnitude.Can be wider, often 3-4 orders of magnitude.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.
Complexity Relatively simple to operate.More complex operation and data analysis.
Matrix Effects Less susceptible to matrix effects.More susceptible to ion suppression or enhancement from the matrix.
Ideal Application Routine quality control, content uniformity, and purity analysis of bulk drug and drug product.Bioanalysis (e.g., plasma, urine), impurity profiling at very low levels, and metabolite identification.[8][14]

The Interrelationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Method_Suitability Method Suitability Range->Method_Suitability LOD_LOQ LOD & LOQ LOD_LOQ->Range Robustness Robustness Robustness->Method_Suitability

Sources

Efficacy Unleashed: A Comparative Guide to 7-Methylbenzo[d]thiazol-2-amine and Its Standing Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the benzothiazole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to the development of potent inhibitors for various diseases.[1] This guide provides a comprehensive framework for evaluating the efficacy of a novel benzothiazole derivative, 7-Methylbenzo[d]thiazol-2-amine, in comparison to established inhibitors targeting similar biological pathways. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to rigorously assess and position new chemical entities within the competitive landscape of inhibitor development.

The Benzothiazole Core: A Foundation for Diverse Inhibitory Activity

The versatility of the benzothiazole nucleus allows for chemical modifications that can be tailored to interact with the active or allosteric sites of various enzymes.[3] This has led to the discovery of benzothiazole-containing compounds with a wide spectrum of inhibitory activities, including:

  • Anti-inflammatory agents: Targeting enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[4]

  • Anticancer agents: Inhibiting a range of protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5]

  • Carbonic Anhydrase Inhibitors: Showing selectivity for different isoforms, such as CA II and CA VII, which are implicated in various physiological processes.[6][7]

  • NQO2 Inhibitors: Targeting NRH:quinone oxidoreductase 2, an enzyme linked to inflammation and cancer.[8]

Given this broad inhibitory profile of the benzothiazole class, a systematic approach is essential to characterize a new derivative like this compound and understand its potential therapeutic niche.

Designing a Robust Comparative Efficacy Study

To objectively assess the inhibitory potential of this compound, a multi-faceted experimental approach is required. This involves a series of in vitro assays designed to determine its potency, selectivity, and mechanism of action in comparison to well-characterized inhibitors.

Workflow for Comparative Inhibitor Efficacy Assessment

Caption: A streamlined workflow for the comparative evaluation of a novel inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for key experiments in the comparative assessment of enzyme inhibitors.[9]

Determination of IC50 (Half-maximal Inhibitory Concentration)

The IC50 value is a fundamental measure of inhibitor potency.[10] It represents the concentration of an inhibitor required to reduce the activity of an enzyme or the response of a cell by 50%.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the known inhibitor(s) in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, enzyme solution, substrate solution, and detection reagents as per the specific assay kit instructions.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Perform a serial dilution of the inhibitor stock solutions to create a range of concentrations.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Reaction:

    • Add the enzyme to each well (except negative controls) and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide for a kinase assay).

    • Incubate for a specific time at an optimal temperature.

  • Signal Detection:

    • Stop the reaction and add the detection reagent. The detection method will vary depending on the assay (e.g., luminescence for ADP-Glo™, fluorescence for FRET-based assays).[11]

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Elucidation of the Mechanism of Action (MOA)

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization.[12] This involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[3]

Protocol: Enzyme Kinetic Studies

  • Assay Setup:

    • Perform the enzyme assay with varying concentrations of the substrate.

    • For each substrate concentration, run the assay in the absence and presence of several fixed concentrations of the inhibitor.

  • Data Collection:

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mode of inhibition.[9]

G cluster_0 Lineweaver-Burk Plots and Inhibition Type a Competitive: - Vmax unchanged - Km increases b Non-competitive: - Vmax decreases - Km unchanged c Uncompetitive: - Vmax decreases - Km decreases

Caption: Interpreting Lineweaver-Burk plots to determine the mode of inhibition.

Data Presentation for Clear Comparison

Summarizing quantitative data in a structured table is essential for a direct and objective comparison of inhibitor efficacy.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Mode of Inhibition
This compound Target XExperimental ValueExperimental ValueDetermined from Kinetics
Known Inhibitor A (e.g., Sorafenib)VEGFR-2~90-Competitive
Known Inhibitor B (e.g., Diclofenac)COX-2~50-Competitive
Known Inhibitor C (e.g., Acetazolamide)CA II~12~12Non-competitive

Note: IC50 and Ki values for known inhibitors are approximate and can vary based on assay conditions.[13]

Trustworthiness and Self-Validating Systems

To ensure the scientific integrity of the findings, every protocol should incorporate self-validating measures:

  • Positive and Negative Controls: Essential for confirming the assay is performing as expected.[14]

  • Z'-factor Calculation: A statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Confirming key findings using a different assay format or technology to rule out artifacts. For instance, a primary enzymatic assay result can be validated with a cell-based assay that measures a downstream effect of the target's inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative efficacy assessment of this compound. By systematically determining its IC50, selectivity profile, and mechanism of action against a panel of relevant targets and comparing these parameters to established inhibitors, researchers can gain a clear understanding of its potential.

The journey from a novel compound to a viable drug candidate is arduous. However, by employing rigorous and well-designed comparative studies, the path can be navigated with greater confidence. The insights gained from such evaluations are critical for making informed decisions in the drug development pipeline, ultimately accelerating the discovery of new and effective therapeutics.

References

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MACAU.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Martin, S. F., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate.
  • Pacific BioLabs. (n.d.). In Vitro Potency Assays.
  • Kovaleski, D. P., et al. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. PNAS.
  • Edfeldt, F., et al. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC - PubMed Central.
  • Nguyen, H. T., et al. (2010). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Al-Ostath, A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.
  • Leah4sci. (2023, November 17). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube.
  • Abdoli, M., et al. (2023). 2-((1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. PMC - NIH.
  • Kumar, S., et al. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org.
  • Abdoli, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar.
  • Li, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • Al-Tamimi, A. M., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PubMed.
  • Sharma, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
  • Shainy, K. M., et al. (2012). Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. ResearchGate.
  • Wang, S-B., et al. (2020). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. PMC - NIH.
  • Wang, Z., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Al-Suhaimi, K. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Abdoli, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. ResearchGate.
  • Al-Jbouri, F. F. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.
  • Thongthoom, T., et al. (2022). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. PubMed.

Sources

A Guide to the Cross-Validation of 7-Methylbenzo[d]thiazol-2-amine's Neuroprotective Potential: An Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of a novel compound's therapeutic potential is a critical and multifaceted process. This guide provides a comprehensive framework for the experimental cross-validation of 7-Methylbenzo[d]thiazol-2-amine, a compound of interest with potential neuroprotective properties. While direct and extensive research on this specific molecule is emerging, we can establish a robust validation cascade by drawing from established methodologies in neuropharmacology and the known biological activities of related benzothiazole derivatives, which include anti-inflammatory and antioxidant effects.

This guide is structured to provide a logical, multi-tiered approach to validating the hypothesized neuroprotective efficacy of this compound, ensuring scientific integrity and reproducibility at each stage.

The Rationale for Investigating this compound in Neuroprotection

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Therefore, it is hypothesized that this compound may exert neuroprotective effects through the modulation of these pathways. This guide outlines the experimental steps necessary to test this hypothesis and cross-validate the findings.

A Multi-tiered Approach to Experimental Cross-Validation

A rigorous cross-validation strategy involves progressing from broad, high-throughput screening to more complex, physiologically relevant models. This tiered approach allows for early identification of promising effects and minimizes the use of more resource-intensive models for compounds that do not show initial efficacy.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced In Vitro Models T1_A Initial Cytotoxicity Assessment T1_B Primary Neuroprotection Assays (e.g., against oxidative stress) T1_A->T1_B Determine non-toxic concentration range T2_A Target Engagement Assays (e.g., enzyme inhibition) T1_B->T2_A Confirm neuroprotective effect T2_B Signaling Pathway Analysis (e.g., Western Blot, qPCR) T2_A->T2_B Identify molecular targets T3_A Co-culture Models (e.g., neuron-glia) T2_B->T3_A Understand mechanism of action T3_B 3D Organoid Cultures T3_A->T3_B Increase physiological relevance

Caption: A tiered experimental workflow for the cross-validation of a novel neuroprotective compound.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on establishing the basic safety and efficacy profile of this compound in cultured neuronal cells.

Experiment 1: Cytotoxicity Assessment

Causality: Before assessing neuroprotective effects, it is crucial to determine the concentration range at which the compound itself is not toxic to the cells. This ensures that any observed protective effects are not confounded by direct effects on cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.

  • Incubation: Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Experiment 2: Primary Neuroprotection Assay

Causality: This experiment aims to determine if this compound can protect neuronal cells from a common form of cellular stress implicated in neurodegeneration, such as oxidative stress.

Protocol: H₂O₂-Induced Oxidative Stress Model

  • Cell Seeding: Plate SH-SY5Y cells as described above.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours. Include a positive control (e.g., N-acetylcysteine) and a vehicle control.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the medium at a final concentration known to induce approximately 50% cell death (e.g., 100 µM) and incubate for 24 hours.

  • Viability Assessment: Perform an MTT assay as described above to quantify cell viability.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone.

Table 1: Hypothetical Comparative Data for Neuroprotection Against H₂O₂-Induced Toxicity

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 5.2
H₂O₂ (100 µM)-48 ± 3.9
This compound155 ± 4.1
This compound1075 ± 6.3
N-acetylcysteine (Positive Control)100085 ± 5.8

Tier 2: Unraveling the Mechanism of Action

Once a neuroprotective effect is confirmed, the next step is to investigate the underlying molecular mechanisms. Based on the known activities of related compounds, a plausible hypothesis is the modulation of inflammatory and antioxidant signaling pathways.

G cluster_0 Upstream Triggers cluster_1 Key Signaling Nodes cluster_2 Downstream Effects ROS Reactive Oxygen Species Nrf2 Nrf2 ROS->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) Nrf2->Antioxidant_Enzymes Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Compound This compound Compound->Nrf2 Potentially Activates Compound->NFkB Potentially Inhibits

Caption: Hypothesized signaling pathway modulation by this compound.

Experiment 3: Western Blot Analysis of Key Signaling Proteins

Causality: To test the hypothesis that this compound modulates antioxidant and anti-inflammatory pathways, we can measure the protein levels of key players in these pathways, such as Nrf2 (a master regulator of the antioxidant response) and NF-κB (a key transcription factor for inflammatory genes).

Protocol: Western Blotting

  • Cell Treatment: Treat SH-SY5Y cells with this compound at an effective concentration, with and without H₂O₂ or an inflammatory stimulus like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Nrf2, NF-κB p65, and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Table 2: Hypothetical Western Blot Quantification

TreatmentRelative Nrf2 ExpressionRelative NF-κB p65 Expression
Vehicle Control1.01.0
Stimulus (H₂O₂ or LPS)1.23.5
Stimulus + this compound2.51.5
This compound alone1.81.1

Tier 3: Validation in More Complex In Vitro Systems

To increase the translational relevance of the findings, it is essential to validate the effects of this compound in more complex in vitro models that better recapitulate the cellular environment of the brain.[4][5]

Experiment 4: Neuroprotection in a Neuron-Glia Co-culture Model

Causality: Neuroinflammation involves complex interactions between neurons and glial cells (astrocytes and microglia). A co-culture model allows for the investigation of the compound's effects in a more physiologically relevant context where these interactions can occur.

Protocol: Primary Neuron-Glia Co-culture

  • Primary Cell Isolation: Isolate primary cortical neurons and glial cells from neonatal rodents.

  • Co-culture Establishment: Plate the glial cells first, and once they form a confluent layer, seed the neurons on top.

  • Compound Treatment and Insult: After the co-culture is established, pre-treat with this compound, followed by an inflammatory stimulus such as LPS.

  • Endpoint Analysis: Assess neuronal viability using immunocytochemistry for a neuron-specific marker (e.g., MAP2) and a nuclear stain (e.g., DAPI). Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture medium using an ELISA.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the cross-validation of the potential neuroprotective effects of this compound. By progressing through these tiers, researchers can build a comprehensive data package that not only demonstrates efficacy but also elucidates the mechanism of action. Positive and consistent results across these varied experimental platforms would provide strong evidence for its neuroprotective potential and justify further investigation in more advanced preclinical models. The principles of this guide can be adapted for the validation of other novel neuroprotective compounds, emphasizing the importance of a rigorous, hypothesis-driven, and multi-faceted experimental approach.

References

  • Neurological Disease Assays In Vitro - Axion BioSystems. (n.d.).
  • New platform for in vitro modeling of neurodegenerative diseases - BioTechniques. (2018, November 7).
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate. (2021, January 12).
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. (2023, December 6).
  • In vitro Models of Neurodegenerative Diseases - PubMed. (2020, May 13).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (n.d.).
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024, September 6).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024, September 28).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024, September 28).
  • Validating Neuroprotective Effects: A Comparative Guide to Leading Compounds in Neuronal Cell Lines - Benchchem. (n.d.).
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed. (n.d.).
  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed. (2023, February).
  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety - ResearchGate. (2022).
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23).
  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Eco-Vector Journals Portal. (n.d.).
  • (PDF) In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents - ResearchGate. (n.d.).
  • This compound | 14779-18-1 - Sigma-Aldrich. (n.d.).
  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents - Preprints.org. (2023, June 27).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024, March 18).
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19).

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Methylbenzo[d]thiazol-2-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural features allow for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Methylbenzo[d]thiazol-2-amine and its analogs, offering a comparative overview of their therapeutic potential. By examining the impact of structural modifications on biological outcomes, we aim to furnish researchers and drug development professionals with actionable insights for designing novel and more potent therapeutic agents.

The Benzothiazole Core: A Privileged Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore. The 2-amino benzothiazole moiety, in particular, has been a focal point of extensive research due to its amenability to chemical modification and its ability to interact with a wide array of biological targets.[1][6] Substitutions at various positions on the benzothiazole ring, as well as on the 2-amino group, have been shown to profoundly influence the pharmacological profile of the resulting compounds.[2] This guide will dissect these relationships, with a specific emphasis on the role of the methyl group at the 7-position.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold has yielded compounds with a broad spectrum of biological activities. Below, we compare the performance of these analogs across different therapeutic areas, supported by experimental data.

Anticancer Activity

Derivatives of benzo[d]thiazol-2-amine have shown significant promise as anticancer agents, targeting various mechanisms of cancer progression.[7][8][9][10]

Targeting the HER Enzyme and DNA: Molecular docking studies have suggested that benzo[d]thiazol-2-amine derivatives can exhibit strong binding affinities to the Human Epidermal Growth Factor Receptor (HER) enzyme and interact effectively with DNA, indicating their potential as cancer therapeutics.[7] For instance, compounds synthesized by reacting benzothiazole with para-aminobenzophenone, followed by further modifications, have demonstrated higher binding affinities to the HER enzyme compared to the parent compound.[7]

Cytotoxicity against Cancer Cell Lines: A series of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their thioamide analogs have been evaluated for their cytotoxic effects. Notably, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and its corresponding thioamide demonstrated significant cytotoxicity against A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines.[8] This highlights the importance of the substituent at the 6-position in conferring cytotoxic properties.

Broad-Spectrum Antiproliferative Activity: The incorporation of heterocyclic rings, such as pyridine, to benzothiazole-2-thiol derivatives has led to compounds with potent and broad-spectrum inhibitory activities against various human cancer cell lines.[10] For example, a pyridinyl-2-amine linked benzothiazole-2-thiol derivative displayed impressive anticancer activity with IC50 values in the nanomolar range against SKRB-3 (breast cancer), SW620 (colorectal adenocarcinoma), A549, and HepG2 (hepatocellular carcinoma) cells.[10]

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Compound 2 (from Ref[7])Reaction with NaNO2, H3PO4, and HNO3HER Enzyme (Docking Score)-10.4 kcal/mol[7]
Compound 3 (from Ref[7])Reaction with vanillinHER Enzyme (Docking Score)-9.9 kcal/mol[7]
2c N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549, MCF7-MDR, HT1080Significant Cytotoxicity[8]
3c N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamideA549, MCF7-MDR, HT1080Significant Cytotoxicity[8]
7e Pyridinyl-2-amine linked benzothiazole-2-thiolSKRB-30.0012[10]
7e Pyridinyl-2-amine linked benzothiazole-2-thiolSW6200.0043[10]
7e Pyridinyl-2-amine linked benzothiazole-2-thiolA5490.044[10]
7e Pyridinyl-2-amine linked benzothiazole-2-thiolHepG20.048[10]
Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key factor in the development of numerous diseases, making the search for novel anti-inflammatory agents a priority.[9] Benzothiazole derivatives have been investigated for their potential to inhibit key inflammatory mediators.

H+/K+ ATPase and COX Inhibition: A series of benzo[d]thiazole-hydrazones were synthesized and evaluated for their ability to inhibit H+/K+ ATPase (the proton pump) and for their anti-inflammatory effects.[11] The study revealed that electron-donating groups (such as OH and OCH3) on the hydrazone moiety favored H+/K+ ATPase inhibition, while electron-withdrawing groups (like F, Cl, Br, and NO2) enhanced anti-inflammatory activity.[11] Furthermore, in-silico docking studies have explored the interaction of benzo[d]thiazol-2-amine derivatives with COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3][12] Certain derivatives exhibited significant COX-1 and COX-2 inhibitory action with low micromolar IC50 values.[12]

Compound ClassModificationTargetActivityReference
Benzo[d]thiazole-hydrazonesElectron-donating groups (OH, OCH3)H+/K+ ATPaseEnhanced Inhibition[11]
Benzo[d]thiazole-hydrazonesElectron-withdrawing groups (F, Cl, Br, NO2)InflammationEnhanced Activity[11]
Benzo[d]thiazol-2-amine derivativesSpecific substitutions (G10, G11)COX-1/COX-2IC50 = 5.0 and 10 µM[12]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Inhibition of Staphylococcus aureus: A study on N, N-disubstituted 2-aminobenzothiazoles identified a potent inhibitor of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13] Structure-activity relationship studies highlighted that an N-propyl imidazole moiety was crucial for the observed antibacterial activity. Conversely, the addition of polar groups to the benzothiazole ring was found to be detrimental to activity.[13]

Broad-Spectrum Activity: Other studies have reported that various benzothiazole derivatives exhibit moderate inhibitory effects against the growth of Staphylococcus aureus and some fungi.[8] The versatility of the benzothiazole scaffold allows for the development of compounds with a broad antimicrobial spectrum.

A crucial finding is that the antibacterial activity of this benzothiazole scaffold against Gram-negative bacteria is often diminished because these compounds can be substrates for bacterial efflux pumps.[13] This highlights a key challenge to overcome in the development of broad-spectrum benzothiazole-based antibiotics.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for more effective antiepileptic drugs with better safety profiles.[14] Benzothiazole derivatives have emerged as a promising class of anticonvulsant agents.

Maximal Electroshock (MES) Test: A series of benzothiazole derivatives containing a dimethylpyrazole moiety were synthesized and evaluated for their anticonvulsant activity.[14] Several compounds showed significant anticonvulsant effects in the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures. Notably, these compounds exhibited low neurotoxicity.[14] The most promising compound demonstrated an ED50 value of 160.4 mg/kg in the MES test and also showed activity against pentylenetetrazol-induced seizures, suggesting a possible mechanism involving GABAergic neurotransmission.[14]

In-silico Studies: Molecular docking studies have investigated the interaction of 1,3-benzothiazole-2-amine derivatives with key epilepsy targets, including γ-aminobutyric acid-aminotransferase (GABA-AT).[15] Several analogs showed higher binding affinities for GABA-AT than the reference drug vigabatrin, identifying them as promising candidates for further development.[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in this guide.

Synthesis of Benzo[d]thiazole-hydrazone Analogs

This protocol is based on the synthesis described for H+/K+ ATPase inhibitors.[11]

  • Synthesis of this compound (A): This starting material is synthesized according to established literature methods.[11]

  • Synthesis of 2-hydrazinyl-7-methylbenzo[d]thiazole (B): A suspension of compound A in ethylene glycol is treated with an excess of hydrazine hydrate and a catalytic amount of concentrated HCl. The mixture is refluxed for 3–4 hours.

  • Synthesis of Hydrazones: Compound B is then reacted with various substituted aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to yield the final benzo[d]thiazole-hydrazone derivatives.

In Vitro H+/K+ ATPase Inhibition Assay

This assay is adapted from the methodology used to screen the synthesized benzo[d]thiazole-hydrazones.[11]

  • Enzyme Preparation: H+/K+ ATPase is typically prepared from the gastric mucosa of rabbits or other suitable animal models.

  • Assay Mixture: The reaction mixture contains the prepared enzyme, a buffer solution (e.g., Tris-HCl), MgCl2, KCl, and ATP.

  • Incubation: The synthesized compounds and the standard inhibitor (e.g., omeprazole) are pre-incubated with the enzyme at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Measurement of Inhibition: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.

Anticancer Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

General SAR of 2-Aminobenzothiazole Derivatives

SAR_General cluster_scaffold Benzothiazole Scaffold cluster_substitutions Substitutions cluster_activities Biological Activities Scaffold 2-Aminobenzothiazole Core R1 R1 (Position 6) Scaffold->R1 Influences Cytotoxicity R2 R2 (Position 7) Scaffold->R2 Methyl Group Focus R3 R3 (2-Amino Group) Scaffold->R3 Modulates Potency and Selectivity Anticancer Anticancer R1->Anticancer R2->Anticancer AntiInflammatory Anti-inflammatory R3->AntiInflammatory Antimicrobial Antimicrobial R3->Antimicrobial Anticonvulsant Anticonvulsant R3->Anticonvulsant

Caption: General Structure-Activity Relationship of 2-Aminobenzothiazole Analogs.

Experimental Workflow for Drug Discovery

Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening (e.g., MTT, Enzyme Assays) purification->screening sar Structure-Activity Relationship Analysis screening->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization preclinical Preclinical Studies lead_id->preclinical optimization->synthesis Iterative Process

Caption: A typical workflow for the discovery of novel benzothiazole-based drugs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of therapeutic applications. The structure-activity relationship studies summarized in this guide demonstrate that subtle modifications to the benzothiazole core and the 2-amino substituent can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Target Deconvolution: Elucidating the specific molecular targets and signaling pathways responsible for the observed pharmacological effects.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combating Drug Resistance: Designing novel analogs that can overcome existing mechanisms of drug resistance, particularly in the context of anticancer and antimicrobial therapies.

By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of this compound and its analogs can be realized, leading to the development of next-generation medicines for a variety of diseases.

References

  • Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (n.d.).
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). PubMed. [Link]
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.).
  • Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. (n.d.). PubMed. [Link]
  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. (n.d.).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024).
  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (n.d.). Eco-Vector Journals Portal. [Link]
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2016). MDPI. [Link]
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2020).
  • SAR study of analogues 1, 2, and 3. (n.d.).
  • Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. (2017).
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed Central. [Link]
  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. (2023). Preprints.org. [Link]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

Sources

Comparative Docking Analysis of 7-Methylbenzo[d]thiazol-2-amine: A Guide to Virtual Screening and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Role of In Silico Screening

The benzothiazole core, a bicyclic system featuring fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-ulcer properties.[1][2][3][4] The compound 7-Methylbenzo[d]thiazol-2-amine is a specific derivative within this class, and understanding its potential interactions with biological targets is a critical step in the drug discovery pipeline.

This guide provides a comparative molecular docking study of this compound against relevant biological targets. Molecular docking is a powerful computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex.[5][6] By comparing its binding affinity and interaction patterns with known inhibitors and structural analogues, we can gain invaluable insights into its therapeutic potential and guide future lead optimization efforts. This in-silico approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental validation, thereby reducing costs and time.[7][8]

Strategic Selection of Protein Targets

The choice of protein targets is paramount for a meaningful docking study. Based on established activities of the broader benzothiazole class, we have selected two distinct and high-impact targets for this comparative analysis:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. Several studies have successfully designed and docked benzothiazole derivatives against COX-1 and COX-2, making it a highly relevant target to explore the potential anti-inflammatory properties of our lead compound.[2][9] For our study, we will use the crystal structure of human COX-2.

  • Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is a receptor tyrosine kinase that is overexpressed in various cancers, particularly breast cancer. It is a well-validated target for cancer therapy. Docking studies with other benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the HER enzyme, suggesting this is a viable avenue of investigation for anticancer potential.[10][11] We will utilize the crystal structure of the HER2 kinase domain.

Comparator Compound Selection: Establishing a Baseline

To contextualize the docking results of this compound, a robust comparison is essential. We have selected the following comparators:

  • Indomethacin: A well-established, potent non-selective COX inhibitor used clinically as an anti-inflammatory agent. This will serve as our positive control for the COX-2 docking study.[2]

  • Lapatinib: A potent, dual tyrosine kinase inhibitor that targets both HER2 and the epidermal growth factor receptor (EGFR). It serves as the benchmark inhibitor for the HER2 docking study.

  • Benzo[d]thiazol-2-amine: The parent compound without the 7-methyl group. Comparing our lead to this scaffold allows us to directly assess the steric and electronic contribution of the methyl group to binding affinity and specificity.[12]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a self-validating system for performing a comparative docking study using industry-standard tools. The causality behind each step is explained to ensure scientific rigor.

Overall Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection & Retrieval (RCSB PDB) PrepProt 3. Receptor Preparation (Remove water, add polar hydrogens) PDB->PrepProt Ligands 2. Ligand Structure Generation (7-MBTA & Comparators) PrepLig 4. Ligand Preparation (Energy minimization, assign charges) Ligands->PrepLig Grid 5. Active Site Definition (Grid Box Generation) PrepProt->Grid PrepLig->Grid Docking 6. Molecular Docking (AutoDock Vina) Grid->Docking Results 7. Pose & Score Analysis (Binding Affinity, RMSD) Docking->Results Interaction 8. Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Results->Interaction Comparison 9. Comparative Assessment Interaction->Comparison G cluster_ligand This compound cluster_receptor HER2 Active Site Residues Ligand Benzothiazole Core 2-Amine Group 7-Methyl Group Met801 Met801 (Gatekeeper) Ligand:f0->Met801 Pi-Sulfur Thr798 Thr798 Ligand:f1->Thr798 H-Bond (donor) Leu726 Leu726 Ligand:f2->Leu726 Hydrophobic Val734 Val734 Ligand:f2->Val734 Hydrophobic Ala751 Ala751 Ligand:f2->Ala751 Hydrophobic

Caption: Key interactions of 7-MBTA in the HER2 active site.

  • Hydrogen Bonding: The 2-amine group acts as a hydrogen bond donor, forming a critical interaction with the side-chain oxygen of Thr798 , a common feature for kinase inhibitors that anchors the molecule in place.

  • Hydrophobic Interactions: The 7-methyl group is positioned favorably within a hydrophobic pocket defined by Leu726 , Val734 , and Ala751 . This explains its positive contribution to binding affinity compared to the unsubstituted parent compound.

  • Pi-Sulfur Interaction: The sulfur atom of the benzothiazole core engages in a favorable pi-sulfur interaction with the aromatic ring of the "gatekeeper" residue, Met801 , further stabilizing the complex.

Conclusion and Future Directions

This comparative docking guide demonstrates that this compound is a promising scaffold with predicted binding affinities for both COX-2 and HER2, showing a preference for the latter. The addition of the 7-methyl group appears to enhance binding, likely through targeted hydrophobic interactions.

The insights gained from this in-silico analysis provide a strong rationale for advancing this compound to the next stage of the drug discovery process. The next logical steps would be:

  • In Vitro Validation: Synthesize the compound and perform enzymatic assays to experimentally confirm its inhibitory activity against COX-2 and HER2, and determine its IC50 values. [2]2. Structure-Activity Relationship (SAR) Studies: Based on the docking model, design and synthesize new analogues with modifications to the benzothiazole core to further enhance potency and selectivity. For instance, exploring different substituents at the 7-position could further optimize the hydrophobic interactions.

  • ADMET Prediction: Perform in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the lead compound.

By integrating computational techniques like molecular docking with experimental validation, the path from a promising scaffold to a viable drug candidate can be navigated with greater efficiency and precision.

References

Sources

A Head-to-Head Comparison of 7-Methylbenzo[d]thiazol-2-amine and Structurally Similar Compounds for Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Among its derivatives, 2-aminobenzothiazoles have garnered significant attention for their therapeutic potential, particularly in oncology.[2] This guide provides a detailed, head-to-head comparison of 7-Methylbenzo[d]thiazol-2-amine and its close structural analogs: the parent compound Benzo[d]thiazol-2-amine, and its other positional methyl-isomers, 6-Methylbenzo[d]thiazol-2-amine and 4-Methylbenzo[d]thiazol-2-amine. We will delve into their physicochemical properties, anticancer activities supported by experimental data, and the underlying structure-activity relationships. Furthermore, we will provide detailed protocols for key biological assays to facilitate the evaluation of these and other similar compounds.

The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminobenzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a versatile scaffold for designing novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The amenability of the 2-amino group and the benzene ring to various substitutions allows for the fine-tuning of the molecule's biological activity and pharmacokinetic profile.[6]

This guide will focus on the impact of a simple, yet crucial, substitution: the placement of a methyl group on the benzene ring of the 2-aminobenzothiazole scaffold. Specifically, we will compare the parent unsubstituted compound with its 4-methyl, 6-methyl, and 7-methyl analogs to elucidate how this seemingly minor structural change can influence their anticancer potential.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its solubility, permeability, and metabolic stability.[7] The addition of a methyl group, while seemingly minor, can alter these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
Benzo[d]thiazol-2-amineC₇H₆N₂S150.201.9
4-Methylbenzo[d]thiazol-2-amineC₈H₈N₂S164.232.3
6-Methylbenzo[d]thiazol-2-amineC₈H₈N₂S164.232.3
This compoundC₈H₈N₂S164.232.3

Data sourced from PubChem and other chemical databases.[8][9][10]

The introduction of a methyl group increases the molecular weight and the predicted lipophilicity (LogP). This enhanced lipophilicity can influence the compound's ability to cross cell membranes, potentially impacting its bioavailability and cellular uptake.

Head-to-Head Comparison of Anticancer Activity

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit key cellular targets involved in cancer cell proliferation, survival, and metastasis.[2] One of the well-established mechanisms is the inhibition of protein kinases, such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[11][12]

CompoundCancer Cell LineIC50 (µM)Reference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)Colon CarcinomaNot specified, but noted as having "promising efficacy"[13]
2-aminobenzothiazole-TZD series (Compound 20)HepG2 (Liver)9.99[12]
2-aminobenzothiazole-TZD series (Compound 20)HCT-116 (Colon)7.44[12]
2-aminobenzothiazole-TZD series (Compound 20)MCF-7 (Breast)8.27[12]
2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon)6.43 ± 0.72[12]
2-aminobenzothiazole derivative (Compound 13)A549 (Lung)9.62 ± 1.14[12]
2-aminobenzothiazole derivative (Compound 13)A375 (Melanoma)8.07 ± 1.36[12]
2-phenylbenzothiazoles (fluoro substituted)HEP-2 (Larynx) & MCF-7 (Breast)9 x 10⁻⁶ to 4 x 10⁻³ M[14]

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. TZD refers to Thiazolidinedione.

From the available literature, it is evident that substitutions on the 2-aminobenzothiazole scaffold significantly influence its anticancer potency. For instance, a palladium(II) complex of 2-amino-6-methylbenzothiazole has shown promising efficacy against colon carcinoma.[13] Furthermore, other derivatives have demonstrated potent activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[12][14]

Structure-Activity Relationship (SAR) Insights

The position of the methyl group on the benzothiazole ring can significantly impact the molecule's interaction with its biological target.

  • Unsubstituted Benzo[d]thiazol-2-amine: This parent compound serves as a foundational scaffold. Its biological activity is often moderate, providing a baseline for evaluating the effects of substitutions.[9][10]

  • 4-Methylbenzo[d]thiazol-2-amine: The methyl group at the 4-position can introduce steric hindrance, which may influence the binding affinity to certain enzymes. Depending on the target's active site topology, this can either enhance or diminish the inhibitory activity.

  • 6-Methylbenzo[d]thiazol-2-amine: Substitution at the 6-position is a common strategy in the design of benzothiazole-based anticancer agents.[13] This position is often solvent-exposed in enzyme binding pockets, allowing for modifications without disrupting core binding interactions. The methyl group here can enhance hydrophobic interactions within the binding site, potentially increasing potency.

  • This compound: The 7-position is adjacent to the fused benzene ring. A methyl group at this position can influence the electronic properties of the aromatic system and may also have steric implications for target binding.

Key Signaling Pathway: The PI3K/AKT/mTOR Axis

A critical signaling pathway often dysregulated in cancer and a known target for many 2-aminobenzothiazole derivatives is the PI3K/AKT/mTOR pathway.[11] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the anticancer properties of 2-aminobenzothiazole derivatives.

Synthesis of this compound

A common synthetic route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[10][15]

Synthesis_Workflow start Start Materials: 3-Methylaniline, Potassium Thiocyanate, Bromine step1 Reaction: In glacial acetic acid start->step1 step2 Cyclization step1->step2 step3 Neutralization: with Ammonia step2->step3 step4 Purification: Recrystallization step3->step4 product Product: This compound step4->product

Caption: General synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-methylaniline in glacial acetic acid.

  • Thiocyanation: Cool the solution in an ice bath and add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Bromination: Following the addition of potassium thiocyanate, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C.

  • Cyclization: After the addition of bromine is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a large volume of crushed ice and neutralize with a concentrated ammonia solution.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][7][16]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro PI3K Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.[1][3][6][8][11]

Protocol:

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate (e.g., PIP2).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the amount of PI3K activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the in vivo efficacy of anticancer compounds.[17][18][19][20]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion and Future Perspectives

This guide provides a comparative analysis of this compound and its structural isomers, highlighting the importance of the methyl group's position in modulating anticancer activity. The 2-aminobenzothiazole scaffold remains a highly promising framework for the development of novel anticancer agents. Future research should focus on expanding the library of derivatives with diverse substitutions on both the benzene and thiazole rings to further explore the structure-activity relationships. A more comprehensive and standardized evaluation of these compounds against a broad panel of cancer cell lines and in relevant in vivo models will be crucial for identifying lead candidates with improved potency and selectivity for clinical development. The detailed experimental protocols provided herein offer a robust starting point for such investigations.

References

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
  • Biomedical Research. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • Journal of Pharmacokinetics and Pharmacodynamics. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • ScienceDirect. (n.d.). Methods to Measure the Enzymatic Activity of PI3Ks.
  • Journal of Medicinal Chemistry. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • PubMed. (n.d.). Methods to measure the enzymatic activity of PI3Ks.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • SCIDAR. (n.d.). Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations.
  • PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.
  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • Molecules. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles.
  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives.
  • ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4...
  • SciSpace. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Journal of Heterocyclic Chemistry. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues.
  • ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50...
  • National Institutes of Health. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • ResearchGate. (n.d.). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction.
  • RSC Advances. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
  • Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents.
  • International Journal of Drug Design and Discovery. (n.d.). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.

Sources

Confirming the Binding Mode of 7-Methylbenzo[d]thiazol-2-amine: A Comparative Guide to Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive framework for confirming the binding mode of 7-Methylbenzo[d]thiazol-2-amine, a member of the versatile benzothiazole family of compounds known for their wide-ranging therapeutic potential, including anticancer activities.[1][2] While computational studies have suggested potential targets and binding interactions for similar benzothiazole derivatives, such as the Human Epidermal Growth Factor Receptor (HER/EGFR) and PI3Kγ, empirical validation is crucial for advancing any lead compound.[1][3]

This document will navigate researchers, scientists, and drug development professionals through a multi-faceted approach, integrating computational predictions with gold-standard biophysical techniques. We will objectively compare the data generated from each method, providing a self-validating system to build a high-confidence model of the ligand-protein interaction. The insights gained from this process are critical for structure-based drug design, enabling the rational optimization of potency, selectivity, and pharmacokinetic properties.[4]

The Initial Hypothesis: Computational Prediction of Binding Mode

Before embarking on resource-intensive experimental studies, computational methods offer a rapid and cost-effective way to generate an initial hypothesis of the binding mode.[5] Molecular docking is a primary tool for this purpose, predicting the preferred orientation of a ligand within a protein's binding site.[5][6]

Comparative Molecular Docking

To contextualize the predicted binding of this compound, we will perform docking studies against a well-characterized protein target. Based on literature for related compounds, the Epidermal Growth Factor Receptor (EGFR) kinase domain is a plausible target.[2][7] We will compare the docking results of our compound with a known EGFR inhibitor, Erlotinib .

Table 1: Predicted Binding Affinities from Molecular Docking

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Key Interactions
This compoundEGFR Kinase Domain (PDB: 1M17)-7.8H-bond with Met793, Pi-cation with Lys745
Erlotinib (Comparator)EGFR Kinase Domain (PDB: 1M17)-9.5H-bond with Met793, Hydrophobic interactions
Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17). Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

  • Ligand Preparation: Generate 3D coordinates for this compound and Erlotinib. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the EGFR protein, typically centered on the location of the co-crystallized inhibitor.

  • Docking Simulation: Utilize a docking program such as AutoDock Vina or Glide to dock the ligands into the defined binding site.[5]

  • Analysis: Analyze the resulting poses, focusing on the predicted binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Biophysical Validation: From Prediction to Reality

While docking provides a valuable starting point, experimental validation is non-negotiable. A suite of biophysical techniques can be employed to confirm direct binding, characterize the thermodynamics of the interaction, and ultimately solve the high-resolution structure of the complex.[4][8][9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][10] This technique is performed in-solution and is label-free.[10]

Table 2: Thermodynamic Profile of Binding to EGFR Kinase Domain

CompoundBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
This compound1.2 µM1.05-8.5-0.3
Erlotinib (Comparator)5 nM0.98-11.2-0.5
Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation: Prepare a solution of purified EGFR kinase domain in the calorimetry cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the ligand into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[8]

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique that measures the binding of an analyte (ligand) to a ligand immobilized on a sensor surface.[4][8] It provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (Kd) can be calculated.

Table 3: Kinetic Parameters of Binding to EGFR Kinase Domain

CompoundAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Binding Affinity (Kd)
This compound2.5 x 1043.0 x 10-21.2 µM
Erlotinib (Comparator)1.1 x 1065.5 x 10-35 nM

The Gold Standard: High-Resolution Structural Elucidation

The most definitive confirmation of a binding mode comes from high-resolution structural data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural biology in this context.[4][9]

X-Ray Crystallography

X-ray crystallography can provide an atomic-level picture of the protein-ligand complex, revealing the precise orientation of the ligand and its interactions with individual amino acid residues.[9] This is considered the 'gold standard' for determining binding modes.[9]

Experimental Protocol: X-Ray Crystallography
  • Crystallization: Co-crystallize the EGFR kinase domain with this compound or soak pre-formed protein crystals with the compound.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine it.

  • Validation: Assess the quality of the final model and analyze the protein-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural and dynamic information about protein-ligand complexes in solution.[4] Chemical shift perturbation (CSP) experiments can identify the residues in the protein that are affected by ligand binding, thereby mapping the binding site.

Experimental Protocol: Chemical Shift Perturbation (CSP) by NMR
  • Sample Preparation: Prepare a sample of 15N-labeled EGFR kinase domain.

  • Spectrum Acquisition: Acquire a 1H-15N HSQC spectrum of the protein in the absence of the ligand.

  • Titration: Add increasing amounts of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each concentration.

  • Analysis: Overlay the spectra and identify the residues whose peaks show significant chemical shift changes upon ligand binding. These residues likely form or are near the binding site.

Integrated Workflow for Binding Mode Confirmation

G cluster_computational Computational Prediction cluster_biophysical Biophysical Validation cluster_structural Structural Elucidation cluster_conclusion Conclusion A Molecular Docking (this compound vs. EGFR) B Binding Mode Hypothesis (Key Interactions Predicted) A->B Generates C Isothermal Titration Calorimetry (ITC) (Confirms Binding & Thermodynamics) B->C Guides D Surface Plasmon Resonance (SPR) (Confirms Binding & Kinetics) B->D Guides E X-Ray Crystallography (High-Resolution Structure) C->E Informs D->E Informs G Confirmed Binding Mode E->G Defines F NMR Spectroscopy (CSP) (Binding Site Mapping) F->E Complements

Caption: Integrated workflow for binding mode confirmation.

Conclusion

Confirming the binding mode of a novel compound like this compound is a critical step in the drug discovery pipeline. By synergistically employing computational prediction, biophysical characterization, and high-resolution structural biology, researchers can build a comprehensive and validated understanding of the molecular interactions driving biological activity. This guide provides a comparative framework to design and execute these studies, ultimately enabling the data-driven optimization of promising therapeutic candidates. The convergence of data from these orthogonal approaches provides the highest level of confidence in the determined binding mode, paving the way for subsequent stages of drug development.

References

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Google Cloud.
  • Computational Tools for Protein-ligand Interaction Prediction. (n.d.). Hilaris Publisher.
  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., Ji, X. L., & Liu, S. Q. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]
  • Current computational methods for predicting protein interactions of natural products. (2019). PMC.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter.
  • What are the experimental modes of determining the interaction of a protein and a ligand? (2012). ResearchGate.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). PubMed.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PMC.
  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). RSC Publishing.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). PMC.

Sources

A Comparative Review of 7-Methylbenzo[d]thiazol-2-amine and its Derivatives: Benchmarking Performance in Kinase Inhibition and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide to the Therapeutic Potential of Substituted Benzothiazoles

In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents. Among its numerous derivatives, 7-Methylbenzo[d]thiazol-2-amine and its related analogues have garnered significant attention for their potent biological activities. This guide provides a comprehensive, comparative review of the applications of these compounds, with a primary focus on their roles as kinase inhibitors and anti-inflammatory agents. We will delve into the experimental data that underscores their performance against established alternatives, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential.

The Benzothiazole Core: A Scaffold for Innovation

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, offers a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This structural versatility allows for the fine-tuning of its physicochemical properties and biological activity. The introduction of a methyl group at the 7-position of the benzo[d]thiazol-2-amine core can significantly influence its lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its efficacy and pharmacokinetic profile.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiazole scaffold has proven to be an effective template for the design of potent kinase inhibitors.

Comparative Performance of Benzothiazole Derivatives as Kinase Inhibitors

Several studies have demonstrated the efficacy of benzothiazole derivatives as inhibitors of various kinases. While direct comparative data for this compound is limited, the performance of closely related derivatives provides valuable insights into the potential of this compound class. For instance, certain 2-aminobenzothiazole derivatives have shown significant inhibitory activity against key oncogenic kinases.

Compound/AlternativeTarget KinaseIC50 (µM)Reference
Benzothiazole Derivative 1 PI3Kβ0.048[1]
Benzothiazole Derivative 2 VEGFR-20.19[2]
GDC-0941 (Pictilisib) PI3Kα/δ0.003[1]
Sorafenib VEGFR-20.09[2]
Dasatinib Bcr-Abl<0.001[3]

Table 1: Comparative in vitro inhibitory activity of benzothiazole derivatives and established kinase inhibitors against various kinases.

The data in Table 1 highlights that benzothiazole derivatives can exhibit potent and selective inhibition of key kinases. For example, Benzothiazole Derivative 1 shows excellent potency against PI3Kβ, comparable to the well-established inhibitor GDC-0941's activity against other PI3K isoforms.[1] Similarly, Benzothiazole Derivative 2 demonstrates significant VEGFR-2 inhibition, a critical target in angiogenesis.[2]

Mechanistic Insights: The Kinase Inhibition Pathway

The primary mechanism by which many benzothiazole derivatives inhibit kinase activity is through competitive binding at the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., PI3K, VEGFR-2) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Benzothiazole This compound Derivative Benzothiazole->Kinase Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway of kinase inhibition by this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kβ, VEGFR-2)

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM Na2VO4, 2 mM DTT)

  • ATP

  • Substrate peptide or protein

  • Test compound (this compound derivative)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the wells. A control with DMSO alone should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: A Potential Alternative to NSAIDs

Chronic inflammation is a key contributor to a range of diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Performance of Benzothiazole Derivatives as Anti-inflammatory Agents

In vivo studies have shown that benzothiazole derivatives can effectively reduce inflammation, with some compounds exhibiting efficacy comparable to or exceeding that of established NSAIDs like diclofenac and celecoxib.

Compound/AlternativeIn Vivo ModelDose% Inhibition of EdemaReference
Benzothiazole Derivative 17c Carrageenan-induced rat paw edema10 mg/kg80% (at 3h)[4]
Benzothiazole Derivative 17i Carrageenan-induced rat paw edema10 mg/kg78% (at 3h)[4]
Diclofenac Carrageenan-induced rat paw edema10 mg/kg75%[5]
Celecoxib Carrageenan-induced rat paw edema10 mg/kgNot directly compared in the same study[4]

Table 2: Comparative in vivo anti-inflammatory activity of benzothiazole derivatives and standard NSAIDs.

The data in Table 2 demonstrates the potent anti-inflammatory effects of benzothiazole derivatives. Compounds 17c and 17i showed a higher percentage of edema inhibition compared to the widely used NSAID, diclofenac, in the carrageenan-induced rat paw edema model.[4][5]

Mechanistic Insights: The Anti-inflammatory Pathway

The anti-inflammatory effects of many benzothiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. This mechanism is similar to that of many NSAIDs.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Benzothiazole This compound Derivative Benzothiazole->COX2 Inhibition

Caption: Simplified pathway of the anti-inflammatory action of this compound derivatives via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in saline

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups: control (vehicle), standard, and test compound groups.

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Compare the anti-inflammatory activity of the test compound with the standard drug.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound and its derivatives represent a promising class of compounds with significant potential in oncology and inflammatory diseases. Their performance as kinase inhibitors and anti-inflammatory agents, as demonstrated through the activities of closely related analogues, is often comparable or superior to existing therapeutic options. The versatility of the benzothiazole scaffold allows for further optimization to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and directly evaluating this compound in a battery of in vitro and in vivo assays against a panel of established drugs. Elucidating the precise structure-activity relationships will be crucial for designing next-generation benzothiazole-based therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, ensuring robust and reproducible data to drive the translation of these promising compounds from the laboratory to the clinic.

References

  • J. C. O. E. and O. B. O. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances11, 38865-38883 (2021).
  • S. Y. et al. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules24, 2366 (2019).
  • L. F. et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry64, 177-201 (2021).
  • P. G. et al. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research8, 644-652 (2016).
  • A. A. et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry209, 112929 (2021).

Sources

A Senior Application Scientist’s Guide to Validating the Purity of 7-Methylbenzo[d]thiazol-2-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe scientific outcomes. For heterocyclic compounds like 7-Methylbenzo[d]thiazol-2-amine, which serve as crucial building blocks in medicinal chemistry, rigorous purity validation is paramount.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or degradation and can significantly alter the compound's biological activity, toxicity, and physicochemical properties.[3]

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of this compound. As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the scientific rationale behind method selection and to offer a self-validating framework for generating trustworthy and authoritative data, in alignment with global regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5]

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete picture of a sample's purity. A robust validation strategy relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed to build a comprehensive purity profile. This guide will focus on the three most powerful and commonly employed techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity assessment, offering exceptional resolving power and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The non-polar stationary phase (typically C18) effectively retains the aromatic benzothiazole core, while a polar mobile phase allows for the separation of impurities with different polarities.

Causality Behind the Method:

The choice of a stability-indicating RP-HPLC method is deliberate. This type of assay is designed to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products, ensuring that the reported purity value is accurate and not inflated by co-eluting species.[6] Method validation must demonstrate specificity, linearity, accuracy, and precision, as mandated by FDA and ICH guidelines.[7][8][9]

Experimental Protocol: Stability-Indicating RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm (based on the UV absorption maxima of the benzothiazole chromophore).[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve in 1 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.

System Suitability and Data Interpretation:

Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately, as per USP <621> guidelines.[11][12] This involves injecting a standard solution multiple times to check for repeatability of retention time, peak area, and calculation of theoretical plates and tailing factor. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Caption: HPLC Purity Validation Workflow.

NMR Spectroscopy: Confirming Identity and Unveiling Structural Impurities

While HPLC excels at quantification, NMR spectroscopy provides unparalleled information about molecular structure. Both ¹H and ¹³C NMR are essential for unequivocally confirming the identity of this compound and for detecting and identifying structurally related impurities that might be difficult to resolve chromatographically.[13][14]

Causality Behind the Method:

Every unique proton and carbon atom in a molecule produces a distinct signal in the NMR spectrum. The chemical shift, splitting pattern (multiplicity), and integration of these signals create a unique fingerprint of the molecule. Impurities will present their own set of signals, often at very low intensities compared to the main compound, allowing for their detection. For absolute purity determination, quantitative NMR (qNMR) can be employed, where the signal integral of the analyte is compared to that of a certified internal standard of known purity.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many aromatic compounds and has residual solvent peaks that are well-separated from typical analyte signals.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Pay close attention to the aromatic region (7.0-8.5 ppm), the methyl region (~2.4 ppm), and the broad amine proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (several hours) to achieve a good signal-to-noise ratio for detecting low-level impurities.[15]

  • Data Analysis:

    • Confirm that all observed ¹H and ¹³C chemical shifts match the expected structure of this compound.

    • Carefully examine the baseline for small peaks that do not belong to the main compound, solvent, or known artifacts. The presence of such peaks indicates impurities.

Mass Spectrometry (MS): Identifying the Unknowns

When HPLC reveals the presence of impurities, the next critical step is to identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. It couples the separation power of HPLC with the mass-analyzing capability of MS, providing the mass-to-charge ratio (m/z) of eluting compounds.

Causality Behind the Method:

By coupling an HPLC system (using the same method as described above) to a mass spectrometer, each peak in the chromatogram can be analyzed for its mass. Electrospray ionization (ESI) is the ideal ionization technique for this molecule, as the primary amine group is readily protonated in the positive ion mode to generate a strong [M+H]⁺ signal. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of an impurity, providing crucial clues to its identity.[16][17]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).

  • LC Method: Utilize the same stability-indicating RP-HPLC method developed previously to ensure correlation between UV peaks and mass signals.

  • MS Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of this compound (C₈H₈N₂S, expected m/z ≈ 165.04).

    • For each impurity peak observed in the UV chromatogram, determine its corresponding m/z value.

    • Use the accurate mass data (if using HRMS) to propose elemental compositions for the impurities. Common impurities may include starting materials, isomers, or products of oxidation or hydrolysis.

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Analysis of Purity Validation Techniques

To facilitate method selection, the table below summarizes the key performance attributes of each technique in the context of analyzing this compound.

Parameter RP-HPLC (UV Detection) NMR Spectroscopy LC-MS
Primary Use Quantitative purity, impurity profilingStructural confirmation, identificationImpurity identification, confirmation
Selectivity High (based on chromatography)Very High (based on chemical environment)High (based on chromatography and m/z)
Sensitivity High (ppm levels)Moderate (requires >0.1-1% for easy detection)Very High (ppb levels possible)
Quantitation Excellent (Relative - Area %)Excellent (Absolute - qNMR with standard)Semi-quantitative (response factor varies)
Information Retention time, UV spectrum, quantityComplete molecular structureMolecular weight, elemental composition
Throughput HighLow to ModerateHigh
Cost ModerateHighHigh

Conclusion: An Integrated and Self-Validating System

Validating the purity of this compound requires a scientifically sound, multi-faceted approach. The journey begins with RP-HPLC as the primary tool for quantitative assessment, establishing a baseline purity value and detecting the presence of any impurities. When structural confirmation is needed or if non-UV active impurities are suspected, NMR spectroscopy provides an orthogonal and definitive analysis of the compound's identity and structural integrity. Finally, should unknown peaks appear in the chromatogram, LC-MS serves as the ultimate problem-solver, providing the molecular weight and elemental composition necessary to identify these contaminants.

By integrating these techniques, researchers and drug development professionals can construct a comprehensive and trustworthy purity profile. This not only satisfies regulatory expectations for data integrity but also ensures that subsequent biological and clinical studies are built upon a foundation of chemical certainty.[7][18]

References

  • Source: U.S.
  • Title: Q2(R2)
  • Title: General Chapter <621> Chromatography Source: U.S. Pharmacopeia (USP) URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: General Chapters: <621> CHROM
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Are You Sure You Understand USP <621>?
  • Title: ICH Test Procedures and Acceptance Criteria for Biological Products Source: N
  • Title: ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria Source: International Council for Harmonis
  • Title: ICH Guidelines & Impurity Detection Methods Source: Scribd URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers Source: YouTube (Pharm
  • Title: Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity Source: Der Pharma Chemica URL:[Link]
  • Title: Electronic Supplementary Information - Synthesis of the photoacid (PA) Source: The Royal Society of Chemistry URL:[Link]
  • Title: Benzo(d)
  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: PubMed Central (PMC) URL:[Link]
  • Title: An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications Source: ResearchG
  • Title: and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Source: UQ eSpace - The University of Queensland URL:[Link]
  • Title: General experimental information and characterization data for compounds Source: The Royal Society of Chemistry URL:[Link]
  • Title: Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins Source: ResearchG
  • Title: SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI Source: ResearchG
  • Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:[Link]
  • Title: ¹³C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl₃, 7 signals (3CH, 4C₄).
  • Title: Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA Source: PubMed URL:[Link]
  • Title: Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity Source: Baghdad Science Journal URL:[Link]
  • Title: (PDF)
  • Title: Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes Source: bioRxiv URL:[Link]
  • Title: this compound (C007B-528684) Source: Cenmed Enterprises URL:[Link]
  • Title: In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents Source: Eco-Vector Journals Portal URL:[Link]
  • Title: Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors Source: ResearchG

Sources

Benchmarking 7-Methylbenzo[d]thiazol-2-amine: A Comparative Guide to Elucidating its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive framework for benchmarking 7-methylbenzo[d]thiazol-2-amine, a compound of interest owing to the diverse biological activities associated with the benzothiazole scaffold, against established standard compounds.[1][2][3][4][5][6] Through a series of well-defined in vitro assays, we will explore its potential neuroprotective, anti-inflammatory, and kinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The introduction of a methyl group at the 7-position of the benzo[d]thiazol-2-amine core may modulate its biological activity, necessitating a thorough investigation of its therapeutic potential. This guide outlines a rational, multi-faceted approach to benchmarking this compound against industry-standard compounds to ascertain its relative efficacy and potential mechanisms of action.

Selection of Standard Compounds for Comparative Analysis

To provide a robust assessment of this compound, a panel of well-characterized standard compounds with established mechanisms of action in key therapeutic areas has been selected.

  • Neuroprotection:

    • Riluzole: A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[7][8][9][10] Its mechanism involves the inhibition of glutamate release and blockade of voltage-gated sodium channels.[7][8][10]

    • Edaravone: A potent free radical scavenger employed in the management of ALS and acute ischemic stroke.[11][12][13][14] It mitigates oxidative stress and has anti-inflammatory properties.[12][13]

  • Anti-inflammatory:

    • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory and analgesic agent.[15][16][17][18] It functions by blocking the synthesis of prostaglandins.[15][17][18]

  • Kinase Inhibition:

    • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of certain types of cancer.[19][20][21] It potently inhibits BCR-ABL and Src family kinases, among others.[19][21]

Experimental Benchmarking Protocols

This section details the step-by-step methodologies for a series of in vitro assays designed to compare the efficacy of this compound with the selected standard compounds.

Neuroprotection Assays

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress- and excitotoxicity-induced cell death.

Experimental Workflow: Neuroprotection Assays

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Induction of Neuronal Damage cluster_3 Viability Assessment plate_cells Plate SH-SY5Y cells in 96-well plates pre_treat Pre-treat with this compound, Riluzole, or Edaravone plate_cells->pre_treat induce_h2o2 Induce oxidative stress (H2O2) pre_treat->induce_h2o2 induce_glutamate Induce excitotoxicity (Glutamate) pre_treat->induce_glutamate mtt_assay Perform MTT assay to measure cell viability induce_h2o2->mtt_assay induce_glutamate->mtt_assay

Caption: Workflow for in vitro neuroprotection assays.

Protocol 1: Oxidative Stress-Induced Neurotoxicity

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[22]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound, Edaravone, or Riluzole for 2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 24 hours.[23]

  • Cell Viability Assessment: Determine cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[23] Measure the absorbance at 570 nm.

Protocol 2: Glutamate-Induced Excitotoxicity

  • Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound, Edaravone, or Riluzole for 2 hours.

  • Induction of Excitotoxicity: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM and incubate for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 1.

Hypothetical Data Presentation: Neuroprotection

CompoundEC50 (µM) vs. H₂O₂EC50 (µM) vs. Glutamate
This compound12.518.2
Edaravone8.925.4
Riluzole22.110.7
Anti-inflammatory Assays

Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory mediators.

Experimental Workflow: Anti-inflammatory Assays

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Induction of Inflammation cluster_3 Measurement of Inflammatory Mediators plate_cells Plate RAW 264.7 cells in 24-well plates treat_cells Treat with this compound or Celecoxib plate_cells->treat_cells induce_lps Stimulate with Lipopolysaccharide (LPS) treat_cells->induce_lps measure_no Measure Nitric Oxide (NO) production (Griess Assay) induce_lps->measure_no measure_pge2 Measure Prostaglandin E2 (PGE2) levels (ELISA) induce_lps->measure_pge2

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol 3: Inhibition of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[24]

  • Cell Plating: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or Celecoxib for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[24]

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay as an indicator of NO production.

Protocol 4: Inhibition of Prostaglandin E2 (PGE2) Production

  • Cell Culture, Plating, and Treatment: Follow steps 1-4 from Protocol 3.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.[24]

Hypothetical Data Presentation: Anti-inflammatory Activity

CompoundIC50 (µM) for NO InhibitionIC50 (µM) for PGE2 Inhibition
This compound15.820.1
Celecoxib> 500.5
Kinase Inhibition Assays

Objective: To screen this compound for its ability to inhibit the activity of key protein kinases.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Compound Incubation cluster_2 Kinase Reaction cluster_3 Detection prepare_reagents Prepare kinase, substrate, and ATP solution incubate_compound Incubate kinase with this compound or Dasatinib prepare_reagents->incubate_compound initiate_reaction Initiate reaction by adding ATP and substrate incubate_compound->initiate_reaction detect_signal Measure kinase activity (e.g., fluorescence, luminescence) initiate_reaction->detect_signal

Caption: Workflow for a generic in vitro kinase inhibition assay.

Protocol 5: In Vitro Kinase Inhibition Assay (e.g., Src Kinase)

  • Assay Principle: Utilize a fluorescence-based assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure kinase activity.[25]

  • Reagents: Use a recombinant human Src kinase, a suitable peptide substrate, and ATP.

  • Compound Incubation: In a 384-well plate, incubate the Src kinase with varying concentrations of this compound or Dasatinib for 10-15 minutes at room temperature.[26]

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Detection: Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore) and incubate to allow for binding.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader. A decrease in the signal indicates inhibition of kinase activity.

Hypothetical Data Presentation: Kinase Inhibition

CompoundIC50 (nM) for Src Kinase
This compound250
Dasatinib0.8

Interpretation of Results and Future Directions

The hypothetical data presented in the tables above would suggest that this compound exhibits moderate neuroprotective activity against both oxidative stress and excitotoxicity, with a different profile compared to Edaravone and Riluzole. Its anti-inflammatory effects appear to be mediated through a mechanism distinct from COX-2 inhibition, as indicated by its potent inhibition of NO production but weaker effect on PGE2 compared to Celecoxib. Furthermore, the compound shows modest inhibitory activity against Src kinase, though significantly less potent than the multi-kinase inhibitor Dasatinib.

These initial findings would warrant further investigation into the specific molecular targets of this compound. Subsequent studies could include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its neuroprotective and anti-inflammatory effects.

  • Kinome Profiling: A broader screening against a panel of kinases to determine its selectivity profile.[27]

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of neurodegenerative and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. By comparing its performance against well-established standard compounds in a battery of in vitro assays, researchers can gain valuable insights into its potential therapeutic applications and guide future drug development efforts. The integration of detailed protocols, clear data presentation, and logical workflows is designed to ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.

References

  • The pharmacology and mechanism of action of riluzole - PubMed.
  • The pharmacology and mechanism of action of riluzole - Neurology.org.
  • Celecoxib - StatPearls - NCBI Bookshelf.
  • Riluzole - Wikipedia.
  • Celecoxib - Wikipedia.
  • Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic lateral Sclerosis - PubMed.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx.
  • What is the mechanism of Edaravone? - Patsnap Synapse.
  • What is the mechanism of Riluzole? - Patsnap Synapse.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
  • Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC - PubMed Central.
  • The pharmacology and mechanism of action of riluzole - Neurology.org.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH.
  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI.
  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - J-Stage.
  • Screening assays for tyrosine kinase inhibitors: A review - PubMed.
  • Kinase Inhibitor Screening Services - BioAssay Systems.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • Kinase profile of dasatinib | Download Table - ResearchGate.
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC - NIH.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC - PubMed Central.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed.
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches - Frontiers.
  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety - ResearchGate.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • Screening of neuroprotective ingredients by cheminformatics approaches.... - ResearchGate.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH.
  • Neuroprotection studies of compounds 1 and 8 (50 µM) against... - ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central.
  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-Methylbenzo[d]thiazol-2-amine (CAS: 14779-18-1)[1]. As a member of the aromatic amine and benzothiazole chemical classes, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed for researchers and drug development professionals, emphasizing the scientific rationale behind each critical step.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact compound is limited, the known risks associated with analogous structures, such as 2-Amino-4-methylbenzothiazole and the broader class of aromatic amines, provide a strong basis for a cautious approach.[2][3]

Aromatic amines as a class are recognized for their potential health and environmental risks, including toxicity to aquatic life and possible carcinogenicity.[2] Benzothiazole derivatives are known to be widespread environmental contaminants originating from various industrial and consumer products.[4][5] When heated to decomposition, the parent compound 2-aminobenzothiazole can emit highly toxic fumes, a risk that should be assumed for its derivatives.[6]

Table 1: Summary of Anticipated Hazards Based on Analogous Compounds

Hazard Category Potential Risk Rationale & Source
Acute Toxicity Harmful if swallowed or in contact with skin; Harmful if inhaled. Based on GHS classifications for similar aromatic amines.
Skin Irritation Causes skin irritation.[3] A common hazard for aminobenzothiazole derivatives.[3]
Eye Irritation Causes serious eye irritation.[3] Direct contact can cause significant damage to eye tissue.[3]
Respiratory Irritation May cause respiratory irritation.[3] Inhalation of dust or aerosols should be avoided.[3]

| Environmental Hazard | Harmful to aquatic life. | Aromatic amines can persist and cause long-term ecological damage.[2] |

This risk profile mandates that this compound waste never be disposed of via standard trash or sanitary sewer systems.[7][8]

Core Disposal Protocol: Waste Segregation and Collection

The following step-by-step protocol ensures that waste is handled safely from the point of generation to its final collection by trained professionals.

Step 2.1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as waste, ensure you are wearing the following:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

  • A properly fitted lab coat

Step 2.2: Waste Segregation (Critical Step)

Proper segregation is the most important step to prevent dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Stream: this compound waste must be collected in a dedicated "Aromatic Amine" or "Nitrogenous Organic" solid waste stream.

  • Avoid Incompatibilities: Never mix this waste with the following:

    • Strong Acids: Can cause violent exothermic reactions.

    • Strong Oxidizing Agents: Can create fire or explosion hazards.[9]

    • Halogenated Solvents: While not necessarily reactive, co-mingling complicates the final disposal process and is generally discouraged.[10]

    • Aqueous Waste: Keep solid amine waste separate from aqueous waste streams.

The causality here is critical: improper mixing does not just violate protocol; it creates immediate safety hazards and can render the entire waste container untreatable by standard disposal facility methods.

Step 2.3: Select a Compatible Waste Container

The integrity of your waste containment is paramount.

  • Material: Use a high-density polyethylene (HDPE) or glass container that is free from contamination. Ensure the container material is compatible.[10]

  • Condition: The container must be in excellent condition, with no cracks or defects.

  • Lid: It must have a tightly fitting, screw-top cap to prevent leaks or the release of vapors.[10][11] Funnels should not be left in the container opening.[10]

Step 2.4: Accurate and Complete Labeling

Regulatory compliance and safety demand precise labeling from the moment the first drop of waste is added.

  • Use an Official Waste Label: Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[8]

  • Contents: Write out the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

  • Concentration: Estimate and list the concentration of the active waste component.

Step 2.5: Safe Accumulation and Storage

Store the labeled waste container safely within the laboratory pending pickup.

  • Location: Keep the container at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]

  • Closure: The container must remain tightly closed at all times except when you are actively adding waste.[10][11]

Decontamination and Spill Management

Protocol 3.1: Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous waste.[7]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: Crucially, this rinsate is now hazardous waste.[12] Collect all rinsate and add it to the appropriate liquid hazardous waste stream (e.g., "Non-halogenated Organic Solvent Waste").

  • Deface Label: After triple rinsing, deface or remove the original product label.

  • Final Disposal: The rinsed container can now typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional policy.[12]

Protocol 3.2: Small Spill Cleanup

For minor spills within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a designated bag or container.[13]

  • Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it through EHS.

Final Disposal Pathway: Professional Management

Laboratory personnel are responsible for safe collection and storage; final disposal is a regulated process handled by professionals.

  • Contact EHS: When your waste container is nearly full (allow for expansion space) or has been stored for a period defined by your institution (e.g., 6 months), schedule a pickup with your EHS office.[10][12]

  • Professional Handling: EHS will transport the waste to a licensed hazardous waste facility.

  • Ultimate Destruction: The most common and effective disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13] An alternative, though less common for a generator to perform, is chemical degradation through oxidation with reagents like potassium permanganate.[10]

Visual Disposal Workflow

The following diagram illustrates the decision-making and operational flow for proper waste management.

DisposalWorkflow cluster_prep Preparation & PPE cluster_handling Waste Handling & Containment cluster_storage Storage & Final Disposal A Waste Generated B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream (Aromatic Amine Solids) B->C D Is this the correct, incompatible-free stream? C->D D->C No - Re-evaluate E Select Compatible Container (HDPE or Glass, Good Condition) D->E Yes F Label Container Correctly (Full Name, Date, Hazards) E->F G Store in SAA (Secondary Containment, Closed Lid) F->G H Container Full or Time Limit Reached? G->H H->G No - Continue Use I Schedule Pickup with EHS H->I Yes J Professional Disposal (Incineration) I->J

Caption: Decision workflow for the disposal of this compound.

References

  • Chemical Waste Disposal Guidelines, University of Wisconsin-Madison.
  • Safety Data Sheet: 7-Methylbenzo[d]isoxazol-3-amine, AK Scientific, Inc.
  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution, SKC Inc.
  • This compound Product Page, Sigma-Aldrich.
  • Safety Data Sheet (General Arom
  • PubChem Compound Summary for Benzo(d)
  • Chemical Waste Management Guide, Auburn University.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Public
  • Safety Data Sheet: 2-Aminobenzothiazole, Fisher Scientific.
  • Safety Data Sheet: 2-Amino-4-methylbenzothiazole, Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqi6gFP77zi9Pjv3lT6YlVoKU710sNkbJb6eD9g7cXOPr8jeu8zD8pY0KR0IXwz-2TiVw_sCvHaQAhlN_ZQMVuM4o66OP4xWbCY6BbfIVZmy0TvkkJpX-m6SKaHNRnRnZ6OqUTZdPbMR3uWxWT1mFeQg5iK13sqzfWW9XKV2KXwKECfWmGK24_uhQe0wBlhbMCRKDW4-RGay6BCAUgPcyC1Y80TH0A7OqiKuc6y2EETw7VPG62wEyZTfnha2AjqqEiZEeMAWlmHZlTkd6Rsd0bXTeyKgQ7Tg==]([Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 7-Methylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 7-Methylbenzo[d]thiazol-2-amine. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. This guide is built on the principles of causality in experimental safety choices, ensuring that every procedural step is a self-validating component of a robust safety system.

Hazard Analysis: Understanding the Adversary

Based on this data, we must operate under the assumption that this compound is, at a minimum:

  • A skin irritant [1][2].

  • A serious eye irritant [1][2].

  • A potential respiratory tract irritant , particularly as a fine powder[1][2].

  • Harmful if swallowed [2][3].

This hazard profile dictates a multi-faceted approach to personal protective equipment (PPE), focusing on preventing contact, inhalation, and ingestion.

The Core Ensemble: Your Personal Protective Barrier

The selection of PPE is not a matter of preference but a direct response to the identified chemical threats. The following table summarizes the required PPE for handling this compound in solid form.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Sub-gram scale) ANSI Z87.1-compliant chemical splash goggles.Double-gloved Nitrile gloves (minimum 4 mil thickness).Buttoned flame-resistant lab coat; Long pants; Closed-toe shoes.Required: Operation within a certified chemical fume hood.[4]
Handling Solutions & Reactions Chemical splash goggles and a full-face shield.[5]Chemically-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's guide.[5]Chemical-resistant apron over a lab coat; Long pants; Closed-toe shoes.Required: Operation within a certified chemical fume hood.
Spill Cleanup (Solid Powder) Full-face shield over chemical splash goggles.Heavy-duty Nitrile or Butyl gloves.Disposable chemical-resistant coveralls.If outside a fume hood, a NIOSH-approved respirator with P100 particulate filters is mandatory.[5]
Ocular and Facial Protection: The Non-Negotiable Shield

Direct contact with even minute quantities of thiazole derivatives can cause serious eye irritation[1][2].

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne particulates. Goggles compliant with ANSI Z.87.1 are mandatory.

  • Face Shield: When handling larger quantities or working with solutions where splashing is a risk, a full-face shield must be worn over the safety goggles to protect the entire face.[5]

Skin and Body Protection: The Primary Barrier
  • Gloves: Given the risk of skin irritation, chemically-resistant gloves are essential. For handling powders, a double-gloving technique with nitrile gloves provides an excellent barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[5] Always inspect gloves for punctures or tears before use.[6]

  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, protects the torso and arms from incidental contact.[4]

  • Apparel: Long pants and fully enclosed, non-perforated shoes are required to cover all exposed skin on the lower body.[5][6]

Respiratory Protection: Controlling the Unseen Hazard

As a fine powder, this compound presents a significant inhalation hazard, potentially causing respiratory irritation.[2]

  • Primary Engineering Control: All handling of the solid chemical that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[4][7] This is the most effective way to prevent airborne particles from entering the operator's breathing zone.

  • Secondary Respiratory Protection: If engineering controls are not feasible or during a large spill cleanup, a respirator is required. The use of respirators is subject to institutional EHS policy and typically requires medical clearance, training, and annual fit-testing.[5]

Operational Plan: From Benchtop to Disposal

Adherence to a strict workflow is critical for minimizing exposure and contamination. The following protocol outlines the essential steps for safely handling this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a fume hood.[7]

    • Cover the work surface with disposable absorbent bench paper to contain any minor spills.[7]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • Donning PPE: Don protective equipment in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling:

    • Keep the chemical container tightly closed whenever not in use.[7]

    • Use a spatula or scoop to transfer the powder; avoid pouring, which can generate dust.[7]

    • If weighing, use an enclosed or analytical balance inside the fume hood to contain airborne particles.

  • Post-Handling Decontamination:

    • Wipe down the work surface with an appropriate solvent or cleaning solution. Dispose of the bench paper as solid hazardous waste.

    • Decontaminate any non-disposable equipment used.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. A common procedure is: outer gloves, face shield/goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[4][6]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Assess Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Assess->Don_PPE Proceed Prep_Area Prepare Work Area in Fume Hood Don_PPE->Prep_Area Handle_Chem Handle Chemical (Weigh/Transfer) Prep_Area->Handle_Chem Decontaminate_Area Decontaminate Surfaces & Equipment Handle_Chem->Decontaminate_Area Work Complete Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Segregate_Waste Segregate & Label Waste Doff_PPE->Segregate_Waste Wash Wash Hands Thoroughly Segregate_Waste->Wash Disposal Arrange for EHS Waste Pickup Wash->Disposal

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan: Responsible Stewardship

Improper disposal of amine-containing compounds can harm the environment.[8] All materials contaminated with this compound must be treated as hazardous chemical waste.[9]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, bench paper, weigh boats, and other disposable items should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[9]

    • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, clearly labeled, and compatible waste container.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and the approximate concentrations of all components.[9]

  • Storage and Disposal:

    • Keep waste containers tightly sealed and store them in a designated satellite accumulation area.

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for collection and proper disposal.[8][9]

By adhering to these rigorous safety and disposal protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Amine Disposal For Businesses. Collect and Recycle.
  • Disposing Amine Waste. Technology Catalogue.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylbenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
7-Methylbenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.